molecular formula C11H7N5O6 B1667386 ANB-NOS CAS No. 60117-35-3

ANB-NOS

Numéro de catalogue: B1667386
Numéro CAS: 60117-35-3
Poids moléculaire: 305.20 g/mol
Clé InChI: FUOJEDZPVVDXHI-UHFFFAOYSA-N
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Description

structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-azido-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H7N5O6/c12-14-13-6-1-2-8(16(20)21)7(5-6)11(19)22-15-9(17)3-4-10(15)18/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOJEDZPVVDXHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=C(C=CC(=C2)N=[N+]=[N-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00208867
Record name N-Hydroxysuccinimidyl-5-azido-2-nitrobenzoate
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Molecular Weight

305.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Yellow powder; [Sigma-Aldrich MSDS]
Record name N-5-Azido-2-nitrobenzoyloxysuccinimide
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CAS No.

60117-35-3
Record name N-Hydroxysuccinimidyl-5-azido-2-nitrobenzoate
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Record name N-Hydroxysuccinimidyl-5-azido-2-nitrobenzoate
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Record name N-5-Azido-2-nitrobenzoyloxysuccinimide
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Foundational & Exploratory

The Dual-Action Mechanism of ANB-NOS Cross-Linking: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of N-5-azido-2-nitrobenzoyloxysuccinimide (ANB-NOS) cross-linking, a powerful technique for elucidating protein-protein interactions and probing molecular architecture. This document details the chemical principles, experimental considerations, and analytical workflows associated with this heterobifunctional cross-linker.

Introduction to this compound Cross-Linking

This compound is a heterobifunctional cross-linking agent with a spacer arm length of 7.7 angstroms.[1] It possesses two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a photo-reactive nitrophenylazide group. This dual functionality allows for a controlled, two-step cross-linking process, minimizing non-specific interactions and providing a versatile tool for molecular and structural biology.[2][3] The NHS ester provides amine reactivity, while the nitrophenylazide group allows for photo-inducible covalent bond formation. This compound is a membrane-permeable molecule, making it suitable for intracellular cross-linking studies.

The Two-Step Cross-Linking Mechanism

The cross-linking process with this compound proceeds in two distinct stages:

Stage 1: Amine-Reactive NHS Ester Conjugation

The first step involves the reaction of the NHS ester group with primary amines (-NH2), such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins. This reaction occurs under physiological to slightly alkaline conditions (pH 7-9) and forms a stable amide bond, covalently attaching the this compound molecule to the target protein.[4] This initial step is typically performed in the dark to prevent premature activation of the photoreactive group.

Stage 2: Photo-inducible Nitrene Insertion

Upon exposure to ultraviolet (UV) light in the range of 320-350 nm, the nitrophenylazide group is activated.[1] This photoactivation leads to the extrusion of nitrogen gas (N2) and the formation of a highly reactive and short-lived nitrene intermediate. This nitrene can then non-specifically insert into C-H and N-H bonds in close proximity, or react with nucleophiles, forming a stable covalent cross-link with an interacting molecule. The nitro group on the phenyl azide (B81097) ring shifts the activation wavelength to a longer, less damaging range compared to simple phenyl azides.

Below is a diagram illustrating the overall workflow of this compound cross-linking.

ANB_NOS_Workflow cluster_stage1 Stage 1: NHS Ester Reaction (in dark) cluster_stage2 Stage 2: Photo-cross-linking ProteinA Protein A (with primary amines) ProteinA_ANB_NOS Protein A - this compound Conjugate ProteinA->ProteinA_ANB_NOS NHS Ester Reaction (pH 7-9) ANB_NOS This compound ANB_NOS->ProteinA_ANB_NOS Crosslinked_Complex Covalently Cross-linked Protein A-B Complex ProteinA_ANB_NOS->Crosslinked_Complex Nitrene Insertion ProteinB Interacting Protein B ProteinB->Crosslinked_Complex UV_Light UV Light (320-350 nm) UV_Light->ProteinA_ANB_NOS Nitrene_Mechanism A Nitrophenylazide Group (on Protein A) C Excited State A->C B UV Light (320-350 nm) D Nitrene Intermediate + N₂ C->D - N₂ F Covalent Cross-link (C-N or N-N bond) D->F Insertion Reaction E Interacting Protein B (with C-H and N-H bonds) E->F Experimental_Workflow start Start dissolve_protein Dissolve Protein A in Amine-Free Buffer start->dissolve_protein prepare_anbnos Prepare this compound Stock Solution start->prepare_anbnos mix_reactants Mix Protein A and this compound dissolve_protein->mix_reactants prepare_anbnos->mix_reactants incubate Incubate in Dark (1-4 hours) mix_reactants->incubate remove_excess Remove Excess this compound (Desalting/Dialysis) incubate->remove_excess add_protein_b Add Protein B remove_excess->add_protein_b irradiate UV Irradiation (320-350 nm, 5-30 min) add_protein_b->irradiate quench Quench Reaction (e.g., Tris Buffer) irradiate->quench analyze Analyze Cross-linked Products (SDS-PAGE, Mass Spectrometry) quench->analyze

References

The Dual Nature of "NOS": A Technical Guide to the Crosslinker ANB-NOS and an Overview of Nitric Oxide Synthase Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses two distinct but related areas of biochemical research that are often a source of confusion due to the shared acronym "NOS". The first section provides an in-depth analysis of the chemical properties and reactivity of N-5-Azido-2-nitrobenzoyloxysuccinimide (ANB-NOS), a heterobifunctional crosslinking agent. The "NOS" in this compound refers to N-oxysuccinimide. The second section details the pivotal role of Nitric Oxide Synthase (NOS) enzymes in cellular signaling, including the significant post-translational modification known as S-nitrosylation. A clear understanding of both subjects is crucial for researchers employing chemical tools to probe biological systems and for those investigating the multifaceted roles of nitric oxide in health and disease.

Part 1: this compound - A Heterobifunctional Crosslinking Reagent

This compound is a versatile chemical tool used to covalently link molecules, particularly proteins. Its utility stems from its heterobifunctional nature, possessing two distinct reactive groups that can be activated sequentially. This allows for controlled, stepwise crosslinking procedures.

Chemical Properties of this compound

This compound is characterized by an N-hydroxysuccinimide (NHS) ester and a photoreactive nitrophenylazide group, connected by a spacer arm.[1][2][3] The key chemical and physical properties are summarized in the table below.

PropertyValueReferences
Full Chemical Name N-5-Azido-2-nitrobenzoyloxysuccinimide[1]
Synonyms N-Succinimidyl 5-azido-2-nitrobenzoate; 5-Azido-2-nitrobenzoic acid N-hydroxysuccinimide ester[1][4]
Molecular Formula C₁₁H₇N₅O₆[4]
Molecular Weight 305.20 g/mol [3][4]
Spacer Arm Length 7.7 Å[1][3]
Appearance Light yellow to orange powder[5]
Solubility Not readily water-soluble; soluble in organic solvents like DMSO and DMF.[1][2]
Storage Conditions Store desiccated at 2-8°C, protected from light.[6]
Reactivity of this compound Functional Groups

The utility of this compound as a crosslinker is defined by the distinct reactivity of its two functional moieties: the NHS ester and the nitrophenylazide.

1. N-Hydroxysuccinimide (NHS) Ester: Amine-Reactive Group

The NHS ester of this compound reacts primarily with nucleophilic primary amino groups (-NH₂) found on proteins (e.g., the N-terminus and the ε-amino group of lysine (B10760008) residues) to form stable amide bonds.[7][8]

  • Reaction Mechanism: The reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of an amide bond and the release of N-hydroxysuccinimide.[8]

  • pH Dependence: The reaction is highly pH-dependent. The optimal pH range for the reaction with primary amines is typically between 7.2 and 9.[7] Below this range, the amine is protonated and less nucleophilic, while above this range, hydrolysis of the NHS ester becomes a significant competing reaction.[9]

  • Stability and Side Reactions: NHS esters are susceptible to hydrolysis in aqueous solutions. The half-life of NHS esters decreases significantly as the pH increases.[9][10] For instance, the half-life can be several hours at pH 7 but only minutes at pH 8.6.[10] Besides primary amines, the NHS ester can also react with other nucleophilic residues such as serine, threonine, and tyrosine, particularly at higher pH values.[11][12][13]

2. Nitrophenylazide: Photo-Reactive Group

The nitrophenylazide group of this compound is chemically inert until it is activated by ultraviolet (UV) light.[1][5]

  • Photoactivation: Upon irradiation with UV light, typically in the range of 320-350 nm, the azide (B81097) group releases nitrogen gas (N₂) and forms a highly reactive nitrene intermediate.[1][5] The nitro group on the phenyl ring shifts the activation wavelength to a longer, less damaging wavelength compared to unsubstituted aryl azides.[14]

  • Reactivity of the Nitrene: The generated nitrene is highly reactive and can undergo a variety of reactions, including insertion into C-H and N-H bonds, and addition to C=C double bonds. This non-specific reactivity allows for the formation of covalent crosslinks with a wide range of molecules in close proximity.[15] The photochemistry can be complex, involving both singlet and triplet nitrene species with different reactivities.[15][16][17]

Experimental Protocols

General Protocol for Two-Step Crosslinking with this compound

This protocol allows for the controlled conjugation of two molecules (e.g., Protein A and Protein B).[18]

Step 1: Reaction of this compound with the first protein (amine-containing)

  • Preparation: Dissolve the amine-containing protein (Protein A) in an amine-free buffer at a pH of 7.2-8.5 (e.g., 0.1 M sodium phosphate (B84403) buffer).

  • Reagent Preparation: Immediately before use, dissolve this compound in an organic solvent such as DMSO or DMF.

  • Reaction: Add the this compound solution to the protein solution. The molar ratio of this compound to protein will need to be optimized but a 10- to 50-fold molar excess of the crosslinker is a common starting point.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.

  • Quenching and Purification: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted NHS esters. Remove excess crosslinker and byproducts by dialysis or size-exclusion chromatography.

Step 2: Photo-crosslinking with the second protein

  • Mixing: Mix the this compound-modified Protein A with the target molecule (Protein B) in a suitable buffer.

  • Photoactivation: Irradiate the mixture with a UV lamp at 320-350 nm. The duration and intensity of the irradiation will need to be optimized. This step should be performed on ice to minimize heat-induced damage to the proteins.

  • Analysis: Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry.

ANB_NOS_Crosslinking_Workflow cluster_step1 Step 1: Amine Reaction cluster_step2 Step 2: Photo-activation ProteinA Protein A (with -NH2) Reaction1 Incubate (pH 7.2-8.5) ProteinA->Reaction1 ANB_NOS This compound ANB_NOS->Reaction1 Modified_ProteinA Protein A-ANB-NOS Reaction1->Modified_ProteinA Reaction2 Irradiate Modified_ProteinA->Reaction2 ProteinB Protein B ProteinB->Reaction2 UV_Light UV Light (320-350 nm) UV_Light->Reaction2 Crosslinked_Product Protein A - Protein B (Covalently Linked) Reaction2->Crosslinked_Product NOS_Signaling_Pathway cluster_nos_activation NOS Activation cluster_downstream_signaling Downstream Signaling Stimulus Stimulus (e.g., Ca2+, Cytokines) NOS NOS (nNOS, eNOS, iNOS) Stimulus->NOS NO Nitric Oxide (NO) NOS->NO L_Arginine L-Arginine L_Arginine->NOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Cellular_Response Cellular Response (e.g., Vasodilation) PKG->Cellular_Response Biotin_Switch_Assay cluster_steps Biotin Switch Assay Workflow Start Protein Lysate (-SH, -SNO) Step1 1. Block free thiols (MMTS) Start->Step1 Blocked Blocked Protein (-S-S-CH3, -SNO) Step1->Blocked Step2 2. Reduce SNO (Ascorbate) Blocked->Step2 Reduced Reduced Protein (-S-S-CH3, -SH) Step2->Reduced Step3 3. Label new thiols (Biotin-HPDP) Reduced->Step3 Labeled Biotinylated Protein Step3->Labeled Step4 4. Detection/Purification (Streptavidin) Labeled->Step4 Analysis Analysis (Western Blot / MS) Step4->Analysis

References

Unraveling Molecular Proximity: A Technical Guide to the ANB-NOS Spacer Arm

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the heterobifunctional crosslinking agent, N-5-Azido-2-nitrobenzoyloxysuccinimide (ANB-NOS). We will delve into the specifics of its spacer arm length, its mechanism of action, and its application in elucidating protein-protein interactions, a critical aspect of cellular signaling and drug target validation. This guide offers detailed experimental protocols and visual representations of workflows and signaling pathways to facilitate its practical application in a laboratory setting.

Core Properties of this compound

This compound is a valuable tool for covalently capturing protein interactions. Its heterobifunctional nature allows for a controlled, two-step crosslinking process, minimizing the formation of unwanted polymers. The key quantitative and qualitative properties of this compound are summarized in the table below.

PropertyValueSource(s)
Full Chemical Name N-5-Azido-2-nitrobenzoyloxysuccinimide[1][2]
Synonyms This compound, 5-Azido-2-nitrobenzoic acid N-hydroxysuccinimide ester[2]
CAS Number 60117-35-3[1][2]
Molecular Weight 305.2 g/mol [1][2]
Spacer Arm Length 7.7 Å[2][3]
Reactive Groups N-hydroxysuccinimide (NHS) ester, Nitrophenylazide[2][3]
NHS Ester Reactivity Primary amines (-NH2) at pH 7-9[2]
Nitrophenylazide Reactivity Photoreactive towards amino groups upon UV exposure[2]
Photoactivation Wavelength 320-350 nm[2]
Membrane Permeability Yes[2]
Water Solubility No (dissolve in DMSO or DMF)[2]

Mechanism of Action: A Two-Step Approach to Covalent Capture

The utility of this compound lies in its two distinct reactive moieties, which can be activated sequentially. This two-step process provides a significant degree of control over the crosslinking reaction, making it a powerful technique for identifying specific protein-protein interactions.[4]

Step 1: Amine Acylation. The N-hydroxysuccinimide (NHS) ester of this compound reacts specifically and efficiently with primary amines, such as the N-terminus of a protein or the side chain of a lysine (B10760008) residue, to form a stable amide bond. This reaction is typically carried out in the dark to prevent premature activation of the photoreactive group.

Step 2: Photo-induced Crosslinking. Following the initial acylation of a "bait" protein, the unreacted this compound is removed. The "bait" protein, now carrying the photoreactive nitrophenylazide group, is then allowed to interact with its potential binding partners ("prey" proteins). Upon exposure to UV light at a wavelength of 320-350 nm, the nitrophenylazide group forms a highly reactive nitrene intermediate. This intermediate can then insert into a variety of chemical bonds in close proximity, including C-H and N-H bonds, forming a stable covalent crosslink with the "prey" protein.[2] The use of this longer wavelength for photoactivation is less damaging to proteins and nucleic acids compared to shorter UV wavelengths.[2]

ANB_NOS_Workflow cluster_step1 Step 1: Amine Acylation (in dark) cluster_step2 Step 2: Photo-induced Crosslinking cluster_analysis Analysis Bait Bait Protein (with primary amines) Bait_ANBNOS This compound Modified Bait Protein Bait->Bait_ANBNOS NHS ester reaction (pH 7-9) ANBNOS This compound ANBNOS->Bait_ANBNOS Complex Bait-Prey Protein Complex Bait_ANBNOS->Complex Prey Prey Protein Prey->Complex Crosslinked_Complex Covalently Crosslinked Complex Complex->Crosslinked_Complex Nitrene insertion Analysis SDS-PAGE, Western Blot, Mass Spectrometry Crosslinked_Complex->Analysis UV UV Light (320-350 nm) UV->Crosslinked_Complex

Experimental workflow for two-step crosslinking with this compound.

Application in Mapping Signaling Pathways

A primary application of this compound is the identification of direct and transient protein-protein interactions within complex biological systems, such as signaling pathways. By covalently trapping interacting proteins, this compound allows for their subsequent isolation and identification, providing a snapshot of the protein interaction network at a specific moment.

Consider a hypothetical Mitogen-Activated Protein Kinase (MAPK) signaling cascade. In this pathway, a series of kinases phosphorylate and activate one another in a sequential manner. These interactions are often transient, making them difficult to capture by traditional methods like co-immunoprecipitation. By modifying a known kinase in the pathway (e.g., MEK) with this compound, researchers can identify its direct upstream activators (e.g., RAF) and downstream substrates (e.g., ERK) by photocrosslinking and subsequent analysis.

MAPK_Pathway cluster_pathway Hypothetical MAPK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS activates RAF RAF RAS->RAF activates MEK MEK (this compound Modified) RAF->MEK phosphorylates (Interaction captured by this compound) ERK ERK MEK->ERK phosphorylates (Interaction captured by this compound) TranscriptionFactor Transcription Factor ERK->TranscriptionFactor activates CellularResponse Cellular Response TranscriptionFactor->CellularResponse

Mapping a signaling pathway with this compound.

Detailed Experimental Protocol: Two-Step Cross-Linking with this compound

The following protocol is a generalized procedure for a two-step crosslinking experiment using this compound to identify protein-protein interactions.[4] Researchers should optimize concentrations and incubation times for their specific proteins of interest.

Materials and Reagents:

  • Purified "bait" protein

  • Potential "prey" protein(s) (in a purified system or cell lysate)

  • This compound (dissolved in DMSO or DMF to a stock concentration of 10-50 mM)

  • Reaction Buffer: e.g., 20 mM sodium phosphate, 0.15 M NaCl, pH 7.5 (amine-free)

  • Quenching Buffer: e.g., 1 M Tris-HCl, pH 7.5

  • UV lamp with an emission maximum between 320-350 nm

  • SDS-PAGE gels and associated reagents

  • Western blotting equipment and antibodies or mass spectrometry instrumentation

Procedure:

Step 1: Modification of the "Bait" Protein (in a dark room or under red light)

  • Prepare the "bait" protein in the Reaction Buffer at a concentration of 1-5 mg/mL.

  • Add the this compound stock solution to the "bait" protein solution to achieve a final molar excess of this compound to protein ranging from 2-fold to 20-fold. The optimal ratio should be determined empirically.

  • Incubate the reaction mixture for 1-2 hours at room temperature or 4°C.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM to react with any excess this compound. Incubate for 15-30 minutes.

  • Remove the unreacted this compound and quenching reagent by dialysis, desalting column, or gel filtration chromatography against the Reaction Buffer.

Step 2: Photo-Crosslinking to the "Prey" Protein

  • Mix the this compound-modified "bait" protein with the "prey" protein(s) in the Reaction Buffer. The molar ratio of bait to prey should be optimized, but a 1:1 or 1:2 ratio is a good starting point.

  • Incubate the mixture for a sufficient time to allow for complex formation (e.g., 1-2 hours at 4°C or room temperature).

  • Expose the sample to UV light (320-350 nm) on ice for 5-30 minutes. The optimal exposure time and distance from the UV source should be determined empirically to maximize crosslinking and minimize protein damage.

  • After irradiation, the crosslinked sample is ready for analysis.

Step 3: Analysis of Crosslinked Products

  • Add SDS-PAGE sample buffer to the crosslinked sample.

  • Separate the proteins by SDS-PAGE. The formation of a new, higher molecular weight band corresponding to the bait-prey complex indicates a successful crosslinking reaction.

  • Visualize the proteins by Coomassie staining or silver staining.

  • Confirm the identity of the crosslinked proteins by Western blotting using antibodies specific to the bait and prey proteins.

  • For a more detailed analysis of the crosslinking site, the crosslinked band can be excised from the gel, digested with a protease (e.g., trypsin), and analyzed by mass spectrometry.

Conclusion

The this compound crosslinker, with its 7.7 Å spacer arm and heterobifunctional reactivity, is a powerful and versatile tool for the study of protein-protein interactions. Its two-step reaction mechanism offers a high degree of control, enabling the capture of both stable and transient interactions. For researchers in basic science and drug development, this compound provides a robust method for mapping protein interaction networks, validating potential drug targets, and gaining deeper insights into the complex molecular machinery of the cell. Careful optimization of experimental conditions is crucial for the successful application of this technique.

References

A Deep Dive into Bioconjugation: A Technical Guide to Heterobifunctional and Homobifunctional Cross-linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of biological research and therapeutic development, the ability to covalently link molecules is paramount. Cross-linkers are the chemical tools that make these connections possible, enabling the study of protein-protein interactions, the creation of antibody-drug conjugates (ADCs), and the immobilization of proteins for various applications. This technical guide provides an in-depth exploration of two major classes of cross-linkers: homobifunctional and heterobifunctional reagents. We will delve into their core principles, compare their characteristics, and provide detailed experimental protocols for their application.

The Core Principles: Understanding the Distinction

The fundamental difference between homobifunctional and heterobifunctional cross-linkers lies in their reactive ends.

  • Homobifunctional Cross-linkers: These molecules possess two identical reactive groups.[1][2] They are typically used in a single-step reaction to link molecules with the same type of functional group, such as primary amines or sulfhydryls.[1][3] This approach is often employed for polymerizing molecules or capturing a snapshot of all potential protein interactions.[2][4] However, this lack of specificity can lead to unintended self-conjugation and polymerization.[5][6]

  • Heterobifunctional Cross-linkers: In contrast, these reagents have two different reactive groups at their ends.[1][7] This design allows for a more controlled, two-step conjugation process.[1][5] First, one reactive group is coupled to the first molecule. After removing the excess cross-linker, the second molecule is added to react with the second, different reactive group. This sequential approach significantly reduces the formation of unwanted polymers and self-conjugates, making them ideal for creating specific bioconjugates like antibody-drug conjugates.[6][7]

A Comparative Analysis of Common Cross-linkers

The choice of cross-linker depends on several factors, including the target functional groups, the desired spacer arm length, and the solubility requirements of the experiment. The following tables provide a quantitative comparison of commonly used homobifunctional and heterobifunctional cross-linkers.

Table 1: Common Homobifunctional Cross-linkers

Cross-linkerAbbreviationReactive GroupsSpacer Arm Length (Å)Water SolubleCleavable
Bis(sulfosuccinimidyl) suberateBS3NHS ester (amine)11.4YesNo
Disuccinimidyl suberateDSSNHS ester (amine)11.4NoNo
Dithiobis(succinimidyl propionate)DSPNHS ester (amine)12.0NoYes (Disulfide)
Disuccinimidyl tartrateDSTNHS ester (amine)6.4NoYes (Diol)
BismaleimidohexaneBMHMaleimide (B117702) (sulfhydryl)16.1NoNo

Source: Adapted from various sources including[8]

Table 2: Common Heterobifunctional Cross-linkers

Cross-linkerAbbreviationReactive Group 1Reactive Group 2Spacer Arm Length (Å)Water SolubleCleavable
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylateSMCCNHS ester (amine)Maleimide (sulfhydryl)8.3NoNo
Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylateSulfo-SMCCSulfo-NHS ester (amine)Maleimide (sulfhydryl)8.3YesNo
N-succinimidyl 4-maleimidobutyrateGMBSNHS ester (amine)Maleimide (sulfhydryl)7.3NoNo
N-(ε-Maleimidocaproyloxy)succinimide esterEMCSNHS ester (amine)Maleimide (sulfhydryl)9.4NoNo
4-(4-N-Maleimidophenyl)butyric acid hydrazideMPBHHydrazide (carbonyl)Maleimide (sulfhydryl)13.6NoNo

Source: Adapted from various sources including[4]

Visualizing the Mechanisms and Workflows

To better understand the chemical reactions and experimental processes, the following diagrams have been generated using the DOT language.

Homobifunctional_Crosslinking cluster_reactants Reactants Protein1 Protein A (with primary amines) BS3 BS3 (Homobifunctional) Protein1->BS3 + Protein2 Protein B (with primary amines) Protein2->BS3 + Crosslinked_Complex Cross-linked Protein Complex BS3->Crosslinked_Complex One-step reaction

Caption: Reaction mechanism of a homobifunctional cross-linker (BS3).

Heterobifunctional_Crosslinking cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Drug Conjugation Antibody Antibody (with primary amines) SMCC SMCC (Heterobifunctional) Antibody->SMCC + Activated_Antibody Maleimide-Activated Antibody SMCC->Activated_Antibody Drug Thiol-containing Drug Activated_Antibody->Drug + ADC Antibody-Drug Conjugate (ADC) Drug->ADC

Caption: Two-step reaction mechanism of a heterobifunctional cross-linker (SMCC).

ADC_Workflow cluster_preparation Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis A Antibody Preparation C Antibody Activation (e.g., with SMCC) A->C B Drug-Linker Synthesis D Conjugation Reaction B->D C->D E Quenching D->E F Purification (e.g., SEC) E->F G Characterization (e.g., HIC, Mass Spec) F->G

Caption: General workflow for Antibody-Drug Conjugate (ADC) preparation.

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for common applications of homobifunctional and heterobifunctional cross-linkers.

Protocol for Protein-Protein Interaction Study using BS3 (Homobifunctional)

This protocol outlines the general steps for cross-linking interacting proteins in a purified sample using BS3.

Materials:

  • Purified protein sample in a compatible buffer (e.g., PBS, pH 7.4)

  • BS3 (Bis[sulfosuccinimidyl] suberate)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Reaction tubes

  • Incubator or water bath

  • Desalting column or dialysis cassette

Procedure:

  • Sample Preparation: Prepare the protein sample at a concentration of 0.1-1 mg/mL in an amine-free buffer like PBS.[9]

  • BS3 Solution Preparation: Immediately before use, dissolve BS3 in the reaction buffer to a final concentration that is in 10- to 50-fold molar excess to the protein.[10]

  • Cross-linking Reaction: Add the freshly prepared BS3 solution to the protein sample. Mix gently and incubate at room temperature for 30-60 minutes or at 4°C for 2 hours.[10][11]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[10] Incubate for 15 minutes at room temperature.[10]

  • Removal of Excess Reagents: Remove excess BS3 and quenching buffer by desalting or dialysis.[11]

  • Analysis: Analyze the cross-linked products by SDS-PAGE, Western blotting, or mass spectrometry.[9]

Protocol for Antibody-Drug Conjugation using SMCC (Heterobifunctional)

This protocol describes the two-step process for conjugating a thiol-containing drug to an antibody using SMCC.[12]

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2)

  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Anhydrous DMSO or DMF

  • Thiol-containing drug

  • Reducing agent (e.g., TCEP)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Size-exclusion chromatography (SEC) system

Procedure:

Step 1: Antibody Activation with SMCC

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer.[12]

  • SMCC Preparation: Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Activation Reaction: Add a 5- to 20-fold molar excess of the SMCC solution to the antibody solution. Incubate for 30-60 minutes at room temperature with gentle mixing.

  • Removal of Excess SMCC: Remove unreacted SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).

Step 2: Conjugation of Drug to Activated Antibody

  • Drug Preparation: If the drug contains disulfide bonds, reduce them using a suitable reducing agent like TCEP.[4] Purify the reduced drug to remove the reducing agent.

  • Conjugation Reaction: Add the thiol-containing drug to the maleimide-activated antibody at a desired molar ratio (e.g., 3-5 fold molar excess of drug). Incubate for 1-2 hours at room temperature.[4]

  • Quenching: Add a quenching reagent like N-acetylcysteine to a final concentration of approximately 1 mM to cap any unreacted maleimide groups.[12] Incubate for an additional 15-30 minutes.[12]

  • Purification: Purify the resulting ADC using SEC to remove unconjugated drug and other small molecules.[7]

  • Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR) and purity using techniques like hydrophobic interaction chromatography (HIC) and mass spectrometry.[7]

Downstream Analysis: Unveiling the Cross-linked Products

Following a cross-linking reaction, it is crucial to analyze the products to identify the cross-linked species and, in the case of protein-protein interaction studies, the specific sites of interaction. Mass spectrometry (MS) is a powerful tool for this purpose.

General Workflow for Mass Spectrometry Analysis of Cross-linked Proteins:

  • Separation: The cross-linked protein mixture is typically separated by SDS-PAGE. Bands corresponding to the cross-linked complexes are excised.

  • In-gel Digestion: The proteins within the gel band are digested into smaller peptides using a protease like trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Specialized software is used to identify the cross-linked peptides from the complex MS/MS spectra. This allows for the identification of the interacting proteins and the specific amino acid residues that were cross-linked.[1][13]

The development of MS-cleavable cross-linkers has further simplified the data analysis process by allowing the cross-linked peptides to be fragmented into their individual components within the mass spectrometer.[13]

Conclusion

Homobifunctional and heterobifunctional cross-linkers are indispensable reagents in modern biological research and drug development. While homobifunctional cross-linkers offer a straightforward method for capturing protein interactions, heterobifunctional reagents provide the control and specificity required for creating complex bioconjugates like ADCs. A thorough understanding of their respective properties, coupled with optimized experimental protocols, is essential for leveraging their full potential. This guide provides a solid foundation for researchers to confidently select and utilize the appropriate cross-linking strategy to achieve their scientific goals.

References

In-Depth Technical Guide: Membrane Permeability of the ANB-NOS Cross-linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the membrane permeability of the N-5-azido-2-nitrobenzoyloxysuccinimide (ANB-NOS) cross-linker. This compound is a heterobifunctional cross-linking agent widely used in chemical biology and proteomics to study protein-protein interactions. A critical aspect of its utility, particularly for in vivo applications, is its ability to traverse cellular membranes. This guide summarizes the known characteristics of this compound, details experimental protocols for quantifying its membrane permeability, and provides visual representations of its mechanism and relevant experimental workflows.

Core Concepts of this compound

This compound is a valuable tool for researchers due to its dual reactive functionalities. It possesses an N-hydroxysuccinimide (NHS) ester and a photoreactive nitrophenyl azide (B81097) group. The NHS ester reacts with primary amines, such as the side chain of lysine (B10760008) residues in proteins, under physiological pH conditions to form stable amide bonds. The nitrophenyl azide group can be activated by UV light (typically at 320-350 nm) to form a highly reactive nitrene, which can then insert into C-H or N-H bonds in its immediate vicinity, thereby covalently cross-linking interacting molecules. This two-step cross-linking capability provides a degree of temporal control over the cross-linking reaction.[1]

It is established that this compound is a membrane-permeable cross-linker, a characteristic that allows it to be used for studying intracellular protein interactions in living cells.[2] However, quantitative data on its permeability is not widely published. The following sections detail the experimental approaches that can be employed to determine the membrane permeability of this compound quantitatively.

Quantitative Data Summary

While specific, publicly available quantitative permeability data for this compound is limited, the following table outlines the key chemical and physical properties of the cross-linker that influence its membrane permeability. The subsequent sections describe experimental protocols that would yield the quantitative data points listed in the second table.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Synonyms N-5-Azido-2-nitrobenzoyloxysuccinimide; 5-Azido-2-nitrobenzoic acid N-hydroxysuccinimide ester[2][3]
CAS Number 60117-35-3[2][3][4]
Molecular Weight 305.21 g/mol [2][3][4]
Appearance Light yellow to orange powder[4]
Solubility Partially soluble in water; soluble in DMSO and DMF[2][4]
Spacer Arm Length 7.7 Å[2][5]

Table 2: Representative Quantitative Permeability Data (Hypothetical Data for Illustrative Purposes)

AssayParameterValueInterpretation
Caco-2 Permeability Assay Apparent Permeability Coefficient (Papp) (A-B)8.5 x 10⁻⁶ cm/sHigh Permeability
Caco-2 Permeability Assay Efflux Ratio (Papp (B-A) / Papp (A-B))1.2Not a substrate for active efflux
PAMPA Permeability Coefficient (Pe)9.2 x 10⁻⁶ cm/sHigh Passive Permeability

Experimental Protocols for Assessing Membrane Permeability

To quantitatively assess the membrane permeability of this compound, standard in vitro models such as the Caco-2 permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA) are recommended.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model for predicting human drug absorption.[2][3][6] The Caco-2 cell line, derived from a human colorectal carcinoma, forms a monolayer of polarized enterocytes that mimic the intestinal epithelial barrier.[2][3][6]

Methodology:

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell™ system and cultured for 18-22 days to form a confluent, differentiated monolayer.[2]

  • Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[6]

  • Permeability Measurement (Apical to Basolateral):

    • A solution containing a known concentration of this compound is added to the apical (upper) chamber of the Transwell™ system.

    • The basolateral (lower) chamber contains a drug-free buffer.

    • At specified time intervals, samples are taken from the basolateral chamber.

  • Permeability Measurement (Basolateral to Apical):

    • To assess active efflux, the experiment is reversed. A solution of this compound is added to the basolateral chamber, and samples are taken from the apical chamber.

  • Sample Analysis: The concentration of this compound in the collected samples is quantified using a sensitive analytical method such as LC-MS/MS.[3]

  • Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following formula:

    Papp = (dQ/dt) / (A * C₀)

    Where:

    • dQ/dt is the rate of appearance of the compound in the receiver chamber.

    • A is the surface area of the membrane.

    • C₀ is the initial concentration of the compound in the donor chamber.

  • Calculation of Efflux Ratio: The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[2]

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay that models passive diffusion across an artificial lipid membrane.[7] This assay is useful for distinguishing passive permeability from active transport.

Methodology:

  • Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., lecithin (B1663433) in dodecane) to form an artificial membrane.[8]

  • Assay Setup:

    • The wells of a donor plate are filled with a solution of this compound.

    • The filter plate (with the artificial membrane) is placed on top of an acceptor plate containing buffer.

  • Incubation: The "sandwich" of plates is incubated for a defined period (e.g., 5 hours) to allow the compound to diffuse from the donor to the acceptor chamber.[7]

  • Sample Analysis: The concentration of this compound in both the donor and acceptor wells is determined, typically by LC-MS/MS or UV-Vis spectroscopy.[7][9]

  • Calculation of Permeability Coefficient (Pe): The permeability coefficient is calculated based on the final concentrations in the donor and acceptor wells and the incubation time.

Visualizations

This compound Cross-Linking Mechanism

The following diagram illustrates the two-step reaction mechanism of the this compound cross-linker.

ANB_NOS_Mechanism ANB_NOS This compound Intermediate Protein 1 - this compound Conjugate ANB_NOS->Intermediate NHS Ester Reaction (pH 7-9) Protein1 Protein 1 (with Primary Amine) Protein1->Intermediate Nitrene Reactive Nitrene Intermediate Intermediate->Nitrene Photolysis Protein2 Interacting Protein 2 Crosslinked_Complex Cross-linked Protein Complex Protein2->Crosslinked_Complex UV_Light UV Light (320-350 nm) UV_Light->Nitrene Nitrene->Crosslinked_Complex Covalent Bond Formation

Caption: Reaction mechanism of the this compound cross-linker.

Experimental Workflow for Assessing Membrane Permeability

This diagram outlines the logical flow for determining the membrane permeability of a compound like this compound.

Permeability_Workflow Start Start: Assess Permeability of this compound PAMPA_Assay PAMPA Assay Start->PAMPA_Assay Caco2_Assay Caco-2 Permeability Assay Start->Caco2_Assay Analyze_PAMPA Calculate Pe (Passive Permeability) PAMPA_Assay->Analyze_PAMPA Analyze_Caco2 Calculate Papp (A-B) and Efflux Ratio Caco2_Assay->Analyze_Caco2 Interpret_PAMPA High Pe? Analyze_PAMPA->Interpret_PAMPA Interpret_Caco2 High Papp? Analyze_Caco2->Interpret_Caco2 Conclusion_Passive Conclusion: High Passive Permeability Interpret_PAMPA->Conclusion_Passive Yes Conclusion_Low Conclusion: Low Permeability Interpret_PAMPA->Conclusion_Low No Interpret_Efflux Efflux Ratio > 2? Interpret_Caco2->Interpret_Efflux Yes Interpret_Caco2->Conclusion_Low No Conclusion_Active Conclusion: Substrate for Active Efflux Interpret_Efflux->Conclusion_Active Yes Conclusion_Good_Absorption Conclusion: Good Overall Absorption Interpret_Efflux->Conclusion_Good_Absorption No

Caption: Workflow for determining membrane permeability.

References

An In-depth Technical Guide to Two-Step Cross-Linking with ANB-NOS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the heterobifunctional, photo-reactive cross-linking agent ANB-NOS (N-5-Azido-2-nitrobenzoyloxysuccinimide). It details the principles of the two-step cross-linking methodology, experimental protocols, and applications in studying protein-protein interactions.

Introduction to this compound Cross-Linking

Chemical cross-linking is a powerful technique used to covalently link interacting molecules, thereby capturing transient and stable interactions for subsequent analysis.[1][2] this compound is a versatile cross-linker that enables a controlled, two-step process, offering significant advantages over traditional one-step methods.[3]

The this compound molecule possesses two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a nitrophenylazide group, separated by a spacer arm.[4][5] This heterobifunctional nature allows for a sequential, two-step cross-linking strategy:

  • Step 1: Amine-Reactive Conjugation: The NHS ester reacts specifically and efficiently with primary amines (-NH₂), such as those on the N-terminus of proteins or the side chain of lysine (B10760008) residues, to form a stable amide bond.[6] This reaction proceeds readily under mild, slightly alkaline conditions.[6]

  • Step 2: Photo-activated Cross-Linking: The nitrophenylazide group is chemically inert until it is activated by UV light.[7] Upon photo-activation, it forms a highly reactive nitrene intermediate that can insert into C-H or N-H bonds, or react with nucleophiles in its immediate vicinity, thus forming a second covalent bond with a nearby interacting molecule.[7]

This two-step approach provides a significant layer of control, minimizing unintended polymerization and non-specific cross-linking that can occur with homobifunctional reagents.[3] It allows for the modification of one purified protein component first, removal of excess cross-linker, and then introduction of the second interacting partner before the final photo-induced cross-linking step.[3]

Chemical and Physical Properties of this compound

A summary of the key quantitative properties of the this compound cross-linker is presented below.

PropertyValueReference(s)
Molecular Weight 305.20 g/mol [8]
Spacer Arm Length 7.7 Å[8]
Reactive Group 1 N-hydroxysuccinimide (NHS) Ester[4][5]
Reactive Group 2 Nitrophenylazide[4][5]
Specificity (Group 1) Primary Amines (-NH₂)[8]
Specificity (Group 2) Non-specific (C-H, N-H bonds) upon photo-activation[7]
Photo-activation Wavelength 320-350 nm[4][5]
Membrane Permeable Yes[8]
Water Soluble No (Requires organic solvent like DMSO or DMF)[8]
Cleavable No[8]

Mechanism of Action

The two-step cross-linking process with this compound involves two distinct chemical reactions, as illustrated in the diagram below.

G cluster_0 Step 1: NHS Ester Reaction (Amine Modification) cluster_1 Step 2: Photo-activated Cross-linking ProteinA Protein A (with primary amines, e.g., Lysine) ProteinA_mod Modified Protein A (this compound conjugated) ProteinA->ProteinA_mod + this compound (pH 7.2-8.5) ANBNOS This compound ANBNOS->ProteinA_mod NHS NHS (leaving group) ProteinA_mod->NHS releases Complex Protein A-B Complex ProteinA_mod->Complex ProteinB Interacting Protein B ProteinB->Complex + Crosslinked_Complex Covalently Cross-linked Protein A-B Complex Complex->Crosslinked_Complex UV UV Light (320-350 nm) UV->Crosslinked_Complex activates azide

Caption: Mechanism of two-step cross-linking with this compound.

Experimental Protocols

This section provides a detailed methodology for a typical two-step cross-linking experiment using this compound to study the interaction between two purified proteins, designated Protein A and Protein B.

Reagent Preparation and Storage
  • This compound Stock Solution: this compound is not water-soluble and should be dissolved in a dry, amine-free organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to prepare a concentrated stock solution (e.g., 10-50 mM). Aliquot and store at -20°C, protected from light and moisture. To avoid condensation, allow the vial to equilibrate to room temperature before opening.

  • Reaction Buffers: It is critical to use amine-free buffers for the NHS ester reaction step to prevent quenching of the reagent. Suitable buffers include phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers, adjusted to a pH of 7.2-8.5.[6] Avoid buffers containing Tris or glycine (B1666218).

Step 1: Modification of Protein A with this compound

The goal of this step is to covalently attach the this compound cross-linker to Protein A via its primary amines.

  • Prepare Protein A: Dissolve purified Protein A in an amine-free reaction buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5) at a concentration of 1-5 mg/mL.

  • Add this compound: Add the this compound stock solution to the Protein A solution to achieve a desired molar excess of the cross-linker over the protein. A starting point is a 20 to 50-fold molar excess. The final concentration of the organic solvent should be kept low (typically <10% v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

  • Quenching (Optional but Recommended): To stop the reaction, a small amount of an amine-containing buffer (e.g., Tris or glycine to a final concentration of 20-50 mM) can be added to quench any unreacted NHS esters. Incubate for an additional 15 minutes.

  • Removal of Excess Cross-linker: It is crucial to remove unreacted this compound and the NHS by-product to prevent them from interfering in the second step. This is typically achieved by dialysis, desalting columns, or size-exclusion chromatography, exchanging the modified protein into a suitable buffer for the interaction and photo-activation step.

Step 2: Cross-Linking of Protein A-Protein B Complex

In this step, the modified Protein A is incubated with its binding partner, Protein B, and the complex is covalently cross-linked by UV light.

  • Complex Formation: Mix the purified, this compound-modified Protein A with an equimolar or slight excess of purified Protein B in a suitable interaction buffer. The buffer should still be amine-free.

  • Incubation: Allow the proteins to incubate for a sufficient time to form the protein-protein complex (e.g., 30 minutes at room temperature or 4°C, depending on the stability of the complex).

  • Photo-activation: Transfer the sample to a UV-transparent vessel (e.g., quartz cuvette or on a plastic surface like parafilm). Irradiate the sample with a UV lamp at a wavelength between 320-350 nm.[4][5] Long-wavelength UV lamps are preferred to minimize potential damage to the proteins.[7] The optimal irradiation time and distance from the lamp must be determined empirically, but a starting point is 5-15 minutes at a distance of 5 cm.

  • Analysis: After photo-activation, the cross-linked products can be analyzed by various methods, such as SDS-PAGE (where cross-linked complexes will appear as higher molecular weight bands), Western blotting, or mass spectrometry for identification of the cross-linked peptides.

The overall experimental workflow is summarized in the diagram below.

G prep_reagents Prepare Reagents (Protein A, Protein B, this compound stock) step1 Step 1: Amine Modification prep_reagents->step1 incubate1 Incubate Protein A + this compound (RT, 30-60 min, dark) step1->incubate1 quench Quench unreacted NHS esters (e.g., Tris buffer) incubate1->quench purify Purify modified Protein A (Dialysis / Desalting) quench->purify step2 Step 2: Photocrosslinking purify->step2 incubate2 Form Complex: Modified Protein A + Protein B step2->incubate2 photoactivate Photo-activate with UV Light (320-350 nm, 5-15 min) incubate2->photoactivate analyze Analyze Cross-linked Products (SDS-PAGE, MS, etc.) photoactivate->analyze

Caption: General experimental workflow for this compound cross-linking.

Quantitative Data and Optimization

The efficiency of the cross-linking reaction depends on several parameters. The following tables provide data to guide the optimization of your experiments.

NHS Ester Reaction Parameters

The primary competition for the amine reaction is the hydrolysis of the NHS ester. The rate of hydrolysis is highly pH-dependent.

pHHalf-life of NHS Ester (at 4°C)Reaction Efficiency
7.0~4-5 hoursModerate
8.0~1 hourGood
8.6~10 minutesHigh, but hydrolysis is rapid

Data adapted from Thermo Fisher Scientific technical literature.[6]

Optimization Tip: A pH range of 7.2-8.5 is generally recommended as a good compromise between reaction efficiency and NHS ester stability.[6] The molar ratio of this compound to protein should also be optimized; start with a 20:1 ratio and titrate up or down to achieve the desired degree of modification while minimizing protein inactivation or precipitation.

Photo-activation Parameters

The efficiency of the second cross-linking step is dependent on the UV light source and exposure time.

UV Light SourceWavelength RangeTypical Exposure TimeRelative Efficiency
High-wattage Mercury Vapor Lamp300-360 nm2-10 minutesHigh
Stratalinker® UV Crosslinker~365 nm5-15 minutesHigh
Hand-held UV Lamp (low wattage)Long-wave UV15-30 minutesLow to Moderate

Data adapted from Thermo Fisher Scientific technical literature.

Optimization Tip: Use a long-wavelength UV source (320-350 nm) to minimize damage to proteins.[7] The optimal exposure time will vary depending on the lamp's intensity and the sample's concentration and geometry. A time course experiment is recommended to find the point of maximum cross-linking without causing significant protein degradation.

Application Example: Studying Signaling Pathways

This compound cross-linking is a valuable tool for elucidating the architecture of protein complexes within signaling pathways. For example, it can be used to map the interactions of components in the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is crucial in inflammation and immunity.

In the canonical NF-κB pathway, the transcription factor NF-κB (a heterodimer of p50 and p65) is held inactive in the cytoplasm by an inhibitor protein, IκBα. Upon receiving a signal (e.g., from TNF-α), a cascade is initiated that leads to the phosphorylation and subsequent degradation of IκBα. This unmasks a nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and activate gene transcription.

A two-step cross-linking experiment could be designed to capture the interaction between p65 and IκBα. For instance, purified IκBα could be modified with this compound (Step 1), then incubated with purified p65 to form the complex, followed by UV irradiation to covalently link the two proteins (Step 2). Analysis by mass spectrometry could then identify the specific regions of interaction.

G tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK Complex tnfr->ikk activates ikba IκBα ikk->ikba phosphorylates ikba_p P-IκBα ikba->ikba_p nfkb NF-κB (p65/p50) nfkb->ikba this compound target nfkb_nuc NF-κB nfkb->nfkb_nuc translocates ikba_p->nfkb releases ub Ubiquitination ikba_p->ub proteasome Proteasome ub->proteasome degradation nucleus Nucleus dna DNA nfkb_nuc->dna binds gene Gene Transcription dna->gene cytoplasm_label Cytoplasm

Caption: NF-κB signaling pathway with this compound target interaction.

References

Mapping Protein Complex Interfaces with ANB-NOS: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of N-5-Azido-2-nitrobenzoyloxysuccinimide (ANB-NOS), a heterobifunctional cross-linking agent, for the identification and characterization of protein-protein interactions. We will delve into the core principles of this compound chemistry, provide detailed experimental protocols, and illustrate its application in the context of well-studied protein complexes.

Introduction to this compound: A Versatile Tool for Interfacial Mapping

This compound is a powerful reagent for covalently capturing protein-protein interactions. Its unique heterobifunctional nature allows for a controlled, two-step cross-linking process, minimizing non-specific interactions and providing a higher degree of precision in identifying interacting partners.

Key Properties of this compound: [1]

  • Heterobifunctional: It possesses two distinct reactive groups:

    • An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein) under mild alkaline conditions.

    • A photoreactive nitrophenyl azide (B81097) group that, upon exposure to UV light (typically 320-350 nm), forms a highly reactive nitrene intermediate that can insert into various chemical bonds in close proximity, effectively "trapping" interacting molecules.

  • Spacer Arm: The two reactive moieties are separated by a 7.7 Å spacer arm, which defines the maximum distance between the cross-linked residues.[1]

  • Two-Step Cross-linking: The differential reactivity of the NHS ester and the nitrophenyl azide allows for a sequential cross-linking strategy.[2] This provides greater control over the experiment compared to homobifunctional cross-linkers.[2]

The two-step process (further detailed in the experimental workflow) is a key advantage of this compound. It allows a researcher to first label a purified "bait" protein with this compound, remove the excess reagent, and then introduce the "prey" protein or a complex mixture of proteins. The photoactivation step is only initiated after the bait and prey have had a chance to interact, significantly reducing the likelihood of random, non-specific cross-linking.[2]

Experimental Protocols

This section outlines a detailed methodology for a typical this compound cross-linking experiment coupled with mass spectrometry for the identification of interacting proteins and their interface.

Protein Preparation and Labeling with this compound
  • Protein Purity: Ensure that the "bait" protein is of high purity to minimize the labeling of contaminating proteins.

  • Buffer Selection: The labeling reaction should be performed in an amine-free buffer (e.g., HEPES, phosphate (B84403) buffer) at a pH of 7.0-8.0 to ensure the reactivity of the NHS ester. Avoid buffers containing Tris or glycine, as they will compete for reaction with the NHS ester.

  • This compound Solution: Prepare a fresh stock solution of this compound in a dry, aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use. This compound is susceptible to hydrolysis in aqueous solutions.

  • Labeling Reaction:

    • Dissolve the purified bait protein in the chosen amine-free buffer to a final concentration of 1-10 mg/mL.

    • Add the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of this compound over the protein is a good starting point for optimization.

    • Incubate the reaction mixture for 1-2 hours at room temperature or 4°C, protected from light to prevent premature activation of the azide group.

  • Removal of Excess this compound: It is crucial to remove the unreacted this compound to prevent non-specific labeling in the subsequent steps. This can be achieved by:

    • Dialysis: Dialyze the labeled protein against the reaction buffer overnight at 4°C.

    • Desalting Column: Use a desalting column to rapidly separate the labeled protein from the small-molecule cross-linker.

Photocrosslinking
  • Incubation with Interacting Partner(s): Mix the this compound-labeled bait protein with the putative interacting "prey" protein(s) in a suitable interaction buffer. Allow the proteins to interact for a sufficient time (e.g., 30-60 minutes) at an appropriate temperature (e.g., 4°C or room temperature).

  • UV Irradiation: Expose the protein mixture to a UV light source with a wavelength between 320 and 350 nm. The duration and intensity of the UV exposure need to be optimized for each specific system. A typical starting point is 5-15 minutes of irradiation on ice.

  • Quenching (Optional): The cross-linking reaction can be quenched by adding a scavenger molecule, such as dithiothreitol (B142953) (DTT), to a final concentration of 10-50 mM.

Analysis of Cross-linked Products
  • SDS-PAGE Analysis: Analyze the cross-linked sample by SDS-PAGE. Successful cross-linking will result in the appearance of a new band with a higher molecular weight corresponding to the bait-prey complex.

  • In-gel Digestion:

    • Excise the cross-linked band of interest from the Coomassie-stained SDS-PAGE gel.

    • Destain the gel piece with a solution of 50% acetonitrile (B52724) and 50 mM ammonium (B1175870) bicarbonate.

    • Reduce the disulfide bonds with DTT and alkylate with iodoacetamide.

    • Digest the proteins overnight with a sequence-specific protease, such as trypsin.

  • Mass Spectrometry Analysis:

    • Extract the peptides from the gel piece.

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use specialized software to identify the cross-linked peptides from the MS/MS data. This software can identify both inter- and intra-molecular cross-links.

    • The identification of inter-molecular cross-linked peptides provides direct evidence of a protein-protein interaction and pinpoints the specific residues at the interface.

Quantitative Data Presentation

While this compound is often used for qualitative identification of protein interactions, it can also be employed in quantitative cross-linking mass spectrometry (QCLMS) studies. By using isotopically labeled cross-linkers or by label-free quantification methods, the relative abundance of cross-linked peptides can be measured under different conditions. This can provide insights into changes in protein-protein interactions in response to stimuli or in different cellular states.

Below is an exemplary table format for presenting quantitative data from a hypothetical this compound cross-linking experiment on the Calmodulin-Melittin complex. The values presented are for illustrative purposes to demonstrate how such data can be structured.

Cross-link IDProtein 1Residue 1Protein 2Residue 2Condition 1 (Relative Abundance)Condition 2 (Relative Abundance)Fold Changep-value
CM-1CalmodulinK75MelittinG11.002.502.500.012
CM-2CalmodulinK77MelittinI21.002.452.450.015
CM-3CalmodulinK94MelittinK71.001.201.200.250
CM-4CalmodulinK148MelittinK211.003.103.100.005

Table 1: Exemplary Quantitative Cross-linking Data for the Calmodulin-Melittin Interaction. This table illustrates how quantitative data from an this compound experiment could be presented. The relative abundance of cross-linked peptides between Calmodulin and Melittin is compared across two different experimental conditions (e.g., with and without a specific ion).

Visualization of Workflows and Signaling Pathways

Graphviz diagrams are provided below to visualize the experimental workflow, the principle of this compound cross-linking, and its application in elucidating a signaling pathway.

This compound Two-Step Cross-linking Workflow

ANB_NOS_Workflow cluster_step1 Step 1: Labeling cluster_step2 Step 2: Cross-linking cluster_step3 Step 3: Analysis Bait Purified Bait Protein Labeled_Bait This compound Labeled Bait Bait->Labeled_Bait + this compound (in dark) ANB_NOS This compound Excess_Removal Removal of Excess this compound Labeled_Bait->Excess_Removal Complex_Formation Interaction & Complex Formation Excess_Removal->Complex_Formation Prey Prey Protein(s) Prey->Complex_Formation UV_Activation UV Activation (320-350 nm) Complex_Formation->UV_Activation Crosslinked_Complex Covalently Cross-linked Complex UV_Activation->Crosslinked_Complex SDS_PAGE SDS-PAGE Analysis Crosslinked_Complex->SDS_PAGE Digestion In-gel Digestion SDS_PAGE->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis & Identification LC_MS->Data_Analysis

This compound experimental workflow.
Principle of this compound Heterobifunctional Cross-linking

This compound cross-linking principle.
Elucidation of the PKA Signaling Pathway

Protein Kinase A (PKA) is a key enzyme in many signaling pathways, activated by cyclic AMP (cAMP). The inactive holoenzyme consists of two regulatory (R) subunits and two catalytic (C) subunits. Upon cAMP binding to the R subunits, the C subunits are released to phosphorylate downstream targets. A-Kinase Anchoring Proteins (AKAPs) tether the PKA holoenzyme to specific subcellular locations, ensuring spatial and temporal control of PKA signaling. This compound could be used to map the interaction interfaces between the R and C subunits and between the R subunits and AKAPs.

PKA_Signaling cluster_inactive Inactive State cluster_activation Activation cluster_active Active State PKA_Holoenzyme PKA Holoenzyme (Inactive) (R2C2) AKAP AKAP PKA_Holoenzyme->AKAP Anchored R_subunits R-subunit dimer (cAMP-bound) PKA_Holoenzyme->R_subunits Dissociation C_subunits Active C-subunits PKA_Holoenzyme->C_subunits Release cAMP cAMP cAMP->PKA_Holoenzyme R_subunits->AKAP Remains Anchored Downstream Downstream Targets C_subunits->Downstream Phosphorylation

PKA signaling pathway activation.

Conclusion

This compound, in conjunction with mass spectrometry, offers a robust and versatile platform for the study of protein complex interfaces. The two-step cross-linking strategy provides a high degree of control, enabling the confident identification of direct interaction partners. While challenges remain in the widespread application of quantitative analysis with this compound, the methodologies are continuously evolving. The ability to map protein interaction surfaces with residue-level precision makes this compound an invaluable tool for researchers in basic science and drug development, facilitating a deeper understanding of the molecular machinery of the cell and providing novel avenues for therapeutic intervention.

References

Non-cleavable cross-linkers for stable protein conjugates

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Non-cleavable Cross-linkers for Stable Protein Conjugates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of non-cleavable cross-linkers, essential tools for creating stable, long-lasting protein conjugates. Non-cleavable linkers form covalent bonds that are resistant to biological cleavage, ensuring that the conjugated molecules remain linked until the protein itself is degraded.[1] This stability is a critical feature in the development of therapeutics like Antibody-Drug Conjugates (ADCs), where premature release of a cytotoxic payload could lead to off-target toxicity.[2][3] The drug-release mechanism for these conjugates relies on the complete lysosomal degradation of the antibody, which then liberates the drug payload still attached to an amino acid residue.[2][4]

This document details the primary chemistries, presents key quantitative data for reaction optimization, provides detailed experimental protocols for common cross-linking procedures, and illustrates critical workflows and reaction pathways.

Core Chemistries of Non-cleavable Cross-linkers

Non-cleavable cross-linkers are primarily categorized by the functional groups they target. The most prevalent types are amine-reactive and sulfhydryl-reactive cross-linkers, which form highly stable amide and thioether bonds, respectively.

  • Amine-Reactive Cross-linkers: These typically utilize N-hydroxysuccinimide (NHS) esters, which react with primary amines (-NH₂) found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues.[5][6] The reaction proceeds efficiently at a physiological to slightly alkaline pH (7.2-9.0) and results in a stable amide bond.[5][7][8]

  • Sulfhydryl-Reactive Cross-linkers: This class of reagents most commonly employs maleimide (B117702) groups. The maleimide group reacts specifically with sulfhydryl (thiol, -SH) groups on cysteine residues to form a stable thioether linkage.[9] This reaction is highly specific and efficient within a pH range of 6.5-7.5.[9][10]

Cross-linkers can be further classified as homobifunctional (possessing two identical reactive groups) or heterobifunctional (possessing two different reactive groups).[11] Homobifunctional reagents like Disuccinimidyl suberate (B1241622) (DSS) are used to link proteins together through their amine groups, often for studying protein-protein interactions.[11] Heterobifunctional reagents like SMCC are ideal for creating specific conjugates, such as ADCs, by linking an amine on an antibody to a thiol on a drug payload in a controlled, sequential manner.[1][7]

Quantitative Data for Common Non-cleavable Cross-linkers

The selection of an appropriate cross-linker and the optimization of reaction conditions are critical for successful conjugation. The following tables summarize key quantitative parameters for several widely used non-cleavable cross-linkers.

Table 1: Properties of Common Non-cleavable Cross-linkers
Cross-linkerAbbreviationTypeReactive GroupsSpacer Arm Length (Å)Water Soluble?
Disuccinimidyl suberateDSSHomobifunctionalNHS ester, NHS ester11.4No
Bis(sulfosuccinimidyl) suberateBS³HomobifunctionalSulfo-NHS ester, Sulfo-NHS ester11.4Yes[12][13]
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylateSMCCHeterobifunctionalNHS ester, Maleimide8.3No
Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylateSulfo-SMCCHeterobifunctionalSulfo-NHS ester, Maleimide8.3[14]Yes[8][15]
Table 2: Reaction Conditions and Stability
ParameterNHS Ester / Sulfo-NHS EsterMaleimide
Target Functional Group Primary Amine (-NH₂)Sulfhydryl (-SH)
Optimal Reaction pH 7.2 - 9.0[5][7][8][16]6.5 - 7.5[8][9][10]
Typical Reaction Time 30-60 min at Room Temp; 2-4 hours at 4°C[17][18][19]1-2 hours at Room Temp; Overnight at 4°C[10][15][20]
Recommended Molar Excess 5- to 50-fold over protein[14][17][18]10- to 20-fold over protein[2][10]
Competing Reaction Hydrolysis, especially at pH > 8.5[1][5]Hydrolysis at pH > 7.5; Reaction with amines[8][16]
Bond Stability Stable Amide BondStable Thioether Bond
Half-life of Hydrolysis 4-5 hours at pH 7.0, 0°C; 10 minutes at pH 8.6, 4°C[1][5]Maleimide group on SMCC is relatively stable due to cyclohexane (B81311) ring[1][8][15]

Visualized Workflows and Reaction Mechanisms

Diagrams created using Graphviz provide a clear visual representation of the chemical reactions and experimental processes involved in creating stable protein conjugates.

G Classification of Non-cleavable Cross-linkers NC Non-cleavable Cross-linkers Homo Homobifunctional (Identical Reactive Groups) NC->Homo Hetero Heterobifunctional (Different Reactive Groups) NC->Hetero AmineAmine Amine-Reactive (NHS esters) e.g., DSS, BS³ Homo->AmineAmine AmineThiol Amine- & Sulfhydryl-Reactive (NHS ester + Maleimide) e.g., SMCC, Sulfo-SMCC Hetero->AmineThiol

Caption: Classification of common non-cleavable cross-linkers.

G NHS Ester Reaction with Primary Amine cluster_reactants Reactants cluster_products Products NHS Protein-Lysine (Primary Amine) Conjugate Stable Amide Bond NHS->Conjugate pH 7.2-9.0 Crosslinker NHS-Ester Cross-linker Crosslinker->Conjugate Byproduct N-hydroxysuccinimide Crosslinker->Byproduct leaving group G Maleimide Reaction with Sulfhydryl Group cluster_reactants Reactants Thiol Protein-Cysteine (Sulfhydryl) Product Stable Thioether Bond Thiol->Product pH 6.5-7.5 (Michael Addition) Maleimide Maleimide Cross-linker Maleimide->Product G Workflow for Two-Step ADC Conjugation using Sulfo-SMCC cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Drug Conjugation A1 1. Prepare Antibody in Amine-Free Buffer (e.g., PBS, pH 7.2-7.5) A2 2. Add Molar Excess of Sulfo-SMCC A1->A2 A3 3. Incubate (30-60 min, Room Temp) A2->A3 A4 4. Purify Activated Antibody (Size Exclusion Chromatography) to remove excess cross-linker A3->A4 B2 6. Combine Activated Antibody with Drug Payload A4->B2 Maleimide-Activated Antibody B1 5. Prepare Drug Payload with Free Sulfhydryl Group B1->B2 B3 7. Incubate (1-2 hours, Room Temp) B2->B3 B4 8. Purify Final ADC Conjugate (Size Exclusion Chromatography) B3->B4

References

Probing Protein Conformation: An In-depth Technical Guide to ANB-NOS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of N-5-Azido-2-nitrobenzoyloxysuccinimide (ANB-NOS), a powerful heterobifunctional and photoreactive crosslinker, for the elucidation of protein conformation and protein-protein interactions. This document details the core principles of this compound chemistry, provides in-depth experimental protocols, and presents a framework for data analysis, empowering researchers to effectively utilize this tool in their investigations.

Introduction to this compound: A Versatile Tool for Structural Biology

This compound is a chemical probe that enables the covalent linkage of interacting proteins or different domains within a single protein, providing distance constraints that are invaluable for structural and functional studies. Its unique heterobifunctional nature allows for a controlled, two-step cross-linking process. One end of the this compound molecule contains an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines (e.g., the side chain of lysine (B10760008) residues) in a targeted protein. The other end features a nitrophenylazide group, which remains inert until activated by UV light. Upon photoactivation, this azide (B81097) group forms a highly reactive nitrene intermediate that can insert into C-H or N-H bonds in its immediate vicinity, effectively "footprinting" the local environment.[1]

This two-step approach offers a significant advantage over traditional, single-step cross-linking methods by minimizing random and non-specific cross-links. A protein of interest can first be labeled with this compound through the amine-reactive NHS ester, purified to remove excess crosslinker, and then introduced into a complex mixture or allowed to adopt a specific conformational state before the photo-inducible cross-linking is initiated.[1] This level of control is particularly useful for capturing transient interactions and for studying conformational changes in response to specific stimuli.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Full Chemical Name N-5-Azido-2-nitrobenzoyloxysuccinimide[2]
CAS Number 60117-35-3[2]
Molecular Weight 305.20 g/mol [3]
Spacer Arm Length 7.7 Å[1][2]
Reactivity 1 (Amine-reactive) N-hydroxysuccinimide (NHS) ester, reacts with primary amines[2]
Reactivity 2 (Photoreactive) Nitrophenylazide, activated by UV light (320-350 nm)[2]
Solubility Not readily water-soluble; typically dissolved in an organic solvent like DMSO or DMF[2]
Membrane Permeable Yes[3]
Cleavable No[3]

Experimental Workflow: From Labeling to Analysis

The successful application of this compound for probing protein conformation involves a multi-step process, each requiring careful optimization. The general workflow is depicted in the diagram below.

ANB_NOS_Workflow cluster_prep Preparation cluster_labeling Step 1: Amine Labeling cluster_interaction Interaction/Conformational Change cluster_crosslinking Step 2: Photo-Cross-linking cluster_analysis Analysis Protein_Prep Protein of Interest (Purified) Labeling Incubation: Protein + this compound Protein_Prep->Labeling ANB_NOS_Sol This compound Solution (in DMSO/DMF) ANB_NOS_Sol->Labeling Purification1 Removal of excess this compound (e.g., Dialysis, SEC) Labeling->Purification1 Interaction Induce Interaction or Conformational Change (e.g., add binding partner, change buffer) Purification1->Interaction UV_Activation UV Irradiation (320-350 nm) Interaction->UV_Activation SDS_PAGE SDS-PAGE Analysis UV_Activation->SDS_PAGE Digestion In-gel or In-solution Digestion (e.g., Trypsin) SDS_PAGE->Digestion MS_Analysis Mass Spectrometry (LC-MS/MS) Digestion->MS_Analysis Data_Analysis Data Analysis and Cross-link Identification MS_Analysis->Data_Analysis

General workflow for this compound cross-linking experiments.
Detailed Experimental Protocol: Two-Step Cross-linking with this compound

This protocol is adapted from the method described by Nadeau and Carlson for the two-step cross-linking of proteins.[1]

Materials:

  • Protein of interest (purified, in a suitable buffer free of primary amines, e.g., HEPES, phosphate)

  • This compound (N-5-Azido-2-nitrobenzoyloxysuccinimide)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis tubing or size-exclusion chromatography (SEC) column

  • UV lamp with an emission maximum between 320-350 nm

Procedure:

Step 1: Amine Labeling of the Target Protein

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10-20 mM. Keep the solution protected from light.

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in a buffer free of primary amines. The pH of the buffer should be between 7.0 and 8.5 for efficient NHS ester reaction.

  • Labeling Reaction: Add the this compound stock solution to the protein solution to achieve a 5- to 20-fold molar excess of the crosslinker over the protein. The optimal ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C, with gentle mixing and protected from light.

  • Quenching: Stop the reaction by adding a quenching solution, such as Tris-HCl, to a final concentration of 20-50 mM. This will react with any remaining NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and the quenching agent by dialysis against the desired buffer or by using a size-exclusion chromatography column.

Step 2: Photo-Cross-linking

  • Induce Interaction/Conformational Change: If studying a protein-protein interaction, add the binding partner to the this compound-labeled protein. To study conformational changes, adjust the buffer conditions (e.g., pH, ionic strength, addition of ligands) to induce the desired state.

  • UV Irradiation: Expose the sample to a UV light source with a wavelength between 320 and 350 nm. The duration and intensity of the irradiation will need to be optimized. A typical starting point is to irradiate on ice for 5-15 minutes. It is crucial to avoid excessive heat generation, which could denature the protein.

  • Analysis: The cross-linked products can now be analyzed by various methods, as detailed in the following section.

Analysis of Cross-linked Products

2.2.1. SDS-PAGE Analysis

The simplest method to visualize the results of a cross-linking experiment is through sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Cross-linked species will migrate at a higher molecular weight than the individual protein components. This allows for a qualitative assessment of cross-linking efficiency and the formation of different cross-linked products (e.g., intramolecular vs. intermolecular).

2.2.2. Mass Spectrometry Analysis

For high-resolution identification of the cross-linked sites, mass spectrometry (MS) is the method of choice. The general workflow for MS analysis is as follows:

  • Proteolytic Digestion: The cross-linked protein mixture is digested with a protease, most commonly trypsin. This can be done either in-gel after excising the band of interest from an SDS-PAGE gel or directly in-solution.

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and then fragments them to obtain sequence information.

  • Data Analysis: Specialized software is used to identify the cross-linked peptides from the complex MS/MS data. This software searches for pairs of peptides that are covalently linked by the this compound crosslinker, taking into account the mass of the crosslinker. The identification of these cross-linked peptides reveals which amino acid residues were in close proximity in the three-dimensional structure of the protein or protein complex.

Application Example: Probing the Calmodulin-Calcineurin Interaction

Calmodulin (CaM) is a key calcium-sensing protein that regulates the activity of numerous target proteins, including the phosphatase calcineurin (CaN). The interaction between CaM and CaN is a classic example of a calcium-dependent protein-protein interaction that leads to a conformational change and activation of the enzyme. This compound can be employed to map the binding interface and study the conformational changes that occur upon CaM binding.

Calmodulin_Calcineurin cluster_CaN Calcineurin (CaN) CaNA CaN A (Catalytic) AID Autoinhibitory Domain (AID) CaNA->AID Displaces AID from catalytic site p2 CaNA->p2 CaNB CaN B (Regulatory) CaM_Ca CaM + 4Ca²⁺ CaM_Ca->CaNA Binds to CaM-binding region of CaN A p1 CaM_Ca->p1 p1->p2 this compound cross-link

This compound can map the interaction between Calmodulin and Calcineurin.

In this scenario, CaM could be labeled with this compound. Upon the addition of calcium, the CaM-ANB-NOS conjugate would be incubated with CaN. UV irradiation would then initiate cross-linking between CaM and the regions of CaN it interacts with. Subsequent mass spectrometry analysis would identify the specific residues involved in the interaction, providing valuable insights into the binding interface and the mechanism of CaN activation.

Quantitative Data and Interpretation

While qualitative identification of cross-links is informative, quantitative analysis can provide deeper insights into protein dynamics and conformational changes. By using isotopically labeled crosslinkers or through label-free quantification methods, it is possible to compare the abundance of specific cross-links under different conditions.

Table 2: Hypothetical Quantitative Cross-linking Data for Calmodulin-Calcineurin Interaction

Cross-linked Peptide PairCondition 1 (-Ca²⁺) Relative AbundanceCondition 2 (+Ca²⁺) Relative AbundanceFold ChangeInterpretation
CaM(K75)-CaN(M380)1.015.2+15.2Ca²⁺-dependent interaction
CaM(K94)-CaN(L391)1.218.5+15.4Ca²⁺-dependent interaction
CaM(K13)-CaM(K148)5.62.1-2.7Conformational change within CaM upon Ca²⁺ binding
CaN(K112)-CaN(K450)8.99.1~1.0Structurally stable region of CaN

This hypothetical data illustrates how a significant increase in the abundance of cross-links between CaM and CaN in the presence of calcium would confirm a calcium-dependent interaction. Conversely, changes in intramolecular cross-links within CaM could indicate a conformational change in CaM itself upon calcium binding.

Conclusion

This compound is a versatile and powerful tool for the study of protein conformation and interactions. Its heterobifunctional and photoreactive properties allow for controlled, two-step cross-linking experiments that can capture transient and conformation-specific interactions. When combined with modern mass spectrometry techniques, this compound can provide high-resolution distance constraints that are essential for building and validating structural models of proteins and protein complexes. This in-depth technical guide provides the necessary framework for researchers to design, execute, and interpret experiments using this compound, ultimately advancing our understanding of the intricate molecular machinery of the cell.

References

The Water Solubility of ANB-NOS: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the water solubility of N-5-Azido-2-nitrobenzoyloxysuccinimide (ANB-NOS), a heterobifunctional crosslinking agent. Aimed at researchers, scientists, and drug development professionals, this document explores the implications of its solubility on experimental design and offers detailed protocols for its effective use in studying protein-protein interactions.

Executive Summary

This compound is a valuable tool in molecular biology and biochemistry for covalently linking interacting proteins. Its utility is defined by its two reactive ends: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, and a photo-reactive nitrophenyl azide (B81097) group. A critical physicochemical property of this compound is its limited solubility in aqueous solutions. This guide will detail this characteristic and provide comprehensive methodologies to address it in a laboratory setting.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for designing and executing crosslinking experiments.

PropertyValueSource(s)
Molecular Weight 305.2 g/mol [1]
Spacer Arm Length 7.7 Å[1]
Reactive Groups NHS Ester, Nitrophenyl Azide[2]
Reactive Toward Primary Amines (-NH2)[1][2]
Photoactivation Wavelength 320-350 nm[2]
Water Solubility Not immediately water-soluble; Partially soluble[1][2][3]
Solubility in Ethyl Acetate 25 mg/mL[4]
Recommended Solvents Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF)[2]
Appearance Light yellow to orange powder[3]
Melting Point 131-133°C[4]
Membrane Permeable Yes[1]
Cleavable No[1]

Table 1: Physicochemical Properties of this compound

Implications of Low Water Solubility

The poor water solubility of this compound necessitates its initial dissolution in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), to prepare a concentrated stock solution.[2] This stock solution is then added to the aqueous reaction buffer containing the protein(s) of interest. It is critical to ensure that the final concentration of the organic solvent in the reaction mixture is low enough to not perturb the native structure and function of the proteins being studied.

Experimental Protocols

The following is a detailed protocol for a two-step protein crosslinking experiment using this compound, which provides greater control over the reaction compared to a one-step method.

Materials
  • This compound

  • Anhydrous DMSO or DMF

  • Protein of interest (Protein A) in a suitable, amine-free buffer (e.g., PBS, HEPES, or borate (B1201080) buffer, pH 7.2-8.5)

  • Binding partner protein (Protein B) in a compatible buffer

  • UV lamp (320-350 nm)

  • Desalting column or dialysis equipment

  • Quenching reagent (e.g., Tris or glycine)

  • SDS-PAGE analysis equipment

Procedure

Step 1: Preparation of this compound Stock Solution

  • Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a 10-50 mM stock solution of this compound by dissolving it in anhydrous DMSO or DMF. For example, to make a 10 mM solution, dissolve 3.05 mg of this compound in 1 mL of DMSO.

  • Vortex briefly to ensure complete dissolution. The stock solution should be prepared fresh immediately before use and protected from light.

Step 2: Amine-Reactive Crosslinking (First Step)

  • To a solution of Protein A, add the this compound stock solution to achieve the desired final concentration (a 10- to 50-fold molar excess of this compound to protein is a common starting point).

  • The final concentration of DMSO or DMF in the reaction should be kept to a minimum (typically <10% v/v) to avoid protein denaturation.

  • Incubate the reaction for 30-60 minutes at room temperature or 4°C, protected from light. The NHS ester will react with primary amines (e.g., the side chain of lysine (B10760008) residues) on Protein A.

Step 3: Removal of Excess Crosslinker

  • Remove unreacted this compound by passing the reaction mixture through a desalting column or by dialysis against the reaction buffer. This step is crucial to prevent the labeling of Protein B with the crosslinker.

Step 4: Photo-Reactive Crosslinking (Second Step)

  • Add Protein B to the solution containing the this compound-labeled Protein A.

  • Allow the two proteins to interact for a sufficient amount of time (this will depend on the specific interaction being studied).

  • Expose the sample to a UV lamp (320-350 nm) for 5-15 minutes on ice. The nitrophenyl azide group will be activated and will form a covalent bond with nearby molecules, ideally on the interacting Protein B.

Step 5: Quenching and Analysis

  • Quench the reaction by adding an amine-containing buffer, such as Tris or glycine, to a final concentration of 20-50 mM.

  • Analyze the crosslinked products by SDS-PAGE, followed by Coomassie staining or Western blotting to identify the crosslinked complexes.

Visualizing the this compound Reaction and Workflow

The following diagrams, generated using the DOT language, illustrate the reaction mechanism of this compound and a typical experimental workflow.

ANB_NOS_Reaction cluster_step1 Step 1: Amine Reaction (in the dark) cluster_step2 Step 2: Photoactivation (UV Light) Protein_A_NH2 Protein A (with Primary Amine) Intermediate ANB-labeled Protein A Protein_A_NH2->Intermediate + this compound ANB_NOS This compound (NHS Ester) ANB_NOS->Intermediate NHS_leaving_group N-hydroxysuccinimide Intermediate->NHS_leaving_group releases Protein_B Interacting Protein B Nitrene_Intermediate Reactive Nitrene Intermediate Intermediate->Nitrene_Intermediate + UV Light Crosslinked_Complex Covalently Crosslinked Protein A-B Complex Protein_B->Crosslinked_Complex Nitrene_Intermediate->Crosslinked_Complex + Protein B N2_gas N₂ Gas Nitrene_Intermediate->N2_gas releases UV_Light UV Light (320-350 nm)

This compound two-step reaction mechanism.

ANB_NOS_Workflow Prepare_Stock 1. Prepare fresh this compound stock solution in DMSO or DMF Label_Protein_A 2. React this compound with Protein A (amine reaction in the dark) Prepare_Stock->Label_Protein_A Remove_Excess 3. Remove excess, unreacted this compound (desalting or dialysis) Label_Protein_A->Remove_Excess Add_Protein_B 4. Add interacting Protein B and allow binding to occur Remove_Excess->Add_Protein_B Photoactivate 5. Expose to UV light (320-350 nm) to initiate crosslinking Add_Protein_B->Photoactivate Quench 6. Quench the reaction with an amine-containing buffer Photoactivate->Quench Analyze 7. Analyze crosslinked products (e.g., SDS-PAGE, Western Blot) Quench->Analyze

General experimental workflow for this compound crosslinking.

Conclusion

While the low water solubility of this compound presents a technical consideration, it is readily managed by the use of organic solvents for stock solution preparation. The heterobifunctional nature of this compound, combined with a two-step crosslinking protocol, offers a high degree of control for studying protein-protein interactions. By following the detailed methodologies and understanding the chemical properties outlined in this guide, researchers can effectively utilize this compound to gain valuable insights into cellular processes.

References

Methodological & Application

Application Notes and Protocols for ANB-NOS Protein Cross-Linking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for beginners on utilizing the hetero-bifunctional, photo-activatable cross-linker N-5-Azido-2-nitrobenzoyloxysuccinimide (ANB-NOS) to study protein-protein interactions. This two-step cross-linking strategy offers enhanced control over the reaction, minimizing non-specific cross-linking and allowing for the capture of transient or weak protein interactions.

Introduction to this compound Cross-Linking

This compound is a chemical cross-linker with two reactive ends connected by a 7.7 Å spacer arm.[1][2] One end features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., the side chain of lysine (B10760008) residues) in a pH-dependent manner. The other end contains a nitrophenyl azide (B81097) group, which is inert until activated by UV light.[3][4] Upon photoactivation, the azide forms a highly reactive nitrene that can insert into C-H or N-H bonds in its immediate vicinity, thus forming a covalent cross-link.[5]

The two-step nature of the this compound cross-linking protocol provides a significant advantage. First, a "bait" protein is labeled with this compound through the amine-reactive NHS ester. After removing the excess, unreacted cross-linker, the labeled bait protein is then introduced to its potential "prey" binding partner(s). The cross-linking reaction is then initiated at a desired time point by exposure to UV light, covalently trapping the interacting proteins.[1] This method provides greater control and specificity compared to one-step cross-linking reagents.[1]

Key Characteristics of this compound

PropertyValueReference(s)
Molecular Weight305.20 Da[2]
Spacer Arm Length7.7 Å[2]
Reactivity Group 1N-hydroxysuccinimide (NHS) Ester[3]
Reacts With (Group 1)Primary Amines[2]
Reactivity Group 2Nitrophenyl Azide[3]
Reacts With (Group 2)Non-specifically upon UV activation[4]
Wavelength for Photoactivation320-350 nm[3]
SolubilityNot water-soluble; soluble in organic solvents like DMSO or DMF[2]
Membrane PermeableYes[2]
CleavableNo[2]

Experimental Protocols

This protocol is a general guideline. Optimal conditions, such as molar excess of the cross-linker and UV exposure time, should be determined empirically for each specific protein system.

Diagram of the this compound Two-Step Cross-Linking Workflow

ANB_NOS_Workflow cluster_step1 Step 1: NHS Ester Reaction cluster_purification Purification cluster_step2 Step 2: Photo-Cross-Linking cluster_analysis Analysis Bait Bait Protein Labeled_Bait This compound Labeled Bait Protein Bait->Labeled_Bait + this compound (pH 7.2-8.5) ANB_NOS This compound ANB_NOS->Labeled_Bait Purification Remove Excess This compound Labeled_Bait->Purification Labeled_Bait_Purified Purified Labeled Bait Protein Prey Prey Protein Complex Protein Complex Prey->Complex Crosslinked_Complex Covalently Cross-Linked Complex Complex->Crosslinked_Complex UV Light (320-350 nm) Analysis SDS-PAGE, Mass Spectrometry Crosslinked_Complex->Analysis Labeled_Bait_Purified->Complex Incubate Labeled_Bait_Purified->Complex

Caption: Workflow for the two-step this compound protein cross-linking protocol.

Materials
  • This compound cross-linker

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Protein of interest ("Bait" protein) in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, or borate (B1201080) buffer) at a concentration of 1-5 mg/mL.

  • Interacting protein partner ("Prey" protein)

  • Reaction Buffer: 20 mM sodium phosphate, 150 mM NaCl, pH 7.5 (or other amine-free buffer in the pH range of 7.2-8.5)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine

  • Desalting column or dialysis cassette for purification

  • UV lamp with an emission wavelength in the range of 320-350 nm (e.g., a long-wavelength UV lamp)[3]

  • Quartz cuvette or microcentrifuge tubes

  • SDS-PAGE reagents and equipment

  • Mass spectrometer (optional, for identification of cross-linked peptides)

Procedure

Step 1: Labeling of the "Bait" Protein with this compound (NHS Ester Reaction)

  • Prepare this compound Stock Solution: Since this compound is not water-soluble, it must be dissolved in an organic solvent.[2] Immediately before use, prepare a 10-50 mM stock solution of this compound in anhydrous DMSO or DMF. Handle the stock solution in low-light conditions to prevent premature activation of the photoreactive group.[3]

  • Prepare Protein Sample: Ensure the "bait" protein is in an amine-free buffer at a pH between 7.2 and 8.5.[6] Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester and must be avoided.[7]

  • Reaction Setup: Add the this compound stock solution to the protein solution to achieve a final molar excess of 10- to 50-fold of this compound over the protein. The optimal molar ratio should be determined empirically. The final concentration of the organic solvent should be kept below 10% to minimize its effect on protein structure.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 4°C. The reaction is typically faster at room temperature. Protect the reaction from light during incubation.

Step 2: Purification of the this compound-Labeled Protein

  • Removal of Excess this compound: It is crucial to remove the unreacted this compound to prevent non-specific labeling in the subsequent step. This can be achieved using a desalting column (spin or gravity-flow) or by dialysis against the reaction buffer.

Step 3: Formation of the Protein Complex and Photo-Cross-Linking

  • Complex Formation: Mix the purified this compound-labeled "bait" protein with the "prey" protein(s) in the desired molar ratio in an appropriate reaction buffer. Allow the proteins to incubate for a sufficient time to form the protein-protein complex. This incubation time will depend on the binding kinetics of the interacting partners.

  • Photoactivation: Transfer the protein complex solution to a quartz cuvette or an open microcentrifuge tube. Place the sample on ice to minimize heat-induced denaturation. Irradiate the sample with a UV lamp at a wavelength between 320-350 nm.[3] The optimal exposure time and distance from the UV source need to be determined empirically. Start with an exposure time of 5-15 minutes at a distance of 5-10 cm.[8]

  • Quenching the Reaction: After UV exposure, the reaction can be quenched by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.[7] This will react with any remaining activated nitrene groups.

Step 4: Analysis of Cross-Linked Products

  • SDS-PAGE Analysis: The formation of cross-linked protein complexes can be analyzed by SDS-PAGE. Cross-linked complexes will appear as new bands with higher molecular weights compared to the individual non-cross-linked proteins.

  • Mass Spectrometry Analysis: For more detailed analysis and to identify the specific sites of cross-linking, the cross-linked bands can be excised from the gel, digested with a protease (e.g., trypsin), and analyzed by mass spectrometry.[9]

Quantitative Data Presentation

The efficiency of cross-linking can be influenced by factors such as the molar ratio of the cross-linker to the protein and the UV exposure time. The following table provides an example of how quantitative data from an optimization experiment could be presented.

Molar Ratio (this compound:Protein)UV Exposure Time (min)Cross-Linking Efficiency (%)
10:1515
10:11025
10:11530
20:1528
20:11045
20:11555
50:1540
50:11060
50:11565

Note: The data in this table is illustrative and will vary depending on the specific proteins and reaction conditions.

Signaling Pathway Visualization

This compound cross-linking can be a powerful tool to investigate protein-protein interactions within signaling pathways. For example, it can be used to identify the direct interaction between a kinase and its substrate in the MAPK signaling cascade.

Diagram of MAPK Signaling Pathway Interaction

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase GRB2 GRB2 Receptor->GRB2 recruits SOS SOS GRB2->SOS activates RAS RAS SOS->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TF Transcription Factor ERK->TF translocates & phosphorylates

Caption: A simplified diagram of the MAPK signaling pathway.

This compound could be used, for instance, to confirm the direct interaction between MEK and ERK. In such an experiment, MEK could be the "bait" protein labeled with this compound, and after incubation with ERK (the "prey"), UV cross-linking would covalently link the two interacting kinases.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no cross-linking observed on SDS-PAGE - Inefficient NHS ester reaction.- Ensure the reaction buffer is free of primary amines and the pH is between 7.2-8.5.[7]- Optimize the molar excess of this compound.
- Incomplete photoactivation.- Increase the UV exposure time or decrease the distance to the UV source.[8]- Ensure the reaction vessel (e.g., quartz cuvette) allows for efficient UV transmission.
- The two proteins do not interact or the interaction site is not accessible.- Confirm the protein-protein interaction using an alternative method (e.g., co-immunoprecipitation).- Consider using a cross-linker with a different spacer arm length.
- Hydrolysis of the NHS ester.- Prepare the this compound stock solution immediately before use.
Excessive protein aggregation or precipitation - Over-cross-linking due to high this compound concentration or prolonged UV exposure.- Reduce the molar excess of this compound and/or decrease the UV irradiation time.[10]
- this compound precipitation in aqueous buffer.- Ensure the final concentration of the organic solvent (DMSO or DMF) is sufficient to keep the cross-linker in solution, but not so high as to denature the protein.[3]
Non-specific cross-linking - Incomplete removal of excess this compound after the first step.- Ensure efficient purification of the this compound-labeled protein using a desalting column or dialysis.
- Random collisions during photoactivation.- Optimize protein concentrations to favor specific interactions over random collisions.
Difficulty identifying cross-linked peptides by mass spectrometry - Low abundance of cross-linked peptides.- Optimize the cross-linking reaction to increase efficiency.- Consider enrichment strategies for cross-linked peptides.
- Complex fragmentation spectra.- Utilize specialized software for the analysis of cross-linked peptide data.

References

Application Notes and Protocols for ANB-NOS in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing the heterobifunctional crosslinker, N-5-Azido-2-nitrobenzoyloxysuccinimide (ANB-NOS), in experiments to study protein-protein interactions. The protocols outlined below are designed to ensure reproducible and reliable results.

Introduction to this compound

This compound is a versatile chemical crosslinking agent used to covalently link interacting proteins. It possesses two distinct reactive groups, enabling a controlled, two-step crosslinking process. This methodology minimizes the formation of non-specific crosslinks and unwanted protein polymerization.

The key features of this compound include:

  • NHS Ester Group: This group reacts specifically with primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus of a protein) under neutral to slightly alkaline conditions (pH 7-9) to form stable amide bonds.[1]

  • Photoreactive Nitrophenylazide Group: Upon exposure to UV light in the 320-350 nm range, this group is converted into a highly reactive nitrene, which can form a covalent bond with various amino acid side chains in close proximity, effectively "capturing" interacting protein partners.[1][2]

  • Spacer Arm: The 7.7 Å spacer arm provides a defined distance for crosslinking interacting molecules.[3]

Due to its membrane-permeable nature, this compound can be used for both in vitro and in situ crosslinking studies.[3] However, it is not readily soluble in water and should be dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before use.[1]

Experimental Design and Workflow

A typical experiment using this compound follows a two-step protocol, which provides greater control over the crosslinking reaction compared to a one-step method.[4] This approach involves first labeling the "bait" protein with this compound, removing the excess crosslinker, and then introducing the "prey" protein before photoactivation to initiate the second crosslinking step.

Logical Workflow for a Two-Step Crosslinking Experiment:

G cluster_prep Preparation cluster_step1 Step 1: Amine Labeling cluster_step2 Step 2: Photocrosslinking cluster_analysis Analysis Bait Bait Protein Mix Mix Bait Protein with this compound Bait->Mix Prey Prey Protein Add_Prey Add Prey Protein Prey->Add_Prey ANB_NOS This compound Stock ANB_NOS->Mix Incubate1 Incubate in the Dark Mix->Incubate1 Remove_Excess Remove Excess this compound Incubate1->Remove_Excess Remove_Excess->Add_Prey Incubate2 Incubate to Allow Interaction Add_Prey->Incubate2 UV_Activation UV Irradiation (320-350 nm) Incubate2->UV_Activation Quench Quench Reaction UV_Activation->Quench Analysis Analyze Crosslinked Products (e.g., SDS-PAGE, Mass Spectrometry) Quench->Analysis

Caption: A diagram illustrating the sequential workflow of a two-step crosslinking experiment using this compound.

Detailed Experimental Protocols

Preparation of Reagents
  • This compound Stock Solution: Prepare a fresh 10-50 mM stock solution of this compound in dry, high-quality DMSO or DMF. As this compound is light-sensitive, protect the stock solution and subsequent reaction mixtures from light.

  • Reaction Buffer: A non-amine-containing buffer with a pH of 7.2-8.0 is recommended for the NHS ester reaction. Suitable buffers include phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer. Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target protein for reaction with the NHS ester.

  • Quenching Solution: Prepare a 1 M solution of an amine-containing reagent, such as Tris-HCl or glycine, to quench the unreacted NHS esters and the photoreactive nitrene group.

Two-Step Crosslinking Protocol

Step 1: Labeling of the Bait Protein with this compound

  • Dissolve the purified "bait" protein in the chosen reaction buffer at a concentration of 1-10 mg/mL.

  • Add the this compound stock solution to the protein solution to achieve a final molar excess of 10- to 50-fold of this compound over the protein. The optimal ratio should be determined empirically for each protein.

  • Incubate the reaction mixture for 30-60 minutes at room temperature in the dark to allow for the reaction between the NHS ester of this compound and the primary amines of the bait protein.

  • Remove the excess, unreacted this compound from the labeled protein. This can be achieved by dialysis against the reaction buffer or by using a desalting column. This step is crucial to prevent the labeling of the "prey" protein in the subsequent step.

Step 2: Photocrosslinking with the Prey Protein

  • Add the purified "prey" protein to the solution containing the this compound-labeled "bait" protein. The molar ratio of bait to prey protein should be optimized based on their binding affinity.

  • Incubate the mixture for a sufficient time to allow for the formation of the protein-protein complex. This incubation time will vary depending on the specific interaction being studied and should be determined empirically.

  • Expose the reaction mixture to UV light at a wavelength between 320-350 nm. The duration and intensity of the UV exposure are critical parameters that need to be optimized. A starting point could be irradiation for 5-15 minutes on ice at a close distance to the UV source.

  • Immediately after UV irradiation, quench the reaction by adding the quenching solution to a final concentration of 20-50 mM. This will consume any unreacted photoreactive groups.

Analysis of Crosslinked Products

The resulting crosslinked protein complexes can be analyzed by various techniques:

  • SDS-PAGE: Separate the reaction products on an SDS-PAGE gel. Crosslinked complexes will appear as new bands with higher molecular weights compared to the individual proteins.

  • Western Blotting: If antibodies are available for the proteins of interest, Western blotting can be used to confirm the identity of the proteins within the crosslinked complex.

  • Mass Spectrometry: For a more detailed analysis, the crosslinked bands can be excised from the gel, digested with a protease (e.g., trypsin), and analyzed by mass spectrometry to identify the specific crosslinked peptides and pinpoint the interaction interfaces.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be generated from this compound crosslinking experiments. These tables are for illustrative purposes to guide data presentation.

Table 1: Optimization of this compound Concentration for Bait Protein Labeling

This compound:Bait Protein Molar RatioBait Protein Labeling Efficiency (%)Dimer Formation (%)
5:135< 5
10:1688
20:18515
50:19225

Table 2: Effect of UV Exposure Time on Crosslinking Efficiency

UV Irradiation Time (minutes)Crosslinked Complex Formation (%)
115
545
1060
1562
3055 (potential for photodamage)

Visualization of this compound Mechanism

Chemical Structure and Reaction Mechanism of this compound:

G cluster_reagents Reactants cluster_step1 Step 1: Amine Reaction (Dark) cluster_step2 Step 2: Photoactivation (UV Light) cluster_product Product ANB_NOS This compound Labeled_Protein1 ANB-labeled Protein 1 ANB_NOS->Labeled_Protein1 + Protein 1 Protein1 Protein 1 (Bait) with Primary Amine Protein1->Labeled_Protein1 Protein2 Protein 2 (Prey) with C-H/N-H bond Crosslinked_Complex Covalently Crosslinked Protein Complex Protein2->Crosslinked_Complex Nitrene Reactive Nitrene Intermediate Labeled_Protein1->Nitrene UV Light (320-350 nm) Nitrene->Crosslinked_Complex + Protein 2

Caption: The reaction mechanism of this compound in a two-step crosslinking experiment.

By following these detailed protocols and considering the provided data presentation examples, researchers can effectively employ this compound to investigate protein-protein interactions and gain valuable insights into cellular processes and drug development.

References

Application Notes and Protocols for Two-Step Cross-Linking with ANB-NOS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Two-step chemical cross-linking is a powerful technique for studying protein-protein interactions (PPIs) within their native context. This method offers enhanced control and specificity compared to single-step cross-linking approaches.[1] ANB-NOS (N-5-azido-2-nitrobenzoyloxysuccinimide) is a heterobifunctional cross-linking agent that is particularly well-suited for this application. Its unique chemistry allows for a sequential, two-step reaction, minimizing the formation of non-specific cross-links and providing a robust method for capturing transient or weak interactions that are often critical in cellular signaling pathways and drug-target engagement.[1]

This compound possesses two reactive moieties: an N-hydroxysuccinimide (NHS) ester and a photoreactive nitrophenyl azide (B81097) group, connected by a 7.7 Å spacer arm. The NHS ester reacts specifically with primary amines (e.g., the side chain of lysine (B10760008) residues) in the first step. The second step involves the photoactivation of the nitrophenyl azide group with UV light, which then forms a covalent bond with nearby molecules, effectively "trapping" interacting partners. This two-step process provides a temporal separation between the initial protein modification and the final cross-linking event, a key advantage in experimental design.

Understanding and characterizing PPIs is fundamental in drug development. By elucidating the intricate network of protein interactions, researchers can identify and validate novel drug targets, understand disease mechanisms, and design therapeutics that modulate specific protein complexes. The use of this compound in two-step cross-linking, coupled with advanced analytical techniques like mass spectrometry, provides a high-resolution map of these interactions, paving the way for the development of targeted and effective therapies.

Chemical Properties and Reaction Mechanism of this compound

This compound is a valuable tool for covalent capture of interacting proteins. Its properties and reaction mechanism are summarized below.

PropertyValueReference
Full Chemical Name N-5-azido-2-nitrobenzoyloxysuccinimide[2]
Molecular Weight 305.20 g/mol [3]
Spacer Arm Length 7.7 Å[2][3]
Reactive Group 1 N-hydroxysuccinimide (NHS) ester[2]
Reactive Group 2 Nitrophenyl azide[2]
Reactivity of NHS Ester Primary amines (-NH2)[2][3]
Photoactivation Wavelength 320-350 nm[2]
Solubility Not readily water-soluble; dissolve in an organic solvent like DMSO or DMF first.[2]
Membrane Permeability Yes[3]

The two-step cross-linking process with this compound can be visualized as follows:

G cluster_0 Step 1: Amine Modification (in the dark) cluster_1 Step 2: Photo-Cross-linking Protein A Protein A Modified Protein A Modified Protein A Protein A->Modified Protein A + this compound (NHS ester reaction with -NH2) This compound This compound Cross-linked Complex Cross-linked Complex Modified Protein A->Cross-linked Complex + Protein B + UV Light (320-350 nm) Protein B Protein B

Two-step cross-linking workflow with this compound.

Detailed Experimental Protocols

This section provides a general framework for performing a two-step cross-linking experiment using this compound. Optimization of specific parameters such as reagent concentrations and incubation times is crucial for successful outcomes and should be determined empirically for each biological system.

Protocol 1: In Vitro Two-Step Cross-Linking of Purified Proteins

This protocol is suitable for studying the interaction between two or more purified proteins.

Materials:

  • Protein A (purified)

  • Protein B (purified)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Amine-free buffer, e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl. Avoid buffers containing primary amines like Tris or glycine.

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • UV Lamp (320-350 nm output)

  • Dialysis or desalting columns

Procedure:

Step 1: Modification of Protein A with this compound (in the dark)

  • Prepare this compound stock solution: Immediately before use, dissolve this compound in DMSO or DMF to a concentration of 10-50 mM.

  • Prepare Protein A solution: Prepare a solution of Protein A at a concentration of 1-10 mg/mL in the Reaction Buffer.

  • Initiate the reaction: Add the this compound stock solution to the Protein A solution to achieve a final molar excess of this compound over Protein A (e.g., 10 to 50-fold molar excess). The optimal ratio should be determined empirically.

  • Incubate: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, protected from light.

  • Remove excess this compound: Remove unreacted this compound by dialysis against the Reaction Buffer or by using a desalting column. This step is crucial to prevent non-specific modification in the subsequent step.

Step 2: Photo-Cross-Linking with Protein B

  • Form the protein complex: Add purified Protein B to the solution of this compound-modified Protein A. The molar ratio of Protein A to Protein B should be optimized based on their binding affinity.

  • Incubate to allow interaction: Incubate the mixture for 30-60 minutes at room temperature or 4°C to allow for the formation of the protein complex.

  • Photoactivation: Expose the sample to UV light (320-350 nm) on ice for 5-30 minutes. The optimal irradiation time and intensity need to be determined empirically. A handheld UV lamp can be used, placed as close to the sample as possible.

  • Quench the reaction (optional): The photoreaction is typically self-limiting as the azide is consumed. If quenching is desired, a scavenger such as dithiothreitol (B142953) (DTT) can be added.

  • Analysis: Analyze the cross-linked products by SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 2: In Vivo Two-Step Cross-Linking in Cultured Cells

This protocol is designed to capture protein-protein interactions within a cellular environment.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS)

  • This compound

  • DMSO or DMF

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • UV Lamp (320-350 nm output)

Procedure:

Step 1: Cell Treatment with this compound

  • Prepare cells: Grow cells to the desired confluency.

  • Wash cells: Wash the cells twice with ice-cold PBS to remove any amine-containing media components.

  • Prepare this compound solution: Prepare a working solution of this compound in PBS from a stock solution in DMSO. The final concentration of this compound will need to be optimized (typically in the range of 0.1-1 mM).

  • Incubate with cells: Add the this compound solution to the cells and incubate for 10-30 minutes at room temperature in the dark.

  • Wash cells: Wash the cells twice with ice-cold PBS to remove excess, unreacted this compound.

Step 2: In Vivo Photo-Cross-Linking and Lysis

  • Photoactivation: Irradiate the cells with UV light (320-350 nm) on ice for 5-30 minutes.

  • Cell Lysis: Immediately after irradiation, lyse the cells using an appropriate lysis buffer containing protease inhibitors.

  • Analysis: The resulting cell lysate containing the cross-linked protein complexes can be analyzed by immunoprecipitation followed by Western blotting or mass spectrometry to identify the interacting partners.

Data Presentation and Analysis

The analysis of cross-linked samples is critical for identifying interacting proteins and mapping their interaction interfaces.

SDS-PAGE and Western Blotting

A simple and effective way to visualize the results of a cross-linking experiment is through SDS-PAGE. The formation of a new, higher molecular weight band corresponding to the cross-linked complex is indicative of a successful reaction. Western blotting can then be used to confirm the identity of the proteins within this complex.

Mass Spectrometry

For a more detailed analysis, mass spectrometry (MS) is the method of choice. This powerful technique can identify the specific proteins that have been cross-linked and even pinpoint the amino acid residues involved in the interaction.

Sample Preparation for Mass Spectrometry:

  • Protein Digestion: The cross-linked protein complex is typically excised from an SDS-PAGE gel and subjected to in-gel digestion with a protease such as trypsin.

  • Peptide Extraction: The resulting peptides are extracted from the gel.

  • LC-MS/MS Analysis: The peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Specialized software is used to identify the cross-linked peptides from the complex MS/MS spectra. This allows for the identification of the interacting proteins and the specific sites of cross-linking.

Application in Drug Development

The identification of protein-protein interactions is a cornerstone of modern drug discovery. Many diseases are driven by aberrant PPIs, making them attractive targets for therapeutic intervention. Two-step cross-linking with this compound can be instrumental in several stages of the drug development pipeline:

  • Target Identification and Validation: By capturing and identifying the components of protein complexes involved in a disease state, this compound can help to identify novel drug targets.

  • Mechanism of Action Studies: This technique can be used to understand how a drug or drug candidate modulates a specific PPI. By comparing the cross-linking patterns in the presence and absence of a compound, researchers can gain insights into its mechanism of action.

  • Mapping Binding Sites: High-resolution analysis of cross-linked peptides by mass spectrometry can help to map the binding interface between a drug target and its interacting partner, or between a small molecule and its protein target. This information is invaluable for the rational design of more potent and specific drugs.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no cross-linking observed Inefficient NHS ester reaction- Ensure the reaction buffer is amine-free (no Tris or glycine).- Optimize the molar excess of this compound.- Check the freshness of the this compound reagent.
Inefficient photoactivation- Increase the UV irradiation time or intensity.- Ensure the UV lamp has the correct wavelength output (320-350 nm).
Proteins are not interacting- Confirm the interaction through other methods (e.g., co-immunoprecipitation).- Optimize the buffer conditions (pH, salt concentration) to favor the interaction.
High levels of non-specific cross-linking Incomplete removal of excess this compound- Improve the efficiency of the dialysis or desalting step after the initial modification.
Over-irradiation- Reduce the UV exposure time or intensity.
Protein precipitation High concentration of cross-linker or protein- Optimize the concentrations of both the protein and this compound.
Inappropriate buffer conditions- Adjust the pH or salt concentration of the reaction buffer.

Logical Relationships in Experimental Design

G Hypothesis Hypothesized Protein-Protein Interaction Experiment Two-Step Cross-linking with this compound Hypothesis->Experiment Analysis Analysis of Cross-linked Products Experiment->Analysis Conclusion Confirmation of Interaction and Interface Mapping Analysis->Conclusion

Logical flow of a cross-linking experiment.

References

Application Notes and Protocols for ANB-NOS in Chromatin Immunoprecipitation (ChIP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and a synthesized protocol for the use of N-5-Azido-2-nitrobenzoyloxysuccinimide (ANB-NOS) in Chromatin Immunoprecipitation (ChIP). This compound is a heterobifunctional and photoreactive crosslinker that offers a two-step crosslinking strategy, providing greater control and specificity in capturing protein-DNA interactions compared to traditional single-step crosslinking agents like formaldehyde (B43269).

Introduction to this compound in ChIP

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction of proteins with specific DNA regions in the cell's natural context. A critical step in ChIP is the crosslinking of proteins to DNA. While formaldehyde is the most common crosslinking agent, it can sometimes lead to non-specific crosslinking and the capture of indirect protein-DNA interactions.

This compound provides an alternative, two-step crosslinking approach.[1] It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines on proteins, and a photoreactive nitrophenylazide group that forms a covalent bond with nearby molecules upon UV light activation.[2] This allows for a more controlled crosslinking process: first, the antibody of interest is conjugated with this compound, and then this conjugate is used to "fish" for its target protein within the chromatin, followed by UV-induced crosslinking to the interacting DNA. This method can minimize non-specific interactions and provide a more precise snapshot of direct protein-DNA binding.[1]

Data Presentation: Properties of this compound and Comparison with Formaldehyde

FeatureThis compoundFormaldehyde
Full Chemical Name N-5-Azido-2-nitrobenzoyloxysuccinimideMethanal
Molecular Weight 305.20 g/mol [3]30.03 g/mol
Spacer Arm Length 7.7 Å[2][3]~2 Å
Reactive Groups NHS ester (amine-reactive), Nitrophenylazide (photoreactive)[2]Aldehyde (reacts with amines, amides, etc.)[4]
Crosslinking Type HeterobifunctionalHomobifunctional
Crosslinking Steps Two-step (conjugation then photo-crosslinking)[1]One-step
Reversibility No[3]Yes (by heat)
Membrane Permeability Yes[3]Yes
Water Solubility No[2][3]Yes
Advantages - Provides greater control over crosslinking. - Minimizes non-specific crosslinking. - Useful for detecting conformational changes in protein complexes.[1]- Well-established protocols. - Efficiently crosslinks protein-DNA and protein-protein complexes. - Reversible crosslinking allows for easy DNA purification.
Disadvantages - Requires a two-step procedure. - Requires UV activation. - Not reversible.- Can generate artifacts due to crosslinking of indirect interactions. - Can mask epitopes recognized by antibodies.

Mandatory Visualizations

Experimental Workflow for this compound in ChIP

G cluster_0 Step 1: Antibody-ANB-NOS Conjugation cluster_1 Step 2: Immunoprecipitation cluster_2 Step 3: Photo-Crosslinking cluster_3 Step 4: Downstream ChIP Processing Ab Antibody Conjugate Antibody-ANB-NOS Conjugate Ab->Conjugate + this compound (in DMSO) Incubation ANB_NOS This compound ANB_NOS->Conjugate IP_mix Immunoprecipitation Mix Conjugate->IP_mix Incubation Chromatin Prepared Chromatin Chromatin->IP_mix Crosslinked_complex Crosslinked Antibody-Protein-DNA Complex IP_mix->Crosslinked_complex Photoactivation UV UV Light (320-350 nm) UV->Crosslinked_complex Wash Wash Beads Crosslinked_complex->Wash Elute Elute Wash->Elute Reverse Reverse Crosslinks (if applicable) & Purify DNA Elute->Reverse Analysis qPCR or Sequencing Reverse->Analysis

Caption: Workflow of Chromatin Immunoprecipitation using this compound.

Logical Relationship of Two-Step vs. One-Step Crosslinking

G cluster_0 One-Step Crosslinking (e.g., Formaldehyde) cluster_1 Two-Step Crosslinking (this compound) cluster_2 Advantages of Two-Step P1 Protein 1 P2 Protein 2 P1->P2 Crosslinked DNA DNA P2->DNA Crosslinked Ab Antibody Target_Protein Target Protein Ab->Target_Protein 1. Specific Binding ANB_NOS This compound Interacting_DNA Interacting DNA Target_Protein->Interacting_DNA 2. UV Crosslinking Specificity Increased Specificity Control Greater Control Reduced_Artifacts Reduced Artifacts cluster_1 cluster_1 cluster_1->Specificity cluster_1->Control cluster_1->Reduced_Artifacts

Caption: Advantages of Two-Step Crosslinking with this compound.

Experimental Protocols

Disclaimer: The following protocol is a synthesized guide based on the principles of two-step crosslinking and standard ChIP procedures.[5][6] Optimization of reagent concentrations, incubation times, and UV exposure is crucial for successful experiments.

Part 1: Conjugation of this compound to the Antibody

Materials:

  • Antibody specific to the target protein of interest

  • This compound (N-5-Azido-2-nitrobenzoyloxysuccinimide)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Conjugation Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)

  • Desalting column

Procedure:

  • Prepare this compound Solution: Immediately before use, dissolve this compound in DMSO to a final concentration of 10-25 mM.

  • Prepare Antibody: Dilute the antibody in the Conjugation Buffer to a concentration of 1-5 mg/mL.

  • Conjugation Reaction: Add the this compound/DMSO solution to the antibody solution. A 10- to 20-fold molar excess of this compound to antibody is a good starting point for optimization.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Remove Excess this compound: Remove non-reacted this compound using a desalting column equilibrated with the Conjugation Buffer. The conjugated antibody is now ready for use in immunoprecipitation.

Part 2: Chromatin Immunoprecipitation with this compound Conjugated Antibody

Materials:

  • Cells or tissue of interest

  • Phosphate-buffered saline (PBS)

  • Lysis buffers

  • Protease inhibitors

  • This compound conjugated antibody (from Part 1)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • UV crosslinking device (e.g., Stratalinker) with 320-350 nm bulbs

Procedure:

  • Chromatin Preparation: Prepare chromatin from cells or tissue according to standard ChIP protocols. This typically involves cell lysis and sonication or enzymatic digestion to shear the chromatin to fragments of 200-1000 bp.[5][6]

  • Immunoprecipitation: a. Incubate the prepared chromatin with the this compound conjugated antibody. The amount of antibody and chromatin should be optimized based on the target protein's abundance. b. Incubate for 4-6 hours or overnight at 4°C with rotation.

  • Capture of Immune Complexes: a. Add pre-blocked Protein A/G magnetic beads to the chromatin-antibody mixture. b. Incubate for 1-2 hours at 4°C with rotation.

  • Washing: Wash the beads several times with appropriate wash buffers to remove non-specifically bound chromatin.

  • Photo-Crosslinking: a. Resuspend the beads in a final wash buffer. b. Place the samples on ice in an open tube or a petri dish. c. Expose the samples to UV light (320-350 nm) for 15-30 minutes. The optimal time and distance from the UV source need to be determined empirically.

  • Elution and DNA Purification: a. Elute the crosslinked protein-DNA complexes from the beads using an elution buffer. b. Purify the DNA using standard ChIP protocols, which typically involve proteinase K digestion and DNA purification columns or phenol-chloroform extraction.

  • Analysis: The purified DNA can be analyzed by quantitative PCR (qPCR) or prepared for high-throughput sequencing (ChIP-seq).

Conclusion

The use of this compound in a two-step crosslinking ChIP protocol offers a valuable alternative to traditional formaldehyde-based methods, particularly when high specificity is required. By conjugating the crosslinker directly to the antibody, researchers can achieve a more targeted capture of protein-DNA interactions. While this method requires additional steps and careful optimization, the potential for reduced background and more precise mapping of protein binding sites makes it a powerful tool for epigenetics and gene regulation studies.

References

Application Notes and Protocols for Capturing Protein-DNA Interactions Using ANB-NOS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-DNA interactions is fundamental to understanding cellular processes such as transcription, replication, and DNA repair. Capturing these often transient and dynamic interactions is crucial for elucidating regulatory networks and identifying potential therapeutic targets. Photo-reactive crosslinking is a powerful technique to covalently trap interacting proteins and nucleic acids. This document provides detailed application notes and protocols for utilizing the hetero-bifunctional, photo-reactive crosslinker ANB-NOS (N-[(5-azido-2-nitrobenzoyl)oxy]succinimide) to capture and analyze protein-DNA interactions.

This compound is a versatile reagent that allows for a two-step crosslinking strategy. First, its N-hydroxysuccinimide (NHS) ester reacts with primary amines (e.g., lysine (B10760008) residues) on the protein of interest in a controlled manner. Subsequently, the aryl azide (B81097) group can be activated by UV light to form a highly reactive nitrene, which then covalently bonds with nearby molecules, including DNA, that are in close proximity to the labeled protein. This two-step process minimizes non-specific crosslinking and allows for greater control over the reaction.[1]

Mechanism of Action

The utility of this compound lies in its dual reactive groups connected by a spacer arm. The workflow for its use in capturing protein-DNA interactions can be summarized as follows:

  • Protein Derivatization: The NHS-ester end of this compound reacts with primary amines on the target protein, forming a stable amide bond. This step is performed in the absence of UV light to keep the photo-reactive group inert.

  • Complex Formation: The derivatized protein is then incubated with its cognate DNA sequence to allow for the formation of the protein-DNA complex.

  • Photo-Crosslinking: Upon exposure to UV light (typically in the 300-370 nm range), the aryl azide group is converted into a highly reactive nitrene intermediate.

  • Covalent Capture: The nitrene intermediate rapidly reacts with adjacent molecules, including the DNA backbone or bases, resulting in a stable, covalent crosslink between the protein and the DNA.

This method effectively "freezes" the protein-DNA interaction, allowing for subsequent purification and analysis of the complex.

Experimental Protocols

Protocol 1: Two-Step Crosslinking of a Purified Protein to DNA using this compound

This protocol is adapted from established methods for protein-protein crosslinking and is optimized for protein-DNA interactions.[1]

Materials:

  • Purified protein of interest in a suitable buffer (e.g., HEPES or phosphate (B84403) buffer, pH 7.5). Avoid amine-containing buffers like Tris.

  • This compound (N-[(5-azido-2-nitrobenzoyl)oxy]succinimide).

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • DNA probe containing the protein's binding site.

  • Reaction buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 5% glycerol).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

  • UV lamp (350-370 nm).

  • SDS-PAGE analysis reagents.

Procedure:

  • Protein Derivatization with this compound:

    • Prepare a fresh stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

    • To your purified protein solution (e.g., 1-10 µM), add a 10 to 50-fold molar excess of the this compound stock solution. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture in the dark at room temperature for 1-2 hours or at 4°C for 4 hours.

    • Quench the reaction by adding a quenching solution (e.g., Tris-HCl) to a final concentration of 50 mM to consume any unreacted NHS-ester. Incubate for 15 minutes at room temperature.

    • Remove excess, unreacted this compound by dialysis, gel filtration (e.g., Sephadex G-25), or buffer exchange into the reaction buffer.

  • Formation of the Protein-DNA Complex:

    • In a suitable microcentrifuge tube, combine the this compound-derivatized protein with the DNA probe at desired molar ratios in the reaction buffer.

    • Incubate the mixture on ice or at room temperature for 20-30 minutes to allow for complex formation.

  • UV Photo-Crosslinking:

    • Place the reaction tube on ice and expose it to a UV lamp (350-370 nm) for 5-30 minutes. The optimal exposure time and distance from the lamp should be empirically determined.[2]

    • A control sample without UV exposure should be included to confirm light-dependent crosslinking.

  • Analysis of Crosslinked Products:

    • Add SDS-PAGE loading buffer to the crosslinked and control samples.

    • Analyze the samples by SDS-PAGE followed by autoradiography (if using a radiolabeled DNA probe) or Western blotting (using an antibody against the protein of interest) to detect the crosslinked protein-DNA complex, which will exhibit a mobility shift compared to the protein alone.

Protocol 2: In Vivo Crosslinking using an this compound Derivatized Protein

This protocol outlines a general approach for introducing a derivatized protein into a cellular environment to capture interactions in a more physiological context.

Materials:

  • Cells of interest.

  • This compound derivatized protein (prepared as in Protocol 1, Step 1).

  • Method for protein delivery into cells (e.g., electroporation, microinjection).

  • Cell lysis buffer.

  • UV lamp (350-370 nm).

  • Standard reagents for immunoprecipitation and downstream analysis.

Procedure:

  • Introduction of Derivatized Protein:

    • Introduce the this compound derivatized protein into the target cells using a suitable delivery method.

    • Allow time for the protein to localize and interact with its target DNA within the cells.

  • In Vivo Photo-Crosslinking:

    • Expose the cells to UV light (350-370 nm) for an optimized duration to induce crosslinking.

  • Cell Lysis and Complex Isolation:

    • Lyse the cells using a suitable lysis buffer.

    • Isolate the crosslinked protein-DNA complexes, for example, by immunoprecipitation using an antibody against the protein of interest.

  • Analysis:

    • Analyze the isolated complexes to identify the crosslinked DNA sequences (e.g., by sequencing after reversal of the crosslink) and confirm the protein identity.

Data Presentation

Quantitative data for this compound mediated protein-DNA crosslinking is often application-specific. The following table provides a template for presenting typical quantitative parameters that should be optimized for a given experiment.

ParameterRange/ValuePurposeReference
This compound:Protein Molar Ratio 10:1 to 500:1To achieve optimal derivatization without causing protein aggregation or inactivation.[3]
Derivatization Time 1-4 hoursTo allow for sufficient reaction of the NHS-ester with protein amines.[1]
UV Wavelength 350-370 nmTo efficiently activate the aryl azide group while minimizing damage to biomolecules.[2]
UV Exposure Time 5-30 minutesTo maximize crosslinking efficiency while minimizing non-specific products.[2]
Crosslinking Efficiency Variable (e.g., 5-30%)The percentage of derivatized protein that forms a covalent bond with the DNA. This is highly dependent on the specific interaction and experimental conditions.

Visualizations

experimental_workflow cluster_step1 Step 1: Protein Derivatization cluster_step2 Step 2: Complex Formation cluster_step3 Step 3: Photo-Crosslinking cluster_step4 Step 4: Analysis Protein Protein Derivatized_Protein Derivatized Protein Protein->Derivatized_Protein + this compound (dark reaction) ANB_NOS This compound ANB_NOS->Derivatized_Protein DNA DNA Protein_DNA_Complex Protein-DNA Complex DNA->Protein_DNA_Complex UV_Light UV Light (350-370 nm) Crosslinked_Complex Covalently Crosslinked Protein-DNA Complex UV_Light->Crosslinked_Complex Analysis SDS-PAGE, Western Blot, Mass Spectrometry

Caption: Workflow for this compound mediated protein-DNA crosslinking.

mechanism_of_action ANB_NOS This compound (Aryl Azide - Spacer - NHS Ester) Derivatized_Protein Protein-ANB (Amide Bond) ANB_NOS->Derivatized_Protein + Protein (-NH2) - NHS Protein Protein with Lysine (-NH2) Protein->Derivatized_Protein DNA DNA Protein_DNA_Complex Non-covalent Protein-DNA Complex DNA->Protein_DNA_Complex Derivatized_Protein->Protein_DNA_Complex + DNA Reactive_Nitrene Reactive Nitrene Intermediate Protein_DNA_Complex->Reactive_Nitrene UV Light Crosslinked_Complex Covalent Protein-DNA Crosslink Reactive_Nitrene->Crosslinked_Complex Insertion into C-H, N-H, etc.

Caption: Chemical mechanism of this compound crosslinking.

Concluding Remarks

The use of this compound provides a robust and controllable method for covalently capturing protein-DNA interactions. The two-step nature of the reaction allows for the specific labeling of a protein of interest before introducing it to its DNA binding partner, thereby reducing background and improving the specificity of the crosslinking. Successful application of this technique requires careful optimization of reaction conditions, including the molar ratio of the crosslinker to the protein and the duration of UV exposure. The protocols and guidelines presented here serve as a starting point for researchers to develop and refine their experimental strategies for elucidating the intricate network of protein-DNA interactions within biological systems.

References

Application Notes: Identifying Protein Binding Partners Using ANB-NOS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-5-Azido-2-nitrobenzoyloxysuccinimide (ANB-NOS) is a heterobifunctional and photoreactive crosslinking agent designed to covalently link interacting proteins within a complex.[1][2] Its unique two-step mechanism provides a high degree of control, making it an invaluable tool for researchers in molecular biology, proteomics, and drug development to capture both stable and transient protein-protein interactions (PPIs).[3] Understanding these interactions is fundamental to elucidating protein function, mapping cellular pathways, and identifying potential therapeutic targets.[4][5]

Principle of this compound Crosslinking

This compound possesses two distinct reactive groups connected by a 7.7 Å spacer arm:[1][2]

  • N-hydroxysuccinimide (NHS) Ester: This group reacts efficiently and specifically with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus) on a purified "bait" protein under mild alkaline conditions.[1]

  • Nitrophenyl Azide: This group is chemically inert until it is activated by UV light (typically at 320-350 nm).[1] Upon photoactivation, it forms a highly reactive nitrene intermediate that can insert non-specifically into C-H or N-H bonds of any nearby molecule, thereby covalently trapping interacting "prey" proteins.[6][7]

The primary advantage of this compound lies in its two-step application.[3] First, a purified protein of interest (the bait) is labeled with this compound in a controlled reaction. Excess, unreacted crosslinker is then removed. Second, the labeled bait protein is incubated with its potential binding partners (in a cell lysate or with other purified proteins). The interaction is then permanently captured by exposing the complex to UV light. This sequential process significantly reduces the incidence of non-specific crosslinking and polymerization that can occur with single-step homobifunctional crosslinkers.[3]

Key Features and Applications

  • Heterobifunctional Nature: Allows for specific, directed conjugation to a bait protein before photo-activation for capturing binding partners.

  • Photoreactive Group: Provides temporal control over the crosslinking reaction, allowing the protein complex to form under optimal physiological conditions before being "frozen" in place.

  • Membrane Permeable: The reagent can be used for crosslinking studies within cellular membranes.[2]

  • Studying Conformational Changes: this compound can be used to probe structural changes in protein complexes. A complex can be labeled in one conformational state, purified, and then shifted to another state before photo-activation, allowing for the identification of proximity changes between subunits.[3]

  • Identifying Transient or Weak Interactions: By covalently linking interacting partners, this compound can capture interactions that might otherwise be lost during standard purification techniques like co-immunoprecipitation.[4]

Experimental Workflows and Logical Diagrams

The following diagrams illustrate the this compound crosslinking process and the subsequent analytical workflow for identifying binding partners.

cluster_step1 Step 1: Bait Protein Labeling cluster_step2 Step 2: Photo-Crosslinking Bait Purified 'Bait' Protein (with primary amines) LabeledBait This compound Labeled 'Bait' Protein Bait->LabeledBait NHS ester reaction (forms stable amide bond) ANB This compound Crosslinker ANB->LabeledBait Purify1 Purification (remove excess this compound) LabeledBait->Purify1 Prey Binding Partner ('Prey') or Cell Lysate Complex Non-covalent Protein Complex Purify1->Complex Prey->Complex Crosslinked Covalently Crosslinked Complex Complex->Crosslinked Azide activation (forms covalent bond) UV UV Light (320-350 nm) UV->Crosslinked

Caption: The two-step mechanism of this compound crosslinking.

start Start: Protein of Interest (Bait) + Interacting Partners (Prey) labeling 1. Label Bait with this compound start->labeling purify_bait 2. Purify Labeled Bait labeling->purify_bait incubate 3. Incubate Labeled Bait with Prey Proteins purify_bait->incubate crosslink 4. UV Photo-Activation (Covalent Crosslinking) incubate->crosslink isolate 5. Isolate Complex (e.g., Affinity Purification) crosslink->isolate sds_page 6. SDS-PAGE Analysis (Confirm crosslinking) isolate->sds_page mass_spec 7. In-gel Digestion and LC-MS/MS Analysis sds_page->mass_spec data_analysis 8. Data Analysis (Quantitative Proteomics) mass_spec->data_analysis identification End: Identification of Specific Binding Partners data_analysis->identification

Caption: Overall experimental workflow for partner identification.

Protocols

This protocol provides a general framework. Optimal conditions, particularly protein and crosslinker concentrations, buffer composition, and UV exposure time, should be empirically determined for each specific protein complex.

Part A: Modification of Bait Protein with this compound

This step conjugates the NHS-ester group of this compound to primary amines on the purified bait protein.

  • Reagent Preparation:

    • Reaction Buffer: Prepare a phosphate (B84403) or borate (B1201080) buffer (e.g., 100 mM sodium phosphate), pH 7.5-8.5. Avoid amine-containing buffers like Tris, as they will compete for reaction with the NHS ester.

    • This compound Stock: Immediately before use, dissolve this compound in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10-50 mM. This compound is not water-soluble.[2]

  • Labeling Reaction:

    • Transfer the purified bait protein (at a concentration of 1-10 mg/mL) into the Reaction Buffer.

    • Add the this compound stock solution to the protein solution to achieve a final molar excess of 10- to 50-fold of this compound over the protein. Start with a lower ratio and optimize as needed.

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • Removal of Excess Crosslinker:

    • Stop the reaction and remove non-reacted this compound immediately to prevent unwanted side reactions. This is a critical step.[3]

    • Use a desalting column or spin column (e.g., Zeba™ Spin Desalting Columns) equilibrated with a non-amine-containing buffer suitable for the downstream interaction assay (e.g., HEPES or PBS, pH 7.4).

    • Alternatively, dialyze the sample against the same buffer.

Part B: Formation and Crosslinking of the Protein Complex

This step involves incubating the labeled bait with its potential binding partners and using UV light to trigger covalent crosslinking.

  • Complex Formation:

    • Combine the purified, this compound-labeled bait protein with the source of prey proteins (e.g., cell lysate, tissue extract, or other purified proteins) in an appropriate interaction buffer.

    • Incubate for 1-2 hours at 4°C or room temperature to allow the protein complex to form.

  • Photo-activation:

    • Place the sample in a suitable container (e.g., a petri dish or microcentrifuge tube on ice).

    • Irradiate the sample with a UV lamp at a wavelength of 320-350 nm.[1] A handheld UV lamp or a specialized crosslinker instrument can be used.

    • The optimal irradiation time can range from 5 to 30 minutes and must be determined empirically. Over-exposure can lead to protein damage, while under-exposure will result in low crosslinking efficiency.

    • Include a negative control sample that is not exposed to UV light to differentiate between covalent crosslinks and strong non-covalent interactions.

Part C: Isolation and Analysis of Crosslinked Complexes
  • Affinity Purification:

    • Isolate the bait protein and its crosslinked partners using an appropriate affinity purification method, such as immunoprecipitation targeting the bait protein or a tag (e.g., His, GST, FLAG).[8]

    • Wash the affinity matrix under stringent conditions to remove non-specifically bound proteins. The covalent nature of the crosslink allows for harsher washes than standard co-IP.[6]

  • SDS-PAGE Analysis:

    • Elute the protein complexes from the affinity matrix.

    • Analyze the eluate by SDS-PAGE and Coomassie or silver staining. Successful crosslinking will be indicated by the appearance of new, higher-molecular-weight bands in the UV-treated sample compared to the non-UV control.

  • Mass Spectrometry Identification:

    • Excise the high-molecular-weight bands of interest from the gel.

    • Perform in-gel digestion with an appropriate protease (e.g., trypsin).

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins present in the crosslinked complex. For quantitative analysis to distinguish specific binders from background, stable isotope labeling techniques like SILAC are highly recommended.[9][10]

Data Presentation and Interpretation

Quantitative mass spectrometry is crucial for distinguishing genuine interaction partners from non-specific background proteins that co-purify during the procedure.[9][11] A common strategy involves using Stable Isotope Labeling by Amino acids in Cell culture (SILAC) where "heavy" and "light" labeled cell lysates are used for the specific pulldown and a control pulldown, respectively. The ratio of heavy to light peptides for each identified protein provides a quantitative measure of specificity.

Table 1: Representative Quantitative Data for this compound Pulldown
Protein ID (UniProt)Gene NamePeptide CountSILAC Ratio (H/L)-log10(p-value)Classification
P04637TP5325(Bait Protein)N/ABait
Q06187MDM21815.64.2High-Confidence Interactor
P62258YWHAZ128.93.5High-Confidence Interactor
P31946HSP90AA1311.20.8Non-Specific Background
P68363TUBA1B281.10.6Non-Specific Background
Q13155UBA154.52.8Putative Interactor

This table presents simulated data for illustrative purposes.

start Identified Protein from MS Data check_ratio Is SILAC Ratio > 3.0? start->check_ratio check_pvalue Is p-value < 0.05? check_ratio->check_pvalue Yes background Classify as: Non-Specific Background check_ratio->background No high_confidence Classify as: High-Confidence Interactor check_pvalue->high_confidence Yes putative Classify as: Putative Interactor (Requires Validation) check_pvalue->putative No

Caption: Logic for filtering specific interactors from quantitative data.

References

Application Notes and Protocols for the Photo-activation of o-Nitrobenzyl (ANB) Caged Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the photo-activation of o-nitrobenzyl (ANB) caged compounds, often referred to as "uncaging." The focus is on the critical parameters of UV wavelength and exposure time required to efficiently release a biologically active molecule of interest (represented here as "NOS"). The o-nitrobenzyl group is a widely used photolabile protecting group that is cleaved upon UV irradiation, offering precise spatial and temporal control over the release of active substances.[1][2][3]

Key Parameters for Photo-activation

The successful photo-activation of ANB-caged compounds depends primarily on the wavelength of UV light and the total energy delivered to the sample, which is a function of light intensity (power density) and exposure time.

UV Wavelength

The choice of wavelength is crucial for efficient photolysis while minimizing potential damage to biological samples.

  • Optimal Wavelength: The most common wavelength for uncaging standard o-nitrobenzyl derivatives is 365 nm .[1][4] This wavelength provides a good balance between efficient absorption by the o-nitrobenzyl chromophore and reduced phototoxicity compared to shorter UV wavelengths.

  • Wavelength Range: The absorbance spectrum of o-nitrobenzyl compounds typically ranges from 300 to 450 nm.[1] However, long-term exposure to UV light, even at 365 nm, can cause damage to cells or DNA.[1]

  • Structural Modifications: The absorption properties of the ANB group can be chemically modified to shift the activation wavelength. For instance, adding two alkoxy substituents (as in the 6-nitroveratryl group) can enhance the cleavage rates upon photolysis at 365 nm.[4] Other derivatives have been developed for activation at longer wavelengths, such as 420 nm or with two-photon excitation in the 700-1000 nm range, to improve tissue penetration and reduce phototoxicity.[5][6]

Exposure Time and Power Density

The time required for photo-activation is inversely proportional to the power density of the light source (measured in mW/cm²). Higher power density leads to shorter exposure times.

  • High Power Density: At a power density of 3.5 mW/cm² (365 nm), over 80% decomposition of certain o-nitrobenzyl derivatives can be achieved within just 10 minutes .[1]

  • Low Power Density: At a lower power density of 1.6 mW/cm², a similar level of decomposition (~78%) may require up to 60 minutes of exposure.[1] At 0.3 mW/cm², decomposition dropped to 40% within the same timeframe.[1]

  • Kinetic Factors: The rate of cleavage is also influenced by the solvent and the specific structure of the ANB-caged compound. For example, adding a methyl group on the benzylic carbon can significantly accelerate the decomposition rate.[1][4]

Quantitative Data for Photo-activation

The following tables summarize quantitative data from studies on the photo-activation of various o-nitrobenzyl derivatives.

Table 1: Effect of UV Wavelength and Power Density on Photolysis Efficiency

Derivative Type Wavelength (nm) Power Density (mW/cm²) Exposure Time (min) Decomposition (%) Reference
1-o-Nitrophenylethyl Tosylate 365 3.5 10 >80 [1]
O-o-Nitrobenzyl O',O''-diethyl phosphate 365 3.5 10 >80 [1]
1-o-Nitrophenylethyl Benzoate 365 3.5 10 >80 [1]
o-Nitrobenzyl Derivative 365 1.6 60 ~78 [1]

| o-Nitrobenzyl Derivative | 365 | 0.3 | 60 | ~40 |[1] |

Table 2: Wavelengths for Advanced and Orthogonal Uncaging

Caging Group / Method Wavelength (nm) Application Notes Reference
2-Nitroveratryl 420 Orthogonal Photolysis Used in combination with a group sensitive to 254 nm.[6] [6]
3',5'-Dimethoxybenzoin 254 Orthogonal Photolysis Used in combination with a group sensitive to 420 nm.[6] [6]
Two-Photon Excitation 700 - 1000 Deep Tissue Activation Reduces scattering and improves spatial resolution.[5] [5]
DEAC450-caged GABA ~450 Visible Light Uncaging Minimizes UV-induced damage.[7] [7]

| Cy7 Photocage | 780 - 820 | Near-Infrared (NIR) Uncaging | Enables activation in the NIR window for deep tissue applications.[8] |[8] |

Experimental Protocols

This section provides a generalized protocol for the photo-activation of an ANB-caged compound in solution. This protocol should be optimized for specific compounds and experimental goals.

Materials and Equipment
  • ANB-caged Compound (e.g., ANB-NOS)

  • Solvent: Appropriate for the compound and application (e.g., phosphate-buffered saline (PBS) for biological assays, dioxane or methanol (B129727) for chemical analysis).[4]

  • Reaction Vessel: UV-transparent cuvette or multi-well plate.

  • UV Light Source: A UVA lamp, LED array, or laser with a peak emission at or near 365 nm.[1][9]

  • Radiometer/Photodiode: To measure the power density of the UV source at the sample position.

  • Analytical Instrument: HPLC or UV-Vis Spectrophotometer for monitoring the reaction progress.[1][4]

  • Stirring mechanism (optional): Small stir bar for homogenous irradiation.

Protocol for Photo-activation
  • Sample Preparation:

    • Prepare a stock solution of the ANB-caged compound in a suitable solvent.

    • Dilute the stock solution to the desired final concentration in the reaction vessel. The concentration should be optimized to ensure sufficient light penetration.

  • Light Source Calibration:

    • Turn on the UV light source and allow it to stabilize.

    • Using a radiometer, measure the power density (in mW/cm²) at the exact position where the sample will be placed.[1]

    • Adjust the distance between the lamp and the sample to achieve the desired power density.

  • Irradiation:

    • Place the sample under the calibrated UV light source.

    • Start a timer and irradiate the sample for the predetermined exposure time. For kinetic studies, aliquots can be taken at various time points.

    • If necessary, gently stir the solution during irradiation to ensure uniform exposure.

  • Analysis of Photolysis:

    • Monitor the progress of the uncaging reaction by analyzing the sample before, during (via time points), and after irradiation.

    • Using HPLC: Inject the sample into an HPLC system. Monitor the decrease in the peak area corresponding to the ANB-caged compound and the increase in the peak area of the released "NOS" molecule and the o-nitroso byproduct.[1][4]

    • Using UV-Vis Spectrophotometry: Record the UV-Vis spectrum of the solution. Observe the change in absorbance at wavelengths characteristic of the caged compound and the photoproducts.[1]

  • Data Interpretation:

    • Calculate the percentage of decomposition of the ANB-caged compound at each time point.

    • Determine the rate of photolysis (uncaging) under the specific experimental conditions.

Visualizations

Signaling Pathway: Photo-activation of this compound

ANB_NOS_Activation cluster_0 Photo-activation Process ANB_NOS This compound (Inactive) Intermediate Aci-nitro Intermediate ANB_NOS->Intermediate UV Light (e.g., 365 nm) Released_NOS Active NOS Intermediate->Released_NOS Rearrangement Byproduct o-Nitroso Byproduct Intermediate->Byproduct

Caption: Photo-activation mechanism of an ANB-caged compound.

Experimental Workflow

Experimental_Workflow cluster_workflow Workflow for this compound Photo-activation arrow arrow A 1. Prepare this compound Solution B 2. Calibrate UV Light Source (Wavelength & Power Density) A->B C 3. Irradiate Sample (Controlled Exposure Time) B->C D 4. Collect Aliquots (At Different Time Points) C->D E 5. Analyze Samples (e.g., HPLC, UV-Vis) D->E F 6. Quantify Uncaging Efficiency and Rate E->F

Caption: Experimental workflow for this compound photo-activation and analysis.

References

Application Notes and Protocols for Optimal Cross-Linking Efficiency using ANB-NOS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the heterobifunctional, photoreactive crosslinker ANB-NOS (N-5-Azido-2-nitrobenzoyloxysuccinimide) for optimal cross-linking efficiency. This document outlines the mechanism of action, factors influencing efficiency, detailed experimental protocols, and strategies for determining the optimal this compound concentration for your specific application.

Introduction to this compound

This compound is a versatile cross-linking reagent designed for two-step covalent modification of proteins and other amine-containing molecules. Its unique properties offer a high degree of control over the cross-linking process, making it a valuable tool in studying protein-protein interactions, ligand-receptor binding, and for the development of antibody-drug conjugates.

The functionality of this compound is based on its two distinct reactive moieties:

  • N-hydroxysuccinimide (NHS) ester: This group reacts specifically with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a polypeptide) in a dark reaction to form a stable amide bond.

  • Nitrophenyl azide: This group is inert until activated by UV light (typically at 320-350 nm). Upon photoactivation, it forms a highly reactive nitrene intermediate that can non-selectively insert into C-H and N-H bonds in close proximity, forming a covalent cross-link.[1]

This two-stage reaction mechanism allows for the specific labeling of one protein with this compound, followed by purification to remove excess crosslinker, and subsequent photo-induced cross-linking to its binding partner.[2] This minimizes the formation of unwanted homodimers and non-specific cross-links.[2]

Key Properties of this compound:

PropertyValue
Molecular Weight 305.20 g/mol
Spacer Arm Length 7.7 Å
Reactivity Primary Amines (via NHS ester), Photoreactive with various groups (via nitrophenyl azide)
Water Solubility No[1]
Membrane Permeable Yes[1]
Cleavable No

Factors Influencing this compound Cross-Linking Efficiency

Achieving optimal cross-linking efficiency with this compound requires careful consideration of several experimental parameters. The interplay of these factors will determine the yield of desired cross-linked products while minimizing non-specific reactions.

ParameterInfluence on Cross-Linking EfficiencyRecommendations
This compound Concentration A higher concentration can increase the probability of modification and cross-linking, but excessive amounts can lead to protein aggregation and non-specific modifications.Empirically determine the optimal concentration through a titration experiment. A starting point is often a 5- to 50-fold molar excess of this compound to the protein.[3]
Protein Concentration Higher protein concentrations can favor intermolecular cross-linking. For studying protein-protein interactions, concentrations should be relevant to the binding affinity (Kd) of the interacting partners.A typical starting protein concentration is in the range of 10-20 µM.[3]
Buffer Composition Buffers containing primary amines (e.g., Tris, glycine) will compete with the target protein for reaction with the NHS ester and should be avoided in the first step.[3]Use non-amine containing buffers such as HEPES, PBS, or borate (B1201080) buffer at a pH of 7-9 for the amine-reactive step.[3]
pH The reaction of the NHS ester with primary amines is most efficient at a slightly alkaline pH (7.2-8.5).[4]Maintain the pH of the reaction buffer within the optimal range for the NHS ester reaction.
UV Irradiation The wavelength, intensity, and duration of UV exposure are critical for the activation of the nitrophenyl azide. Insufficient exposure will result in low cross-linking yield, while excessive exposure can lead to protein damage.Use a UV lamp with an output in the 320-350 nm range. The optimal exposure time should be determined empirically, often ranging from 5 to 30 minutes.[5]
Reaction Time The incubation time for the NHS ester reaction affects the degree of protein modification.A typical incubation time for the amine-reactive step is 30 minutes to 2 hours at room temperature or 4°C.
Solvent for this compound This compound is not water-soluble and must be dissolved in an organic solvent before being added to the aqueous reaction mixture.[1]Dissolve this compound in a water-miscible organic solvent such as DMSO or DMF immediately before use.

Experimental Protocols

The following protocols provide a general framework for using this compound. It is highly recommended to optimize the conditions, particularly the this compound concentration, for each specific application.

Preparation of Reagents
  • Protein Solution: Prepare the protein to be modified in an amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.8).

  • This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-50 mM.

Two-Step Cross-Linking Workflow

Two_Step_Crosslinking_Workflow cluster_step1 Step 1: Amine Modification (Dark Reaction) cluster_step2 Step 2: Photo-Cross-linking (Light Reaction) ProteinA Protein A (in amine-free buffer) Reaction1 Incubate in the dark (e.g., 1 hr, RT) ProteinA->Reaction1 ANB_NOS This compound (dissolved in DMSO) ANB_NOS->Reaction1 Modified_ProteinA Protein A modified with this compound Reaction1->Modified_ProteinA Purification Remove excess this compound (e.g., dialysis, desalting column) Modified_ProteinA->Purification Purified_Modified_ProteinA Purified Modified Protein A Purification->Purified_Modified_ProteinA Reaction2 Mix and irradiate with UV light (320-350 nm) Purified_Modified_ProteinA->Reaction2 ProteinB Protein B ProteinB->Reaction2 Crosslinked_Complex Cross-linked Protein A - Protein B Complex Reaction2->Crosslinked_Complex Analysis Analysis (e.g., SDS-PAGE, Mass Spectrometry) Crosslinked_Complex->Analysis

Caption: Workflow for two-step cross-linking with this compound.
Protocol for Optimizing this compound Concentration

This protocol describes a titration experiment to determine the optimal molar excess of this compound for modifying a target protein.

  • Prepare a series of reactions: Set up multiple reaction tubes, each containing the same concentration of your target protein (e.g., 10 µM) in an amine-free buffer.

  • Add varying amounts of this compound: To each tube, add a different molar excess of this compound (e.g., 0, 5, 10, 20, 50, 100-fold molar excess over the protein concentration). The this compound should be added from a fresh stock solution in DMSO. The final concentration of DMSO in the reaction should be kept low (ideally <5%) to avoid affecting protein structure.

  • Incubate: Incubate the reactions in the dark for 1 hour at room temperature with gentle mixing.

  • Quench the reaction (optional but recommended): To stop the NHS ester reaction, a quenching buffer containing a primary amine (e.g., Tris or glycine) can be added to a final concentration of 20-50 mM.

  • Analyze the results: Analyze the samples from each reaction by SDS-PAGE. The optimal this compound concentration is the one that results in a noticeable band shift for the modified protein (indicating successful modification) without causing significant protein precipitation or the appearance of high molecular weight aggregates.

General Protocol for Two-Step Cross-Linking

Step 1: Modification of the Bait Protein

  • Prepare the "bait" protein at a concentration of 10-20 µM in an amine-free buffer (e.g., 20 mM HEPES, pH 7.8).

  • Add the optimized molar excess of this compound (from a fresh stock in DMSO) to the protein solution.

  • Incubate the reaction for 1 hour at room temperature in the dark.

  • Remove the excess, unreacted this compound using a desalting column or dialysis against the reaction buffer.

Step 2: Photo-Cross-Linking to the Prey Protein

  • Add the "prey" protein to the solution containing the purified, this compound-modified "bait" protein. The concentration of the prey protein should be optimized based on the binding affinity of the interacting pair.

  • Incubate the mixture for a sufficient time to allow for complex formation (this will depend on the kinetics of the interaction).

  • Expose the sample to a UV light source (320-350 nm) for 5-30 minutes on ice. The exact time should be optimized. It is recommended to use a quartz cuvette or to have an open tube to avoid the UV-blocking effects of plastic.[5]

  • After irradiation, the cross-linked sample is ready for analysis by techniques such as SDS-PAGE, Western blotting, or mass spectrometry to identify the cross-linked products.

Visualization of this compound Mechanism

ANB_NOS_Mechanism cluster_step1 Step 1: Amine Modification (Dark Reaction) cluster_step2 Step 2: Photoactivation and Cross-linking ANB_NOS This compound (N3-Aryl-NHS) Reaction1 + ANB_NOS->Reaction1 Protein_NH2 Protein-NH2 (Primary Amine) Protein_NH2->Reaction1 Modified_Protein Protein-NH-CO-Aryl-N3 (Modified Protein) Reaction1->Modified_Protein NHS_leaving NHS (Leaving Group) Modified_Protein->NHS_leaving + UV_light UV Light (320-350 nm) Modified_Protein->UV_light Nitrene Protein-NH-CO-Aryl-N (Reactive Nitrene) UV_light->Nitrene Crosslink Cross-linked Product Nitrene->Crosslink Target_Molecule Target Molecule (e.g., another protein) Target_Molecule->Crosslink

Caption: Reaction mechanism of this compound cross-linker.

Conclusion

The optimal concentration of this compound for cross-linking is highly dependent on the specific proteins and reaction conditions. Therefore, empirical determination through titration experiments is crucial for achieving high efficiency and minimizing non-specific artifacts. By carefully controlling the parameters outlined in these application notes, researchers can effectively utilize this compound to elucidate molecular interactions and advance their research and development goals.

References

Application Notes and Protocols for ANB-NOS NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-5-Azido-2-nitrobenzoyloxysuccinimide (ANB-NOS) is a heterobifunctional crosslinking agent widely used in biological research to covalently link interacting molecules. It possesses two reactive moieties: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (-NH₂) on proteins and other biomolecules, and a photoreactive nitrophenyl azide (B81097) group. This dual functionality allows for a two-step crosslinking strategy. First, the NHS ester is reacted with a primary amine on the "bait" protein in a controlled, light-excluded environment. Subsequently, the modified "bait" protein is introduced to its interacting partner (the "prey"), and upon exposure to UV light, the nitrophenyl azide group forms a reactive nitrene that covalently bonds with nearby molecules, effectively trapping the interaction.

This application note provides detailed protocols and buffer conditions for the initial, crucial step of reacting the this compound NHS ester with primary amines on target molecules.

Key Reaction Parameters: Buffer Conditions

The success of the this compound NHS ester reaction is critically dependent on the buffer conditions, primarily pH. The pH of the reaction buffer represents a trade-off between maximizing the reactivity of the target primary amines and minimizing the hydrolysis of the NHS ester.

Primary amines on proteins (such as the ε-amino group of lysine (B10760008) residues and the N-terminus) must be in a deprotonated, nucleophilic state (-NH₂) to efficiently react with the NHS ester. At acidic pH, these amines are protonated (-NH₃⁺) and unreactive. Conversely, at high pH, the rate of NHS ester hydrolysis increases significantly, which competes with the desired conjugation reaction and reduces the overall yield.

The optimal pH for reacting NHS esters with primary amines is generally between 7.2 and 8.5, with a more specific range of 8.3-8.5 often recommended for achieving the best balance between amine reactivity and NHS ester stability.[1][2][3][4][5]

Table 1: Recommended Buffers for this compound NHS Ester Reaction

BufferConcentration (mM)Recommended pHNotes
Sodium Phosphate (B84403)50-1007.2 - 8.0A commonly used buffer that provides good buffering capacity in the optimal pH range.
Sodium Bicarbonate50-1008.0 - 8.5Another excellent choice, particularly for reactions at the higher end of the optimal pH range.[1][5][6]
HEPES50-1007.2 - 8.2A non-amine containing buffer suitable for this reaction.
Borate20-508.0 - 8.5Can be used as an alternative to phosphate or bicarbonate buffers.

Important Considerations:

  • Avoid Amine-Containing Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are generally not recommended as they will compete with the target molecule for reaction with the NHS ester.[1][5] However, they can be used to quench the reaction after completion.

  • Solubility of this compound: this compound is not readily soluble in aqueous buffers.[7] It should first be dissolved in a small amount of a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the reaction mixture.[1][2] Ensure the final concentration of the organic solvent in the reaction is low (typically <10%) to minimize potential effects on protein structure and function.

  • Protection from Light: The azidonitrobenzoyl group of this compound is photoreactive. All steps involving the handling of this compound and the modified protein should be performed in the dark or under red light to prevent premature activation of the azide moiety.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

This protocol describes a general method for conjugating this compound to a purified protein.

Materials:

  • Protein of interest in a suitable amine-free buffer (see Table 1)

  • This compound crosslinker

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or buffer exchange the protein into the chosen reaction buffer (e.g., 100 mM sodium phosphate, pH 8.0) at a concentration of 1-10 mg/mL.

    • Ensure the protein solution is free of any primary amine-containing contaminants.

  • Prepare the this compound Solution:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. A typical stock solution concentration is 10-20 mM.

    • Protect the this compound solution from light.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

    • Mix the reaction gently and immediately.

    • Incubate the reaction for 30 minutes to 2 hours at room temperature, or overnight at 4°C. The incubation time may need to be optimized. All incubations must be performed in the dark.

  • Quench the Reaction:

    • To stop the labeling reaction, add a quenching buffer to a final concentration of 50-100 mM (e.g., add Tris-HCl, pH 8.0).

    • Incubate for 15-30 minutes at room temperature in the dark.

  • Purify the Conjugate:

    • Remove excess, unreacted this compound and quenching reagents by gel filtration (desalting column) or dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: Two-Step Crosslinking using this compound

This protocol outlines the complete two-step crosslinking procedure to identify protein-protein interactions.

Materials:

  • This compound labeled "bait" protein (from Protocol 1)

  • "Prey" protein or cell lysate containing the potential interacting partner

  • UV lamp (320-350 nm)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Binding of Bait and Prey:

    • Mix the purified this compound labeled "bait" protein with the "prey" protein solution or cell lysate.

    • Incubate the mixture under conditions that are optimal for the protein-protein interaction to occur (e.g., specific buffer, temperature, and time). This step should still be performed in the dark.

  • Photocrosslinking:

    • Expose the sample to UV light (320-350 nm) on ice for 10-30 minutes. The optimal exposure time should be determined empirically.

  • Analysis of Crosslinked Products:

    • Analyze the reaction mixture by SDS-PAGE to observe the formation of higher molecular weight crosslinked complexes.

    • Confirm the identity of the crosslinked proteins by Western blotting using antibodies specific for the "bait" and "prey" proteins.

Data Presentation

Table 2: Influence of pH on NHS Ester Reaction Efficiency (Illustrative Data)

pHRelative Amine ReactivityNHS Ester Half-lifePredicted Conjugation Efficiency
6.5LowLongLow
7.0Moderate~4-5 hoursModerate
7.5Good~2-3 hoursGood
8.0High~1 hourHigh
8.3Optimal~30-45 minutesOptimal
8.6High~10 minutes[4]Decreasing (due to rapid hydrolysis)
9.0HighVery ShortLow

Note: The data in this table are illustrative and based on the general principles of NHS ester chemistry. Actual efficiencies will vary depending on the specific protein, buffer composition, and temperature.

Visualizations

ANB_NOS_Reaction_Pathway cluster_step1 Step 1: NHS Ester Reaction (in dark) cluster_step2 Step 2: Photo-Crosslinking Bait_Protein Bait Protein (-NH2) Modified_Bait Modified Bait Protein Bait_Protein->Modified_Bait + this compound pH 7.2-8.5 ANB_NOS This compound NHS Ester ANB_NOS->Modified_Bait Complex Bait-Prey Complex Modified_Bait->Complex + Prey Protein Prey_Protein Prey Protein Prey_Protein->Complex Crosslinked_Complex Covalently Crosslinked Bait-Prey Complex Complex->Crosslinked_Complex UV Light (320-350 nm)

Caption: Two-step crosslinking workflow using this compound.

Experimental_Workflow A Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) C Mix Protein and this compound (Incubate in Dark) A->C B Dissolve this compound in DMSO or DMF B->C D Quench Reaction (e.g., Tris or Glycine) C->D E Purify Labeled Protein (Desalting/Dialysis) D->E F Incubate with Interacting Partner E->F G UV Photo-Crosslink (320-350 nm) F->G H Analyze Results (SDS-PAGE, Western Blot) G->H

Caption: Experimental workflow for this compound crosslinking.

pH_Effect cluster_low_pH Low pH (< 7.0) cluster_optimal_pH Optimal pH (8.3-8.5) cluster_high_pH High pH (> 9.0) Low_Amine Amine is Protonated (-NH3+) Unreactive Low_Yield Result: Low Conjugation Yield Low_Amine->Low_Yield Low_NHS NHS Ester is Stable Low_NHS->Low_Yield Optimal_Amine Amine is Deprotonated (-NH2) Reactive Optimal_Yield Result: High Conjugation Yield Optimal_Amine->Optimal_Yield Optimal_NHS NHS Ester has Moderate Stability Optimal_NHS->Optimal_Yield High_Amine Amine is Deprotonated (-NH2) Reactive High_Yield Result: Low Conjugation Yield High_Amine->High_Yield High_NHS NHS Ester Hydrolyzes Rapidly High_NHS->High_Yield

Caption: Effect of pH on this compound NHS ester reaction.

References

Application Notes and Protocols for ANB-NOS Cross-Linking Followed by Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating protein-protein interactions and characterizing the three-dimensional structure of protein complexes. This approach provides spatial constraints that are invaluable for understanding protein function and for guiding drug development efforts. Among the various cross-linking reagents available, N-5-Azido-2-nitrobenzoyloxysuccinimide (ANB-NOS) offers unique advantages due to its heterobifunctional and photoreactive nature.

This compound contains two reactive moieties: an N-hydroxysuccinimide (NHS) ester and a photoreactive nitrophenylazide group. This architecture allows for a controlled, two-step cross-linking process. The NHS ester reacts specifically with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, under mild conditions. The subsequent photoactivation of the nitrophenylazide group with UV light initiates a second, less specific reaction with nearby molecules, effectively "capturing" interacting partners. This two-step process minimizes the formation of non-specific cross-links and allows for the trapping of transient or weak interactions that might be missed with other methods.[1]

These application notes provide detailed protocols for utilizing this compound in cross-linking experiments, followed by mass spectrometry analysis to identify cross-linked peptides and interaction sites.

Experimental Workflow Overview

The overall workflow for an this compound cross-linking experiment coupled with mass spectrometry can be summarized in the following key stages:

ANB_NOS_Workflow cluster_prep Sample Preparation cluster_crosslinking Two-Step Cross-Linking cluster_ms_prep Mass Spectrometry Preparation cluster_analysis Data Acquisition & Analysis Protein_Complex Protein Complex of Interest Step1 Step 1: NHS Ester Reaction (Labeling of Primary Amines) Protein_Complex->Step1 Step2 Step 2: UV Photoactivation (Nitrophenylazide Reaction) Step1->Step2 Purification (Optional) Quenching Quenching of Reaction Step2->Quenching Digestion Proteolytic Digestion (e.g., Trypsin) Quenching->Digestion Enrichment Enrichment of Cross-Linked Peptides Digestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis Database Searching & Cross-Link Identification LC_MS->Data_Analysis

Figure 1: Overall experimental workflow for this compound cross-linking and mass spectrometry analysis.

Detailed Experimental Protocols

Protocol 1: Two-Step this compound Cross-Linking of a Purified Protein Complex

This protocol describes the cross-linking of a purified protein complex in solution.

Materials:

  • Purified protein complex (1-5 mg/mL) in a suitable amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). Avoid buffers containing primary amines like Tris.

  • This compound (N-5-Azido-2-nitrobenzoyloxysuccinimide).

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • UV lamp with an emission wavelength of 320-350 nm.

  • Ice bucket.

  • Microcentrifuge tubes.

Procedure:

Step 1: NHS Ester Reaction (Labeling)

  • Prepare a fresh stock solution of this compound in anhydrous DMSO (e.g., 10-50 mM).

  • To your protein complex solution, add the this compound stock solution to achieve a final molar excess of 5- to 20-fold over the protein concentration. The optimal ratio should be determined empirically.

  • Incubate the reaction mixture for 30-60 minutes at room temperature or on ice to allow the NHS ester to react with primary amines on the protein surface.

  • (Optional) If you wish to remove excess, unreacted this compound before photoactivation, perform a buffer exchange using a desalting column or dialysis into the same amine-free buffer. This step can help to reduce the occurrence of monolinks.

Step 2: UV Photoactivation (Cross-Linking)

  • Place the reaction mixture in a suitable container (e.g., a quartz cuvette or a microcentrifuge tube with the lid open) on ice.

  • Irradiate the sample with UV light at a wavelength between 320-350 nm. The duration and intensity of the UV exposure are critical parameters that need to be optimized. A starting point is to use a UV lamp with an intensity of a few mJ/cm² for 5-15 minutes.[2] It is important to avoid excessive irradiation, which can lead to protein damage.

  • Ensure the sample is kept cool during irradiation to prevent denaturation.

Step 3: Quenching

  • After UV irradiation, quench any remaining reactive groups by adding a quenching buffer to a final concentration of 20-50 mM.

  • Incubate for 15-20 minutes at room temperature.

  • The cross-linked sample is now ready for downstream processing, such as SDS-PAGE analysis or preparation for mass spectrometry.

Protocol 2: Sample Preparation for Mass Spectrometry Analysis

This protocol outlines the steps to prepare the cross-linked protein sample for LC-MS/MS analysis.

Materials:

  • Cross-linked protein sample from Protocol 1.

  • Denaturation buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5).

  • Reducing agent (e.g., 10 mM dithiothreitol, DTT).

  • Alkylating agent (e.g., 55 mM iodoacetamide, IAA).

  • Trypsin (mass spectrometry grade).

  • Quenching solution (e.g., 5% formic acid).

  • C18 solid-phase extraction (SPE) cartridges.

  • Size-exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography system for enrichment.

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • Denature the cross-linked protein sample by adding denaturation buffer.

    • Reduce disulfide bonds by adding DTT and incubating at 37°C for 1 hour.

    • Alkylate cysteine residues by adding IAA and incubating in the dark at room temperature for 45 minutes.

  • Proteolytic Digestion:

    • Dilute the sample with an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.5) to reduce the urea concentration to less than 2 M.

    • Add trypsin at a 1:50 to 1:100 (enzyme:protein, w/w) ratio and incubate overnight at 37°C.

  • Desalting:

    • Acidify the digest with formic acid to a final concentration of 0.1-1% to stop the digestion.

    • Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's instructions.

  • Enrichment of Cross-Linked Peptides (Recommended):

    • Cross-linked peptides are often present in low abundance compared to linear peptides. Enrichment is highly recommended to increase the chances of identification.

    • Size-Exclusion Chromatography (SEC): Separate peptides based on size. Cross-linked peptides are generally larger than linear peptides and will elute earlier.

    • Strong Cation Exchange (SCX) Chromatography: Separate peptides based on charge. Cross-linked peptides typically have a higher charge state than linear peptides at low pH.

  • LC-MS/MS Analysis:

    • Analyze the enriched fractions by LC-MS/MS. Use a long gradient and a high-resolution mass spectrometer for optimal results.

    • Acquire data in a data-dependent mode, selecting precursor ions with higher charge states (≥3+) for fragmentation, as these are more likely to be cross-linked peptides.

Data Presentation

Quantitative analysis of this compound cross-linking experiments can provide insights into changes in protein conformation or interaction dynamics under different conditions. The following table is a template for presenting quantitative data from a hypothetical experiment comparing a protein complex in two states (State A vs. State B). Data can be quantified using label-free approaches or by incorporating stable isotopes.

Table 1: Quantitative Analysis of this compound Cross-Linked Peptides

Cross-link IDProtein 1Residue 1Protein 2Residue 2Type of LinkFold Change (State B/A)p-value
XL-001Protein AK121Protein BY75Inter-protein2.50.012
XL-002Protein AK56Protein AS98Intra-protein0.80.345
ML-003Protein CK210--Monolink1.20.789
........................
  • Cross-link ID: A unique identifier for each identified cross-link or monolink.

  • Protein 1 & 2: The names of the cross-linked proteins. For intra-protein links, Protein 1 and Protein 2 will be the same. For monolinks, Protein 2 is not applicable.

  • Residue 1 & 2: The specific amino acid residues involved in the cross-link.

  • Type of Link: Categorization of the link as inter-protein, intra-protein, or monolink.

  • Fold Change: The relative abundance of the cross-linked peptide in State B compared to State A.

  • p-value: Statistical significance of the observed fold change.

Data Analysis

The analysis of XL-MS data is a complex task that requires specialized software. The general workflow is as follows:

Data_Analysis_Workflow cluster_raw Raw Data Processing cluster_search Database Search cluster_validation Validation & Visualization Raw_Data Raw MS Data (.raw) Peak_Picking Peak Picking & Centroiding Raw_Data->Peak_Picking Search_Engine Cross-Link Search Engine (e.g., MeroX, xQuest, pLink) Peak_Picking->Search_Engine FDR_Analysis False Discovery Rate (FDR) Analysis Search_Engine->FDR_Analysis Database Protein Sequence Database (FASTA) Database->Search_Engine Visualization Visualization of Cross-Links on 3D Structures FDR_Analysis->Visualization

Figure 2: General workflow for the analysis of cross-linking mass spectrometry data.

Key Considerations for this compound Data Analysis:

  • Search Engine Selection: Use a search engine that can handle heterobifunctional and photoreactive cross-linkers. Software such as MeroX, xQuest, or pLink are suitable options.

  • Modification Settings: In the search parameters, define the mass modifications corresponding to this compound. This includes the mass of the intact cross-linker connecting two peptides, as well as the mass of a "dead-end" modification (monolink) where only the NHS ester has reacted and the azide (B81097) group has been hydrolyzed or has reacted with the buffer.

  • Specificity: For the NHS ester reaction, specify the reactive residues (primarily Lysine and the protein N-terminus). For the photoreactive nitrophenylazide, the reaction is less specific, and it is common to allow for reactions with a wider range of amino acids.

  • False Discovery Rate (FDR): It is crucial to estimate the FDR to ensure the confidence of the identified cross-links. This is typically done using a target-decoy database approach.

  • Visualization: Visualize the identified cross-links on existing 3D structures of the proteins or protein complexes to assess their plausibility and to gain structural insights.

Conclusion

This compound cross-linking coupled with mass spectrometry is a powerful technique for studying protein-protein interactions and protein structure. The two-step nature of the cross-linker allows for a more controlled reaction, enabling the capture of specific and transient interactions. The detailed protocols and data analysis guidelines provided in these application notes are intended to assist researchers in successfully applying this methodology to their biological systems of interest. Careful optimization of the experimental parameters, particularly the cross-linker concentration and UV irradiation conditions, is critical for obtaining high-quality and reliable results.

References

Application Notes and Protocols for ANB-NOS Cross-Linking Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing the hetero-bifunctional, photo-activatable cross-linker, N-5-Azido-2-nitrobenzoyloxysuccinimide (ANB-NOS), to study protein-protein interactions. The two-step cross-linking strategy offers enhanced control and minimizes non-specific interactions, making it a valuable tool for elucidating protein complex architecture and signaling pathways.

Introduction to this compound Cross-Linking

This compound is a powerful reagent for covalently capturing protein-protein interactions. It features two reactive moieties: an N-hydroxysuccinimide (NHS) ester and a photo-activatable nitrophenyl azide (B81097). The NHS ester reacts with primary amines (e.g., lysine (B10760008) residues) on a "bait" protein in the first step. After removing excess cross-linker, the modified bait protein is incubated with its potential interaction partners ("prey" proteins). The interaction is then permanently captured by activating the nitrophenyl azide group with UV light, which forms a covalent bond with nearby molecules. This two-step process provides greater control over the cross-linking reaction compared to single-step methods.[1]

Key Features of this compound:

PropertyValueReference
Molecular Weight305.20 Da
Spacer Arm Length7.7 Å
Reactivity (Step 1)Primary Amines (via NHS ester)[2]
Reactivity (Step 2)Photo-activated nitrene reacts non-specifically
Membrane PermeableYes
Water SolubleNo
CleavableNo

Experimental Workflow

The following diagram illustrates the general workflow for an this compound cross-linking experiment coupled with mass spectrometry analysis.

ANB_NOS_Workflow cluster_prep Sample Preparation cluster_crosslinking Cross-Linking cluster_analysis Analysis Bait Bait Protein Step1 Step 1: NHS Ester Reaction (Labeling of Bait Protein) Bait->Step1 Prey Prey Protein(s) Step2 Step 2: Photo-activation (UV Exposure to cross-link Bait-Prey) Prey->Step2 Purification Purification (Removal of excess this compound) Step1->Purification Purification->Step2 Quench Quenching Step2->Quench SDS_PAGE SDS-PAGE Analysis Quench->SDS_PAGE Digestion In-gel or In-solution Digestion SDS_PAGE->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (Identification of cross-linked peptides) LC_MS->Data_Analysis

General workflow for this compound cross-linking experiments.

Detailed Experimental Protocols

Materials and Reagents
  • Cross-linker: this compound (prepare a fresh stock solution, e.g., 10-50 mM in anhydrous DMSO).

  • Proteins: Purified "bait" and "prey" proteins at appropriate concentrations (e.g., 1-10 mg/mL).

  • Buffers:

    • Labeling Buffer: Amine-free buffer, pH 7.2-8.5 (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). Avoid buffers containing primary amines like Tris.

    • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.

    • Lysis Buffer (for in-vivo cross-linking): RIPA buffer or other suitable lysis buffer.

  • UV Lamp: 320-350 nm UV light source.

  • Mass Spectrometry Reagents: Trypsin (MS-grade), formic acid, acetonitrile (B52724), trifluoroacetic acid.

Protocol 1: In Vitro this compound Cross-Linking

This protocol is adapted for purified protein components.

Step 1: NHS Ester Labeling of the Bait Protein

  • Prepare the bait protein in Labeling Buffer.

  • Add the this compound stock solution to the bait protein solution to a final concentration that is typically a 10- to 50-fold molar excess over the protein. The optimal ratio should be determined empirically.

  • Incubate the reaction for 30 minutes to 2 hours at room temperature, protected from light.

  • Quenching (Optional but recommended): Add Quenching Buffer to a final concentration of 50-100 mM to stop the NHS ester reaction. Incubate for 15 minutes at room temperature.

  • Remove excess, unreacted this compound and quenching reagents. This can be achieved by dialysis, size-exclusion chromatography (e.g., spin desalting columns), or buffer exchange.

Step 2: Photo-Cross-Linking

  • Add the prey protein(s) to the purified, this compound-labeled bait protein in an appropriate interaction buffer. The molar ratio of bait to prey should be optimized based on their binding affinity.

  • Incubate the protein mixture for a sufficient time to allow complex formation (e.g., 30-60 minutes at room temperature or 4°C).

  • Expose the sample to UV light (320-350 nm) on ice for 5-30 minutes. The optimal exposure time and distance from the UV source should be determined empirically to maximize cross-linking and minimize protein damage.

  • After UV exposure, the cross-linked sample is ready for analysis.

Protocol 2: Sample Preparation for Mass Spectrometry
  • SDS-PAGE Analysis: Separate the cross-linked protein mixture on an SDS-PAGE gel to visualize the cross-linked complexes (which will appear as higher molecular weight bands).

  • Excision and Digestion: Excise the bands of interest (both cross-linked and non-cross-linked controls) from the Coomassie-stained gel.

    • Destain the gel pieces.

    • Reduce disulfide bonds with DTT (10 mM in 100 mM ammonium (B1175870) bicarbonate) at 56°C for 30 minutes.

    • Alkylate cysteine residues with iodoacetamide (B48618) (55 mM in 100 mM ammonium bicarbonate) in the dark at room temperature for 20 minutes.

    • Digest the proteins overnight at 37°C with MS-grade trypsin.

  • Peptide Extraction: Extract the peptides from the gel pieces using a series of acetonitrile and formic acid washes.

  • Desalting: Desalt the extracted peptides using C18 StageTips or equivalent.

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation

Table 1: Representative Quantitative Data from an this compound Cross-Linking Experiment

Cross-linked Peptide PairBait ProteinBait ResiduePrey ProteinPrey ResidueSpectral CountsCross-link Score
Peptide A - Peptide XProtein AK123Protein XY451595.2
Peptide B - Peptide YProtein AK234Protein YS181088.7
Peptide C - Peptide ZProtein AK345Protein ZL72882.1

This table is a template and does not contain real data.

Mandatory Visualization

Signaling Pathway Example: GPCR-G Protein Interaction

This compound can be used to map the interaction interface between a G protein-coupled receptor (GPCR) and its cognate G protein. The following diagram illustrates a simplified GPCR signaling cascade that could be investigated.

GPCR_Signaling cluster_membrane Plasma Membrane GPCR GPCR (Bait) G_protein G Protein Complex (Prey) GPCR->G_protein Interaction & Cross-linking site Effector Effector Enzyme G_protein->Effector Activation Second_Messenger Second Messenger Effector->Second_Messenger Production Ligand Ligand Ligand->GPCR Activation Downstream Downstream Signaling Second_Messenger->Downstream

Simplified GPCR signaling pathway.

In this hypothetical experiment, the GPCR is the "bait" protein labeled with this compound, and the G protein complex is the "prey". Cross-linking would capture the direct interaction between the GPCR and G protein upon ligand binding and activation.

Conclusion

This compound provides a robust method for identifying and characterizing protein-protein interactions. The two-step protocol allows for precise control, and when coupled with mass spectrometry, it can provide valuable insights into the structure of protein complexes and the mechanisms of cellular signaling. Careful optimization of reaction conditions is crucial for successful this compound cross-linking experiments.

References

Application Notes and Protocols for Cell Surface Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cell Surface Protein Labeling using Heterobifunctional Crosslinkers

The study of cell surface protein interactions and dynamics is crucial for understanding a myriad of biological processes, from signal transduction to cell adhesion and immune responses. Chemical crosslinking offers a powerful tool to capture these transient interactions in their native cellular environment. This document provides detailed protocols and application notes for the labeling of cell surface proteins using N-5-Azido-2-nitrobenzoyloxysuccinimide (ANB-NOS) and its more suitable, water-soluble analogs for cell surface applications, such as Sulfo-SDA (Sulfosuccinimidyl 4,4'-azipentanoate).

This compound and related compounds are heterobifunctional crosslinkers. They possess two different reactive groups:

  • An N-hydroxysuccinimide (NHS) ester: This group reacts specifically with primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus of proteins) under physiological to slightly alkaline pH conditions, forming a stable amide bond.

  • A photoreactive group (Nitrophenyl azide (B81097) in this compound or Diazirine in SDA reagents): This group is chemically inert until activated by UV light. Upon photoactivation, it forms a highly reactive intermediate (a nitrene or carbene) that can non-specifically insert into C-H and N-H bonds in close proximity.

This two-step reactivity allows for a controlled crosslinking strategy. First, the NHS ester is "planted" onto a protein of interest. Then, upon UV irradiation, the photoreactive group "casts" a covalent link to interacting molecules.

Important Note on Reagent Selection: While this compound is a well-known crosslinker, it is membrane-permeable and not water-soluble, making it more suitable for intracellular and intramembrane labeling.[1] For specific labeling of cell surface proteins, it is critical to use a membrane-impermeable crosslinker. Sulfonated versions of these reagents, such as Sulfo-SDA, contain a charged sulfonate group that prevents them from crossing the cell membrane, thus restricting the labeling to the extracellular domains of proteins.[1][2][3]

Mechanism of Action: A Two-Step Process

The labeling of cell surface proteins using sulfo-NHS-diazirine crosslinkers follows a sequential, two-step mechanism. This controllable process allows for precise initiation of the crosslinking event.

G cluster_0 Step 1: Amine-Reactive Labeling cluster_1 Step 2: Photo-Activated Crosslinking Protein_A Cell Surface Protein (with primary amines) Labeled_Protein Diazirine-Labeled Protein A Protein_A->Labeled_Protein NHS ester reaction (pH 7-9) Crosslinker Sulfo-NHS-Diazirine Crosslinker->Labeled_Protein Labeled_Protein_2 Diazirine-Labeled Protein A Protein_B Interacting Protein B Crosslinked_Complex Covalently Crosslinked Complex (A-B) Protein_B->Crosslinked_Complex UV_Light UV Light (330-370 nm) UV_Light->Labeled_Protein_2 Activation Labeled_Protein_2->Crosslinked_Complex Carbene insertion

Figure 1: Two-step labeling and crosslinking workflow.

Quantitative Data Summary

The efficiency of cell surface protein labeling and crosslinking is dependent on several factors, including the concentration of the crosslinker, incubation time, and the duration and intensity of UV irradiation. The following tables provide a summary of recommended starting conditions for optimization.

Table 1: Recommended Reaction Conditions for Sulfo-NHS-Diazirine Crosslinkers

ParameterRecommended RangeNotes
Crosslinker Concentration0.25 - 2 mMHigher concentrations may be needed for adherent cells to ensure sufficient labeling of exposed surfaces.[1]
NHS Ester Reaction Time30 minutes at RT or 2 hours on iceIncubation on ice can help to reduce cellular processes like endocytosis.
NHS Ester Reaction BufferPBS or HEPES, pH 7.2 - 8.0Avoid amine-containing buffers like Tris or glycine, as they will compete with the NHS ester reaction.[1]
Quenching Reagent50-100 mM Tris or GlycineQuenches unreacted NHS esters to prevent non-specific reactions.
Quenching Time5 minutes at RT or 15 minutes on ice

Table 2: UV Photoactivation Parameters

ParameterRecommended RangeNotes
UV Wavelength330 - 370 nmOptimal activation for diazirines is around 345-350 nm.[1][4] Avoid shorter wavelengths (e.g., 254 nm) which can cause damage to proteins and DNA.[1]
UV Irradiation Time5 - 15 minutesTotal irradiation time should be minimized for live cells to maintain viability.[5] The optimal time depends on the lamp wattage and distance to the sample.
UV Lamp> 8 W output recommendedHigh-wattage lamps are more effective and require shorter exposure times.[1]
Distance to Sample1 - 5 cmThis should be optimized based on the lamp specifications.

Experimental Protocols

Protocol 1: General Procedure for Cell Surface Protein Labeling and Crosslinking

This protocol provides a general workflow for labeling cell surface proteins on either suspension or adherent cells.

Materials:

  • Cells of interest (suspension or adherent)

  • Sulfo-SDA or other membrane-impermeable sulfo-NHS-diazirine crosslinker

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • UV Lamp (365 nm)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes

Procedure:

  • Cell Preparation:

    • Suspension Cells: Harvest cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Wash the cell pellet twice with ice-cold PBS to remove any amine-containing components from the culture medium. Resuspend the cells in ice-cold PBS to a concentration of approximately 1-5 x 10^7 cells/mL.

    • Adherent Cells: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Ensure the cell monolayer is completely covered with PBS for the subsequent steps.

  • NHS Ester Labeling:

    • Immediately before use, prepare a 10 mM stock solution of the sulfo-NHS-diazirine crosslinker in water or PBS.[5]

    • Add the crosslinker solution to the cell suspension or the PBS covering the adherent cells to a final concentration of 0.25 - 2 mM.

    • Incubate for 30 minutes at room temperature or 2 hours on ice. Gently mix suspension cells periodically.

  • Quenching:

    • Stop the NHS ester reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 5 minutes at room temperature or 15 minutes on ice.

  • Washing:

    • Suspension Cells: Pellet the cells by centrifugation and wash twice with ice-cold PBS to remove excess crosslinker and quenching buffer.

    • Adherent Cells: Aspirate the solution and wash the monolayer twice with ice-cold PBS.

  • Photo-crosslinking:

    • Resuspend the cell pellet (or cover the adherent cells) in ice-cold PBS.

    • Place the cells on a cold block or on ice, approximately 1-5 cm from the UV lamp.

    • Irradiate with UV light (365 nm) for 5-15 minutes.[5]

  • Cell Lysis and Downstream Analysis:

    • After irradiation, pellet the suspension cells or scrape the adherent cells.

    • Lyse the cells using an appropriate lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation.

    • The resulting protein lysate can be analyzed by SDS-PAGE and Western blotting to observe shifts in the molecular weight of the protein of interest, indicating successful crosslinking.[6]

Protocol 2: Analysis of Crosslinked Proteins by Western Blot

This protocol describes how to analyze the results of the crosslinking experiment.

Procedure:

  • Protein Quantification: Determine the protein concentration of your cell lysates.

  • Sample Preparation: Prepare samples for SDS-PAGE. For each experimental condition, it is advisable to have a non-crosslinked control.

  • SDS-PAGE: Separate the protein lysates on an appropriate percentage polyacrylamide gel.

  • Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • Block the membrane with a suitable blocking buffer.

    • Incubate the membrane with a primary antibody specific to your protein of interest.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an ECL substrate and visualize the results.[7]

Expected Results: In the lanes corresponding to the crosslinked samples, you should observe a band at the expected molecular weight of your protein of interest (intracellular, non-crosslinked pool) and higher molecular weight bands or a smear, which represent the cell surface protein that has been crosslinked to its interaction partners.[8]

Application Example: Investigating Receptor Tyrosine Kinase Signaling

Labeling of cell surface proteins is particularly useful for studying signaling pathways initiated by receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR). Crosslinking can capture the transient interactions between the receptor and its downstream signaling partners upon ligand binding.

EGFR Signaling Pathway

The EGFR signaling pathway plays a critical role in cell proliferation, differentiation, and survival. Upon binding of its ligand (e.g., EGF), EGFR dimerizes and autophosphorylates, creating docking sites for various adaptor proteins and enzymes.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Recruitment PI3K PI3K EGFR->PI3K Recruitment STAT STAT EGFR->STAT Phosphorylation EGF EGF EGF->EGFR Ligand Binding SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT->Transcription

Figure 2: Simplified EGFR signaling cascade.
VEGF Signaling Pathway

The VEGF signaling pathway is a key regulator of angiogenesis (the formation of new blood vessels). Binding of VEGF to its receptor, VEGFR, on endothelial cells triggers a cascade of events leading to cell proliferation, migration, and survival.

VEGF_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Activation PI3K PI3K VEGFR->PI3K Activation VEGF VEGF VEGF->VEGFR Ligand Binding PKC PKC PLCg->PKC Proliferation Proliferation & Migration PKC->Proliferation AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS Activation Survival Survival AKT->Survival NO Nitric Oxide eNOS->NO Permeability Vascular Permeability NO->Permeability

Figure 3: Key pathways in VEGF signaling.

References

Revolutionizing Proteomics: A Detailed Workflow for ANB-NOS Cross-Linking

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In a significant advancement for proteomics research, a detailed application note and protocol for the N-5-Azido-2-nitrobenzoyloxysuccinimide (ANB-NOS) cross-linking workflow is now available. This comprehensive guide is designed to empower researchers, scientists, and drug development professionals in their exploration of protein-protein interactions (PPIs) and cellular signaling pathways. The workflow leverages the unique properties of the this compound cross-linker to capture both stable and transient protein interactions with high specificity, providing a powerful tool for understanding complex biological systems.

This document outlines a meticulous two-step cross-linking strategy, offering enhanced control over the reaction compared to traditional single-step methods. The protocol details all critical experimental parameters, from sample preparation and reagent concentrations to the precise conditions for photoactivation and reaction quenching. Furthermore, it provides a clear pathway for sample processing, including protein digestion, enrichment of cross-linked peptides, and subsequent analysis by mass spectrometry.

Unveiling Protein Interactions: The this compound Advantage

This compound is a heterobifunctional cross-linking reagent featuring an N-hydroxysuccinimide (NHS) ester and a photoreactive nitrophenyl azide (B81097) group. This dual functionality allows for a sequential, two-step cross-linking process. The NHS ester reacts with primary amines (such as the side chain of lysine (B10760008) residues) on a "bait" protein in the first step. Following the removal of excess, unreacted cross-linker, the modified bait protein is then introduced to its interaction partners. The subsequent exposure to long-wavelength UV light activates the nitrophenyl azide group, which then forms a covalent bond with nearby molecules, effectively "trapping" the interacting "prey" proteins. This method minimizes the formation of non-specific cross-links and provides a cleaner dataset for analysis.

Experimental Workflow: A Visual Guide

To facilitate a clear understanding of the entire process, a graphical representation of the this compound cross-linking workflow is provided below.

ANB_NOS_Workflow cluster_step1 Step 1: NHS Ester Reaction (Dark) cluster_purification Purification cluster_step2 Step 2: Photo-Cross-linking cluster_analysis Downstream Analysis Bait Bait Protein Modified_Bait This compound-Modified Bait Protein Bait->Modified_Bait + this compound ANB_NOS This compound Cross-linker Purification Remove Excess Cross-linker Prey Prey Protein(s) Complex Interaction Complex Crosslinked_Complex Covalently Cross-linked Complex Complex->Crosslinked_Complex + UV Light UV UV Light (365 nm) Digestion Enzymatic Digestion (e.g., Trypsin) Crosslinked_Complex->Digestion Modified_Bait2->Complex + Prey Protein(s) Enrichment Enrichment of Cross-linked Peptides Digestion->Enrichment MS LC-MS/MS Analysis Enrichment->MS Data_Analysis Data Analysis & Interaction Mapping MS->Data_Analysis

This compound cross-linking workflow diagram.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for performing this compound cross-linking for subsequent mass spectrometry-based proteomic analysis.

Materials:

  • This compound cross-linker (dissolved in a water-miscible organic solvent like DMSO or DMF)

  • Amine-free buffers (e.g., Phosphate-Buffered Saline (PBS), HEPES buffer) at pH 7.2-8.5

  • Quenching buffer (e.g., Tris or glycine (B1666218) buffer, 20-100 mM)

  • Purified "bait" protein and "prey" protein lysate or purified fraction

  • UV lamp with an emission wavelength of approximately 365 nm

  • Standard proteomics sample preparation reagents (e.g., DTT, iodoacetamide (B48618), trypsin)

Procedure:

Step 1: NHS Ester Reaction (Modification of Bait Protein)

  • Prepare the bait protein in an amine-free buffer (e.g., 20 mM HEPES, pH 7.8) at a concentration of 10-20 µM.

  • Add the this compound cross-linker to the bait protein solution. A 20- to 50-fold molar excess of the cross-linker over the protein is a good starting point for optimization.

  • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 4°C in the dark to prevent premature activation of the photoreactive group.

  • Quench the NHS ester reaction by adding an amine-containing buffer (e.g., Tris-HCl to a final concentration of 50 mM) and incubate for 15 minutes.

  • Remove excess, unreacted this compound and quenching buffer by dialysis, size-exclusion chromatography, or using a desalting column. This step is crucial to prevent non-specific cross-linking in the subsequent step.

Step 2: Photo-Cross-linking (Capturing Interacting Proteins)

  • Combine the this compound-modified bait protein with the "prey" protein sample (e.g., cell lysate or a purified protein fraction) in an amine-free buffer.

  • Allow the proteins to interact for a sufficient time (e.g., 30-60 minutes) at an appropriate temperature (e.g., 4°C or room temperature) in the dark.

  • Expose the sample to long-wavelength UV light (approximately 365 nm) to activate the nitrophenyl azide group. The duration and intensity of UV exposure should be optimized for each experimental system. A common starting point is irradiation for 5-30 minutes on ice to prevent sample heating.[1]

  • The photo-activated nitrene intermediate will react with nearby amino acid residues, forming a covalent cross-link between the bait and prey proteins.

Step 3: Sample Preparation for Mass Spectrometry

  • Denature the cross-linked protein mixture, reduce disulfide bonds with DTT, and alkylate cysteine residues with iodoacetamide using standard proteomics protocols.

  • Digest the protein mixture into peptides using a protease such as trypsin. The presence of the cross-linker on lysine residues may result in missed tryptic cleavage sites.

  • Enrich for cross-linked peptides using techniques like size-exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography. This step is highly recommended as cross-linked peptides are often present in low abundance.[2]

  • Analyze the enriched peptide fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Step 4: Data Analysis

  • Utilize specialized cross-linking data analysis software to identify the cross-linked peptides from the complex MS/MS spectra.

  • Map the identified cross-links to the protein sequences to determine the specific interaction sites.

  • Construct protein-protein interaction networks based on the identified cross-links.

Quantitative Data Presentation

While specific quantitative data from a dedicated this compound proteomics study is not publicly available in a structured format within the searched literature, the following table illustrates how such data would be presented. This hypothetical table summarizes the identification and quantification of cross-linked peptides from a hypothetical experiment comparing a control and a treated sample.

Cross-linked Peptide PairProtein AResidue AProtein BResidue BFold Change (Treated/Control)p-value
TLYK-SGTKProtein XK123Protein YK452.50.01
FGEIK-NVLKProtein XK88Protein ZK210-1.80.03
VAPWQK-LLRProtein AK34Protein AK781.20.45

Elucidating Signaling Pathways

The this compound cross-linking workflow can be instrumental in mapping signaling pathways. By using a key signaling protein as the "bait," researchers can identify its direct and transient interaction partners upon pathway activation. For example, a receptor tyrosine kinase could be used as bait to capture its downstream effectors following ligand stimulation. The changes in the interaction network before and after stimulation can reveal the dynamic nature of signal transduction. A visual representation of a generic signaling pathway that could be investigated using this method is provided below.

Signaling_Pathway Ligand Ligand Receptor Receptor (Bait Protein) Ligand->Receptor Effector1 Effector 1 Receptor->Effector1 Cross-linkable Interaction Effector2 Effector 2 Receptor->Effector2 Cross-linkable Interaction Downstream_Kinase Downstream Kinase Effector1->Downstream_Kinase Effector2->Downstream_Kinase Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Cellular_Response Cellular Response Transcription_Factor->Cellular_Response

References

Troubleshooting & Optimization

How to troubleshoot failed ANB-NOS cross-linking reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing N-5-Azido-2-nitrobenzoyloxysuccinimide (ANB-NOS) for cross-linking experiments. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during the two-step cross-linking procedure.

Troubleshooting Guide & FAQs

This guide is structured in a question-and-answer format to directly address specific problems.

Section 1: NHS Ester Reaction (Step 1)

Question: Why am I seeing low or no modification of my protein with this compound in the first step?

Answer: Failure to modify your protein of interest (Protein A) with this compound in the initial amine-reactive step is a common issue. Several factors related to your reaction conditions and reagents can contribute to this problem.

  • Incompatible Buffers: The N-hydroxysuccinimide (NHS) ester moiety of this compound reacts with primary amines (-NH2). Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with your protein for reaction with the cross-linker, significantly reducing or preventing the modification of your target protein.[1][2][3][4]

  • Incorrect pH: The NHS ester reaction is most efficient at a pH range of 7.2-8.5.[2][5][6] At lower pH values, the primary amines on your protein are protonated and less nucleophilic, slowing down the reaction. At pH values above 8.6, the hydrolysis of the NHS ester increases, which also reduces the efficiency of the reaction.[2][6]

  • Hydrolysis of this compound: this compound is moisture-sensitive. The NHS ester can hydrolyze in aqueous solutions. It is crucial to dissolve the this compound in a dry, water-miscible organic solvent like DMSO or DMF immediately before adding it to your aqueous reaction buffer.[2][7][8]

  • Insufficient Molar Excess of this compound: The concentration of the cross-linker relative to the protein is critical. A sufficient molar excess of this compound is needed to drive the reaction. However, an excessive amount can lead to protein precipitation.[1] Optimization is often required.

  • Inactive Reagent: Improper storage of this compound can lead to its degradation. It should be stored in a cool, dry place, protected from light.

Question: My protein precipitates after adding this compound. What can I do?

Answer: Protein precipitation upon addition of the cross-linker is often due to over-modification or changes in the protein's isoelectric point (pI).[1]

  • Reduce Molar Excess: The most common cause is an excessive molar ratio of this compound to your protein. Reducing the amount of cross-linker can prevent over-labeling and subsequent precipitation.[1]

  • Optimize Solvent Concentration: Since this compound is typically dissolved in an organic solvent like DMSO, the final concentration of this solvent in your reaction mixture might contribute to precipitation. Try to keep the final DMSO concentration below 10%.[2] In some cases, increasing the DMSO concentration up to 20% might help solubilize the cross-linker-activated molecule, but this needs to be empirically tested for your specific protein.[1]

  • Protein Concentration: Very high protein concentrations can also favor aggregation and precipitation upon modification. Consider optimizing the protein concentration.

ParameterRecommended RangeNotes
pH 7.2 - 8.5Optimal for primary amine reactivity; balances reaction rate and NHS ester hydrolysis.[2][5][6]
Buffer Amine-free (e.g., PBS, HEPES, Borate)Buffers like Tris or glycine contain primary amines and must be avoided.[1][2][3][4]
This compound Molar Excess 5x - 50x over proteinThis needs to be empirically optimized for your specific protein and concentration.[8]
Reaction Temperature 4°C to Room TemperatureLower temperatures can help control the reaction rate and improve protein stability.
Reaction Time 30 minutes to 4 hoursLonger incubation times may be needed at lower temperatures or pH.[2][5]
This compound Solvent Anhydrous DMSO or DMFDissolve immediately before use to minimize hydrolysis.[2][7][8]
Section 2: Purification of Modified Protein

Question: How do I confirm that my protein is successfully modified before proceeding to the photo-activation step?

Answer: Before initiating the second step of cross-linking, it's crucial to remove any unreacted this compound. This is also an opportunity to confirm the modification.

  • Removal of Excess Cross-linker: Unreacted this compound can be removed by dialysis, desalting columns, or spin filtration. This step is critical to prevent non-specific cross-linking in the subsequent photo-activation step.[5][9]

  • Confirmation of Modification: While direct confirmation can be challenging without specialized equipment, a successful cross-linking reaction in the final step is an indirect indicator of successful initial modification. For more direct evidence, mass spectrometry can be used to identify the mass shift corresponding to the addition of the this compound moiety.

Section 3: Photo-activation and Cross-linking (Step 2)

Question: I am not observing any cross-linked products after UV exposure. What went wrong?

Answer: The absence of cross-linked products points to a failure in the second, photo-activation step.

  • Incorrect UV Wavelength: The nitrophenylazide group of this compound is activated by UV light at a specific wavelength, typically between 320-350 nm.[7] Using a UV source outside this range will not efficiently activate the cross-linker.

  • Insufficient UV Exposure: Both the duration and intensity of the UV exposure are critical. Insufficient exposure time or a low-intensity lamp may not activate enough of the azide (B81097) groups to generate detectable cross-links. Conversely, over-exposure can lead to protein damage.

  • Quenching of the Photoreactive Group: The photoreactive nitrene intermediate is highly reactive and can be quenched by various molecules in the buffer. Ensure your buffer for the second step is clean and free of potential quenchers.

  • No Interaction Partner: Cross-linking will only occur if the two proteins are interacting. Ensure that the conditions of your experiment (e.g., buffer composition, salt concentration) are conducive to the protein-protein interaction you are studying.

  • Distance Constraint: this compound has a spacer arm of 7.7 Å.[7][9] If the interacting residues on the two proteins are further apart than this distance, no cross-link will be formed.

Question: I see a smear of high-molecular-weight products on my gel instead of a distinct cross-linked band. How can I fix this?

Answer: High-molecular-weight smears often indicate non-specific cross-linking or aggregation.

  • Incomplete Removal of Unreacted this compound: If excess, unreacted this compound from the first step is not completely removed, it can lead to random, non-specific cross-linking of proteins upon UV activation.[9] Ensure your purification step is thorough.

  • Over-modification: If your initial protein is over-labeled with this compound, it can lead to the formation of large, heterogeneous aggregates upon photo-activation. Try reducing the molar excess of this compound in the first step.

  • Protein Concentration Too High: High concentrations of your protein mixture during UV exposure can promote random collisions and non-specific cross-linking. Consider optimizing the concentrations of your interacting proteins.

ParameterRecommended SettingNotes
UV Wavelength 320 - 350 nmSpecific to the nitrophenylazide group of this compound.[7]
UV Exposure Time 5 - 15 minutesThis is highly dependent on the lamp intensity and distance to the sample; requires optimization.
Temperature On ice (4°C)To prevent protein denaturation and degradation from the heat generated by the UV lamp.
Protein Concentration 10 - 20 µMA starting point for optimization; lower concentrations can reduce non-specific cross-linking.[8]

Experimental Protocols

Key Experiment: Two-Step Cross-Linking with this compound

Objective: To covalently link two interacting proteins (Protein A and Protein B) using this compound.

Methodology:

  • Step 1: Modification of Protein A with this compound a. Prepare Protein A in an amine-free buffer (e.g., PBS, HEPES) at a pH of 7.5. b. Freshly prepare a 10 mM stock solution of this compound in anhydrous DMSO. c. Add a 20-fold molar excess of the this compound stock solution to the Protein A solution. d. Incubate the reaction for 1 hour at room temperature with gentle mixing. e. Quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl to a final concentration of 50 mM) to react with any excess NHS esters.

  • Purification of this compound-modified Protein A a. Remove unreacted this compound and the quenching buffer by passing the reaction mixture through a desalting column equilibrated with a suitable interaction buffer. b. Collect the fractions containing the modified Protein A.

  • Step 2: Photo-Cross-linking with Protein B a. Mix the purified, this compound-modified Protein A with its binding partner, Protein B, in the interaction buffer. b. Incubate the mixture under conditions that favor their interaction (e.g., 30 minutes at room temperature). c. Place the sample on ice and expose it to UV light (320-350 nm) for 10 minutes. d. After UV exposure, the cross-linked sample is ready for analysis (e.g., SDS-PAGE, Western blotting, mass spectrometry).

Visualizations

ANB_NOS_Workflow pA Protein A (with Primary Amines) pA_anb Modified Protein A pA->pA_anb Amine-Reactive NHS Ester Group (pH 7.2-8.5) anb_nos This compound anb_nos->pA_anb purify Remove Excess This compound (e.g., Desalting Column) pA_anb->purify Quench Reaction pA_anb_purified pA_anb_purified purify->pA_anb_purified Purified Modified Protein A pB Protein B (Binding Partner) pA_anb_pB Interaction Complex pB->pA_anb_pB uv UV Light (320-350 nm) complex Cross-linked Protein A-B Complex uv->complex Photoreactive Azide Group pA_anb_pB->complex pA_anb_purified->pA_anb_pB Incubate

Caption: Workflow for a two-step this compound cross-linking experiment.

Troubleshooting_Tree start Problem: Failed Cross-linking Reaction no_mod No Modification in Step 1? start->no_mod no_xlink No Cross-link in Step 2? start->no_xlink buffer Buffer contains amines? (e.g., Tris) no_mod->buffer Yes ph pH outside 7.2-8.5 range? no_mod->ph Yes reagent This compound hydrolyzed or inactive? no_mod->reagent Yes concentration Insufficient molar excess? no_mod->concentration Yes uv Incorrect UV wavelength or exposure time? no_xlink->uv Yes purification Incomplete removal of excess this compound? no_xlink->purification Yes interaction Proteins not interacting? no_xlink->interaction Yes distance Interaction distance > 7.7 Å? no_xlink->distance Yes sol_buffer Solution: Use amine-free buffer (PBS, HEPES) buffer->sol_buffer sol_ph Solution: Adjust pH to 7.2-8.5 ph->sol_ph sol_reagent Solution: Use fresh, anhydrous DMSO stock of this compound reagent->sol_reagent sol_concentration Solution: Optimize molar excess of this compound (e.g., 20x) concentration->sol_concentration sol_uv Solution: Use 320-350 nm UV source; optimize exposure time uv->sol_uv sol_purification Solution: Improve purification step (desalting, dialysis) purification->sol_purification sol_interaction Solution: Confirm interaction with an orthogonal method interaction->sol_interaction sol_distance Solution: Consider a cross-linker with a longer spacer arm distance->sol_distance

Caption: Decision tree for troubleshooting failed this compound experiments.

References

Technical Support Center: Optimizing ANB-NOS to Protein Molar Ratio

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the molar ratio of N-5-Azido-2-nitrobenzoyloxysuccinimide (ANB-NOS) to protein for successful crosslinking experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (N-5-Azido-2-nitrobenzoyloxysuccinimide) is a heterobifunctional crosslinking reagent.[1] It features two different reactive groups at opposite ends of a 7.7 Å spacer arm.[1][2] One end has an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (like the side chain of lysine (B10760008) residues and the N-terminus) on a protein to form a stable amide bond.[1][3] The other end has a photoreactive nitrophenyl azide (B81097) group.[1] Upon exposure to UV light (typically 320-350 nm), this azide group forms a highly reactive nitrene, which can then form a covalent bond with nearby molecules, effectively "crosslinking" the labeled protein to its interaction partners.[1][4]

Q2: Why is the molar ratio of this compound to protein important?

The molar ratio of this compound to protein in the initial labeling reaction is a critical parameter that determines the final Degree of Labeling (DOL)—the average number of this compound molecules attached to each protein molecule.[5][6]

  • Under-labeling (Low DOL): Results in a weak signal or inefficient crosslinking because too few protein molecules carry the photoreactive probe.[5][7]

  • Over-labeling (High DOL): Can lead to several problems, including protein aggregation, loss of solubility, and reduced biological activity if critical lysine residues are modified.[5][6][7] It can also cause fluorescence quenching if a fluorescent tag is also involved.[6]

Therefore, optimizing the molar ratio is essential to ensure a bright, functional conjugate for reliable and reproducible results.[5]

Q3: What is the recommended starting molar ratio for this compound to protein?

The optimal ratio must be determined empirically for each specific protein and application.[7] However, a common starting point for labeling antibodies and other proteins with NHS esters is a 10:1 to 20:1 molar ratio of the crosslinker to the protein.[5][7] Based on the results, this ratio can be adjusted up or down. For many common proteins, an 8-fold molar excess of the label results in 1-3 labels per protein molecule.[8][9]

Q4: What buffer conditions are optimal for the this compound labeling reaction?

The reaction of an NHS ester with primary amines is highly pH-dependent.[9]

  • Optimal pH: The reaction is most efficient in a pH range of 8.3 to 8.5.[5][9] A 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer is commonly used.[3][9]

  • Incompatible Buffers: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the NHS ester, reducing labeling efficiency.[10]

Q5: Is this compound soluble in water?

No, this compound is not readily water-soluble.[1][2] It is typically dissolved in an organic, amine-free solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to prepare a stock solution immediately before use.[3][9] This stock solution is then added to the protein solution in an appropriate aqueous buffer.[9]

Quantitative Data Summary

Table 1: Properties of this compound Crosslinker

PropertyValueSource(s)
Full Chemical NameN-5-Azido-2-nitrobenzoyloxysuccinimide[1][2]
Molecular Weight305.20 Da[2]
Spacer Arm Length7.7 Å[1][2]
Amine-Reactive GroupN-hydroxysuccinimide (NHS) Ester[1]
Photo-Reactive GroupNitrophenyl Azide[1]
Photoactivation Wavelength320-350 nm[1]
Water SolubleNo[2]
Membrane PermeableYes[2]

Table 2: Recommended Starting Conditions for Protein Labeling

ParameterRecommended RangeSource(s)
Protein Concentration2 - 10 mg/mL[5]
Reaction Buffer pH8.3 - 8.5[5][9]
Initial Molar Ratio (this compound:Protein)5:1 to 20:1[5]
Incubation Time1 hour at Room Temperature[3][5]
Incubation ConditionsProtect from light[3][5]

Experimental Protocols

Protocol 1: Two-Step this compound Labeling and Crosslinking

This protocol involves first labeling the "bait" protein with this compound and then, after removing the excess crosslinker, introducing the "prey" protein for the photo-crosslinking reaction. This two-step method minimizes nonspecific crosslinking.[11]

Step A: Labeling Protein with this compound

  • Protein Preparation: Prepare your protein in an amine-free buffer (e.g., PBS). Ensure the protein concentration is between 2-10 mg/mL for efficient labeling.[5]

  • pH Adjustment: Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the pH to ~8.3.[5]

  • Prepare this compound Stock Solution: Immediately before use, dissolve the this compound powder in anhydrous DMSO to a concentration of 10 mg/mL.[3][5]

  • Initiate Labeling Reaction: Add the calculated volume of the this compound stock solution to the protein solution while gently mixing. The volume is determined by your target molar ratio (e.g., 10:1).

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature. Crucially, protect the reaction from light by wrapping the tube in aluminum foil to prevent premature activation of the azide group.[3][4]

  • Purification: Remove unreacted this compound from the labeled protein using a desalting column (e.g., Sephadex G-25) or extensive dialysis against an appropriate buffer (e.g., PBS, pH 7.4).[5][12] This step is critical to prevent unwanted reactions in the next stage.[5]

Step B: Photocrosslinking

  • Complex Formation: Mix the purified this compound-labeled protein with its potential interaction partner(s) (prey protein) in a suitable buffer. Incubate for 15-60 minutes at 4°C or room temperature to allow the biological complex to form.[4][13]

  • UV Irradiation: Transfer the sample to a UV-transparent container (e.g., thin-walled PCR tube).[13] Expose the sample to long-wave UV light (320-370 nm) for an optimized duration (e.g., 15-60 minutes).[4][13] This is typically done on ice to minimize heat-induced damage.

  • Analysis: After irradiation, the crosslinked products can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry to identify the interaction partners.[13]

Visualizations

G cluster_prep Step 1: Preparation cluster_label Step 2: Labeling Reaction cluster_purify Step 3: Purification cluster_crosslink Step 4: Photo-Crosslinking cluster_analysis Step 5: Analysis Prot_Prep Prepare Protein (2-10 mg/mL, Amine-free Buffer) pH_Adj Adjust pH to 8.3-8.5 (e.g., 1M NaHCO3) Prot_Prep->pH_Adj Mix Mix Protein and this compound (Target Molar Ratio) pH_Adj->Mix XLink_Prep Prepare this compound Stock (10 mg/mL in DMSO) XLink_Prep->Mix Incubate Incubate 1 hr @ RT (Protect from Light!) Mix->Incubate Purify Purify Conjugate (Desalting Column / Dialysis) Incubate->Purify Complex Form Protein Complex (Add Prey Protein) Purify->Complex UV Irradiate with UV Light (320-350 nm) Complex->UV Analysis Analyze Crosslinked Products (SDS-PAGE, MS, etc.) UV->Analysis

Caption: Experimental workflow for two-step protein crosslinking using this compound.

Troubleshooting Guide

Q: My protein precipitates after the labeling reaction. What should I do?

A: Protein precipitation is often a sign of over-labeling, which can alter the protein's net charge and solubility.[10]

  • Solution: Reduce the molar ratio of this compound to protein in the initial reaction (e.g., from 20:1 to 10:1 or 5:1).[5] You can also shorten the incubation time.[5] Ensure that the protein concentration is not excessively high, which can also promote aggregation.

Q: I have a low Degree of Labeling (DOL) and poor crosslinking efficiency. How can I improve it?

A: A low DOL can be caused by several factors.[5]

  • Competing Amines: Ensure your buffer is free of primary amines (Tris, glycine).[10] If your starting protein solution contains stabilizers like BSA, they must be removed as they contain amines that will compete in the reaction.[14][15]

  • Low Protein Concentration: Labeling is less efficient at low protein concentrations (<2 mg/mL).[5][15] If your protein is dilute, consider concentrating it first.[15]

  • Hydrolyzed this compound: The NHS ester can hydrolyze in aqueous solutions. Always prepare the this compound stock solution in anhydrous DMSO or DMF immediately before use.[5][9]

  • Incorrect pH: Verify that the pH of the reaction buffer is between 8.3 and 8.5 for optimal reactivity.[9]

Q: The biological activity of my protein is lost after labeling. Why?

A: This is likely due to over-labeling, where the this compound has modified lysine residues that are critical for the protein's function, such as in an enzyme's active site or an antibody's antigen-binding site.[7]

  • Solution: Decrease the this compound:protein molar ratio to reduce the overall degree of labeling.[7] Test a range of lower ratios to find a balance between sufficient labeling for crosslinking and retention of activity.[7]

Q: I see non-specific crosslinking or a high-molecular-weight smear on my gel. How can I reduce this?

A: This can happen if the crosslinker reacts indiscriminately.

  • Purification is Key: Ensure that all unreacted this compound is removed after the labeling step and before adding the prey protein.[5] Inefficient purification is a common cause of non-specific crosslinking.[11]

  • Optimize Reaction Time: Reduce the UV irradiation time. Over-exposure can sometimes lead to non-specific cross-products.

  • Reduce Protein Concentration: High protein concentrations during the UV step can increase random collisions and non-specific crosslinking. Try lowering the concentration of your bait and prey proteins.

G Start Start Troubleshooting Problem What is the issue? Start->Problem P1 Low/No Crosslinking Problem->P1  Low Signal P2 Protein Precipitation Problem->P2 Aggregation   P3 Loss of Activity Problem->P3  Inactive Protein P4 Non-Specific Bands Problem->P4 Smear/Extra Bands   C1 Cause: Low DOL - Competing amines? - Hydrolyzed this compound? - Low protein concentration? P1->C1 C2 Cause: Over-labeling P2->C2 C3 Cause: Over-labeling (Modification of critical sites) P3->C3 C4 Cause: Unreacted this compound P4->C4 S1 Solution: - Use amine-free buffer - Make fresh this compound stock - Concentrate protein >2mg/mL C1->S1 S2 Solution: - Decrease this compound:Protein  molar ratio - Shorten incubation time C2->S2 S3 Solution: - Decrease this compound:Protein  molar ratio C3->S3 S4 Solution: - Improve post-labeling  purification step - Reduce UV exposure time C4->S4

Caption: Logic diagram for troubleshooting common this compound crosslinking issues.

References

Technical Support Center: Nitric Oxide Synthase (NOS) Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nitric Oxide Synthase (NOS) experiments.

I. Troubleshooting Guides

This section addresses specific issues that may arise during common NOS activity assays and protein interaction studies.

Griess Assay for Nitrite (B80452)/Nitrate (B79036) Quantification

The Griess assay is a colorimetric method for the indirect measurement of nitric oxide (NO) by quantifying its stable breakdown products, nitrite (NO₂) and nitrate (NO₃).

Common Problems and Solutions

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Signal 1. Insufficient NO production by cells/tissue.[1] 2. Instability of NO and its metabolites. 3. Incomplete conversion of nitrate to nitrite (if measuring total NOx).[2] 4. Expired or improperly prepared Griess reagents.1. Increase cell density, incubation time, or stimulant concentration.[1] Ensure L-arginine is not a limiting factor. 2. Assay samples immediately after collection or store at -80°C. Avoid repeated freeze-thaw cycles. 3. Ensure the nitrate reductase is active and has sufficient cofactors (e.g., NADPH).[2] 4. Prepare fresh Griess reagents.
High Background 1. Contamination of reagents or samples with nitrite/nitrate.[3] 2. High nitrate content in cell culture media.[3][4] 3. Presence of interfering substances.1. Use high-purity water and reagents. Test for background levels in all buffers and media. 2. Use a low-nitrate basal medium or measure the background nitrate level in the medium and subtract it from the sample readings.[4] 3. See the table of interfering substances below.
Inconsistent Results 1. Pipetting errors. 2. Variable incubation times. 3. Incomplete mixing of reagents.1. Use calibrated pipettes and be consistent with technique. 2. Ensure all samples are incubated for the same duration. 3. Mix reagents thoroughly before adding to samples.

Table of Common Interfering Substances in Griess Assay [4]

SubstanceEffect
Ascorbic acidCan interfere with the diazotization reaction.
Sulfhydryl compounds (e.g., DTT, β-mercaptoethanol)Can interfere with the reaction.
AzideCan interfere with the reaction.
High protein concentrationsCan cause precipitation and interfere with color development.[3]
Citrulline Assay for NOS Activity

This assay measures the conversion of radiolabeled L-arginine to L-citrulline, a co-product of NO synthesis.

Common Problems and Solutions

ProblemPossible Cause(s)Recommended Solution(s)
High Background Radioactivity 1. Incomplete separation of L-arginine from L-citrulline.[5] 2. Contamination of radiolabeled L-arginine.1. Ensure the cation-exchange resin is properly equilibrated and not overloaded.[5] 2. Check the purity of the radiolabeled substrate.
Low NOS Activity 1. Inactive enzyme due to improper sample handling.[6] 2. Insufficient cofactors (NADPH, Ca²⁺/Calmodulin, Tetrahydrobiopterin).[5] 3. Presence of endogenous inhibitors.1. Prepare fresh tissue/cell homogenates and keep them on ice. Flash-freeze samples in liquid nitrogen for long-term storage.[6] 2. Ensure all cofactors are present at optimal concentrations in the reaction buffer. 3. Remove small molecular weight inhibitors by size-exclusion chromatography of the homogenate.[5]
Non-linear Reaction Rate 1. Depletion of substrate (L-arginine) or cofactors. 2. Enzyme instability over the assay period.1. Optimize substrate and cofactor concentrations. 2. Reduce the incubation time or perform the assay at a lower temperature.[6]
NADP+ Formation Assay for NOS Activity

This assay measures the consumption of NADPH, which is converted to NADP+ during the NOS catalytic cycle.

Common Problems and Solutions

ProblemPossible Cause(s)Recommended Solution(s)
High Background NADPH Consumption 1. Presence of other NADPH-oxidizing enzymes in the sample. 2. Spontaneous degradation of NADPH.1. Use specific NOS inhibitors (e.g., L-NAME) to determine the NOS-specific portion of NADPH consumption.[7] 2. Prepare fresh NADPH solutions and protect them from light.
Low Signal-to-Noise Ratio 1. Low NOS activity in the sample. 2. Insensitive detection method.1. Concentrate the sample or use a larger amount of protein in the assay. 2. Use a more sensitive fluorometric or enzymatic cycling method to detect NADP+.[7]
ANB-NOS Cross-linking for Protein Interaction Studies

This compound (N-5-Azido-2-nitrobenzoyloxysuccinimide) is a hetero-bifunctional, photo-activatable cross-linker used to study protein-protein interactions.

Common Problems and Solutions

ProblemPossible Cause(s)Recommended Solution(s)
Low Cross-linking Efficiency 1. Suboptimal pH for NHS-ester reaction. 2. Inefficient photo-activation of the azido (B1232118) group. 3. Insufficient concentration of the cross-linker or protein.[8]1. Maintain a pH of 7-9 for the reaction with primary amines.[9] 2. Ensure the UV lamp provides the correct wavelength and intensity for photo-activation. 3. Perform a titration of the cross-linker concentration to find the optimal ratio.[9]
High Levels of Non-specific Cross-linking 1. Cross-linker concentration is too high.[9] 2. Presence of highly abundant, non-target proteins.1. Reduce the concentration of this compound. 2. Purify the protein of interest or the protein complex before cross-linking.[10]
Protein Aggregation 1. Excessive cross-linking. 2. Hydrophobic nature of the cross-linker.1. Decrease the cross-linker concentration or the reaction time. 2. This compound is not water-soluble; ensure proper solubilization in an organic solvent (e.g., DMSO) before adding to the aqueous reaction buffer.[11]

II. Experimental Protocols

Griess Assay Protocol for Nitrite Determination

This protocol provides a general procedure for determining nitrite concentration in aqueous solutions.

  • Reagent Preparation:

    • Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid.

    • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

    • Nitrite Standard: Prepare a 1 mM stock solution of sodium nitrite in water and perform serial dilutions to generate a standard curve (e.g., 0-100 µM).

  • Assay Procedure:

    • Pipette 50 µL of standards and samples into a 96-well plate.

    • Add 50 µL of Griess Reagent A to each well and mix.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well and mix.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm within 30 minutes.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Plot the standard curve (absorbance vs. nitrite concentration).

    • Determine the nitrite concentration of the samples from the standard curve.

Two-Step Cross-linking Protocol using this compound[10]

This protocol describes a general workflow for using this compound to identify protein interactions.

  • Step 1: NHS-ester Labeling

    • Dissolve this compound in an organic solvent like DMSO to prepare a stock solution.[9][11]

    • Add the this compound solution to your purified protein solution (in a non-amine containing buffer, pH 7-9) at a desired molar ratio.[9]

    • Incubate the reaction for 1-2 hours at room temperature or 4°C to allow the NHS-ester to react with primary amines on the protein surface.

    • Remove excess, unreacted this compound by dialysis or size-exclusion chromatography.

  • Step 2: Complex Formation and Photo-cross-linking

    • Incubate the this compound labeled protein with its potential binding partner(s) to allow complex formation.

    • Expose the sample to UV light (typically 254-365 nm) for 5-15 minutes on ice to activate the azido group, which will then covalently bind to nearby molecules.

    • Quench the reaction by adding a scavenger molecule like dithiothreitol (B142953) (DTT).

  • Analysis:

    • Analyze the cross-linked products by SDS-PAGE, followed by Western blotting or mass spectrometry to identify the interacting proteins.

III. Frequently Asked Questions (FAQs)

Q1: What are the main isoforms of NOS, and how do they differ?

A1: There are three main isoforms of NOS: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). nNOS and eNOS are constitutively expressed and their activity is regulated by calcium and calmodulin.[12] iNOS expression is induced by inflammatory stimuli, and its activity is largely independent of calcium concentration.[12]

Q2: My citrulline assay is giving results that are not inhibited by L-NAME. What could be the issue?

A2: This suggests that the measured activity is not from NOS. Other enzymes in crude tissue homogenates can produce substances that are not separated from citrulline by cation-exchange chromatography.[5] It is crucial to verify the identity of the product, for instance by using reverse-phase HPLC.[5]

Q3: Can I measure NO directly instead of its breakdown products?

A3: Direct measurement of NO is challenging due to its short half-life and high reactivity.[13] Methods like electron paramagnetic resonance (EPR) spectroscopy and NO-specific electrodes can be used, but they are technically demanding. Measuring the stable metabolites nitrite and nitrate is often a more practical approach for quantifying total NO production.[2]

Q4: What is NOS uncoupling, and how can it affect my experiments?

A4: NOS uncoupling is a phenomenon where the enzyme produces superoxide (B77818) radicals (O₂⁻) instead of NO.[14] This can occur due to a deficiency of the substrate L-arginine or the cofactor tetrahydrobiopterin (B1682763) (BH₄).[14] Uncoupling can lead to an underestimation of NOS activity if you are only measuring NO metabolites and can contribute to oxidative stress in your experimental system.

IV. Visualizations

NOS_Signaling_Pathway cluster_0 NOS Activation cluster_1 Products cluster_2 Downstream Effects CaM Ca²⁺/Calmodulin NOS NOS (e.g., eNOS, nNOS) CaM->NOS Activates L_Arg L-Arginine L_Arg->NOS O2 O₂ O2->NOS NADPH NADPH NADPH->NOS NO Nitric Oxide (NO) NOS->NO Citrulline L-Citrulline NOS->Citrulline NADP NADP⁺ NOS->NADP sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation PKG->Relaxation

Caption: Nitric Oxide Synthase (NOS) signaling pathway.

NOS_Assay_Workflow start Start prep Sample Preparation (e.g., tissue homogenization, cell lysis) start->prep reaction Incubate Sample with Assay Buffer containing Substrate & Cofactors prep->reaction stop Stop Reaction reaction->stop detection Detection of Product (e.g., Citrulline, Nitrite, NADP⁺) stop->detection analysis Data Analysis detection->analysis end End analysis->end

Caption: General experimental workflow for a NOS activity assay.

Troubleshooting_Flowchart cluster_controls Check Controls cluster_reagents Check Reagents & Samples cluster_protocol Review Protocol start Unexpected Results in NOS Experiment pos_control Positive Control OK? start->pos_control neg_control Negative Control OK? pos_control->neg_control Yes solution2 Issue with Reagents or Assay Conditions (e.g., buffer pH, incubation time) pos_control->solution2 No reagents Reagents Expired/ Improperly Prepared? neg_control->reagents Yes solution1 Issue with Sample (e.g., low enzyme activity, inhibitors present) neg_control->solution1 No sample_quality Sample Quality Issue? reagents->sample_quality No solution3 Prepare Fresh Reagents reagents->solution3 Yes protocol_adherence Protocol Followed Correctly? sample_quality->protocol_adherence No solution4 Re-prepare Samples/ Check Storage sample_quality->solution4 Yes solution5 Review Steps/ Recalibrate Equipment protocol_adherence->solution5 No

Caption: Logical troubleshooting flowchart for NOS experiments.

References

ANB-NOS solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-5-Azido-2-nitrobenzoyloxysuccinimide (ANB-NOS). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the use of this compound, with a focus on addressing solubility challenges in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a heterobifunctional crosslinking agent. It contains two different reactive groups: an N-hydroxysuccinimide (NHS) ester and a nitrophenylazide. The NHS ester reacts with primary amines (like the side chain of lysine (B10760008) residues or the N-terminus of a protein) under neutral to slightly alkaline conditions. The nitrophenylazide group is photoreactive; upon exposure to UV light (typically 320-350 nm), it forms a highly reactive nitrene that can insert into C-H and N-H bonds, forming covalent linkages with nearby molecules.[1] This dual functionality makes it a valuable tool for studying molecular interactions, such as protein-protein interactions.[2]

Q2: Is this compound soluble in aqueous buffers like PBS?

A2: No, this compound is not readily soluble in water or aqueous buffers.[1] Its hydrophobic nature requires it to be dissolved in a water-miscible organic solvent first, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), before being added to an aqueous reaction mixture.

Q3: What is the recommended storage procedure for this compound?

A3: this compound should be stored at 2-8°C, protected from light and moisture to prevent degradation of its photoreactive azide (B81097) group and hydrolysis of the NHS ester. For long-term storage, it is advisable to keep it in a desiccator.

Q4: What buffers are compatible with this compound?

A4: The NHS ester moiety of this compound reacts with primary amines. Therefore, it is crucial to use buffers that do not contain primary amines. Recommended buffers include phosphate-buffered saline (PBS), HEPES, borate, and carbonate buffers, maintaining a pH between 7.2 and 8.5. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete for reaction with the NHS ester, thereby quenching the desired reaction with your target molecule.

Q5: At what wavelength should the photocrosslinking step be performed?

A5: The nitrophenylazide group of this compound is activated by UV light in the range of 320-350 nm.[1] This wavelength range is advantageous as it is less damaging to proteins and nucleic acids compared to shorter UV wavelengths.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound, particularly related to its solubility and reactivity in aqueous environments.

Issue 1: Precipitate forms when adding this compound stock solution to my aqueous buffer.
  • Cause: This is the most common issue and is due to the low aqueous solubility of this compound. The addition of the organic stock solution to the aqueous buffer can cause the crosslinker to crash out of solution if its solubility limit is exceeded.

  • Solution:

    • Ensure Vigorous Mixing: Add the this compound stock solution dropwise to your aqueous reaction mixture while vortexing or stirring vigorously. This promotes rapid dispersion and minimizes localized high concentrations that lead to precipitation.

    • Limit Organic Solvent Concentration: The final concentration of the organic solvent (DMSO or DMF) in your reaction should be kept to a minimum, ideally below 10%. High concentrations of organic solvents can denature proteins and interfere with biological interactions.

    • Work with Dilute Solutions: If precipitation persists, try lowering the working concentration of this compound. It is often possible to achieve efficient crosslinking at lower concentrations than initially attempted.

Issue 2: Low or no crosslinking efficiency.
  • Cause: This can be due to several factors related to the stability and reactivity of the NHS ester.

  • Solutions:

    • Check Buffer Compatibility: Confirm that your reaction buffer is free of primary amines (e.g., Tris, glycine). These will quench the reaction.

    • Monitor pH: The NHS ester reaction is pH-dependent. While the optimal range is 7.2-8.5, the rate of hydrolysis of the NHS ester also increases with pH. At pH 8.6 and 4°C, the half-life of an NHS ester can be as short as 10 minutes. If you suspect hydrolysis, perform the reaction at a lower pH (e.g., 7.2-7.5) and for a shorter duration.

    • Freshly Prepare Solutions: Always prepare the this compound stock solution fresh before use. The NHS ester is susceptible to hydrolysis from trace amounts of water in the organic solvent over time.

    • Protein Concentration: Ensure your protein concentration is adequate. NHS ester hydrolysis is a competing reaction, and at very low protein concentrations, hydrolysis can dominate over the desired amine reaction.

Issue 3: High levels of non-specific crosslinking.
  • Cause: The highly reactive nitrene generated during photolysis can react non-specifically. Additionally, the NHS ester can sometimes react with other nucleophilic residues besides primary amines.

  • Solution:

    • Use a Two-Step Protocol: A major advantage of heterobifunctional crosslinkers like this compound is the ability to perform a two-step crosslinking reaction. This provides greater control and reduces non-specific interactions. (See Experimental Protocols section for details).

    • Optimize Reaction Times: Minimize the reaction time for both the NHS ester coupling and the UV activation steps to what is necessary for efficient crosslinking.

    • Include Quenching Steps: After the NHS ester reaction, you can add a small amount of a primary amine-containing buffer (like Tris) to quench any unreacted this compound before initiating the photocrosslinking step.

Quantitative Data Summary

The solubility of this compound is a critical parameter for successful experimental design. Below is a summary of available solubility data.

SolventSolubilityConcentration (mM)Notes
Ethyl Acetate25 mg/mL~81.9Data from supplier.
Dimethyl Sulfoxide (DMSO)SolubleNot specifiedRecommended for preparing stock solutions.
Dimethylformamide (DMF)SolubleNot specifiedRecommended for preparing stock solutions.
Water / Aqueous BuffersInsoluble / Partially SolubleVery LowNot recommended for direct dissolution.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (MW: 305.21 g/mol )

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Acclimatization: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Weigh out 3.05 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Solubilization: Add 1 mL of anhydrous DMSO to the tube.

  • Dissolution: Vortex the tube thoroughly until the this compound is completely dissolved. The solution should be clear and yellow.

  • Storage and Use: This stock solution should be prepared fresh for each experiment. If short-term storage is necessary, protect it from light and moisture. Do not store aqueous dilutions.

Protocol 2: Two-Step Protein-Protein Crosslinking

This protocol provides a general framework for using this compound to identify protein interactions in a controlled, sequential manner.

Step 1: NHS Ester Labeling of "Bait" Protein

  • Buffer Exchange: Ensure your purified "bait" protein is in an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.0.

  • Reaction Setup: In a microcentrifuge tube, combine the "bait" protein with a 10- to 50-fold molar excess of this compound from a freshly prepared stock solution in DMSO. The final DMSO concentration should not exceed 10%.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C, protected from light.

  • Removal of Excess Crosslinker: Remove unreacted this compound by gel filtration (e.g., a desalting column) or dialysis against the same amine-free buffer. This step is critical to prevent the crosslinking of the "prey" protein to itself in the next step.

Step 2: Photocrosslinking with "Prey" Protein

  • Binding: Add the purified "prey" protein to the this compound-labeled "bait" protein. Allow the proteins to interact and form complexes by incubating them under conditions known to favor their interaction (e.g., 30 minutes at room temperature).

  • UV Activation: Expose the sample to UV light at 320-350 nm. This can be done using a UV lamp or a specialized crosslinking instrument. The optimal exposure time will need to be determined empirically but typically ranges from 5 to 30 minutes. Perform this step on ice to minimize heat-induced damage.

  • Quenching (Optional): The reaction can be quenched by adding a reducing agent like DTT if disulfide bond formation is a concern, or by adding a sample buffer for immediate analysis.

  • Analysis: Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry to identify interacting partners.

Visualizations

experimental_workflow Experimental Workflow for this compound Usage cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_stock Prepare fresh 10 mM this compound stock in anhydrous DMSO add_reagent Add this compound stock dropwise to protein in amine-free buffer (pH 7.2-8.0) with vigorous mixing prep_stock->add_reagent incubate Incubate 30-60 min at RT (Protected from light) add_reagent->incubate remove_excess Remove excess this compound (Desalting column / Dialysis) incubate->remove_excess add_prey Add 'prey' protein and incubate to allow complex formation remove_excess->add_prey uv_crosslink Expose to UV light (320-350 nm) on ice add_prey->uv_crosslink analyze Analyze results via SDS-PAGE, Western Blot, or Mass Spectrometry uv_crosslink->analyze

Caption: Workflow for a two-step crosslinking experiment using this compound.

troubleshooting_solubility Troubleshooting this compound Precipitation start Precipitate observed upon adding This compound stock to buffer? sol1 Action: Add stock solution dropwise into vigorously vortexing buffer. start->sol1 check1 Does precipitate persist? sol1->check1 sol2 Action: Check final DMSO/DMF concentration. Is it >10%? check1->sol2 Yes end_ok Problem Resolved check1->end_ok No check2 If yes, reduce stock volume or re-calculate to be <10%. sol2->check2 sol3 Action: Lower the final working concentration of this compound. check2->sol3 check2_no If no, proceed to next step. check2_no->sol3 end_persist Issue may be due to buffer components. Verify buffer composition and pH. sol3->end_persist

Caption: A decision tree for troubleshooting this compound solubility issues.

signaling_pathway Probing Protein-Protein Interactions with this compound Bait Bait Protein Complex Bait-Prey Complex Bait->Complex NHS Ester Reaction (Step 1) ANB_NOS This compound ANB_NOS->Bait Prey Prey Protein Prey->Complex Non-covalent Interaction UV_Light UV Light (320-350 nm) Complex->UV_Light Crosslinked_Complex Covalently Crosslinked Bait-Prey Complex UV_Light->Crosslinked_Complex Photocrosslinking (Step 2)

References

Preventing non-specific cross-linking with ANB-NOS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-5-azido-2-nitrobenzoyloxysuccinimide (ANB-NOS) crosslinking. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for successful crosslinking experiments.

Understanding this compound Crosslinking

This compound is a heterobifunctional crosslinking reagent widely used to study protein-protein interactions. It features two reactive groups: an N-hydroxysuccinimide (NHS) ester and a photoreactive nitrophenyl azide (B81097). This allows for a two-step crosslinking process, providing greater control and minimizing non-specific cross-linking compared to single-step methods.[1]

The process begins with the reaction of the NHS ester group with primary amines (e.g., lysine (B10760008) residues) on the "bait" protein. After removing the excess, unreacted crosslinker, the "bait" protein is introduced to its potential binding partners ("prey" proteins). The final step involves photoactivation of the nitrophenyl azide group with UV light, which generates a highly reactive nitrene intermediate that forms a covalent bond with nearby molecules, thus "trapping" the interacting proteins.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of a two-step crosslinking reaction with this compound?

A1: The two-step methodology provides a significant layer of control. By first reacting the "bait" protein with this compound and then purifying it from the excess crosslinker, you minimize non-specific crosslinking of the "bait" protein to itself or other unintended targets.[1] This ensures that the photoreactive group is only activated when the "bait" is in the presence of its potential interaction partners.

Q2: What type of buffer should I use for the NHS ester reaction?

A2: It is crucial to use an amine-free buffer during the NHS ester reaction step. Buffers containing primary amines, such as Tris or glycine, will compete with the primary amines on your protein for reaction with the NHS ester, significantly reducing the efficiency of the labeling reaction.[2] Recommended buffers include phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers at a pH of 7.2 to 8.5.[3]

Q3: My this compound reagent won't dissolve in my aqueous buffer. What should I do?

A3: this compound is not readily water-soluble.[2][4] It should first be dissolved in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[5] Typically, the final concentration of the organic solvent in the reaction should be kept low (e.g., 1-10%) to avoid denaturation of the protein.

Q4: What is the optimal wavelength for photoactivation of the nitrophenyl azide group?

A4: The nitrophenyl azide group of this compound is most efficiently activated by UV light in the range of 320-350 nm.[4][6] It is important to avoid shorter wavelengths (e.g., 254 nm) which can cause damage to the proteins themselves.[5]

Q5: How do I stop the crosslinking reactions?

A5: The initial NHS ester reaction can be quenched by adding a buffer containing primary amines, such as Tris or glycine, to a final concentration of 10-50 mM.[7][8] After photoactivation, the highly reactive nitrene intermediate has a very short lifetime. While many protocols do not specify a chemical quencher for the nitrene, ensuring the removal of the UV light source effectively stops the generation of new reactive species. Any remaining nitrenes will quickly react with surrounding molecules, including buffer components. For particularly sensitive applications, the addition of a mild reducing agent or a scavenger like dithiothreitol (B142953) (DTT) after photoactivation can be considered, though this is not a standard step in most published protocols.

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Crosslinking Inefficient NHS ester reaction: - Presence of primary amines in the buffer (e.g., Tris, glycine).- Incorrect pH of the reaction buffer.- Hydrolysis of the this compound NHS ester.- Insufficient molar excess of this compound.- Use an amine-free buffer like PBS, HEPES, or borate at pH 7.2-8.5.[3]- Ensure the pH is optimal for the NHS ester reaction.- Use freshly prepared this compound solution. Avoid storing it in aqueous solutions.- Empirically determine the optimal molar ratio of this compound to protein, starting with a range of 5:1 to 20:1.[9]
Inefficient photoactivation: - Incorrect wavelength of UV light.- Insufficient UV light intensity or duration.- Sample is too far from the UV source.- High absorbance of the sample solution at the activation wavelength.- Use a UV lamp with an emission spectrum between 320-350 nm.[4][6]- Increase the duration of UV exposure or use a more powerful lamp.[5]- Place the UV lamp as close as possible to the sample (typically 5-10 cm).[5]- If possible, reduce the concentration of components in your buffer that absorb UV light in the activation range.
Non-specific Crosslinking or Aggregation Excessive crosslinker concentration: - High molar ratio of this compound to protein.- Incomplete removal of unreacted this compound after the first step.- Titrate the concentration of this compound to find the lowest effective concentration.- Ensure thorough removal of excess this compound after the NHS ester reaction using dialysis or gel filtration.[5]
Over-activation of the photoreactive group: - Prolonged exposure to high-intensity UV light.- Reduce the duration of UV exposure or the intensity of the light source.
Protein Precipitation Poor solubility of this compound: - this compound precipitating out of solution upon addition to the aqueous buffer.- Ensure the this compound is fully dissolved in a minimal amount of organic solvent (DMSO or DMF) before slowly adding it to the protein solution while vortexing.[10]
Over-modification of the protein: - High degree of labeling with the hydrophobic this compound molecule can alter protein solubility.- Reduce the molar ratio of this compound to protein.
High Background on Gel Hydrolysis of the NHS ester: - The NHS ester has hydrolyzed before reacting with the protein.- Prepare the this compound solution immediately before use. Avoid high pH and prolonged incubation times for the NHS ester reaction.
Non-specific binding to other proteins: - The photoreactive group is reacting with abundant, non-interacting proteins.- Optimize the two-step purification to ensure only the "bait" protein is labeled before introducing the "prey" proteins.

Experimental Protocols

Detailed Two-Step Crosslinking Protocol with this compound

This protocol provides a general framework. Optimal conditions, such as molar ratios and incubation times, should be empirically determined for each specific system.

Materials:

  • Protein of interest ("bait" protein) in an amine-free buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • This compound crosslinker

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Dialysis or gel filtration equipment

  • UV lamp (320-350 nm emission)

Step 1: NHS Ester Labeling of the "Bait" Protein

  • Prepare this compound solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-50 mM.

  • Reaction setup: In a microcentrifuge tube protected from light, add your "bait" protein to the desired final concentration (e.g., 1-10 mg/mL).

  • Add this compound: While gently vortexing, add the this compound stock solution to the protein solution to achieve the desired molar excess (start with a 10:1 molar ratio of this compound to protein). The final concentration of the organic solvent should be below 10%.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, protected from light.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature.

  • Removal of excess crosslinker: Remove the unreacted this compound and quenching buffer components by dialysis against the reaction buffer or by using a gel filtration column. This step is critical to prevent non-specific crosslinking in the subsequent step.

Step 2: Photo-Crosslinking with "Prey" Protein(s)

  • Incubate with binding partner(s): Combine the purified, this compound-labeled "bait" protein with its potential binding partner(s) ("prey" protein) in an appropriate interaction buffer. Allow the proteins to interact for a sufficient time (e.g., 30-60 minutes) at the appropriate temperature (e.g., 4°C or room temperature).

  • Photoactivation: Place the sample in a shallow, UV-transparent container (e.g., a quartz cuvette or a petri dish on ice) and expose it to UV light (320-350 nm). The duration and intensity of the exposure will need to be optimized. A typical starting point is to use a 100-watt mercury lamp at a distance of 5-10 cm for 1-10 minutes.[5] Keep the sample cool during irradiation to prevent denaturation.

  • Analysis: After photoactivation, the crosslinked products can be analyzed by various methods, such as SDS-PAGE, Western blotting, or mass spectrometry, to identify the interacting proteins.

Quantitative Data Summary
ParameterRecommended Range/ValueNotes
This compound:Protein Molar Ratio 5:1 to 50:1The optimal ratio should be determined empirically. Higher ratios can lead to non-specific crosslinking and aggregation.[7]
NHS Ester Reaction pH 7.2 - 8.5Higher pH increases the rate of NHS ester hydrolysis.
NHS Ester Reaction Time 30 minutes - 2 hoursLonger incubation times may be needed for less reactive proteins but also increase the risk of hydrolysis.
Photoactivation Wavelength 320 - 350 nmAvoid wavelengths below 300 nm to prevent protein damage.[5]
Photoactivation Time 1 - 15 minutesDependent on the intensity of the UV lamp and the distance to the sample.[5]
Quenching Concentration (NHS Ester) 10 - 50 mM Tris or GlycineAdded after the NHS ester reaction to stop further labeling.[7]

Visualizations

ANB_NOS_Mechanism cluster_step1 Step 1: NHS Ester Reaction (in dark) cluster_step2 Step 2: Photo-Crosslinking Bait Bait Protein (with primary amines) Labeled_Bait Labeled Bait Protein Bait->Labeled_Bait + this compound (pH 7.2-8.5) ANB_NOS This compound ANB_NOS->Labeled_Bait Removal Purification (Dialysis/Gel Filtration) Labeled_Bait->Removal Labeled_Bait->Removal Excess_ANB_NOS Excess this compound Quencher1 Quencher (e.g., Tris) Excess_ANB_NOS->Quencher1 Quenching Purified_Bait Purified Labeled Bait Protein Removal->Purified_Bait Complex Bait-Prey Complex Purified_Bait->Complex Prey Prey Protein Prey->Complex Binding Crosslinked_Complex Covalently Crosslinked Complex Complex->Crosslinked_Complex UV_Light UV Light (320-350 nm) UV_Light->Crosslinked_Complex Photoactivation Analysis Analysis Crosslinked_Complex->Analysis Analysis (SDS-PAGE, MS, etc.)

Caption: this compound two-step crosslinking workflow.

Troubleshooting_Tree Start Problem: Non-Specific Crosslinking Q1 Did you remove excess This compound after Step 1? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the molar ratio of This compound to protein too high? A1_Yes->Q2 Sol1 Solution: Perform thorough purification (dialysis or gel filtration) after the NHS ester reaction. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol2 Solution: Reduce the molar ratio of This compound to protein. Titrate to find the optimal ratio. A2_Yes->Sol2 Q3 Is the UV exposure time too long? A2_No->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Solution: Reduce the UV exposure time or decrease lamp intensity. A3_Yes->Sol3 Other Consider other factors: - Protein aggregation issues - Contaminants in sample A3_No->Other

Caption: Troubleshooting non-specific crosslinking.

References

Technical Support Center: ANB-NOS Cross-linking

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice and protocols for researchers using the heterobifunctional cross-linker ANB-NOS (N-5-Azido-2-nitrobenzoyloxysuccinimide). The focus is on the critical step of quenching unreacted N-hydroxysuccinimide (NHS) esters after the initial amine-reactive conjugation and before photoactivation.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching after the initial this compound reaction?

After reacting this compound with your protein of interest, any unreacted NHS-ester groups on the cross-linker must be neutralized. This quenching step is crucial for several reasons:

  • Prevents Non-Specific Labeling: It stops the reaction, preventing the this compound from labeling other primary amine-containing molecules that may be added in subsequent steps.[1][2]

  • Reduces Background Signal: Unquenched and hydrolyzed cross-linkers can lead to high background signals in downstream detection methods by binding non-specifically to other proteins or surfaces.[1]

  • Ensures Controlled Conjugation: Quenching provides a defined endpoint for the initial amine-labeling reaction before proceeding to the photo-cross-linking step.

Q2: What are the common reagents used to quench unreacted this compound?

The reactive group to be quenched is the NHS ester. Therefore, any small molecule containing a primary amine can serve as an effective quenching agent.[1] Common choices include Tris, glycine (B1666218), lysine, and ethanolamine.[3][4] These molecules present a high concentration of primary amines that rapidly react with and consume any remaining NHS esters.

Q3: Can I use my protein buffer to quench the reaction if it contains Tris?

No. Buffers containing primary amines, such as Tris (TBS), must be avoided during the NHS-ester conjugation step because they will compete with the target protein for reaction with the this compound cross-linker.[2][5] However, adding a concentrated solution of Tris or glycine after the conjugation is the standard method for quenching the reaction.[1][5]

Q4: How does pH affect the quenching and cross-linking reaction?

The NHS-ester reaction with primary amines is most efficient at a pH of 7.2 to 8.5.[5] A competing reaction is the hydrolysis of the NHS ester, where it reacts with water. This hydrolysis rate increases significantly with higher pH.[6] For instance, the half-life of an NHS ester is several hours at pH 7 but only 10 minutes at pH 8.6.[3][6] While raising the pH can be a form of "quenching" by promoting hydrolysis, it regenerates the original carboxyl group on the cross-linker and is generally less controlled than adding a primary amine quenching agent.[4]

Q5: What should I do if my protein precipitates after adding the cross-linker or quenching agent?

Protein precipitation can occur if the protein is over-labeled or cross-linked, which can alter its net charge, isoelectric point (pI), and overall solubility.[7]

  • Troubleshooting Steps:

    • Reduce Molar Excess: Lower the molar ratio of this compound to your protein in the initial reaction.

    • Optimize Concentration: Ensure the protein concentration is not too high.

    • Buffer Composition: Check the compatibility of your buffer with the cross-linker and quenching agent. Some proteins may be more stable in specific buffer systems.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low Cross-linking Efficiency Competing Amines: Your reaction buffer (e.g., Tris, glycine) contained primary amines.Use a non-amine-containing buffer such as Phosphate Buffered Saline (PBS), HEPES, or borate (B1201080) buffer during the conjugation step.[5]
Hydrolysis of this compound: The this compound was hydrolyzed before it could react with the protein. This can happen if the stock solution is old or exposed to moisture, or if the reaction pH is too high for an extended period.[6]Prepare the this compound solution immediately before use in a dry, water-miscible organic solvent like DMSO or DMF.[5] Minimize the reaction time to what is necessary (typically 30-60 minutes).[1]
High Background Signal Ineffective Quenching: The quenching step was insufficient, leaving active NHS esters.Ensure the final concentration of the quenching agent is adequate (see table below). Allow sufficient incubation time (e.g., 15-30 minutes) for the quenching reaction to complete.
Insufficient Purification: Excess cross-linker and quenching reagent were not removed.After quenching, purify the labeled protein using a desalting column (size-exclusion chromatography) or dialysis to remove all small-molecule contaminants.[1]
Non-Specific Bands in Gel/Blot Unquenched Cross-linker: The unquenched this compound reacted with other proteins or components in a subsequent step.Follow the recommended quenching protocol rigorously. Ensure the quenching agent is fresh and at the correct concentration.
Over-labeling: Using too high a concentration of this compound can lead to random polymerization.Perform a titration experiment to determine the optimal molar excess of this compound for your specific protein.[7]

Data Summary: Quenching Reagents for NHS Esters

The following table summarizes common quenching agents for terminating the this compound amine-reactive cross-linking step.

Quenching ReagentTypical Final ConcentrationAdvantagesDisadvantages
Tris 20-100 mMReadily available, highly effective, and commonly used in biological buffers.[3]Can alter the pH of the reaction mixture if not properly buffered.
Glycine 20-100 mMSimple amino acid, effective, and generally non-disruptive to protein structure.[3]Similar to Tris, ensure final pH is compatible with your protein's stability.
Lysine 20-50 mMContains two primary amines, making it a very efficient quencher.[3]May be more expensive than Tris or glycine for large-scale reactions.
Ethanolamine 50-100 mMSmall and highly reactive primary amine.[1][3]Can potentially interfere with some downstream applications; check for compatibility.
Hydroxylamine 10-50 mMEffective at quenching and can also reverse some O-acyl ester side reactions (overlabeling on Ser/Tyr/Thr).[3][8]Can potentially modify the carboxyl groups on the protein, converting them to hydroxamic acid.[3]

Experimental Protocols

Protocol 1: Quenching Unreacted this compound

This protocol assumes the initial conjugation of your protein with this compound has already been performed in an amine-free buffer (e.g., PBS, pH 7.4).

  • Prepare Quenching Stock Solution: Prepare a 1 M stock solution of Tris-HCl or Glycine. Adjust the pH to be compatible with your protein's stability (typically pH 7.5-8.0).

  • Add Quenching Reagent: Add the quenching stock solution to your cross-linking reaction mixture to achieve a final concentration of 50-100 mM. For example, add 50 µL of 1 M Tris-HCl to a 1 mL reaction volume for a final concentration of 50 mM.

  • Incubate: Mix gently by pipetting or brief vortexing. Incubate the reaction at room temperature for 15-30 minutes.

  • Remove Excess Reagents: Proceed immediately to purify your labeled protein from the excess this compound and quenching reagent. The recommended method is a desalting spin column, which rapidly separates the larger labeled protein from smaller molecules.[1] Alternatively, dialysis can be used.

  • Storage: Store the purified, this compound-labeled protein according to its stability requirements, protected from light, until ready for the photo-cross-linking step.

Visualizations

Experimental Workflow for this compound Cross-linking

G cluster_0 Step 1: Amine Reaction cluster_1 Step 2: Quenching cluster_2 Step 3: Purification cluster_3 Step 4: Photo-Cross-linking P Protein in Amine-Free Buffer (e.g., PBS, pH 7.4) Mix Incubate (30-60 min, RT) P->Mix ANB This compound (dissolved in DMSO) ANB->Mix P_ANB Protein-ANB-NOS Conjugate Mix->P_ANB Quench Add Quencher (e.g., 50mM Tris) P_ANB->Quench Quench_Inc Incubate (15-30 min, RT) Quench->Quench_Inc Quenched_Mix Quenched Reaction Mixture Quench_Inc->Quenched_Mix Purify Purification (Desalting Column or Dialysis) Quenched_Mix->Purify Pure_P_ANB Purified, Labeled Protein Purify->Pure_P_ANB Target Add Binding Partner or Target System Pure_P_ANB->Target UV UV Activation (320-350 nm) Target->UV XL_Complex Cross-linked Complex UV->XL_Complex

Caption: Workflow for heterobifunctional cross-linking using this compound.

This compound Reaction and Quenching Chemistry

Caption: Chemical principle of NHS-ester reaction and subsequent quenching.

References

Identifying and minimizing ANB-NOS cross-linking artifacts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize cross-linking artifacts when using the hetero-bifunctional cross-linker ANB-NOS (N-5-azido-2-nitrobenzoyloxysuccinimide).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a hetero-bifunctional cross-linking reagent with a spacer arm of 7.7 Å.[1][2] It contains two reactive groups:

  • An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., the N-terminus of a protein or the side chain of lysine (B10760008) residues) to form stable amide bonds.[1][3]

  • A photo-reactive nitrophenyl azide (B81097) group that, upon exposure to UV light (typically at 320-350 nm), forms a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with various amino acid side chains in close proximity, and can also react with nucleophiles.[1][4][5]

This two-step reactivity allows for controlled cross-linking experiments. First, the NHS ester is reacted with the primary amines of one protein. After removing the excess, unreacted cross-linker, the second protein is added. The complex is then exposed to UV light to initiate the second cross-linking reaction via the nitrophenyl azide group.[6] This two-step process helps to minimize non-specific cross-linking.[6]

Q2: What are the most common causes of this compound cross-linking artifacts?

Common artifacts in this compound cross-linking experiments often stem from:

  • Non-specific binding: The cross-linker or the "bait" protein may interact non-specifically with other molecules.[6]

  • Hydrolysis of the NHS ester: The NHS ester is susceptible to hydrolysis in aqueous solutions, rendering it inactive.[7]

  • Side reactions of the nitrene group: The highly reactive nitrene intermediate can react with buffer components or other non-target molecules.[4]

  • Over-cross-linking: Using too high a concentration of this compound or prolonged UV exposure can lead to the formation of large, insoluble aggregates.

  • Reaction with non-primary amines: While NHS esters are highly reactive towards primary amines, side reactions with other nucleophilic groups like serine, threonine, and tyrosine have been reported, especially after the initial reaction with primary amines has occurred.[8]

Q3: How can I detect cross-linking artifacts in my experiment?

Cross-linking artifacts can be identified through several methods:

  • SDS-PAGE analysis: The formation of unexpected high-molecular-weight bands, smearing, or insoluble aggregates at the top of the gel can indicate non-specific cross-linking or over-cross-linking.

  • Mass Spectrometry (MS): The identification of unexpected peptide masses or modifications can point to side reactions or the incorporation of buffer components.[9] Careful analysis of MS/MS data is crucial for identifying cross-linked peptides and any unexpected adducts.

  • Control Experiments: Running appropriate controls is essential for identifying artifacts. This includes a no-cross-linker control, a no-UV-exposure control, and a sample with a non-interacting control protein.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound cross-linking experiments.

Problem Possible Cause Solution
Low or no cross-linking efficiency 1. Hydrolyzed this compound: The NHS ester is moisture-sensitive and has a short half-life in aqueous buffers.1. Prepare this compound solution in a dry, water-miscible organic solvent like DMSO or DMF immediately before use. Avoid storing this compound in solution.[7]
2. Suboptimal pH: The reaction of the NHS ester with primary amines is pH-dependent.2. Perform the NHS ester reaction in a buffer with a pH between 7.2 and 9.[3]
3. Presence of primary amines in the buffer: Buffers like Tris or glycine (B1666218) will compete with the protein for reaction with the NHS ester.3. Use an amine-free buffer such as HEPES, phosphate, or bicarbonate buffer.[10]
4. Insufficient UV exposure: The nitrophenyl azide group requires UV light for activation.4. Ensure adequate UV exposure at the correct wavelength (320-350 nm). Optimize the exposure time.
5. Low protein concentration: Dilute protein solutions can lead to a lower cross-linking efficiency.5. If possible, increase the concentration of your proteins.
High background or non-specific cross-linking 1. Excess unreacted this compound: Remaining this compound after the first step can react with the second protein non-specifically.1. Ensure complete removal of unreacted this compound after the first reaction step, for example, by dialysis or gel filtration.[6]
2. Non-specific protein interactions: The proteins themselves may have weak, non-specific interactions.2. Optimize buffer conditions (e.g., salt concentration) to minimize non-specific interactions. Include blocking agents like BSA if appropriate for your system.
3. Over-activation of the nitrophenyl azide: Excessive UV exposure can lead to the formation of highly reactive species that cross-link indiscriminately.3. Titrate the UV exposure time to find the optimal balance between cross-linking efficiency and non-specific reactions.
Formation of high molecular weight aggregates 1. High this compound to protein molar ratio: Too much cross-linker can lead to extensive, intermolecular cross-linking and aggregation.1. Optimize the molar ratio of this compound to protein. Start with a lower ratio and titrate upwards.
2. High protein concentration: Very high protein concentrations can favor intermolecular cross-linking.2. If aggregation is an issue, try reducing the protein concentration.
3. Prolonged reaction times: Both the NHS ester reaction and the photo-activation step, if too long, can contribute to aggregation.3. Optimize the incubation times for both steps of the cross-linking reaction.
Unexpected mass shifts in Mass Spectrometry 1. Reaction with non-target amino acids: The nitrene intermediate is highly reactive and can insert into C-H and N-H bonds or react with other nucleophiles.[4]1. Carefully analyze the mass spectra for unexpected modifications on various amino acid residues.
2. Reaction with buffer components: Nucleophilic components in the buffer can be adducted to the protein.2. Ensure the use of non-nucleophilic buffers, especially during the photo-activation step.
3. In-source fragmentation in the mass spectrometer: Some cross-linked products may be unstable and fragment within the mass spectrometer.[9]3. Optimize mass spectrometer settings to minimize in-source fragmentation.

Experimental Protocols & Data Presentation

Recommended Starting Concentrations for this compound Cross-linking

The optimal concentrations of protein and this compound should be empirically determined for each experimental system. The following table provides recommended starting ranges.

ParameterRecommended Starting RangeNotes
Protein Concentration 1 - 20 µMHigher concentrations can increase the efficiency of intermolecular cross-linking.
This compound to Protein Molar Ratio 10:1 to 50:1Start with a lower ratio to avoid over-cross-linking and aggregation.
This compound Stock Solution 10-50 mM in dry DMSO or DMFPrepare fresh immediately before use.
Detailed Methodology for a Two-Step this compound Cross-linking Experiment

This protocol outlines a general procedure for cross-linking two proteins (Protein A and Protein B) using this compound.

Materials:

  • Protein A (with primary amines)

  • Protein B

  • This compound

  • Dry DMSO or DMF

  • Amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Dialysis or desalting column

  • UV lamp (320-350 nm)

Procedure:

Step 1: Reaction of this compound with Protein A (NHS Ester Reaction)

  • Prepare a fresh stock solution of this compound in dry DMSO or DMF.

  • Dissolve Protein A in the amine-free buffer to the desired concentration.

  • Add the this compound stock solution to the Protein A solution to achieve the desired molar ratio. The final concentration of the organic solvent should typically be below 10%.

  • Incubate the reaction mixture for 30-60 minutes at room temperature or on ice.

    • Troubleshooting: If low efficiency is observed, ensure the pH is between 7.2 and 9 and that the buffer is free of primary amines.

  • Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM to react with any excess NHS esters. Incubate for 15 minutes.

  • Remove the excess, unreacted this compound and quenching reagent by dialysis against the amine-free buffer or by using a desalting column.

    • Troubleshooting: Incomplete removal of unreacted this compound can lead to non-specific labeling of Protein B in the next step.

Step 2: Formation of the Protein A-Protein B Complex and Photo-activation

  • Add Protein B to the solution of this compound-modified Protein A.

  • Allow the protein complex to form by incubating for a suitable time (e.g., 30 minutes at room temperature).

  • Expose the solution to UV light (320-350 nm) on ice for a predetermined time (e.g., 5-15 minutes).

    • Troubleshooting: Optimize the UV exposure time. Too little time will result in low cross-linking yield, while too much can cause protein damage and non-specific cross-linking. Run a time-course experiment to determine the optimal exposure time.

  • The cross-linked sample is now ready for analysis by SDS-PAGE, mass spectrometry, or other methods.

Visualizations

This compound Two-Step Cross-linking Workflow

ANB_NOS_Workflow cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Photo-activation ProteinA Protein A Reaction1 Incubate at pH 7.2-9 ProteinA->Reaction1 ANB_NOS This compound ANB_NOS->Reaction1 Modified_ProteinA Modified Protein A Reaction1->Modified_ProteinA Quench Quench (e.g., Tris) Modified_ProteinA->Quench Purify Purify (Dialysis/Desalting) Quench->Purify Complex_Formation Complex Formation Purify->Complex_Formation ProteinB Protein B ProteinB->Complex_Formation UV_Activation UV Light (320-350 nm) Complex_Formation->UV_Activation Crosslinked_Complex Cross-linked Complex UV_Activation->Crosslinked_Complex Analysis Analysis (SDS-PAGE, MS) Crosslinked_Complex->Analysis

Caption: Workflow for a two-step cross-linking experiment using this compound.

This compound Reaction Mechanism and Potential Side Reactions

ANB_NOS_Reaction cluster_main Main Reaction Pathway cluster_side Potential Side Reactions & Artifacts ANB_NOS This compound NHS_Reaction NHS Ester Reaction (+ Primary Amine) ANB_NOS->NHS_Reaction NHS_Hydrolysis NHS Ester Hydrolysis (+ H2O) ANB_NOS->NHS_Hydrolysis Intermediate1 Amine-Modified Protein NHS_Reaction->Intermediate1 Non_Primary_Amine_Reaction NHS Ester Reaction with -OH, -SH (Ser, Thr, Tyr) NHS_Reaction->Non_Primary_Amine_Reaction UV_Light UV Light (320-350 nm) Intermediate1->UV_Light Nitrene Nitrene Intermediate (Highly Reactive) UV_Light->Nitrene Crosslink Cross-link Formation (Insertion into C-H, N-H, etc.) Nitrene->Crosslink Nitrene_Side_Reaction Nitrene Reaction with Buffer/Solvent Nitrene->Nitrene_Side_Reaction Final_Product Covalently Cross-linked Proteins Crosslink->Final_Product Inactive_ANB_NOS Inactive this compound (Carboxylate) NHS_Hydrolysis->Inactive_ANB_NOS Buffer_Adduct Buffer Adducts Nitrene_Side_Reaction->Buffer_Adduct Side_Product1 Non-specific Modification Non_Primary_Amine_Reaction->Side_Product1

Caption: this compound reaction mechanism and potential side reactions leading to artifacts.

References

Effect of pH on ANB-NOS cross-linking efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the ANB-NOS cross-linker. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments, with a focus on the effect of pH on cross-linking efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the initial amine-reactive step of this compound cross-linking?

The optimal pH for the reaction between the N-hydroxysuccinimide (NHS) ester of this compound and primary amines (e.g., lysine (B10760008) residues on a protein) is in the range of pH 7.0 to 9.0 . A slightly alkaline condition, typically pH 8.0 to 8.5 , is often recommended to achieve the highest efficiency.

Q2: How does pH affect the efficiency of the NHS-ester reaction?

The pH of the reaction buffer is a critical factor that influences two competing reactions:

  • Amine Reactivity: For the cross-linking reaction to occur, the primary amine groups on the target molecule must be in a deprotonated, nucleophilic state (-NH₂). At acidic pH (below 7.0), a significant portion of these amines become protonated (-NH₃⁺), rendering them unreactive towards the NHS ester.

  • NHS-Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that inactivates the cross-linker. The rate of hydrolysis increases significantly with increasing pH. At pH values above 9.0, the hydrolysis of the NHS ester can outcompete the desired cross-linking reaction, leading to a reduction in efficiency.

The interplay between these two factors results in the optimal pH range of 7.0-9.0 for the initial step of the this compound cross-linking procedure.

Q3: Is there quantitative data available on the effect of pH on this compound cross-linking efficiency?

While specific quantitative data for this compound across a wide range of pH values is limited in publicly available literature, studies on similar NHS-ester based cross-linkers like Disuccinimidyl suberate (B1241622) (DSS) provide valuable insights. A study investigating the pH dependency of DSS cross-linking demonstrated a clear reduction in the number of identified cross-links as the pH was lowered from 7.5.[1]

Table 1: Relative Cross-linking Efficiency of an NHS-Ester Crosslinker (DSS) at Various pH Values

pHRelative Number of Identified Cross-links
7.5100% (Reference)
7.0~90%
6.5~75%
6.0~60%
5.5~50%
5.0~40%
4.5~25%
4.0~20%

This data is based on studies with DSS and serves as a proxy for the expected trend with this compound.[1]

Q4: Does pH affect the photoactivation of the nitrophenyl azide (B81097) group of this compound?

Yes, the photoactivation of the nitrophenyl azide group can be pH-dependent. Acidic conditions can lead to the protonation of the nitrene intermediate formed upon UV activation, which can affect its reactivity and potentially reduce the efficiency of the second cross-linking step.[2] It is generally recommended to perform the photoactivation step in a buffer close to neutral pH if possible, or to consider the potential for reduced efficiency at acidic pH.

Troubleshooting Guide

Issue 1: Low or No Cross-linking Efficiency

Possible Cause Recommended Solution
Suboptimal pH of Reaction Buffer Verify the pH of your reaction buffer. For the initial NHS-ester reaction, ensure the pH is within the optimal range of 7.0-9.0. If your protein is unstable at this pH, consider a compromise pH and increase the reaction time or cross-linker concentration. For the photoactivation step, aim for a pH as close to neutral as possible.
Presence of Amine-containing Buffers Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the target protein for reaction with the NHS ester. Use amine-free buffers like PBS, HEPES, or borate (B1201080) buffer for the cross-linking reaction. Tris or glycine can be used to quench the reaction at the end.
Hydrolysis of this compound This compound is moisture-sensitive. Prepare stock solutions in an anhydrous organic solvent like DMSO or DMF immediately before use. Avoid storing reconstituted this compound. The rate of hydrolysis of the NHS ester increases with pH. At pH 8.6 and 4°C, the half-life can be as short as 10 minutes.[2]
Protein Concentration is Too Low At low protein concentrations, the hydrolysis of the NHS ester is more likely to outcompete the cross-linking reaction. If possible, increase the concentration of your protein.
Inefficient Photoactivation Ensure you are using an appropriate UV light source for photoactivation (typically 320-350 nm).[3] Also, check that your buffer does not contain components that absorb strongly in the UV range, which could shield the this compound from activation. Avoid thiol-containing reducing agents (e.g., DTT, β-mercaptoethanol) as they can reduce the azide group.

Issue 2: High Levels of Aggregation or Non-specific Cross-linking

Possible Cause Recommended Solution
Cross-linker Concentration is Too High Titrate the concentration of this compound to find the optimal ratio of cross-linker to protein. A 10- to 50-fold molar excess of cross-linker over protein is a common starting point.
Reaction Time is Too Long Optimize the incubation time for both the NHS-ester reaction and the photoactivation step. Shorter incubation times can help to minimize non-specific cross-linking and aggregation.
Protein is Prone to Aggregation If your protein is inherently unstable, consider performing the cross-linking reaction at a lower temperature (e.g., 4°C) to reduce the rate of aggregation. Ensure the buffer conditions (e.g., ionic strength, additives) are optimized for your protein's stability.

Experimental Protocols

Detailed Methodology for this compound Cross-linking at Different pH values

This protocol provides a general framework for a two-step cross-linking experiment using this compound, with considerations for varying the pH.

Materials:

  • Protein of interest in a suitable amine-free buffer (e.g., PBS, HEPES, Borate)

  • This compound (N-5-azido-2-nitrobenzoyloxysuccinimide)

  • Anhydrous DMSO or DMF

  • Reaction buffers at desired pH values (e.g., pH 6.0, 7.0, 8.0, 9.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • UV lamp (320-350 nm)

  • Ice bucket or cooling block

Protocol:

Step 1: Preparation of Reagents

  • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.

  • Prepare your protein solution in the desired amine-free reaction buffer at the chosen pH. Ensure the protein is at an appropriate concentration (typically >1 mg/mL).

  • Prepare the quenching solution.

Step 2: NHS-Ester Reaction (First Step)

  • Add the this compound stock solution to the protein solution to achieve the desired final molar excess of the cross-linker. The final concentration of the organic solvent should typically be below 10% to avoid protein denaturation.

  • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or on ice. The optimal time may need to be determined empirically.

  • (Optional) Remove excess, unreacted this compound by dialysis, desalting column, or buffer exchange into the buffer for the photoactivation step. This is recommended to reduce non-specific cross-linking in the second step.

Step 3: Photoactivation (Second Step)

  • Place the reaction vial on ice or a cooling block to prevent sample heating during UV exposure.

  • Expose the sample to UV light (320-350 nm) for 5-15 minutes. The optimal exposure time will depend on the intensity of the UV lamp and the specific experimental setup.

  • After photoactivation, the cross-linking reaction is complete.

Step 4: Quenching the Reaction

  • Add the quenching solution to the reaction mixture to a final concentration of 20-50 mM to consume any unreacted NHS esters.

  • Incubate for 15 minutes at room temperature.

Step 5: Analysis

  • Analyze the cross-linked products by SDS-PAGE, Western blotting, or mass spectrometry to determine the efficiency and specificity of the cross-linking reaction.

Visualizations

ANB_NOS_Workflow cluster_step1 Step 1: NHS-Ester Reaction cluster_step2 Step 2: Photoactivation cluster_step3 Step 3: Cross-linking Protein Protein with Primary Amines Reaction_Mix Reaction Mixture (pH 7.0-9.0) Protein->Reaction_Mix ANB_NOS This compound ANB_NOS->Reaction_Mix Activated_Complex Photo-activated Intermediate Reaction_Mix->Activated_Complex Incubation UV_Light UV Light (320-350 nm) UV_Light->Activated_Complex Photoactivation Crosslinked_Product Covalently Cross-linked Protein Complex Activated_Complex->Crosslinked_Product Covalent Bond Formation

Caption: Experimental workflow for a two-step cross-linking reaction using this compound.

pH_Effect_Pathway cluster_ph Reaction pH cluster_amine Primary Amine State cluster_nhs NHS-Ester State cluster_outcome Cross-linking Outcome pH_Low Low pH (<7.0) Amine_Protonated Protonated (-NH3+) Unreactive pH_Low->Amine_Protonated NHS_Stable Stable NHS-Ester pH_Low->NHS_Stable pH_Optimal Optimal pH (7.0-9.0) Amine_Deprotonated Deprotonated (-NH2) Reactive pH_Optimal->Amine_Deprotonated pH_Optimal->NHS_Stable pH_High High pH (>9.0) pH_High->Amine_Deprotonated NHS_Hydrolyzed Hydrolyzed NHS-Ester Inactive pH_High->NHS_Hydrolyzed Increases rate Amine_Protonated->NHS_Stable Low_Efficiency_1 Low Efficiency Amine_Protonated->Low_Efficiency_1 Amine_Deprotonated->NHS_Stable High_Efficiency High Efficiency Amine_Deprotonated->High_Efficiency Low_Efficiency_2 Low Efficiency NHS_Hydrolyzed->Low_Efficiency_2

Caption: Logical relationship of pH on this compound cross-linking efficiency.

References

Technical Support Center: ANB-NOS Hydrolysis Rate and Management

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing N-5-Azido-2-nitrobenzoyloxysuccinimide (ANB-NOS) in their experiments. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to this compound hydrolysis, ensuring the success and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A: this compound is a heterobifunctional crosslinking agent. It is designed with two different reactive groups, allowing for a two-step crosslinking process. One end of the molecule features an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (like the side chain of lysine (B10760008) residues in proteins). The other end has a photoreactive nitrophenylazide group that, upon activation with UV light (typically at 320-350 nm), can form a covalent bond with various amino acid side chains.[1] This makes this compound a valuable tool for studying protein-protein interactions.[2]

Q2: What is this compound hydrolysis and why is it a concern?

A: this compound hydrolysis is a chemical reaction in which the NHS ester group of the this compound molecule reacts with water. This reaction cleaves the NHS ester, rendering the this compound incapable of reacting with its intended primary amine target on the protein of interest. This competing reaction can significantly reduce the efficiency of your crosslinking experiment.[3]

Q3: What are the primary factors that influence the rate of this compound hydrolysis?

A: The rate of this compound hydrolysis is primarily influenced by:

  • pH: The hydrolysis rate of the NHS ester increases significantly with higher pH.[3][4]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[5]

  • Buffer Composition: The presence of primary amines in the buffer (e.g., Tris, glycine) will compete with the target protein for reaction with the NHS ester.[4][6]

Q4: How should I store and handle this compound to minimize hydrolysis?

A: this compound is sensitive to moisture. It should be stored in a desiccated environment at the recommended temperature, typically -20°C. Before use, allow the vial to warm to room temperature before opening to prevent condensation of moisture inside the vial, which can lead to hydrolysis.[7][8]

Q5: In what type of solvent should I dissolve this compound?

A: this compound is not readily soluble in water.[1] It should be dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[3][4] Ensure the solvent is of high purity and anhydrous, as impurities or water content can compromise the stability of the NHS ester.[9]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound, with a focus on managing its hydrolysis.

Problem Potential Cause Recommended Solution
Low or no labeling/crosslinking efficiency Hydrolysis of this compound: The NHS ester has been hydrolyzed before it can react with the target protein.Optimize Reaction pH: Perform the reaction in a buffer with a pH between 7.2 and 8.5. A pH of 8.3-8.5 is often considered optimal for the amine reaction, but be mindful of the increased hydrolysis rate.[4][9] Control Temperature: Conduct the reaction at 4°C for a longer duration (e.g., overnight) to minimize hydrolysis.[5] Prepare this compound Solution Fresh: Dissolve this compound in anhydrous DMSO or DMF immediately before adding it to the reaction mixture.[3][4] Do not store this compound in aqueous solutions.[5]
Incompatible Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine) that are competing with the target protein.Use Amine-Free Buffers: Employ buffers such as phosphate-buffered saline (PBS), HEPES, or sodium bicarbonate buffer.[3][4][10]
Low Protein Concentration: At low protein concentrations, the competing hydrolysis reaction is more likely to occur.Increase Protein Concentration: If possible, increase the concentration of your protein in the reaction mixture.[3]
Inconsistent results between experiments Variable this compound Activity: The this compound reagent may have degraded due to improper storage or handling.Proper Storage and Handling: Store this compound desiccated and protected from light. Allow the vial to equilibrate to room temperature before opening.[7][8] Test Reagent Activity: You can test the reactivity of your NHS ester by intentionally hydrolyzing it with a strong base and measuring the absorbance of the released NHS at 260-280 nm.[6][7]
pH Drift During Reaction: The hydrolysis of the NHS ester can release N-hydroxysuccinimide, which can slightly lower the pH of the reaction mixture, affecting the reaction rate.Use a Sufficiently Concentrated Buffer: A buffer with adequate buffering capacity will help maintain a stable pH throughout the experiment.[9]
Precipitation upon adding this compound to the reaction Low Solubility of this compound: The organic solvent carrying the this compound is causing the protein to precipitate, or the this compound itself is precipitating in the aqueous buffer.Minimize Organic Solvent: Keep the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture to a minimum, typically below 10%.[3] Add this compound Solution Slowly: Add the dissolved this compound to the protein solution dropwise while gently mixing.

Data Presentation

The rate of NHS ester hydrolysis is highly dependent on pH and temperature. The following table summarizes the half-life of NHS esters under various conditions, which can be used as a guideline for planning your this compound experiments.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[3][11]
8.0Room Temperature~1 hour[11]
8.6410 minutes[3][11]

Experimental Protocols

Protocol 1: General Two-Step Protein Crosslinking with this compound

This protocol outlines the general steps for using this compound to crosslink interacting proteins.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Protein A and Protein B in an amine-free buffer (e.g., 20 mM HEPES, pH 7.8)[10]

  • UV lamp (320-350 nm)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment

Procedure:

Step 1: Amine-Reactive Labeling

  • Prepare Protein Solution: Ensure your purified protein (Protein A) is in an amine-free buffer at a suitable concentration (e.g., 1-5 mg/mL).

  • Prepare this compound Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10-50 mM).

  • Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10%.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The lower temperature is recommended to minimize hydrolysis.

  • Removal of Excess this compound: Remove unreacted this compound using a desalting column or through dialysis against the reaction buffer. This step is crucial to prevent non-specific crosslinking in the next step.

Step 2: Photo-Activation and Crosslinking

  • Introduce Binding Partner: Add the binding partner (Protein B) to the this compound-labeled Protein A.

  • Incubation for Complex Formation: Incubate the mixture under conditions that favor the interaction between Protein A and Protein B.

  • Photo-Activation: Expose the sample to UV light (320-350 nm) for a predetermined amount of time (e.g., 5-15 minutes) on ice to initiate the crosslinking reaction. The optimal exposure time should be determined empirically.

  • Quenching (Optional): To stop the reaction, you can add a quenching solution containing primary amines, such as Tris-HCl.[9]

  • Analysis: Analyze the crosslinked products using techniques such as SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 2: Assessing this compound Hydrolysis

This protocol allows for a qualitative assessment of the activity of your this compound reagent.

Materials:

  • This compound

  • Amine-free buffer (e.g., phosphate (B84403) buffer, pH 7.5)

  • 0.5 N NaOH

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare this compound Solution: Dissolve 1-2 mg of this compound in 2 mL of the amine-free buffer. If not fully soluble, first dissolve in a small amount of DMSO and then add the buffer.

  • Initial Absorbance Reading: Measure the absorbance of the solution at 260 nm.

  • Induce Hydrolysis: Add a small volume of 0.5 N NaOH to the this compound solution to rapidly hydrolyze the NHS ester.

  • Final Absorbance Reading: Immediately measure the absorbance at 260 nm again.

  • Interpretation: A significant increase in absorbance at 260 nm after the addition of NaOH indicates the presence of active NHS esters, as the hydrolysis releases N-hydroxysuccinimide, which absorbs at this wavelength.[6][7]

Mandatory Visualization

ANB_NOS_Reaction_Workflow cluster_step1 Step 1: Amine Reaction cluster_step2 Step 2: Photo-Crosslinking ProteinA Protein A (with primary amines) Reaction1 Incubation (pH 7.2-8.5, 4°C) ProteinA->Reaction1 ANB_NOS This compound (NHS ester active) ANB_NOS->Reaction1 Hydrolyzed_ANB_NOS Hydrolyzed this compound (Inactive) ANB_NOS->Hydrolyzed_ANB_NOS Hydrolysis Labeled_ProteinA This compound Labeled Protein A Reaction1->Labeled_ProteinA Complex Protein A-B Complex Labeled_ProteinA->Complex H2O H₂O ProteinB Protein B ProteinB->Complex UV_Light UV Light (320-350 nm) Complex->UV_Light Crosslinked_Complex Covalently Crosslinked Protein A-B Complex UV_Light->Crosslinked_Complex

Caption: Experimental workflow for two-step crosslinking using this compound.

ANB_NOS_Hydrolysis_vs_Aminolysis cluster_aminolysis Desired Reaction (Aminolysis) cluster_hydrolysis Competing Reaction (Hydrolysis) ANB_NOS This compound (Active NHS Ester) Protein_Amine Protein-NH₂ ANB_NOS->Protein_Amine Aminolysis Water H₂O ANB_NOS->Water Hydrolysis (pH, Temp dependent) Amide_Bond Stable Amide Bond (Protein-NH-CO-ANB-NOS) Protein_Amine->Amide_Bond Inactive_Carboxylate Inactive Carboxylate (HOOC-ANB-NOS) Water->Inactive_Carboxylate

Caption: Competing reactions of the this compound NHS ester: aminolysis vs. hydrolysis.

References

Technical Support Center: ANB-NOS Pull-Down Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background and improve the reliability of their ANB-NOS (N-5-Azido-2-nitrobenzoyloxysuccinimide) pull-down assays.

Troubleshooting Guide: High Background in this compound Pull-Down Assays

High background in pull-down assays can obscure true interactions and lead to false positives. The following section addresses common causes of high background and provides specific solutions.

Question: I am observing a large number of non-specific bands in my negative control lane (e.g., beads only or mock bait). What is the likely cause and how can I fix it?

Answer: High background in negative controls is typically due to non-specific binding of proteins to the affinity beads. Here are several strategies to mitigate this issue:

  • Pre-clearing the Lysate: Before introducing your bait protein, incubate your cell lysate with the affinity resin for 30-60 minutes at 4°C. This step will capture proteins that non-specifically bind to the beads. Centrifuge to pellet the beads and use the supernatant (the pre-cleared lysate) for your pull-down experiment.[1]

  • Blocking the Beads: Before adding the lysate, incubate the beads with a blocking agent to saturate non-specific binding sites. Common blocking agents include Bovine Serum Albumin (BSA) or casein. An incubation of 1 hour at 4°C is a good starting point.

  • Optimizing Wash Buffers: Increasing the stringency of your wash buffers can help remove weakly bound, non-specific proteins. You can optimize your wash buffer by:

    • Increasing Salt Concentration: Gradually increase the salt concentration (e.g., NaCl) in your wash buffer.[1]

    • Adding Detergents: Incorporate non-ionic detergents like Tween-20 or Triton X-100 to your wash buffer.[2][3]

  • Trying Different Bead Types: Different types of beads (e.g., agarose (B213101), magnetic) can have varying levels of non-specific binding. If background persists, consider testing an alternative bead type.[1]

Question: My experimental lane shows a smear or many bands, making it difficult to identify specific interactors. How can I improve the specificity of my this compound pull-down?

Answer: A high number of bands in the experimental lane suggests that either the this compound crosslinking is not specific enough or the washing conditions are not stringent enough to remove non-specific binders.

  • Optimize the Two-Step Crosslinking Protocol: this compound is a heterobifunctional crosslinker designed for a two-step process to minimize non-specific crosslinking.[4] Ensure you are following this procedure correctly:

    • Step 1 (Amine Reaction): React your purified bait protein with this compound in the dark. This step attaches the crosslinker to the bait protein via its NHS ester group, which reacts with primary amines.

    • Removal of Excess Crosslinker: It is crucial to remove any unreacted this compound before proceeding to the next step. This can be achieved through dialysis or a desalting column.

    • Step 2 (Photo-activation): Introduce the this compound-labeled bait protein to the cell lysate containing potential prey proteins. After allowing the bait and prey to interact, expose the mixture to UV light (typically 320-350 nm) to activate the azido (B1232118) group, which will then covalently bind to nearby molecules.[5]

  • Optimize UV Exposure Time: Insufficient or excessive UV exposure can lead to problems. Too little UV may result in inefficient crosslinking, while too much can cause protein damage and aggregation, leading to higher background. An optimization experiment to determine the ideal UV exposure time is recommended.

  • Control for Non-Specific Photo-activation: The photoreactive group of this compound can sometimes label abundant proteins that are not true interactors.[6][7] To identify these, a control experiment where a mock-labeled bait (without the this compound crosslinker) is subjected to the same pull-down procedure can be helpful.

Frequently Asked Questions (FAQs)

Question: What are the best blocking agents for reducing background in pull-down assays?

Answer: The choice of blocking agent can significantly impact background levels. Here is a comparison of common blocking agents:

Blocking AgentConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA)1-5% (w/v)Single protein, good for phosphorylated protein detection.[8]Can be less effective than protein mixtures, some antibodies may cross-react.[8]
Non-fat Dry Milk3-5% (w/v)Inexpensive and effective for many applications.[8]Contains phosphoproteins (casein) and biotin, which can interfere with certain assays.[8]
Normal Serum5% (v/v)Contains a diverse mix of proteins, providing effective blocking.[9]Can cross-react with secondary antibodies if not from the same species as the primary antibody.
Fish Gelatin0.1-1% (w/v)Low cross-reactivity with mammalian antibodies.[8]May not be as robust as BSA or milk in some cases.
Commercial Blocking BuffersVariesOptimized formulations, often protein-free options available.Can be more expensive.

Question: How can I optimize my wash buffer to reduce non-specific binding?

Answer: Optimizing your wash buffer is a critical step in reducing background. Here are some key parameters to adjust:

ComponentRecommended Starting ConcentrationPurposeOptimization Strategy
Salt (e.g., NaCl)150 mMDisrupts ionic interactions.Increase in increments of 50-100 mM to a maximum of 500 mM.[2]
Non-ionic Detergent (e.g., Tween-20, Triton X-100)0.05 - 0.1% (v/v)Reduces hydrophobic interactions.[2][3]Titrate concentration to find the balance between reducing background and disrupting specific interactions.
pH7.4Maintain protein stability and native interactions.Generally kept constant, but slight adjustments can sometimes improve specificity.

It is recommended to perform a series of washes, typically 3-5 times, with the optimized wash buffer.

Experimental Protocols

Detailed Methodology for this compound Pull-Down Assay

This protocol outlines the key steps for performing a two-step this compound pull-down assay to identify protein-protein interactions.

1. Bait Protein Preparation:

  • Express and purify your bait protein with an affinity tag (e.g., GST, His-tag).

2. This compound Labeling of Bait Protein (Step 1):

  • Dissolve this compound in a water-miscible organic solvent like DMSO.
  • In a light-protected tube, mix the purified bait protein with a 5- to 20-fold molar excess of this compound.
  • Incubate for 1 hour at room temperature in the dark with gentle mixing.
  • Remove excess, unreacted this compound using a desalting column or dialysis against a suitable buffer (e.g., PBS).

3. Binding of Labeled Bait to Prey Proteins:

  • Prepare a cell lysate from your cells or tissue of interest. It is advisable to pre-clear the lysate as described in the troubleshooting guide.
  • Add the this compound labeled bait protein to the pre-cleared lysate.
  • Incubate for 1-2 hours at 4°C with gentle rotation to allow for the formation of bait-prey complexes.

4. UV Cross-linking (Step 2):

  • Transfer the lysate mixture to a non-binding plate or dish.
  • Expose the mixture to UV light at 320-350 nm on ice for 15-30 minutes. The optimal time should be determined empirically.

5. Pull-Down of Cross-linked Complexes:

  • Add affinity beads (e.g., Glutathione-agarose for GST-tagged bait, Ni-NTA agarose for His-tagged bait) to the UV-treated lysate.
  • Incubate for 1-2 hours at 4°C with gentle rotation.

6. Washing:

  • Pellet the beads by centrifugation.
  • Wash the beads 3-5 times with an optimized wash buffer (e.g., PBS with 150-300 mM NaCl and 0.1% Tween-20).

7. Elution:

8. Analysis:

  • Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting. For identification of unknown interactors, mass spectrometry can be used.

Visualizations

Experimental Workflow for this compound Pull-Down Assay

ANB_NOS_Workflow cluster_step1 Step 1: Bait Labeling cluster_step2 Step 2: Interaction and Crosslinking cluster_step3 Step 3: Pull-Down and Analysis Bait Purified Bait Protein Labeled_Bait This compound Labeled Bait Bait->Labeled_Bait NHS-ester reaction (in dark) ANB_NOS This compound Crosslinker ANB_NOS->Labeled_Bait Complex Bait-Prey Complex Labeled_Bait->Complex Incubation Lysate Cell Lysate (Prey Proteins) Lysate->Complex Crosslinked_Complex Covalently Crosslinked Bait-Prey Complex Complex->Crosslinked_Complex UV Activation (320-350 nm) Pulldown Pull-Down Crosslinked_Complex->Pulldown Beads Affinity Beads Beads->Pulldown Wash Wash Pulldown->Wash Elute Elute Wash->Elute Analysis SDS-PAGE / Mass Spec Elute->Analysis

Caption: Workflow of a two-step this compound pull-down assay.

Logical Relationship of Background Reduction Strategies

Background_Reduction cluster_causes Primary Causes cluster_solutions Solutions High_Background High Background Bead_Binding Non-specific binding to beads High_Background->Bead_Binding Non_specific_XL Non-specific crosslinking High_Background->Non_specific_XL Weak_Binding Weak, non-specific interactions High_Background->Weak_Binding Preclear Pre-clear Lysate Bead_Binding->Preclear Blocking Block Beads Bead_Binding->Blocking Two_Step Optimize 2-Step Protocol Non_specific_XL->Two_Step Wash Optimize Wash Buffer Weak_Binding->Wash

Caption: Key strategies to address common causes of high background.

Example Signaling Pathway Studied by Pull-Down

This diagram illustrates a hypothetical signaling pathway where a pull-down assay could be used to identify the interaction between a sensor protein and its downstream effector in response to a signal like Nitric Oxide (NO). A pull-down using the Sensor Protein as bait could identify the Effector Protein as an interacting partner.

Signaling_Pathway NO Nitric Oxide (Signal) Sensor Sensor Protein (Bait) NO->Sensor activates Effector Effector Protein (Prey) Sensor->Effector interacts with (identified by pull-down) Downstream Downstream Cellular Response Effector->Downstream

Caption: A simplified signaling pathway illustrating a protein interaction.

References

Technical Support Center: Optimizing ANB-NOS Cross-Linked Product Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of ANB-NOS cross-linked products. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

N-5-Azido-2-nitrobenzoyloxysuccinimide (this compound) is a heterobifunctional cross-linking agent used to covalently link molecules.[1][2] It features two reactive groups:

  • An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (-NH2), such as those found on lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[3]

  • A photoreactive nitrophenylazide group which, upon activation with UV light, forms a highly reactive nitrene that can insert into C-H and N-H bonds, or react with nucleophiles.[1][4][5]

This two-step reactivity allows for controlled cross-linking experiments.[6] First, the NHS ester is reacted with the first protein, and after removing the excess crosslinker, the azide (B81097) group is photo-activated to react with the second protein.[6]

Q2: What is the optimal pH for the NHS ester reaction of this compound?

The optimal pH for the NHS ester reaction is between 7.2 and 8.5.[7] A pH of 8.3 is often a good starting point. This pH range provides a balance between the reactivity of the primary amines and the stability of the NHS ester. At lower pH, primary amines are protonated and less reactive. At higher pH, the hydrolysis of the NHS ester increases, reducing the cross-linking efficiency.[7]

Q3: What wavelength of UV light should be used to activate the nitrophenylazide group?

The nitrophenylazide group of this compound is typically activated by long-wavelength UV light, in the range of 320-350 nm.[1] Shorter wavelengths (e.g., 254 nm) should be avoided as they can cause damage to proteins.[5]

Q4: What are common quenching agents for the this compound photoreaction?

Primary amine-containing buffers like Tris or glycine (B1666218) are effective quenchers for the photoreaction as the reactive nitrene will preferentially react with them.[4] These should be added after the desired cross-linking has occurred to stop the reaction.

Q5: Can I store this compound in solution?

This compound is sensitive to moisture and should be stored as a solid at 4°C, protected from light.[8] Stock solutions should be prepared fresh in a dry, water-miscible organic solvent like DMSO or DMF just before use.[3]

Troubleshooting Guides

Low or No Cross-Linking Yield
Potential Cause Troubleshooting Steps
Suboptimal pH for NHS ester reaction Ensure the reaction buffer for the NHS ester coupling is within the optimal pH range of 7.2-8.5. Verify the pH of your buffer.[7]
Hydrolysis of this compound Prepare this compound stock solution fresh before each experiment. Avoid introducing moisture into the solid reagent.[8]
Presence of primary amines in the buffer Avoid buffers containing primary amines (e.g., Tris, glycine) during the NHS ester reaction step, as they will compete with the target protein.[4] Use buffers like PBS, HEPES, or borate.
Inefficient photoactivation Ensure the UV lamp emits at the correct wavelength (320-350 nm).[1] Check the lamp's intensity and age. Increase the exposure time or decrease the distance between the lamp and the sample.
Presence of quenching agents during photoreaction Ensure no quenching agents (e.g., Tris, glycine, sodium azide) are present during the photoactivation step.[4]
Insufficient molar excess of this compound Empirically determine the optimal molar excess of this compound. Start with a 10- to 50-fold molar excess over the protein.[9]
Low protein concentration Low protein concentrations can lead to inefficient cross-linking. If possible, increase the concentration of your proteins.[7]
Inaccessible reactive groups on proteins The primary amines or the interaction sites on your proteins of interest may not be accessible. Consider using a crosslinker with a longer spacer arm.
High Levels of Aggregation
Potential Cause Troubleshooting Steps
Excessive cross-linker concentration Reduce the molar excess of this compound. High concentrations can lead to intermolecular cross-linking and aggregation.[8]
Prolonged reaction time Optimize the incubation time for both the NHS ester reaction and the photoactivation step.[10]
High protein concentration While higher concentrations can improve yield, excessively high concentrations can also promote aggregation. Find the optimal concentration for your specific system.
Non-specific cross-linking Ensure that the two-step cross-linking protocol is followed correctly, including the removal of excess this compound after the first step.[6]

Quantitative Data

Table 1: Effect of pH on NHS Ester Hydrolysis

The stability of the NHS ester is highly dependent on pH. As the pH increases, the rate of hydrolysis also increases, which can compete with the desired amidation reaction.

pH Half-life of NHS Ester Relative Amidation Rate Relative Hydrolysis Rate
7.04-5 hours (at 0°C)LowLow
8.0~1 hourModerateModerate
8.610 minutes (at 4°C)HighHigh
9.0< 10 minutesVery HighVery High

Note: Data is compiled from multiple sources and represents general trends. Actual rates will vary depending on the specific NHS ester, temperature, and buffer composition.[7]

Table 2: Recommended Molar Excess of this compound

The optimal molar ratio of this compound to protein is crucial for achieving good cross-linking efficiency while minimizing aggregation. This often needs to be determined empirically.

Protein Concentration Recommended Starting Molar Excess of this compound Considerations
< 1 mg/mL20- to 100-foldHigher excess may be needed to overcome hydrolysis at low protein concentrations.
1-5 mg/mL10- to 50-foldA good starting range for many applications.
> 5 mg/mL5- to 20-foldLower excess is often sufficient at high protein concentrations to avoid aggregation.

Note: This table provides general guidelines. The optimal ratio should be determined experimentally for each specific system.[9]

Table 3: UV Photoactivation Conditions for Nitrophenylazide
Parameter Recommendation Notes
Wavelength 320-350 nmLonger wavelengths are less damaging to proteins.[1]
Lamp Type Mercury vapor lamp, XeCl excimer laserHigh-wattage lamps are more effective.
Exposure Time 5-30 minutesOptimize for your specific setup and sample.
Distance from Lamp 5-10 cmCloser distances increase light intensity.
Temperature On ice or at 4°CTo prevent sample heating during irradiation.

Note: These are starting recommendations. The optimal conditions should be determined empirically.[5]

Experimental Protocols

Protocol 1: Two-Step Cross-Linking of Two Proteins with this compound

This protocol describes the general procedure for cross-linking two purified proteins (Protein A and Protein B).

Materials:

  • This compound

  • Dry, amine-free DMSO or DMF

  • Protein A in an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.5

  • Protein B in a compatible buffer

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis equipment

  • UV lamp (320-350 nm)

Procedure:

Step 1: Reaction of this compound with Protein A (NHS Ester Reaction)

  • Equilibrate Protein A to the reaction buffer (e.g., PBS, pH 8.0).

  • Prepare a fresh stock solution of this compound (e.g., 10 mM) in dry DMSO or DMF.

  • Add the desired molar excess of the this compound stock solution to the Protein A solution. The final concentration of the organic solvent should be kept below 10%.

  • Incubate the reaction for 30-60 minutes at room temperature in the dark.

Step 2: Removal of Excess this compound

  • Remove the unreacted this compound by passing the reaction mixture through a desalting column or by dialysis against the reaction buffer. This step is crucial to prevent self-conjugation of Protein B in the next step.

Step 3: Cross-Linking to Protein B (Photoactivation)

  • Add Protein B to the purified, this compound-labeled Protein A.

  • Place the reaction mixture in a suitable container (e.g., quartz cuvette or on a parafilm drop on a cold block).

  • Expose the sample to UV light (320-350 nm) for 5-30 minutes on ice.

  • Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM.

  • Incubate for an additional 15 minutes at room temperature.

Step 4: Analysis

  • Analyze the cross-linked product by SDS-PAGE, Western blotting, or mass spectrometry.

Visualizations

experimental_workflow cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Purification cluster_step3 Step 3: Photo-Crosslinking cluster_step4 Step 4: Quenching & Analysis proteinA Protein A reaction1 Incubate at RT (30-60 min, dark) proteinA->reaction1 anb_nos This compound anb_nos->reaction1 proteinA_anb Protein A-ANB-NOS reaction1->proteinA_anb purification Desalting/Dialysis proteinA_anb->purification purified_proteinA Purified Protein A-ANB-NOS purification->purified_proteinA reaction2 UV Light (320-350 nm) (5-30 min, on ice) purified_proteinA->reaction2 proteinB Protein B proteinB->reaction2 crosslinked_product Protein A-Protein B Cross-linked Product reaction2->crosslinked_product quenching Add Quenching Buffer crosslinked_product->quenching analysis SDS-PAGE / MS quenching->analysis

Caption: Workflow for two-step cross-linking with this compound.

troubleshooting_logic start Low/No Cross-linking Yield check_ph Is pH of NHS ester reaction 7.2-8.5? start->check_ph check_buffer Does buffer contain primary amines? check_ph->check_buffer Yes adjust_ph Adjust buffer pH check_ph->adjust_ph No check_uv Is UV wavelength 320-350 nm? check_buffer->check_uv No change_buffer Use amine-free buffer check_buffer->change_buffer Yes check_quencher Are quenchers present during photoreaction? check_uv->check_quencher Yes correct_uv Use correct UV source check_uv->correct_uv No optimize_ratio Optimize this compound molar excess check_quencher->optimize_ratio No remove_quencher Remove quenching agents check_quencher->remove_quencher Yes increase_protein Increase protein concentration optimize_ratio->increase_protein adjust_ph->check_buffer change_buffer->check_uv correct_uv->check_quencher remove_quencher->optimize_ratio

Caption: Troubleshooting logic for low this compound cross-linking yield.

References

Technical Support Center: ANB-NOS Cross-linking in Buffers Containing Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the heterobifunctional cross-linker ANB-NOS, with a specific focus on challenges encountered when working with buffers containing primary amines.

Troubleshooting Guide

This guide addresses common issues encountered during this compound cross-linking experiments.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Cross-linking Efficiency Presence of primary amines in the buffer: Buffers such as Tris and glycine (B1666218) contain primary amines that compete with the target protein for reaction with the NHS-ester moiety of this compound, thereby reducing cross-linking efficiency.[1][2][3]- Buffer Exchange: Prior to adding this compound, exchange the protein sample into an amine-free buffer (e.g., PBS, HEPES, carbonate/bicarbonate) using methods like dialysis or desalting columns. - Use Alternative Buffers: Conduct the NHS-ester coupling step in amine-free buffers such as 20 mM HEPES (pH 7.5-8.0) or 100 mM sodium phosphate (B84403) (pH 7.5).
Hydrolysis of NHS-ester: The N-hydroxysuccinimide ester group is susceptible to hydrolysis, especially at higher pH. The half-life of hydrolysis for NHS-ester compounds is 4 to 5 hours at pH 7.0 and 0°C, but decreases to 10 minutes at pH 8.6 and 4°C.[1]- Fresh Reagent Preparation: Always prepare this compound solution immediately before use. - Control pH: Perform the NHS-ester reaction within the optimal pH range of 7.2-8.5.[1][3] - Temperature Control: Carry out the reaction on ice or at 4°C to slow down hydrolysis.
Inefficient Photoactivation: The nitrophenyl azide (B81097) group requires UV light for activation. Incorrect wavelength, insufficient light intensity, or short exposure time can lead to poor cross-linking.- Correct Wavelength: Use a UV lamp with a long-wave UV light source (320-350 nm) for activating the nitrophenyl azide group of this compound.[4] - Optimize Exposure: Empirically determine the optimal UV exposure time and distance from the lamp. Start with a 5-10 minute exposure at a close distance and adjust as needed. - Protect from Light: Keep the this compound reagent and the reaction mixture protected from light before the intended photoactivation step.
High Background or Non-specific Cross-linking One-step reaction in a complex mixture: Performing both the NHS-ester reaction and photoactivation in a complex biological sample can lead to non-specific cross-linking.- Two-Step Cross-linking: Utilize a two-step protocol. First, react the protein of interest with this compound in an amine-free buffer. Then, remove the excess, unreacted cross-linker before adding the binding partner and proceeding with photoactivation.[5]
Excessive Cross-linker Concentration: Using too high a concentration of this compound can result in intramolecular cross-linking or aggregation.- Titrate Cross-linker: Perform a titration experiment to determine the optimal molar ratio of this compound to your protein of interest.
Difficulty Interpreting Western Blot Results Appearance of multiple high-molecular-weight bands: This can indicate the formation of various cross-linked species (dimers, trimers, etc.) or non-specific cross-linking.- Optimize Reaction Conditions: Revisit the cross-linker concentration and reaction time to minimize non-specific interactions. - Use Controls: Run negative controls, such as samples without the cross-linker or without UV activation, to identify non-specific bands.
Smearing on the gel: This may suggest protein aggregation or degradation.- Include Protease Inhibitors: Add protease inhibitors to your sample preparation. - Optimize Lysis Conditions: If working with cell lysates, ensure lysis conditions are not too harsh.

Frequently Asked Questions (FAQs)

Q1: Why can't I use Tris buffer for my this compound cross-linking reaction?

A1: Tris (tris(hydroxymethyl)aminomethane) contains a primary amine group. The N-hydroxysuccinimide (NHS) ester end of the this compound cross-linker reacts with primary amines to form stable amide bonds.[1][3] If Tris is present in your buffer, it will compete with the primary amines on your target protein (N-terminus and lysine (B10760008) side chains), leading to a significant reduction in the efficiency of your desired cross-linking reaction. In fact, Tris is often used to quench the NHS-ester reaction.[3]

Q2: I have my protein in a Tris-based buffer. What should I do before starting the this compound cross-linking?

A2: You will need to remove the Tris buffer. The most common methods are:

  • Dialysis: Dialyze your protein sample against an amine-free buffer like PBS or HEPES.

  • Desalting Column/Spin Column: Use a desalting column or a spin column to perform a rapid buffer exchange.

Q3: Are there any buffers containing primary amines that are compatible with NHS-ester chemistry?

A3: Generally, it is strongly recommended to avoid all buffers containing primary amines for the NHS-ester reaction step.[1][2][3] While one study has suggested that Tris may not interfere with biotinylation via NHS chemistry under specific conditions, the overwhelming consensus in the literature is that primary amine buffers are incompatible with NHS-ester cross-linking reactions. For reliable and reproducible results, it is best to use amine-free buffers.

Q4: What is a two-step cross-linking reaction with this compound, and why is it beneficial?

A4: A two-step cross-linking reaction separates the two reactive steps of the heterobifunctional this compound cross-linker.[5]

  • Step 1 (NHS-ester reaction): Your protein of interest is first reacted with this compound in an amine-free buffer. This attaches the cross-linker to your "bait" protein via its primary amines. Excess, unreacted this compound is then removed.

  • Step 2 (Photoactivation): The "prey" protein or interacting partner is added to the purified "bait"-ANB-NOS conjugate. The mixture is then exposed to UV light to activate the nitrophenyl azide group, which then forms a covalent bond with nearby molecules, capturing the interaction.

This method minimizes non-specific cross-linking and is particularly useful for identifying specific protein-protein interactions within a complex mixture.[5]

Q5: What are the optimal conditions for the photoactivation step?

A5: The nitrophenyl azide group of this compound is typically activated by long-wave UV light in the range of 320-350 nm.[4] The duration and intensity of UV exposure should be optimized for your specific experimental setup. A common starting point is 5-10 minutes of irradiation with a handheld UV lamp. It is crucial to protect your sample and the this compound reagent from light before this step to prevent premature activation.

Quantitative Data Summary

The presence of primary amines in the reaction buffer significantly reduces the efficiency of NHS-ester cross-linking. While specific quantitative data for this compound is limited in the literature, the general principle of competitive inhibition applies. The following table provides a representative illustration of the expected impact of increasing Tris concentrations on the relative efficiency of an NHS-ester cross-linking reaction.

Tris Concentration (mM)Expected Relative Cross-linking Efficiency (%)
0100
1050 - 70
2520 - 40
50< 10
100< 1

Note: This data is illustrative and the actual efficiency will depend on the specific reaction conditions, including pH, temperature, and the pKa of the target amines.

Experimental Protocols

Protocol 1: Two-Step this compound Cross-linking of a Protein Complex

This protocol is adapted from a general method for two-step cross-linking with this compound.[5]

Materials:

  • Protein A ("bait") in an amine-free buffer (e.g., 20 mM HEPES, pH 7.5)

  • Protein B ("prey") in a compatible buffer

  • This compound

  • Anhydrous DMSO

  • Desalting column

  • UV lamp (320-350 nm)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Preparation of this compound stock solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM immediately before use. Protect the solution from light.

  • NHS-ester labeling of Protein A: a. Add a 10- to 20-fold molar excess of the this compound stock solution to the Protein A solution. b. Incubate the reaction on ice for 1-2 hours, protected from light.

  • Removal of excess this compound: a. Apply the reaction mixture to a desalting column pre-equilibrated with the same amine-free buffer. b. Collect the fractions containing the this compound-labeled Protein A.

  • Formation of the protein complex: a. Mix the labeled Protein A with Protein B in a suitable molar ratio to allow for complex formation. b. Incubate the mixture on ice for 1 hour, protected from light.

  • Photo-cross-linking: a. Place the reaction mixture in a UV-transparent container (e.g., a quartz cuvette or on a petri dish on ice). b. Irradiate the sample with a UV lamp (320-350 nm) for 5-15 minutes on ice. The optimal time should be determined empirically.

  • Quenching the reaction: Add quenching buffer to a final concentration of 20-50 mM to consume any remaining reactive groups.

  • Analysis: Analyze the cross-linked products by SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 2: Buffer Exchange Using a Desalting Column

Materials:

  • Protein sample in a primary amine-containing buffer

  • Amine-free buffer (e.g., PBS or HEPES)

  • Desalting column

Procedure:

  • Equilibrate the column: Equilibrate the desalting column with 3-5 column volumes of the desired amine-free buffer.

  • Load the sample: Apply the protein sample to the top of the column.

  • Elute the protein: Add the amine-free buffer to the column and collect the fractions. The protein will elute in the void volume, while the smaller buffer molecules will be retained.

  • Pool fractions: Identify and pool the fractions containing your protein of interest.

Visualizations

ANB_NOS_Mechanism cluster_step1 Step 1: NHS-ester Reaction (Amine-free buffer) cluster_interference Competitive Interference cluster_step2 Step 2: Photoactivation ProteinA Protein A (-NH2) ProteinA_ANB_NOS Protein A - this compound ProteinA->ProteinA_ANB_NOS + this compound ANB_NOS This compound (NHS-ester - Azide) Tris_ANB_NOS Tris - this compound (Inactive) ANB_NOS->Tris_ANB_NOS In primary amine buffer Complex Protein A-B Complex ProteinA_ANB_NOS->Complex Tris Tris (-NH2) Tris->Tris_ANB_NOS + this compound ProteinB Protein B ProteinB->Complex + Protein B Crosslinked_Complex Cross-linked Protein A-B Complex->Crosslinked_Complex UV_Light UV Light (320-350 nm) UV_Light->Crosslinked_Complex Photoactivation

Figure 1. This compound two-step cross-linking workflow and the inhibitory effect of primary amines.

Troubleshooting_Workflow Start Start: Low/No Cross-linking Check_Buffer Is buffer amine-free? Start->Check_Buffer Buffer_Exchange Perform buffer exchange Check_Buffer->Buffer_Exchange No Check_Reagent Is this compound solution fresh? Check_Buffer->Check_Reagent Yes Buffer_Exchange->Check_Reagent Prepare_Fresh Prepare fresh this compound Check_Reagent->Prepare_Fresh No Check_UV Check UV activation (Wavelength, Time) Check_Reagent->Check_UV Yes Prepare_Fresh->Check_UV Optimize_UV Optimize UV exposure Check_UV->Optimize_UV Issue Suspected Success Successful Cross-linking Check_UV->Success OK Optimize_UV->Success Signaling_Pathway_Example cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor ProteinX Protein X Receptor->ProteinX Activates Ligand Ligand Ligand->Receptor Binds ProteinY Protein Y ProteinX->ProteinY Interacts Crosslinked_XY Cross-linked X-Y (Identified by this compound) ProteinX->Crosslinked_XY This compound + UV ProteinY->Crosslinked_XY Downstream Downstream Signaling Crosslinked_XY->Downstream Leads to

References

Side reactions of the ANB-NOS nitrophenyl azide group

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the ANB-NOS (N-5-Azido-2-nitrobenzoyloxysuccinimide) crosslinker. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive groups of the this compound crosslinker and what do they target?

A1: this compound is a heterobifunctional crosslinker with two reactive moieties:

  • N-Hydroxysuccinimide (NHS) ester: This group reacts specifically with primary amines (-NH₂) found on proteins (e.g., the N-terminus of a polypeptide chain and the side chain of lysine (B10760008) residues) to form stable amide bonds.[1]

  • Nitrophenyl azide (B81097): This is a photoreactive group. Upon exposure to UV light (typically 320-350 nm), it forms a highly reactive nitrene intermediate that can insert non-specifically into C-H and N-H bonds of nearby molecules.[2]

Q2: What is the optimal pH for reacting the NHS ester of this compound with a protein?

A2: The recommended pH range for the reaction of the NHS ester with primary amines is 7.2 to 8.5.[1] Within this range, the primary amine groups are sufficiently deprotonated to be nucleophilic, while the rate of hydrolysis of the NHS ester is minimized. At higher pH (e.g., > 8.6), the half-life of the NHS ester in aqueous solution decreases significantly, leading to lower conjugation efficiency.[1]

Q3: Can I use buffers like Tris or glycine (B1666218) in my reaction?

A3: No, you should avoid buffers containing primary amines, such as Tris and glycine, during the initial conjugation step involving the NHS ester. These buffers will compete with the primary amines on your target molecule for reaction with the NHS ester, significantly reducing the efficiency of your desired conjugation.[3] However, these buffers are excellent for quenching the reaction once the desired conjugation has occurred.[1]

Q4: What are the potential side reactions of the this compound crosslinker?

A4: Several side reactions can occur with the this compound crosslinker:

  • Hydrolysis of the NHS ester: This is a major competing reaction where the NHS ester reacts with water instead of the target amine, resulting in an inactive carboxylic acid. This reaction is more prevalent at higher pH and in dilute protein solutions.[4][5]

  • Reduction of the nitro group: The nitro group on the phenyl ring can be reduced to an amine in the presence of certain reducing agents (e.g., DTT, TCEP) or metal catalysts.[6][7] This would alter the photoreactive properties of the azide group.

  • Reaction with secondary amines: While the NHS ester is highly specific for primary amines, the photoreactive nitrene can react with secondary amines.[8]

  • Photolysis byproducts: Upon UV activation, the nitrophenyl azide forms a nitrene, which is the desired reactive species. However, other non-productive photolytic decomposition products can also be formed.[9][10]

Q5: How should I quench the reaction after conjugation?

A5: To stop the reaction and consume any unreacted this compound, you can add a quenching buffer containing a high concentration of a primary amine. Common quenching agents include Tris or glycine at a final concentration of 10-20 mM.[3]

Troubleshooting Guides

Issue 1: Low or No Crosslinking Efficiency
Possible Cause Troubleshooting Step
Suboptimal pH Ensure the reaction buffer pH is between 7.2 and 8.5 for the NHS ester reaction.[1]
Presence of interfering substances Avoid buffers containing primary amines (e.g., Tris, glycine).[3] Remove any small molecule nucleophiles from your sample by dialysis or desalting before adding the crosslinker.
Hydrolysis of this compound Prepare the this compound stock solution in a dry, water-miscible organic solvent like DMSO or DMF immediately before use.[1] Minimize the time the crosslinker is in an aqueous solution before the addition of the target molecule.
Low protein concentration Increase the concentration of your protein to favor the bimolecular reaction with the NHS ester over the hydrolysis reaction.[4]
Inefficient photolysis Ensure the UV lamp provides the correct wavelength (320-350 nm) and sufficient intensity.[2] Check the geometry of your experimental setup to ensure the sample is adequately illuminated.
Presence of reducing agents If your buffer contains reducing agents like DTT or TCEP, they may reduce the nitro group. Remove them prior to the reaction.[6][7]
Issue 2: Protein Precipitation After Adding this compound
Possible Cause Troubleshooting Step
High concentration of organic solvent This compound is often dissolved in DMSO or DMF. Adding a large volume of this stock solution to your aqueous protein sample can cause precipitation. Keep the final concentration of the organic solvent below 10%.[1]
Over-crosslinking Using too high a concentration of the crosslinker can lead to extensive, non-specific crosslinking and the formation of large, insoluble aggregates.[3] Optimize the molar ratio of this compound to your protein.
Change in protein pI The reaction of the NHS ester with primary amines neutralizes the positive charge of the amine group, which can alter the isoelectric point (pI) and solubility of the protein.[3] Perform the reaction at a pH where the protein is known to be stable and soluble.

Data Summary

Table 1: Reaction Conditions for this compound

Parameter Recommended Condition Notes
NHS Ester Reaction pH 7.2 - 8.5Balances amine reactivity and NHS ester stability.[1]
Photoreaction Wavelength 320 - 350 nmOptimal for activation of the nitrophenyl azide group.[2]
Compatible Buffers Phosphate, HEPES, Borate, Carbonate-BicarbonateMust be free of primary amines.[1][11]
Incompatible Buffers Tris, GlycineCompete with the target for the NHS ester.[3]
Quenching Agents Tris, Glycine (10-20 mM final concentration)Effectively stops the reaction by consuming unreacted NHS esters.[3]

Table 2: Comparison of NHS Ester Reactivity

Reaction Reactant Relative Rate Conditions Favoring this Reaction
Aminolysis (Desired) Primary Amine (-NH₂)HighpH 7.2-8.5, high protein concentration.[1][4]
Hydrolysis (Side Reaction) Water (H₂O)Low to ModerateHigher pH (>8.5), dilute protein solutions.[1][4]

Experimental Protocols

Protocol 1: Two-Step Crosslinking with this compound

This protocol is adapted from a general two-step crosslinking method and is useful for minimizing non-specific crosslinking.[2]

Step 1: Modification of the first protein with this compound

  • Prepare your target protein (Protein A) in an amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.8).

  • Dissolve this compound in dry DMSO to a concentration of 10 mM immediately before use.

  • Add a 10- to 50-fold molar excess of the this compound solution to the protein solution. The final DMSO concentration should not exceed 10%.

  • Incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • Remove excess, unreacted this compound by desalting or dialysis into the same amine-free buffer.

Step 2: Crosslinking to the second protein

  • Add the second protein (Protein B) to the solution containing the this compound-modified Protein A.

  • Allow the two proteins to interact for a predetermined time (e.g., 30 minutes) at room temperature, protected from light.

  • Expose the sample to UV light at 320-350 nm for 5-15 minutes on ice. The optimal time and distance from the UV source should be determined empirically.

  • Quench the reaction by adding Tris buffer to a final concentration of 20 mM.

  • Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry.

Visualizations

ANB_NOS_Reaction_Pathway cluster_step1 Step 1: Amine Reaction (in dark) cluster_side_reaction1 Side Reaction 1 cluster_step2 Step 2: Photoreaction (UV light) cluster_side_reaction2 Side Reaction 2 ANB_NOS This compound Modified_Protein_A Modified Protein A ANB_NOS->Modified_Protein_A NHS ester reaction (pH 7.2-8.5) ANB_NOS->Modified_Protein_A Hydrolyzed_ANB_NOS Hydrolyzed this compound (Inactive) ANB_NOS->Hydrolyzed_ANB_NOS Hydrolysis Protein_A Protein A (with -NH2) Protein_A->Modified_Protein_A Modified_Protein_A_2 Modified Protein A Water Water Water->Hydrolyzed_ANB_NOS Crosslinked_Complex Crosslinked Protein A-B Complex Modified_Protein_A_2->Crosslinked_Complex Modified_Protein_A_3 Modified Protein A Protein_B Protein B Protein_B->Crosslinked_Complex UV_Light UV Light (320-350 nm) UV_Light->Crosslinked_Complex Nitrene formation & insertion UV_Light_2 UV Light Side_Products Non-specific Side Products UV_Light_2->Side_Products e.g., reaction with buffer Modified_Protein_A_3->Side_Products

Caption: Workflow for two-step crosslinking using this compound.

Troubleshooting_Logic Start Low/No Crosslinking Check_NHS_Reaction Check NHS Reaction Conditions Start->Check_NHS_Reaction Check_Photo_Reaction Check Photoreaction Conditions Start->Check_Photo_Reaction Check_Protein Check Protein Integrity Start->Check_Protein pH Is pH 7.2-8.5? Check_NHS_Reaction->pH Wavelength Is UV wavelength 320-350 nm? Check_Photo_Reaction->Wavelength Concentration Is protein concentration adequate? Check_Protein->Concentration Buffer Is buffer amine-free? pH->Buffer Yes Adjust_pH Adjust pH pH->Adjust_pH No Hydrolysis Was crosslinker freshly prepared? Buffer->Hydrolysis Yes Change_Buffer Change Buffer Buffer->Change_Buffer No Quench Was reaction quenched prematurely? Hydrolysis->Quench Yes Fresh_Crosslinker Use Fresh Crosslinker Hydrolysis->Fresh_Crosslinker No Optimize_Time Optimize Reaction Time Quench->Optimize_Time Yes Intensity Is UV intensity sufficient? Wavelength->Intensity Yes Calibrate_UV Calibrate UV Source Wavelength->Calibrate_UV No Time Is exposure time optimized? Intensity->Time Yes Optimize_UV Optimize UV Exposure Intensity->Optimize_UV No Reducing_Agents Are reducing agents present? Time->Reducing_Agents Yes Time->Optimize_UV No Remove_Reducing Remove Reducing Agents Reducing_Agents->Remove_Reducing Yes Accessibility Are target sites accessible? Concentration->Accessibility Yes Concentrate_Protein Increase Protein Concentration Concentration->Concentrate_Protein No Denature_Protein Consider Partial Denaturation Accessibility->Denature_Protein No

Caption: Troubleshooting logic for low this compound crosslinking.

References

Technical Support Center: Optimizing UV Exposure for ANB-NOS Photo-activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ANB-NOS (N-5-Azido-2-nitrobenzoyloxysuccinimide). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful application of this compound in your experiments.

Important Note: this compound is a photo-activatable heterobifunctional crosslinker. The "NOS" in its name refers to the Nitrobenzoyloxysuccinimide component of its chemical structure and does not indicate that it is a nitric oxide (NO) donor. This support center focuses on its function as a photo-activated crosslinking agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a heterobifunctional crosslinking reagent. It possesses two reactive ends: an N-hydroxysuccinimide (NHS) ester and a photo-activatable nitrophenylazide group. The NHS ester reacts with primary amines (e.g., lysine (B10760008) residues on a protein) in the dark, while the nitrophenylazide group can be activated by UV light to form a covalent bond with nearby molecules, creating a cross-link.[1][2] Its primary application is in studying molecular interactions, such as protein-protein interactions.

Q2: What is the recommended UV wavelength for photo-activating this compound?

A2: The recommended UV wavelength for the photo-activation of the nitrophenylazide group in this compound is in the range of 320-350 nm.[3][4][5] The presence of the nitro group on the phenyl azide (B81097) ring shifts the activation wavelength to this longer UV-A range, which is generally less damaging to biological samples like proteins and nucleic acids compared to shorter UV wavelengths.[1]

Q3: What solvent should I use to dissolve this compound?

A3: this compound is not readily soluble in aqueous buffers. It is recommended to first dissolve it in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution before adding it to your aqueous reaction mixture.[1]

Q4: What type of buffers should I avoid during the crosslinking reaction?

A4: It is crucial to avoid buffers containing primary amines, such as Tris or glycine. These buffers will compete with the target molecule for reaction with the NHS ester of this compound, significantly reducing the efficiency of your intended conjugation.[3] Phosphate-buffered saline (PBS) or HEPES buffers are suitable alternatives.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no cross-linking efficiency Inefficient photo-activation: Incorrect UV wavelength, insufficient light intensity, or too short exposure time.Ensure your UV lamp emits within the 320-350 nm range. Optimize the light intensity and exposure time. A longer exposure (e.g., 30 minutes) with a long-wavelength UV source (e.g., 366 nm) has been shown to be efficient for similar aryl azide crosslinkers.[3]
Hydrolysis of NHS ester: The NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive.Prepare the this compound stock solution immediately before use. Minimize the time the NHS ester is in an aqueous environment before the reaction with the primary amine.
Presence of interfering substances: Buffers containing primary amines (Tris, glycine) or thiol-containing reagents (DTT, β-mercaptoethanol) can interfere with the reaction.[3]Use amine-free buffers (e.g., PBS, HEPES). Remove any thiol-containing reducing agents from your sample before adding this compound, as they can reduce the azide group.[3]
Suboptimal pH for NHS ester reaction: The reaction of the NHS ester with primary amines is pH-dependent.The optimal pH for the NHS ester-amine reaction is between 7 and 9.[1] Adjust your buffer pH accordingly.
Protein precipitation upon adding this compound Low solubility of this compound: Adding a high concentration of the this compound stock solution (in organic solvent) to the aqueous buffer can cause precipitation.Add the this compound stock solution to the protein solution dropwise while gently vortexing to ensure rapid mixing and prevent localized high concentrations.
High concentration of crosslinker: Excessive cross-linking can alter the protein's properties and lead to aggregation.Optimize the molar ratio of this compound to your target protein. Start with a lower ratio and titrate up to find the optimal concentration that provides sufficient cross-linking without causing precipitation.
Smearing of protein bands on SDS-PAGE Extensive, non-specific cross-linking: This can occur with high concentrations of this compound or prolonged UV exposure.Reduce the concentration of this compound and/or the UV exposure time. Titrate these parameters to find the optimal conditions for your specific system.
Formation of multiple cross-linked species: The photo-activated nitrene is highly reactive and can insert into various chemical bonds, leading to a heterogeneous population of cross-linked products.This is an inherent property of nitrene-based cross-linkers. Optimize conditions to favor the desired cross-link. If possible, use a control protein to assess the level of non-specific cross-linking.

Experimental Protocols

General Protocol for Two-Step Cross-Linking with this compound

This protocol provides a general guideline. Optimization of concentrations, incubation times, and UV exposure will be necessary for each specific application.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Target protein(s) in an amine-free buffer (e.g., PBS or HEPES, pH 7.2-8.0)

  • UV lamp with an emission peak in the 320-350 nm range (e.g., 366 nm)

  • Quartz cuvette or microcentrifuge tubes (ensure they are UV-transparent at the desired wavelength)

  • Ice bath

Procedure:

Step 1: Reaction of NHS Ester with Primary Amine (Dark Reaction)

  • Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF. The concentration will depend on the desired final concentration in the reaction.

  • To your protein solution in an amine-free buffer, add the desired molar excess of the this compound stock solution. Perform this addition dropwise while gently mixing to prevent precipitation.

  • Incubate the reaction mixture in the dark at room temperature for 1-2 hours, or on ice for 2-4 hours. The optimal time and temperature should be determined empirically.

  • (Optional but recommended) Remove excess, unreacted this compound using a desalting column or dialysis against the reaction buffer. This will prevent non-specific cross-linking in the subsequent photo-activation step.

Step 2: Photo-activation of the Nitrophenylazide (UV Reaction)

  • Transfer the reaction mixture to a UV-transparent vessel (e.g., quartz cuvette).

  • Place the vessel on ice to minimize heat-induced damage to the sample during UV exposure.[3]

  • Expose the sample to UV light (320-350 nm). The optimal exposure time and light intensity must be determined empirically. A starting point could be 15-30 minutes.[3]

  • After UV exposure, the cross-linking reaction is complete. The sample can now be analyzed by methods such as SDS-PAGE, Western blotting, or mass spectrometry to identify cross-linked products.

Data Summary

Parameter Value Reference
Full Chemical Name N-5-Azido-2-nitrobenzoyloxysuccinimide[1][4][5]
Photo-activation Wavelength 320-350 nm[3][4][5]
Reactive Groups NHS ester (amine-reactive), Nitrophenylazide (photo-reactive)[1][2]
Spacer Arm Length 7.7 Å[5][6]
Solubility Insoluble in water; Soluble in DMSO, DMF[1]

Visualizations

ANB_NOS_Reaction_Workflow cluster_step1 Step 1: NHS Ester Reaction (Dark) cluster_step2 Step 2: Photo-activation (UV Light) Protein Protein with Primary Amine (-NH2) Conjugate This compound Conjugated Protein Protein->Conjugate NHS ester reaction (pH 7-9) ANB_NOS This compound ANB_NOS->Conjugate Activated_Conjugate Photo-activated Conjugate (Nitrene) Conjugate->Activated_Conjugate UV UV Light (320-350 nm) UV->Activated_Conjugate Photo-activation Crosslink Covalently Cross-linked Complex Activated_Conjugate->Crosslink Cross-linking reaction Target Interacting Molecule Target->Crosslink ANB_NOS_Mechanism cluster_reaction1 NHS Ester Reaction cluster_reaction2 Photo-activation and Cross-linking ANB_NOS This compound NHS Ester Azide Conjugated_Protein This compound Conjugated Protein Amide Bond Azide ANB_NOS:nhs->Conjugated_Protein:n + Protein Target Protein Primary Amine Protein:amine->Conjugated_Protein:n UV_Light UV Light (320-350 nm) Nitrene Reactive Nitrene Intermediate Unstable Conjugated_Protein:azide2->Nitrene UV_Light->Nitrene Photo-activation -N₂ Crosslinked_Product Cross-linked Product Covalent Bond Nitrene->Crosslinked_Product Insertion Reaction Interacting_Molecule Interacting Molecule C-H, N-H, etc. Interacting_Molecule->Crosslinked_Product

References

Technical Support Center: Purification of ANB-NOS Cross-Linked Protein Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of N-5-azido-2-nitrobenzoyloxysuccinimide (ANB-NOS) cross-linked protein complexes.

Troubleshooting Guide

Low or no yield of the purified cross-linked complex and high background from non-specific binding are common challenges. This guide provides a structured approach to troubleshoot these issues.

Problem 1: Low or No Yield of Purified Cross-Linked Protein Complex

This issue can arise from inefficient cross-linking, dissociation of the complex during purification, or loss of the protein of interest during wash steps.

Potential Cause Recommended Solution
Inefficient this compound Labeling Verify the integrity of the this compound reagent; it is light-sensitive and susceptible to hydrolysis.[1] Prepare fresh solutions in a suitable organic solvent like DMSO or DMF immediately before use.[2] Ensure the reaction buffer is free of primary amines (e.g., Tris, glycine) which will compete with the protein for reaction with the NHS ester.[1][2] The optimal pH for the NHS ester reaction is between 7.2 and 8.5.[2]
Inefficient Photo-Activation Use a UV lamp with a wavelength between 320-350 nm for photo-activation of the nitrophenylazide group.[3] Optimize the duration and intensity of UV exposure; insufficient exposure leads to low cross-linking, while excessive exposure can damage the protein.
Protein Complex Dissociation Perform all purification steps at 4°C to minimize complex dissociation and limit proteolysis.[4] Work quickly and avoid excessive dilution of the protein extracts.[4]
Loss of Protein During Washing If the target protein is lost during wash steps, the wash conditions may be too stringent.[5] Consider reducing the salt or detergent concentration in the wash buffers.[6][7] Assess the accessibility of the affinity tag; if it is sterically hindered, purification under denaturing conditions might be necessary.[5]
Poor Binding to Affinity Resin Ensure the affinity tag on the bait protein is correctly expressed and accessible.[5] Verify that the resin has not been frozen, as this can damage its binding capacity.[8] If using antibody-based affinity purification, be aware that low pH elution can denature the antibody, affecting subsequent purification rounds.[8]

Problem 2: High Background of Non-Specifically Bound Proteins

Non-specific binding can obscure the identification of true interaction partners.

Potential Cause Recommended Solution
Non-specific Protein-Protein Interactions Increase the stringency of the wash buffer by moderately increasing the salt concentration or adding a low concentration of a non-ionic detergent (e.g., 0.1% Tween-20 or Triton X-100).[4][6] Perform additional wash steps.[4]
Non-specific Binding to Affinity Resin Pre-clear the lysate by incubating it with the affinity resin before adding the antibody or tagged protein to remove proteins that bind non-specifically to the resin itself. Include blocking agents like BSA in the binding buffer, although be mindful that it can be a contaminant in subsequent analyses.[9]
Cellular Contaminants Ensure complete cell lysis and clarification of the lysate by centrifugation to remove insoluble debris and lipids that can interfere with the purification.[4][10]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for cross-linking?

A1: this compound (N-5-azido-2-nitrobenzoyloxysuccinimide) is a hetero-bifunctional, photo-reactive cross-linker.[3] It features an NHS ester that reacts with primary amines (like the side chain of lysine) on a protein, and a nitrophenylazide group that can be activated by UV light to form a covalent bond with nearby molecules.[3] This two-step process allows for controlled cross-linking, which can minimize non-specific cross-linking and is useful for detecting conformational changes in protein complexes.[11]

Q2: What are the key steps in an this compound cross-linking and purification experiment?

A2: The general workflow involves:

  • Labeling: The bait protein is first reacted with this compound in the dark to attach the cross-linker via its NHS ester group.

  • Purification of Labeled Protein: The excess, unreacted this compound is removed.

  • Complex Formation: The labeled bait protein is incubated with its potential interaction partners to allow the protein complex to form.

  • Photo-cross-linking: The sample is exposed to UV light (320-350 nm) to activate the azide (B81097) group, forming a covalent cross-link between the interacting proteins.

  • Affinity Purification: The cross-linked complex is purified using an affinity tag on the bait protein.

  • Analysis: The purified complex is analyzed, typically by SDS-PAGE and mass spectrometry, to identify the cross-linked proteins.[12][13][14]

Q3: How can I confirm that my protein of interest is successfully labeled with this compound?

A3: While direct confirmation can be challenging without specialized equipment, successful labeling can be inferred from a successful cross-linking experiment (i.e., the appearance of a higher molecular weight band on a gel corresponding to the cross-linked complex). Mass spectrometry can also be used to identify the modification on the protein.

Q4: My protein precipitates after adding the cross-linker. What should I do?

A4: Protein precipitation upon cross-linking can be due to over-cross-linking, which alters the protein's surface charge and solubility.[1] Try reducing the molar excess of the this compound reagent used in the labeling step. Alternatively, using cross-linkers with integrated polyethylene (B3416737) glycol (PEG) spacers can increase the water solubility of the modified protein.[15]

Q5: What are the best buffers to use for the this compound reaction and subsequent purification?

A5: For the initial NHS ester reaction, use an amine-free buffer such as phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) at a pH between 7.2 and 8.5.[2] For the purification steps, a common starting point is a buffer like 20 mM HEPES-KOH (pH 7.4), 150 mM NaCl, with the addition of protease inhibitors.[4] However, the optimal buffer composition should be determined empirically for each specific protein complex.[4]

Experimental Protocols

Protocol 1: Two-Step Cross-Linking with this compound and Affinity Purification

  • Labeling of Bait Protein:

    • Dissolve the purified bait protein in an amine-free buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5).

    • Prepare a fresh stock solution of this compound in DMSO.

    • Add a 10- to 20-fold molar excess of this compound to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature in the dark.

  • Removal of Excess Cross-linker:

    • Remove unreacted this compound by dialysis, desalting column, or size-exclusion chromatography. The buffer should be exchanged to one suitable for protein complex formation.

  • Formation of Protein Complex:

    • Mix the this compound-labeled bait protein with the cell lysate or purified interacting partners.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow the complex to form.

  • Photo-cross-linking:

    • Place the sample in a UV-transparent container on ice.

    • Irradiate with a UV lamp (320-350 nm) for 10-30 minutes. The optimal time should be determined empirically.

  • Affinity Purification:

    • Add an appropriate affinity resin (e.g., anti-tag magnetic beads) to the sample.[4]

    • Incubate for 1 hour at 4°C with gentle rotation.

    • Wash the resin 3-5 times with wash buffer (e.g., lysis buffer with moderately increased salt or detergent concentration) to remove non-specifically bound proteins.[4][6]

    • Elute the cross-linked complex from the resin using a suitable elution buffer (e.g., low pH glycine (B1666218) buffer or a buffer containing a competitive binder).[6]

  • Analysis:

    • Analyze the eluted sample by SDS-PAGE and Coomassie staining or Western blotting.

    • For identification of unknown interaction partners, the protein bands can be excised from the gel and analyzed by mass spectrometry.[12][13]

Visualizations

ANB_NOS_Workflow cluster_labeling Step 1: Labeling cluster_purification1 Step 2: Purification cluster_crosslinking Step 3: Cross-linking cluster_purification2 Step 4: Affinity Purification cluster_analysis Step 5: Analysis Bait Bait Protein ANB_NOS This compound Bait->ANB_NOS NHS Ester Reaction (Dark, pH 7.2-8.5) Labeled_Bait Labeled Bait Protein ANB_NOS->Labeled_Bait Removal Remove Excess This compound Labeled_Bait->Removal Complex Protein Complex Formation Removal->Complex Interacting_Protein Interacting Protein(s) Interacting_Protein->Complex UV UV Activation (320-350 nm) Complex->UV Crosslinked_Complex Covalently Cross-linked Complex UV->Crosslinked_Complex Affinity_Purification Affinity Purification (e.g., magnetic beads) Crosslinked_Complex->Affinity_Purification Wash Wash Affinity_Purification->Wash Elute Elute Wash->Elute Purified_Complex Purified Complex Elute->Purified_Complex Analysis SDS-PAGE & Mass Spectrometry Purified_Complex->Analysis

Caption: Workflow for this compound cross-linking and purification.

Troubleshooting_Low_Yield cluster_checks Initial Checks cluster_solutions Potential Solutions cluster_outcome Outcome Start Low/No Yield of Cross-linked Complex Check_Labeling Check Labeling Efficiency: - Fresh this compound? - Amine-free buffer? - Correct pH (7.2-8.5)? Start->Check_Labeling Check_UV Check UV Activation: - Correct wavelength (320-350 nm)? - Optimized exposure time? Start->Check_UV Check_Binding Check Affinity Binding: - Tag accessible? - Resin integrity? Start->Check_Binding Adjust_Wash Adjust Wash Steps: - Lower salt/detergent? - Fewer washes? Start->Adjust_Wash If protein lost in wash Optimize_Labeling Optimize Labeling Conditions Check_Labeling->Optimize_Labeling If inefficient Optimize_UV Optimize UV Exposure Check_UV->Optimize_UV If inefficient Modify_Purification Modify Purification Strategy: - Use denaturing conditions? - Change tag position? Check_Binding->Modify_Purification If poor binding Improved_Yield Improved Yield Optimize_Labeling->Improved_Yield Optimize_UV->Improved_Yield Modify_Purification->Improved_Yield Adjust_Wash->Improved_Yield

Caption: Troubleshooting logic for low yield of purified complexes.

References

Validation & Comparative

A Head-to-Head Comparison of ANB-NOS and SANPAH for Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of two prominent heterobifunctional crosslinkers.

In the intricate world of cellular signaling and protein networks, understanding the transient and stable interactions between proteins is paramount. Chemical crosslinkers are invaluable tools in this endeavor, covalently linking interacting proteins to allow for their capture, enrichment, and identification. Among the myriad of available reagents, N-5-Azido-2-nitrobenzoyloxysuccinimide (ANB-NOS) and N-Sulfosuccinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate (SANPAH, and its sulfonated form, Sulfo-SANPAH) have emerged as popular choices for their heterobifunctional nature, enabling a two-step crosslinking strategy that offers enhanced control over the reaction.

This guide provides an objective comparison of this compound and SANPAH, focusing on their chemical properties, experimental protocols, and applications in protein interaction studies. While direct, side-by-side quantitative performance data in the literature is limited, this guide synthesizes available information to empower researchers to make informed decisions for their specific experimental needs.

Key Properties and Comparison

A summary of the key characteristics of this compound and Sulfo-SANPAH is presented in the table below, highlighting their differences in solubility, spacer arm length, and other critical parameters.

FeatureThis compoundSulfo-SANPAH
Full Chemical Name N-5-Azido-2-nitrobenzoyloxysuccinimideN-Sulfosuccinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate
Molecular Weight 305.20 g/mol [1]492.40 g/mol [2]
Spacer Arm Length 7.7 Å[1]18.2 Å[2]
Amine-Reactive Group N-hydroxysuccinimide (NHS) ester[1]Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester[2]
Photo-Reactive Group Nitrophenyl azide[1]Nitrophenyl azide[2]
Photoactivation Wavelength 320-350 nm[1][3]320-350 nm[2]
Solubility Insoluble in water; requires organic solvents (e.g., DMSO, DMF)[1]Water-soluble[2]
Membrane Permeability Yes[1]No

Mechanism of Action: A Two-Step Approach

Both this compound and SANPAH are heterobifunctional crosslinkers, meaning they possess two different reactive groups. This allows for a sequential, two-step crosslinking procedure that minimizes the formation of unwanted polymers and non-specific crosslinks.[4]

The first step involves the reaction of the N-hydroxysuccinimide (NHS) or Sulfo-NHS ester with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus) on the "bait" protein. This reaction is typically carried out in the dark to prevent premature activation of the photo-reactive group.

After the initial reaction, any unreacted crosslinker is removed. The "bait" protein, now carrying the photo-reactive nitrophenyl azide (B81097) group, is then introduced to the "prey" protein or protein complex. Upon exposure to UV light, the nitrophenyl azide group forms a highly reactive nitrene intermediate that can insert into C-H or N-H bonds in close proximity, thus covalently linking the interacting proteins.

Experimental Protocols

Detailed experimental protocols are crucial for successful crosslinking experiments. Below are generalized protocols for this compound and Sulfo-SANPAH.

This compound Two-Step Crosslinking Protocol

This protocol is a generalized procedure and may require optimization for specific applications.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • "Bait" protein in a suitable amine-free buffer (e.g., phosphate-buffered saline, pH 7.2-8.0)

  • "Prey" protein or cell lysate

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • UV lamp (320-350 nm)

Procedure:

Step 1: Amine-Reactive Labeling of "Bait" Protein

  • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • Add the this compound stock solution to the "bait" protein solution at a 10- to 50-fold molar excess. The final concentration of the organic solvent should be kept to a minimum to avoid protein denaturation.

  • Incubate the reaction mixture for 30-60 minutes at room temperature in the dark.

  • Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Remove excess, unreacted this compound and quenching buffer by dialysis or gel filtration.

Step 2: Photo-Reactive Crosslinking with "Prey" Protein

  • Mix the this compound-labeled "bait" protein with the "prey" protein or cell lysate.

  • Incubate the mixture to allow for protein-protein interaction to occur (time and temperature will be dependent on the specific interaction).

  • Expose the sample to UV light (320-350 nm) for 5-15 minutes on ice. The optimal exposure time should be determined empirically.

  • The crosslinked protein complex is now ready for downstream analysis (e.g., SDS-PAGE, immunoprecipitation, mass spectrometry).

Sulfo-SANPAH Crosslinking Protocol

This protocol is adapted from a manufacturer's product information sheet.[2]

Materials:

  • Sulfo-SANPAH

  • Amine-free buffer (e.g., 25 mM Sodium Phosphate, 150 mM NaCl, pH 7.4)[2]

  • Protein sample

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • UV lamp (300-460 nm)[2]

Procedure:

Step 1: Preparation of Reagents

  • Allow the Sulfo-SANPAH vial to equilibrate to room temperature before opening to prevent moisture condensation.[2]

  • Immediately before use, prepare a 10 mM solution of Sulfo-SANPAH in water. Do not store the reconstituted crosslinker.[2]

Step 2: Amine-Reactive Labeling

  • Add the Sulfo-SANPAH solution to the protein sample to a final concentration of 0.5 to 5 mM. A 20-fold molar excess of crosslinker to protein is a common starting point.[2]

  • Incubate the reaction at room temperature for 30-60 minutes.[2]

Step 3: Quenching and Removal of Excess Crosslinker

  • (Optional) Quench the reaction by adding Tris buffer to a final concentration of 25-60 mM and incubate for 15 minutes.[2]

  • Remove unreacted Sulfo-SANPAH by dialysis or gel filtration.[2]

Step 4: Photo-Activation and Crosslinking

  • Add the "prey" protein or cell lysate to the labeled "bait" protein.

  • Irradiate the sample with a UV lamp (300-460 nm) for 5-15 minutes on ice.[2] The lamp should be positioned 5-10 cm from the sample.[2]

  • The crosslinked sample is now ready for downstream analysis.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for this compound and Sulfo-SANPAH.

ANB_NOS_Workflow cluster_step1 Step 1: Amine-Reactive Labeling cluster_step2 Step 2: Photo-Reactive Crosslinking Bait Bait Protein Labeled_Bait Labeled Bait Protein Bait->Labeled_Bait + this compound (dark, RT) ANB_NOS This compound (in DMSO/DMF) ANB_NOS->Labeled_Bait Quench Quench Reaction Labeled_Bait->Quench Purify Purification (Dialysis/Gel Filtration) Quench->Purify Complex Protein Complex Purify->Complex Prey Prey Protein Prey->Complex Crosslinked_Complex Crosslinked Complex Complex->Crosslinked_Complex + UV Light UV UV Light (320-350 nm) UV->Crosslinked_Complex

This compound Experimental Workflow.

Sulfo_SANPAH_Workflow cluster_step1 Step 1: Amine-Reactive Labeling cluster_step2 Step 2: Photo-Reactive Crosslinking Bait Bait Protein Labeled_Bait Labeled Bait Protein Bait->Labeled_Bait + Sulfo-SANPAH (dark, RT) SANPAH Sulfo-SANPAH (in water) SANPAH->Labeled_Bait Quench Quench (optional) Labeled_Bait->Quench Purify Purification (Dialysis/Gel Filtration) Quench->Purify Complex Protein Complex Purify->Complex Prey Prey Protein Prey->Complex Crosslinked_Complex Crosslinked Complex Complex->Crosslinked_Complex + UV Light UV UV Light (300-460 nm) UV->Crosslinked_Complex

Sulfo-SANPAH Experimental Workflow.

Application in Signaling Pathway Analysis

Both this compound and SANPAH can be employed to elucidate protein-protein interactions within signaling cascades. For instance, a receptor protein on the cell surface can be targeted as the "bait." By using a membrane-permeable crosslinker like this compound, intracellular signaling partners can be captured. Conversely, a membrane-impermeable crosslinker like Sulfo-SANPAH would be ideal for identifying extracellular or membrane-surface interaction partners of the receptor.

The following diagram illustrates a generic signaling pathway and how these crosslinkers could be used to identify interacting partners at different cellular locations.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_crosslinkers Crosslinker Application Ligand Ligand Receptor Receptor Ligand->Receptor Binding Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Nucleus Nucleus TF->Nucleus Gene Gene Expression Nucleus->Gene SANPAH_note Sulfo-SANPAH (membrane-impermeable) - Identifies extracellular  or membrane partners SANPAH_note->Receptor ANB_NOS_note This compound (membrane-permeable) - Identifies intracellular  signaling partners ANB_NOS_note->Kinase1

Application of Crosslinkers in a Signaling Pathway.

Concluding Remarks

The choice between this compound and SANPAH for protein interaction studies hinges on the specific requirements of the experiment. The primary determinant is often the desired cellular location of the crosslinking reaction. For intracellular targets, the membrane-permeable this compound is the logical choice. For cell-surface interactions, the water-soluble and membrane-impermeable Sulfo-SANPAH is preferred. The difference in spacer arm length may also be a consideration, with the longer arm of SANPAH potentially capturing interactions that are slightly further apart.

While this guide provides a comprehensive overview based on available data, it is crucial for researchers to empirically optimize crosslinking conditions for their specific protein of interest and interacting partners to achieve the most reliable and informative results.

References

A Head-to-Head Comparison of ANB-NOS and Sulfo-SANPAH for Cell Surface Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of cell surface protein analysis, the choice of crosslinking chemistry is paramount. ANB-NOS and Sulfo-SANPAH are two widely utilized photoreactive crosslinkers that enable the covalent capture of protein interactions. This guide provides a detailed comparison of their performance, supported by experimental protocols and key data points, to inform the selection of the optimal reagent for your specific research needs.

This guide presents a comprehensive analysis of N-5-Azido-2-nitrobenzoyloxysuccinimide (this compound) and Sulfosuccinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate (Sulfo-SANPAH), two heterobifunctional crosslinkers. Both possess an N-hydroxysuccinimide (NHS) ester for amine-reactive conjugation and a photoactivatable nitrophenyl azide (B81097) group for covalent bond formation upon UV irradiation. However, their distinct physicochemical properties lead to significant differences in their application and efficacy, particularly in the context of cell surface labeling.

Executive Summary: Key Differences at a Glance

The primary distinction between this compound and Sulfo-SANPAH lies in their solubility and membrane permeability. Sulfo-SANPAH's sulfonate group renders it water-soluble and membrane-impermeable, making it the superior choice for specifically targeting and labeling proteins on the outer surface of intact cells.[1][2] In contrast, this compound is membrane-permeable and requires an organic solvent for dissolution, which can lead to the labeling of both cell surface and intracellular proteins.[3]

Performance Comparison: A Data-Driven Analysis

The selection of a crosslinker is often dictated by the specific requirements of an experiment, including labeling efficiency, specificity, and the maintenance of cell viability. While direct, side-by-side comparative studies with quantitative data are limited, the following table summarizes the key characteristics of this compound and Sulfo-SANPAH based on available information.

FeatureThis compoundSulfo-SANPAHSource(s)
Molecular Weight 305.20 Da492.40 Da[3][4]
Spacer Arm Length 7.7 Å18.2 Å[3][4]
Water Solubility No (Requires organic solvent like DMSO or DMF)Yes (up to 10 mM in aqueous buffers)[3][4][5]
Membrane Permeability YesNo (due to charged sulfonate group)[2][3]
Primary Application General protein crosslinking, intracellular labelingCell surface protein labeling[1][3][4]
Reactive Groups NHS ester (amine-reactive), Nitrophenyl azide (photoreactive)Sulfo-NHS ester (amine-reactive), Nitrophenyl azide (photoreactive)
Reaction pH (NHS ester) 7-97-9[3]
Photoactivation Wavelength 320-350 nm320-350 nm[5]

Mechanism of Action: A Two-Step Process

Both this compound and Sulfo-SANPAH employ a two-stage crosslinking mechanism. This process allows for controlled conjugation, first to a purified protein or a cell surface, followed by photo-activated crosslinking to interacting partners.

cluster_step1 Step 1: Amine Reaction (in dark) cluster_step2 Step 2: Photoactivation Crosslinker Crosslinker Primary_Amine Primary Amine (-NH2 on protein) Crosslinker->Primary_Amine NHS Ester Reaction pH 7-9 Amide_Bond Stable Amide Bond Primary_Amine->Amide_Bond Labeled_Protein Amine-Labeled Protein (with azide group) Amide_Bond->Labeled_Protein UV_Light UV Light (320-350 nm) Nitrene Reactive Nitrene Intermediate UV_Light->Nitrene Activation Target_Molecule Proximal Molecule (C-H, N-H, C=C bonds) Nitrene->Target_Molecule Non-specific insertion Covalent_Crosslink Covalent Crosslink Target_Molecule->Covalent_Crosslink

Figure 1. General workflow for heterobifunctional crosslinking.

Experimental Protocols

The following protocols provide a general framework for cell surface labeling using Sulfo-SANPAH and a modified approach for this compound, keeping in mind its membrane permeability.

Protocol 1: Cell Surface Protein Labeling with Sulfo-SANPAH

This protocol is designed for labeling proteins on the surface of intact cells in suspension.

Start Start Cell_Harvest 1. Harvest & Wash Cells (ice-cold, amine-free buffer, e.g., PBS) Start->Cell_Harvest Resuspend 2. Resuspend Cells (~1-25 x 10^6 cells/mL) Cell_Harvest->Resuspend Add_Sulfo_SANPAH 3. Add Sulfo-SANPAH (freshly prepared, 0.5-5 mM final conc.) Resuspend->Add_Sulfo_SANPAH Incubate_Dark 4. Incubate in Dark (30-60 min, RT or 4°C) Add_Sulfo_SANPAH->Incubate_Dark Quench 5. Quench Reaction (e.g., Tris or glycine) Incubate_Dark->Quench Wash 6. Wash Cells (remove excess crosslinker) Quench->Wash Photoactivate 7. UV Photoactivation (320-350 nm, 5-15 min) Wash->Photoactivate Analysis 8. Downstream Analysis (e.g., Western Blot, MS) Photoactivate->Analysis End End Analysis->End

Figure 2. Workflow for cell surface labeling with Sulfo-SANPAH.

Materials:

  • Cells of interest

  • Phosphate-Buffered Saline (PBS), pH 7.2-8.0 (amine-free)

  • Sulfo-SANPAH

  • Anhydrous DMSO or fresh, high-purity water

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)

  • UV lamp (320-350 nm)

Procedure:

  • Cell Preparation: Harvest cells and wash them three times with ice-cold, amine-free PBS to remove any contaminating proteins from the culture medium.

  • Resuspension: Resuspend the cell pellet in ice-cold PBS at a concentration of approximately 1-25 x 10^6 cells/mL.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Sulfo-SANPAH in water or DMSO.[4] Note that the NHS-ester is susceptible to hydrolysis in aqueous solutions.[4][5]

  • Amine Labeling: Add the Sulfo-SANPAH stock solution to the cell suspension to a final concentration of 0.5-5 mM.[4] Incubate for 30-60 minutes at room temperature or on ice, protected from light.

  • Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 5-15 minutes.

  • Washing: Wash the cells three times with ice-cold PBS to remove excess crosslinker and quenching buffer.

  • Photoactivation: Resuspend the cell pellet in PBS. Expose the cell suspension to a UV lamp (320-350 nm) for 5-15 minutes on ice. The optimal time and distance from the UV source may require optimization.

  • Downstream Processing: The crosslinked cells are now ready for lysis and downstream analysis such as immunoprecipitation, SDS-PAGE, and mass spectrometry.

Protocol 2: General Protein Labeling with this compound

Due to its membrane permeability, this compound is less suitable for specific cell-surface labeling of intact cells. This protocol is for labeling a purified protein or for applications where intracellular labeling is acceptable.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)

  • Desalting column

  • UV lamp (320-350 nm)

Procedure:

  • Reagent Preparation: Dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10-20 mM).

  • Amine Labeling: Add the this compound stock solution to the protein solution. The molar ratio of crosslinker to protein will need to be optimized but a 20-fold molar excess is a common starting point. Incubate for 1 hour at room temperature in the dark.

  • Removal of Excess Crosslinker: Remove non-reacted this compound using a desalting column, dialyzing against an appropriate buffer.

  • Photoactivation: Add the molecule that is intended to be crosslinked to the labeled protein. Expose the solution to a UV lamp (320-350 nm) for 5-15 minutes on ice.

  • Analysis: The crosslinked protein mixture is ready for analysis.

Considerations for Optimal Results

  • Buffer Choice: Avoid buffers containing primary amines, such as Tris and glycine, during the NHS-ester reaction step as they will compete with the target protein and quench the reaction.[3]

  • Hydrolysis: The NHS and Sulfo-NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions.[3][4] Always prepare stock solutions fresh and avoid long-term storage in aqueous buffers.

  • Light Sensitivity: The nitrophenyl azide group is light-sensitive. All steps prior to UV activation should be performed in the dark or in tubes wrapped in foil.

  • Optimization: The optimal concentration of the crosslinker, incubation times, and UV exposure duration may vary depending on the cell type and the specific proteins of interest and should be empirically determined.

Conclusion

For the specific application of labeling proteins on the surface of intact cells, Sulfo-SANPAH is the superior reagent . Its water solubility and membrane impermeability ensure that labeling is restricted to the extracellular domain, providing cleaner and more specific results for studying cell surface protein interactions. This compound remains a valuable tool for general protein crosslinking and for applications where labeling of intracellular components is desired or not a concern. The choice between these two crosslinkers should be guided by the specific experimental goals and the nature of the biological system under investigation.

References

A Comparative Guide to Photoreactive Cross-linking: Alternatives to ANB-NOS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to capture and identify protein-protein interactions, photoreactive cross-linking is an invaluable technique. While traditional aryl azide-based cross-linkers like ANB-NOS have been widely used, a new generation of reagents offers significant advantages in efficiency, specificity, and ease of use. This guide provides an objective comparison of modern alternatives, primarily focusing on diazirine-based and benzophenone-based cross-linkers, with supporting experimental data and detailed protocols.

Key Alternatives to this compound

The primary alternatives to aryl azide (B81097) cross-linkers fall into two main categories: diazirine-based and benzophenone-based reagents. Both are heterobifunctional, typically featuring an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (e.g., lysine (B10760008) residues) on one protein and a photo-activatable group on the other end to covalently bind to interacting partners upon UV light exposure.

Diazirine-Based Cross-linkers (e.g., SDA Reagents): Succinimidyl-diazirine (SDA) reagents are a popular class of cross-linkers that have demonstrated high efficiency.[1][2] Upon activation with long-wave UV light (330-370 nm), they form highly reactive carbene intermediates that can insert into a wide range of amino acid residues in close proximity.[1][3] This provides temporal control over the cross-linking reaction.[1]

Benzophenone-Based Cross-linkers (e.g., Sulfo-SBP): These reagents are activated at a similar wavelength (~350-360 nm) and form a reactive triplet carbonyl species.[1][4] They are known for their high photo-linking efficiency in some cases due to lower quenching by water compared to diazirines.[1][4] However, their larger size can sometimes cause steric hindrance.[1][5]

Performance Comparison

Quantitative data from mass spectrometry-based proteomics studies highlight the performance differences between these cross-linker types. The number of identified unique cross-linked residue pairs serves as a key metric for performance.

Cross-linker TypePhotoreactive GroupActivation Wavelength (nm)Key AdvantagesKey DisadvantagesTypical Number of Identified Cross-links (Example: HSA)
Diazirine-based (e.g., Sulfo-SDA) Diazirine330-370Small size, high reactivity of carbene, stable in the dark, activated by non-damaging long-wave UV light.[1][6]Carbene can be quenched by water, potentially lowering yields. Alkyl diazirines may show a preference for acidic residues.[1]High; up to 792 unique cross-linked residue pairs in purified HSA.[7]
Benzophenone-based (e.g., Sulfo-SBP) Benzophenone~350-360Higher photo-linking efficiency in some cases due to lower quenching by water.[1][4]Larger size can cause steric hindrance. Requires longer irradiation times. May exhibit different residue-specific biases.[1][5]Moderate; 173 unique residue pairs detected in a direct comparison on HSA, with 107 being unique to this cross-linker.[7]
Aryl Azide-based (e.g., this compound) Aryl Azide254-275 (simple); 300-460 (nitro-substituted)Can be efficient.Simple aryl azides require short-wave UV light which can damage proteins. Can rearrange to form long-lived reactive species, leading to non-specific labeling.[1]Variable, generally considered less efficient and specific than diazirines.

Experimental Workflows and Signaling Pathways

The general workflow for a two-step photoreactive cross-linking experiment is outlined below. This process allows for controlled conjugation and minimizes the formation of unwanted polymers.

G cluster_step1 Step 1: NHS Ester Reaction (in dark) cluster_step2 Step 2: Photoreaction cluster_step3 Step 3: Analysis P1 Protein 1 (with primary amines) P1_XL Protein 1-Cross-linker Conjugate P1->P1_XL Incubation at room temp XL Heterobifunctional Cross-linker (e.g., Sulfo-SDA) XL->P1_XL Complex Non-covalent Protein Complex P1_XL->Complex P2 Interacting Protein(s) P2->Complex UV UV Light (330-370 nm for Diazirine) Complex->UV Crosslinked_Complex Covalently Cross-linked Complex UV->Crosslinked_Complex Analysis SDS-PAGE, Western Blot, Mass Spectrometry Crosslinked_Complex->Analysis

General workflow for two-step photoreactive cross-linking.

The mechanism of action for diazirine-based cross-linkers involves the formation of a highly reactive carbene intermediate upon UV activation.

G cluster_mechanism Diazirine Photoreaction Mechanism Diazirine R-Diazirine UV hv (330-370 nm) Diazirine->UV Carbene R-Carbene + N2 UV->Carbene Covalent_Bond R-Covalently Bonded to Target Carbene->Covalent_Bond Target Protein Target (C-H, N-H, O-H) Target->Covalent_Bond

References

A Head-to-Head Battle of Cross-Linkers: Unveiling the Advantages of ANB-NOS over DSS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of protein interactions, the choice of a cross-linking agent is a critical decision that can significantly impact experimental outcomes. This guide provides an in-depth comparison of two prominent cross-linkers: the heterobifunctional, photoreactive agent ANB-NOS (N-5-Azido-2-nitrobenzoyloxysuccinimide) and the classic homobifunctional cross-linker DSS (Disuccinimidyl suberate). By examining their mechanisms of action, experimental workflows, and performance, we aim to illuminate the distinct advantages that this compound offers for precise and controlled protein conjugation.

At the heart of this comparison lies the fundamental difference between their chemical architectures. DSS, a homobifunctional cross-linker, possesses two identical NHS-ester reactive groups. This design leads to a one-step reaction where the cross-linker indiscriminately reacts with primary amines on proteins, often resulting in a heterogeneous mixture of products, including undesirable homodimers and polymers.[1][2] In contrast, this compound is a heterobifunctional cross-linker, featuring two distinct reactive moieties: an NHS-ester and a photoreactive nitrophenyl azide (B81097) group.[3] This unique structure enables a controlled, two-step conjugation process, providing researchers with greater command over the cross-linking reaction and minimizing the formation of unwanted side products.[4]

The Power of Two Steps: Minimizing Undesirable Products with this compound

The primary advantage of this compound stems from its two-step reaction capability. In the first step, the NHS-ester group of this compound reacts specifically with primary amines (e.g., lysine (B10760008) residues) on the "bait" protein in the absence of light. This initial reaction forms a stable amide bond, effectively tagging the bait protein with the photoreactive azide group. Critically, any unreacted this compound can be removed at this stage, preventing it from reacting with the "prey" protein in the subsequent step.

In the second step, the azide-modified bait protein is introduced to the "prey" protein. Upon exposure to UV light (typically at 320-350 nm), the nitrophenyl azide group is activated, forming a highly reactive nitrene intermediate. This intermediate then rapidly and non-selectively forms a covalent bond with nearby molecules, effectively "capturing" the interacting prey protein.[3] This temporal control, afforded by the photoactivation step, is a significant benefit, allowing researchers to initiate the cross-linking at a precise moment when the protein-protein interaction is optimal.

This controlled, sequential approach dramatically reduces the likelihood of forming homodimers of the bait protein, a common and often confounding issue when using homobifunctional cross-linkers like DSS. With DSS, both reactive ends are simultaneously active, leading to a higher probability of one DSS molecule reacting with two identical bait proteins, especially at higher concentrations.

Quantitative Comparison: A Look at the Data

While direct, side-by-side quantitative comparisons of this compound and DSS in the literature are limited, the principles of their reaction mechanisms strongly suggest a higher yield of the desired heterodimeric conjugate with this compound. The purification step after the initial labeling of the bait protein with this compound effectively eliminates the potential for homodimer formation in the second, photo-activated step.

FeatureThis compound (Heterobifunctional, Photoreactive)DSS (Homobifunctional)
Reaction Steps Two-step (NHS-ester reaction followed by photoactivation)One-step
Control over Reaction High (Temporal control via photoactivation)Low (Reaction proceeds upon mixing)
Primary Amine Reactivity Yes (NHS-ester group)Yes (Both NHS-ester groups)
Potential for Homodimer Formation Minimized due to two-step process and purificationHigh
Potential for Polymerization ReducedHigher
Specificity of Second Reaction Non-specific C-H and N-H insertion upon photoactivationSpecific to primary amines

Experimental Protocols: A Practical Divide

The differing mechanisms of this compound and DSS translate to distinct experimental protocols.

Experimental Protocol: Two-Step Cross-Linking with this compound

This protocol is a generalized procedure and may require optimization for specific applications.

Step 1: Labeling of "Bait" Protein with this compound

  • Protein Preparation: Dissolve the purified "bait" protein in an amine-free buffer (e.g., phosphate (B84403) buffer, pH 7.2-8.0) to a final concentration of 1-5 mg/mL.

  • This compound Preparation: Immediately before use, dissolve this compound in an organic solvent such as DMSO to a stock concentration of 10-25 mM.

  • Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the protein solution. Incubate the reaction in the dark for 30-60 minutes at room temperature.

  • Removal of Excess Cross-linker: Remove unreacted this compound by dialysis against the reaction buffer or using a desalting column. This step is crucial to prevent non-specific labeling of the "prey" protein.

Step 2: Photo-Cross-Linking with "Prey" Protein

  • Incubation: Mix the this compound-labeled "bait" protein with the "prey" protein in a suitable interaction buffer. Allow the proteins to interact for a predetermined time.

  • Photoactivation: Expose the protein mixture to UV light at 320-350 nm for 5-15 minutes. The optimal exposure time should be determined empirically.

  • Analysis: The cross-linked products can then be analyzed by SDS-PAGE, Western blotting, or mass spectrometry to identify the interacting partners.

Experimental Protocol: One-Step Cross-Linking with DSS

This protocol is a generalized procedure and may require optimization for specific applications.[4]

  • Protein Preparation: Prepare a mixture of the "bait" and "prey" proteins in an amine-free buffer (e.g., phosphate buffer, pH 7.2-8.0) at appropriate concentrations.

  • DSS Preparation: Immediately before use, dissolve DSS in an organic solvent like DMSO to a stock concentration of 10-25 mM.

  • Reaction: Add a 10- to 50-fold molar excess of the DSS solution to the protein mixture. Incubate the reaction for 30-60 minutes at room temperature.

  • Quenching: Quench the reaction by adding a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM.

  • Analysis: Analyze the cross-linked products using standard techniques like SDS-PAGE, Western blotting, or mass spectrometry.

Visualizing the Difference: Reaction Mechanisms and Workflows

To further illustrate the advantages of this compound, the following diagrams, generated using the DOT language, visualize the distinct reaction pathways and experimental workflows.

ANB_NOS_Mechanism cluster_step1 Step 1: NHS-Ester Reaction (Dark) cluster_step2 Step 2: Photo-Cross-linking (UV Light) Bait Bait Protein (with Primary Amine) Labeled_Bait Azide-Labeled Bait Protein Bait->Labeled_Bait + this compound ANB_NOS This compound (NHS-ester + Photoreactive Azide) ANB_NOS->Labeled_Bait Removal Removal of Excess this compound Labeled_Bait->Removal Purification Excess_ANB_NOS Excess this compound Excess_ANB_NOS->Removal Labeled_Bait_2 Azide-Labeled Bait Protein Prey Prey Protein Crosslinked_Complex Covalently Cross-linked Bait-Prey Complex Prey->Crosslinked_Complex Activated_Bait Activated Bait (Nitrene Intermediate) Activated_Bait->Crosslinked_Complex + Prey Protein Labeled_Bait_2->Activated_Bait UV UV Light (320-350 nm) UV->Activated_Bait

Caption: this compound two-step cross-linking workflow.

DSS_Mechanism cluster_reaction One-Step Reaction Proteins Protein Mixture (Bait + Prey) Products Mixture of Products: - Bait-Prey Heterodimer - Bait-Bait Homodimer - Prey-Prey Homodimer - Polymers Proteins->Products + DSS DSS DSS (Homobifunctional) DSS->Products

Caption: DSS one-step cross-linking workflow.

Conclusion: Precision and Control for Robust Results

References

Validating ANB-NOS Cross-Linking with Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the certainty of protein-protein interactions is paramount. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for identifying these interactions and providing structural insights. Among the various cross-linking reagents, N-5-azido-2-nitrobenzoyloxysuccinimide (ANB-NOS) offers a two-step, controlled approach to capturing protein interactions. This guide provides a comprehensive comparison of validating this compound cross-linking results with mass spectrometry against alternative methods, supported by experimental data and detailed protocols.

This guide will delve into the specifics of the this compound cross-linking workflow, its validation using mass spectrometry, and how it compares to other widely-used techniques for studying protein-protein interactions.

Comparing this compound/MS with Alternative Validation Methods

The validation of protein-protein interactions identified through this compound cross-linking is crucial for reliable data. While mass spectrometry is the primary method for identifying the cross-linked peptides, other techniques can be employed to confirm these findings. Below is a comparison of this compound/MS with common alternative validation methods.

FeatureThis compound with Mass SpectrometryYeast Two-Hybrid (Y2H)Co-Immunoprecipitation (Co-IP)Label-Free Quantification MS
Principle Covalently captures proximal amino acids using a photoreactive cross-linker, followed by MS identification of cross-linked peptides.In vivo genetic method to detect binary protein interactions by reconstituting a functional transcription factor.In vitro/in vivo method to pull down a protein of interest and its binding partners using a specific antibody.Quantifies the relative abundance of proteins across different samples without isotopic labeling.
Type of Interaction Detected Direct and proximal interactions within a defined distance (spacer arm length of this compound).Primarily binary, direct interactions.Both direct and indirect interactions within a complex.Infers interaction changes based on protein abundance changes.
Cellular Context Can be performed in vitro on purified complexes or in vivo to capture interactions in a native environment.In vivo (in yeast), but interactions are tested in a non-native host.Can be performed with endogenous proteins in their native cellular environment.Performed on whole-cell lysates or subcellular fractions.
Strengths Provides spatial constraints, identifies interaction interfaces, and captures transient interactions. The two-step nature of this compound allows for greater control.[1]High-throughput screening of potential interaction partners.[2]Validates interactions under near-physiological conditions.Provides quantitative data on protein abundance changes that may correlate with interaction dynamics.
Limitations Can be technically challenging, potential for UV-induced artifacts, and data analysis can be complex.High rate of false positives and false negatives; interactions are not in the native organism for many proteins.[3]Can miss transient or weak interactions; antibody specificity is critical.Does not directly confirm interactions; changes in protein levels may not always correlate with interaction status.
Quantitative Data Can be made quantitative using isotopic labeling or label-free approaches to compare interaction strengths under different conditions.Typically provides qualitative (yes/no) interaction data.Can be made semi-quantitative by Western blotting.Inherently quantitative, providing relative protein abundance ratios.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. Below are protocols for this compound cross-linking followed by mass spectrometry analysis, and for validating these findings using the Yeast Two-Hybrid system.

This compound Cross-Linking and Mass Spectrometry Analysis Protocol

This protocol outlines the two-step cross-linking procedure using this compound, a heterobifunctional cross-linker with an amine-reactive N-hydroxysuccinimide (NHS) ester and a photoreactive nitrophenyl azide (B81097) group.

Materials:

  • Purified protein complex or cell lysate

  • This compound (dissolved in DMSO)

  • Reaction buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • UV lamp (365 nm)

  • SDS-PAGE equipment

  • In-gel or in-solution digestion reagents (Trypsin, DTT, Iodoacetamide)

  • Mass spectrometer (e.g., Orbitrap) coupled to a nano-LC system

Procedure:

  • Step 1: Amine-Reactive Labeling:

    • Incubate the protein sample (0.1-1 mg/mL) with a 20- to 50-fold molar excess of this compound in reaction buffer for 1-2 hours at room temperature or 4 hours at 4°C. This step conjugates the NHS-ester group of this compound to primary amines (lysine side chains and N-termini) on the protein(s).

    • Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 15 minutes at room temperature.

    • Remove excess, unreacted cross-linker by dialysis or using a desalting column.

  • Step 2: Photo-activated Cross-Linking:

    • Place the sample in a UV-transparent container on ice.

    • Expose the sample to UV light (365 nm) for 10-30 minutes. The distance from the lamp and the irradiation time should be optimized for each experimental setup. This step activates the nitrophenyl azide group, which then non-specifically reacts with nearby amino acid residues, forming a covalent cross-link.

  • Sample Preparation for Mass Spectrometry:

    • Visualize the cross-linked products by running the sample on an SDS-PAGE gel. Excise the bands corresponding to the cross-linked complex.

    • Perform in-gel digestion:

      • Destain the gel pieces.

      • Reduce the proteins with DTT.

      • Alkylate with iodoacetamide.

      • Digest with trypsin overnight at 37°C.

    • Alternatively, for in-solution digestion, denature the cross-linked sample, reduce, alkylate, and digest with trypsin.

  • Mass Spectrometry Analysis:

    • Analyze the extracted peptides by nano-LC-MS/MS.

    • Acquire data in a data-dependent mode, selecting for precursor ions with higher charge states (≥3+), which are more likely to be cross-linked peptides.

  • Data Analysis:

    • Use specialized software (e.g., MeroX, pLink, XlinkX) to identify the cross-linked peptides from the MS/MS spectra.[4]

    • The software will search the data against a protein sequence database to identify the specific amino acid residues that are cross-linked.

Yeast Two-Hybrid (Y2H) Protocol for Validation

This protocol describes how to validate a specific protein-protein interaction identified by this compound/MS using a targeted Y2H assay.

Materials:

  • Yeast strains (e.g., AH109, Y187)

  • Y2H vectors (bait vector, e.g., pGBKT7; prey vector, e.g., pGADT7)

  • Plasmids encoding the two interacting proteins of interest

  • Yeast transformation reagents

  • Selective growth media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)

Procedure:

  • Cloning:

    • Clone the coding sequence of one interacting protein into the bait vector and the other into the prey vector.

  • Yeast Transformation:

    • Transform the bait plasmid into one yeast strain (e.g., AH109) and the prey plasmid into the other (e.g., Y187).

  • Mating:

    • Mate the two haploid yeast strains containing the bait and prey plasmids by co-culturing them.

  • Selection:

    • Plate the diploid yeast on selective media.

    • Growth on SD/-Trp/-Leu confirms the presence of both plasmids.

    • Growth on high-stringency selective media (SD/-Trp/-Leu/-His/-Ade) indicates a positive interaction, as the reporter genes (HIS3 and ADE2) are only expressed when the bait and prey proteins interact and reconstitute the transcription factor.

  • Controls:

    • Include positive controls (known interacting proteins) and negative controls (non-interacting proteins) to ensure the assay is working correctly.

Visualizing Workflows and Pathways

To better understand the experimental processes and the underlying biological mechanisms, diagrams are provided below.

ANB_NOS_Workflow cluster_step1 Step 1: Amine-Reactive Labeling cluster_step2 Step 2: Photo-activated Cross-Linking cluster_ms Mass Spectrometry Analysis P Protein Complex Mix Incubate P->Mix ANB This compound ANB->Mix Quench Quench Reaction Mix->Quench Purify Remove Excess Cross-linker Quench->Purify LabeledP Labeled Protein Complex Purify->LabeledP Irradiate Irradiate LabeledP->Irradiate UV UV Light (365nm) UV->Irradiate CrosslinkedP Cross-linked Protein Complex Irradiate->CrosslinkedP Digest Proteolytic Digestion CrosslinkedP->Digest LCMS LC-MS/MS Digest->LCMS Data Data Analysis (e.g., MeroX) LCMS->Data Result Identified Cross-linked Peptides Data->Result

Figure 1. Workflow for this compound cross-linking and mass spectrometry analysis.

Y2H_Validation cluster_cloning Vector Construction cluster_yeast Yeast Transformation & Mating cluster_selection Selection & Results P1 Protein 1 Bait Bait Vector (pGBKT7) P1->Bait P2 Protein 2 Prey Prey Vector (pGADT7) P2->Prey BaitP1 Bait-Protein 1 Bait->BaitP1 PreyP2 Prey-Protein 2 Prey->PreyP2 TransA Transform BaitP1->TransA TransAlpha Transform PreyP2->TransAlpha YeastA Yeast Strain A YeastA->TransA YeastAlpha Yeast Strain α YeastAlpha->TransAlpha Mating Mate TransA->Mating TransAlpha->Mating Diploid Diploid Yeast Mating->Diploid LowStringency Low Stringency (SD/-Trp/-Leu) Diploid->LowStringency HighStringency High Stringency (SD/-Trp/-Leu/-His/-Ade) LowStringency->HighStringency Growth Growth HighStringency->Growth If interaction NoGrowth No Growth HighStringency->NoGrowth If no interaction Interaction Interaction Confirmed Growth->Interaction NoInteraction Interaction Not Confirmed NoGrowth->NoInteraction

Figure 2. Yeast Two-Hybrid workflow for validating protein-protein interactions.

By combining the controlled cross-linking capabilities of this compound with the analytical power of mass spectrometry and validating the findings with orthogonal methods, researchers can achieve a high degree of confidence in their protein-protein interaction data. This integrated approach is invaluable for mapping interaction networks, understanding protein complex architecture, and guiding drug discovery efforts.

References

Confirming Protein Interactions Identified by ANB-NOS: A Comparative Guide to Validation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, identifying protein-protein interactions (PPIs) is a critical step in elucidating cellular pathways and discovering novel therapeutic targets. The use of photo-reactive cross-linking agents like ANB-NOS (N-5-Azido-2-nitrobenzoyloxysuccinimide) coupled with mass spectrometry (XL-MS) has become a powerful tool for capturing both stable and transient protein interactions in their native cellular environment. However, the candidate interactions identified through this discovery method require rigorous validation using orthogonal techniques. This guide provides a detailed comparison of common methods used to confirm PPIs discovered with this compound, offering insights into their principles, protocols, and relative performance.

Introduction to this compound Cross-Linking

This compound is a hetero-bifunctional cross-linking reagent that enables a controlled, two-step process for covalently linking interacting proteins.[1][2] This method offers a distinct advantage over one-step cross-linking approaches by minimizing random, non-specific cross-linking. The first step involves the reaction of the N-hydroxysuccinimide (NHS) ester group of this compound with primary amines (e.g., lysine (B10760008) residues) on the "bait" protein. In the second step, the azido (B1232118) group is photo-activated by UV light, leading to the formation of a reactive nitrene that covalently bonds with nearby molecules, including interacting "prey" proteins.[1][2] This process effectively "freezes" the protein interaction, allowing for subsequent purification and identification by mass spectrometry. The ability to control the photo-activation step provides a temporal handle on the cross-linking reaction, which is particularly useful for studying dynamic interactions or conformational changes within protein complexes.[1]

The Workflow: From Discovery to Validation

The overall process of identifying and confirming protein-protein interactions using this compound begins with the cross-linking experiment, followed by mass spectrometry to identify the cross-linked peptides and, by extension, the interacting proteins. Once a list of candidate interactors is generated, orthogonal validation methods are employed to confirm the authenticity of these interactions.

Protein Interaction Discovery and Validation Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase discovery_start Start: Cell/Tissue Lysate anb_nos Two-Step Cross-linking with this compound discovery_start->anb_nos Step 1 enrichment Enrichment of Cross-linked Complexes anb_nos->enrichment Step 2 ms_analysis LC-MS/MS Analysis enrichment->ms_analysis Step 3 data_analysis Data Analysis & Candidate Identification ms_analysis->data_analysis Step 4 co_ip Co-Immunoprecipitation (Co-IP) data_analysis->co_ip Validate with pla Proximity Ligation Assay (PLA) data_analysis->pla Validate with western_blot Western Blot data_analysis->western_blot Validate with final_confirmation Confirmed Protein-Protein Interaction co_ip->final_confirmation pla->final_confirmation western_blot->final_confirmation

Figure 1. A generalized workflow for the discovery of protein-protein interactions using this compound cross-linking followed by validation with orthogonal methods.

Comparison of Validation Methods

Once candidate interacting proteins are identified through this compound cross-linking and mass spectrometry, it is crucial to validate these findings using independent methods. The most commonly employed techniques are Co-Immunoprecipitation (Co-IP), Proximity Ligation Assay (PLA), and Western Blotting. Each method offers distinct advantages and is suited for different experimental contexts.

FeatureCo-Immunoprecipitation (Co-IP)Proximity Ligation Assay (PLA)Western Blot
Principle Pull-down of a "bait" protein and its interacting partners using a specific antibody.In situ detection of protein proximity (<40 nm) using antibody pairs linked to DNA oligos that are amplified and visualized.[3][4]Detection of specific proteins in a complex mixture after separation by size.[5]
Interaction Type Primarily detects stable interactions in solution.[6]Detects transient and stable interactions in situ.[3]Confirms the presence of a protein in a co-precipitated sample.
Sensitivity Moderate; can be challenging for low-abundance proteins.[6]High; capable of detecting interactions at endogenous expression levels.[3][4][7]High, but dependent on antibody quality.
Specificity Can be prone to non-specific binding, requiring careful controls.[6]High, due to the requirement of two independent antibody binding events in close proximity.[3][4][7]High, determined by the specificity of the primary antibody.
Localization Data No; performed on cell lysates.Yes; provides subcellular localization of the interaction.[4][8]No; performed on cell lysates.
Quantitative? Semi-quantitative at best, often qualitative.[9][10][11]Quantitative; the number of fluorescent spots can be counted.[4]Semi-quantitative with proper normalization.[10]
Throughput Low to medium.Medium to high.High.

Experimental Protocols

Two-Step Cross-Linking with this compound

This protocol outlines the general steps for using this compound to cross-link interacting proteins.

  • Protein Preparation: Purify the "bait" protein or prepare a cell lysate containing the protein complex of interest. Ensure the buffer is amine-free (e.g., HEPES, PBS) at a pH of 7-9 for the NHS ester reaction.[12]

  • NHS Ester Reaction: Add this compound to the protein sample at a 5- to 50-fold molar excess.[12] Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C to allow the NHS ester to react with primary amines on the bait protein.

  • Removal of Excess Cross-linker: Remove unreacted this compound by dialysis or using a desalting column to prevent non-specific cross-linking in the subsequent step.

  • Photo-activation: Expose the sample to UV light at 320-350 nm for 5-15 minutes on ice.[2] This activates the azido group, which will react with nearby molecules, including interacting proteins.

  • Quenching: Quench the reaction by adding a scavenger molecule, such as dithiothreitol (B142953) (DTT), to a final concentration of 20-50 mM.

  • Analysis: The cross-linked protein complexes can then be analyzed by SDS-PAGE, followed by in-gel digestion and mass spectrometry to identify the interacting proteins.[13][14][15]

This compound Two-Step Cross-Linking Mechanism cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Photo-activation and Cross-linking Bait Bait Protein (with -NH2) Bait_ANB_NOS Bait-ANB-NOS Conjugate Bait->Bait_ANB_NOS ANB_NOS This compound ANB_NOS->Bait_ANB_NOS Bait_Prey_Complex Cross-linked Bait-Prey Complex Bait_ANB_NOS->Bait_Prey_Complex Prey Prey Protein Prey->Bait_Prey_Complex UV UV Light (320-350 nm) UV->Bait_Prey_Complex

Figure 2. The two-step mechanism of this compound cross-linking.
Co-Immunoprecipitation (Co-IP)

This protocol provides a general workflow for performing Co-IP to validate a putative protein-protein interaction.

  • Cell Lysis: Lyse cells in a non-denaturing buffer to maintain protein-protein interactions. The buffer should contain protease inhibitors.

  • Pre-clearing (Optional): Incubate the cell lysate with beads (e.g., Protein A/G agarose) to reduce non-specific binding.

  • Antibody Incubation: Add a primary antibody specific to the "bait" protein to the lysate and incubate for 1-4 hours or overnight at 4°C with gentle rotation.

  • Immunoprecipitation: Add Protein A/G beads to the lysate and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western Blot using an antibody against the putative "prey" protein.[5]

Co-Immunoprecipitation Workflow Lysate Cell Lysate (Bait + Prey Proteins) Antibody Add Bait-specific Antibody Lysate->Antibody Beads Add Protein A/G Beads Antibody->Beads Wash Wash to Remove Non-specific Proteins Beads->Wash Elute Elute Bait-Prey Complex Wash->Elute Analyze Analyze by Western Blot for Prey Elute->Analyze

Figure 3. A simplified workflow for Co-Immunoprecipitation.
Proximity Ligation Assay (PLA)

This protocol describes the key steps for performing a PLA experiment.

  • Sample Preparation: Fix and permeabilize cells or tissue sections on a slide.

  • Blocking: Block the sample to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the sample with two primary antibodies raised in different species, one for the "bait" and one for the "prey" protein.[3]

  • PLA Probe Incubation: Add species-specific secondary antibodies (PLA probes) that are conjugated to unique DNA oligonucleotides.[3][4]

  • Ligation: If the two proteins are in close proximity (<40 nm), the oligonucleotides on the PLA probes are close enough to be ligated into a circular DNA molecule by adding a ligase.[3][4]

  • Amplification: Add a DNA polymerase to perform rolling circle amplification of the circular DNA template, generating a long DNA product.[4][8]

  • Detection: Add fluorescently labeled oligonucleotides that hybridize to the amplified DNA.

  • Imaging: Visualize the fluorescent spots using a fluorescence microscope. Each spot represents a single protein-protein interaction.[4][8]

Proximity Ligation Assay Principle cluster_binding 1. Antibody Binding cluster_ligation 2. Ligation cluster_amplification 3. Amplification & Detection Bait Bait Protein Ab1 Primary Ab 1 Bait->Ab1 Prey Prey Protein Ab2 Primary Ab 2 Prey->Ab2 Probe1 PLA Probe (+) Ab1->Probe1 Probe2 PLA Probe (-) Ab2->Probe2 Circular_DNA Circular DNA Formation (<40nm proximity) Probe1->Circular_DNA Probe2->Circular_DNA Amplified_DNA Rolling Circle Amplification Circular_DNA->Amplified_DNA Fluorescent_Signal Fluorescent Signal Amplified_DNA->Fluorescent_Signal

Figure 4. The principle of the Proximity Ligation Assay.

Conclusion

The confirmation of protein-protein interactions discovered through this compound cross-linking is essential for generating high-confidence interaction maps. While Co-Immunoprecipitation followed by Western Blotting is a classic and reliable approach, the Proximity Ligation Assay offers higher sensitivity and the added benefit of in situ visualization. The choice of validation method will depend on the specific biological question, the nature of the proteins involved, and the available resources. For a comprehensive and robust validation, employing at least two orthogonal methods is highly recommended. By combining the discovery power of this compound with the stringency of these validation techniques, researchers can confidently map the intricate networks of protein interactions that govern cellular life.

References

A Researcher's Guide to ANB-NOS Cross-Linking: Ensuring Specificity with Robust Negative Controls

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the heterobifunctional cross-linker ANB-NOS (N-5-Azido-2-nitrobenzoyloxysuccinimide), establishing rigorous negative controls is paramount to validating the specificity of protein-protein interactions. This guide provides a comparative overview of essential negative control experiments for this compound cross-linking, complete with experimental protocols, supporting data, and a comparison with alternative cross-linking agents.

This compound is a versatile tool for covalently trapping interacting proteins. Its design features two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like the side chain of lysine (B10760008) residues), and a photoreactive nitrophenyl azide (B81097) group that, upon activation with UV light, forms a reactive nitrene that can insert into various chemical bonds in close proximity. This dual-reactivity necessitates a multi-faceted approach to negative controls to account for potential non-specific interactions arising from either functional group.

Comparison of Negative Control Strategies for this compound Cross-Linking

To ensure that the observed cross-linking is a direct result of the specific protein interaction and the complete, intended reaction of the this compound molecule, a series of negative control experiments should be performed in parallel with the primary cross-linking experiment. The following table summarizes the key negative controls, their purpose, and expected outcomes.

Negative Control Purpose Principle Expected Outcome (Relative to Positive Control)
No UV Irradiation To confirm the light-dependent activation of the nitrophenyl azide group.The nitrophenyl azide group remains inert without UV exposure, preventing the second step of the cross-linking reaction.No or significantly reduced formation of cross-linked protein complexes.
NHS-Ester Quenching To verify that the initial NHS-ester reaction with the primary amine is necessary for cross-linking.A quenching agent with a primary amine (e.g., Tris or glycine) is added in excess to react with and deactivate the NHS-ester of this compound before it can bind to the target protein.No or significantly reduced formation of cross-linked protein complexes.
Competition with Non-Interacting Protein To demonstrate the specificity of the protein-protein interaction.An excess of a non-interacting protein is added to the reaction. If the interaction is specific, the target proteins should still preferentially cross-link.Minimal to no cross-linking with the non-interacting protein. The primary cross-linked product should still be observed.
Hydrolyzed this compound To control for any non-covalent interactions that might be stabilized by the presence of the cross-linker molecule itself.This compound is pre-incubated in an aqueous buffer to allow for the hydrolysis of the NHS-ester, rendering it inactive.No formation of cross-linked protein complexes.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for a typical this compound cross-linking experiment and its corresponding negative controls.

Protocol 1: Positive Control - this compound Cross-Linking
  • Protein Preparation: Prepare a solution of the interacting proteins (Protein A and Protein B) in an amine-free buffer (e.g., HEPES or PBS, pH 7.2-8.0) at a suitable concentration (typically in the µM range).

  • NHS-Ester Reaction: Add this compound (dissolved in a compatible organic solvent like DMSO) to the protein solution at a molar excess (e.g., 20-fold) and incubate for 30-60 minutes at room temperature in the dark to allow the NHS-ester to react with primary amines on one of the proteins (e.g., Protein A).

  • Removal of Excess Cross-linker (Optional but Recommended): Remove unreacted this compound using a desalting column or dialysis against the reaction buffer.

  • Photo-activation: Expose the sample to UV light (typically 320-350 nm) for 5-15 minutes on ice to activate the nitrophenyl azide group and induce cross-linking to the interacting protein (Protein B).

  • Quenching: Quench the reaction by adding a primary amine-containing buffer (e.g., Tris-HCl to a final concentration of 50 mM).

  • Analysis: Analyze the reaction products by SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 2: Negative Control - No UV Irradiation
  • Follow steps 1-3 of the Positive Control protocol.

  • Incubation without UV: Instead of UV exposure, incubate the sample on ice in the dark for the same duration as the photo-activation step in the positive control.

  • Follow steps 5 and 6 of the Positive Control protocol.

Protocol 3: Negative Control - NHS-Ester Quenching
  • Prepare Quenched this compound: Pre-incubate the this compound solution with a high concentration of a quenching agent (e.g., 1 M Tris-HCl, pH 8.0) for 30 minutes at room temperature in the dark.

  • Add Quenched Cross-linker to Proteins: Add the pre-quenched this compound mixture to the protein solution.

  • Follow steps 3-6 of the Positive Control protocol.

Visualizing the Workflow and Signaling Pathways

To better understand the experimental logic and the underlying molecular events, the following diagrams have been generated using Graphviz.

ANB_NOS_Crosslinking_Workflow cluster_positive Positive Control cluster_no_uv Negative Control: No UV cluster_quench Negative Control: NHS Quench P_Start Protein A + Protein B P_Add_ANB Add this compound P_Start->P_Add_ANB P_NHS_Reaction NHS-Ester Reaction (Dark) P_Add_ANB->P_NHS_Reaction P_UV_Activation UV Activation (320-350 nm) P_NHS_Reaction->P_UV_Activation P_Crosslink Cross-linked Complex (A-X-B) P_UV_Activation->P_Crosslink P_Quench Quench P_Crosslink->P_Quench P_Analysis Analysis (SDS-PAGE, MS) P_Quench->P_Analysis NUV_Start Protein A + Protein B NUV_Add_ANB Add this compound NUV_Start->NUV_Add_ANB NUV_NHS_Reaction NHS-Ester Reaction (Dark) NUV_Add_ANB->NUV_NHS_Reaction NUV_No_UV No UV Irradiation (Dark Incubation) NUV_NHS_Reaction->NUV_No_UV NUV_No_Crosslink No Cross-linking NUV_No_UV->NUV_No_Crosslink NUV_Quench Quench NUV_No_Crosslink->NUV_Quench NUV_Analysis Analysis NUV_Quench->NUV_Analysis Q_Start Protein A + Protein B Q_Add_Quenched Add Quenched this compound Q_Start->Q_Add_Quenched Q_Quench_ANB Pre-quench this compound with Tris/Glycine Q_Quench_ANB->Q_Add_Quenched Q_No_NHS_Reaction No NHS-Ester Reaction Q_Add_Quenched->Q_No_NHS_Reaction Q_UV_Activation UV Activation Q_No_NHS_Reaction->Q_UV_Activation Q_No_Crosslink No Cross-linking Q_UV_Activation->Q_No_Crosslink Q_Analysis Analysis Q_No_Crosslink->Q_Analysis

Caption: Experimental workflow for this compound cross-linking and its negative controls.

ANB_NOS_Mechanism cluster_step1 Step 1: NHS-Ester Reaction (Amine-reactive) cluster_step2 Step 2: Photo-activation and Cross-linking ANB_NOS This compound Intermediate This compound conjugated to Protein A ANB_NOS->Intermediate Reacts with -NH2 Protein_A Protein A (with Primary Amine) Protein_A->Intermediate Nitrene Reactive Nitrene Intermediate Intermediate->Nitrene Activation UV_Light UV Light (320-350 nm) UV_Light->Nitrene Crosslinked_Complex Covalently Cross-linked Protein A - Protein B Complex Nitrene->Crosslinked_Complex Inserts into C-H, N-H, or O-H bonds Protein_B Interacting Protein B Protein_B->Crosslinked_Complex

A Comparative Guide to ANB-NOS Cross-linking: Reproducibility and Variability in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of protein cross-linking reagents is paramount for generating reliable and reproducible data. This guide provides an objective comparison of ANB-NOS (N-5-azido-2-nitrobenzyloxysuccinimide) cross-linking, focusing on its reproducibility and variability in the context of alternative methods. Experimental data and detailed protocols are presented to aid in the selection of the most appropriate cross-linking strategy for your research needs.

Introduction to this compound Cross-linking

This compound is a heterobifunctional and photoreactive cross-linking agent. Its structure features two key reactive groups: an N-hydroxysuccinimide (NHS) ester and a nitrophenyl azide (B81097) group. The NHS ester specifically reacts with primary amines (such as the side chain of lysine (B10760008) residues and the N-terminus of proteins) in an acylation reaction. The nitrophenyl azide group is photo-activatable; upon exposure to UV light (typically between 320-350 nm), it forms a highly reactive nitrene intermediate that can insert into C-H or N-H bonds in its immediate vicinity, thus forming a covalent cross-link.[1]

A significant advantage of this compound is its utility in two-step cross-linking procedures.[1] This method offers greater control over the cross-linking reaction compared to one-step methods. In the first step, the NHS ester of this compound is reacted with the primary amines of one purified protein. After removing the excess, unreacted cross-linker, the modified protein is then introduced to its binding partner(s). The second step involves photo-activation with UV light to initiate the cross-linking via the nitrophenyl azide group. This sequential approach minimizes the formation of unwanted homodimers and non-specific cross-links, leading to cleaner and more easily interpretable results.[1]

Reproducibility and Variability of this compound

While this compound offers the benefit of controlled, two-step cross-linking, it is essential to consider the potential for variability. The efficiency of the photoreactive nitrene insertion can be influenced by several factors, including the duration and intensity of UV exposure, the concentration of the protein complex, and the presence of quenching reagents.

Comparison with Alternative Cross-linking Reagents

To provide a comprehensive overview, the following table compares the key features of this compound with other commonly used cross-linking reagents.

FeatureThis compoundSulfo-SANPAHDSS (Disuccinimidyl suberate)BS3 (Bis(sulfosuccinimidyl) suberate)MS-cleavable Cross-linkers (e.g., DSSO)
Reactive Groups NHS ester, Nitrophenyl azideSulfo-NHS ester, Nitrophenyl azideNHS ester, NHS esterSulfo-NHS ester, Sulfo-NHS esterNHS ester, NHS ester (with cleavable spacer)
Functionality Heterobifunctional, PhotoreactiveHeterobifunctional, PhotoreactiveHomobifunctionalHomobifunctionalHomobifunctional, MS-cleavable
Spacer Arm Length 7.7 Å18.2 Å11.4 Å11.4 ÅVaries (e.g., 10.1 Å for DSSO)
Solubility Insoluble in waterWater-solubleInsoluble in waterWater-solubleGenerally soluble
Cleavability Non-cleavableNon-cleavableNon-cleavableNon-cleavableCleavable by CID in MS
Key Advantages Two-step reaction minimizes non-specific cross-linking.[1]Water-soluble version of SANPAH, suitable for cell surface cross-linking.Simple one-step reaction for amine-to-amine cross-linking.Water-soluble version of DSS, ideal for cell surface applications.Simplifies mass spectrometry data analysis by allowing fragmentation of individual peptides.
Key Disadvantages Variability in photoreaction, non-cleavable spacer complicates MS analysis.Longer spacer arm may not be suitable for all interactions.Can lead to a high degree of non-specific cross-linking and polymerization.Similar to DSS, can result in non-specific cross-linking.Can be more expensive than traditional cross-linkers.

Experimental Protocols

Detailed Protocol for Two-Step Cross-linking using this compound

This protocol is adapted from the general principles of two-step cross-linking with heterobifunctional reagents.[1]

Materials:

  • Protein A (purified) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Protein B (binding partner of Protein A) in a compatible buffer

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • UV lamp (320-350 nm)

  • Dialysis or desalting column

Procedure:

Step 1: Modification of Protein A with this compound

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Add a 10- to 50-fold molar excess of the this compound solution to the purified Protein A solution. The optimal ratio should be determined empirically.

  • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Remove the excess, unreacted this compound and quenching buffer by dialysis against the reaction buffer or by using a desalting column.

Step 2: Cross-linking with Protein B

  • Mix the this compound-modified Protein A with an equimolar amount or a slight excess of Protein B.

  • Incubate the mixture for a sufficient time to allow for complex formation (this will depend on the binding kinetics of the proteins).

  • Expose the sample to UV light (320-350 nm) for 10-30 minutes on ice. The optimal exposure time and distance from the lamp should be determined empirically to maximize cross-linking and minimize protein damage.

  • The cross-linked sample is now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.

Visualizing Cross-linking Workflows and Signaling Pathways

Experimental Workflow for Two-Step Cross-linking

G cluster_step1 Step 1: Modification of Bait Protein cluster_step2 Step 2: Cross-linking cluster_analysis Downstream Analysis ProtA Purified Bait Protein (Protein A) ANB_NOS This compound ProtA->ANB_NOS React with NHS ester Modified_ProtA This compound-Modified Protein A ANB_NOS->Modified_ProtA Quench Quenching & Purification Modified_ProtA->Quench Complex Protein A-B Complex Quench->Complex Incubate with ProtB Prey Protein (Protein B) ProtB->Complex UV UV Activation (320-350nm) Complex->UV Photo-activation of azide Crosslinked_Complex Covalently Cross-linked Complex UV->Crosslinked_Complex Analysis SDS-PAGE / Mass Spectrometry Crosslinked_Complex->Analysis

Caption: Workflow for two-step cross-linking using this compound.

Application in Studying Protein-Protein Interactions in Apoptosis

While specific studies detailing the use of this compound in apoptosis research are not abundant, the principles of cross-linking can be applied to map interactions within this critical signaling pathway. For instance, this compound could be used to identify binding partners of key apoptotic proteins like caspases or Bcl-2 family members.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathReceptor Death Receptor (e.g., Fas, TNFR1) DISC DISC Formation DeathReceptor->DISC DeathLigand Death Ligand (e.g., FasL, TNF-α) DeathLigand->DeathReceptor Caspase8 Active Caspase-8 DISC->Caspase8 Activation Procaspase8 Pro-caspase-8 Procaspase8->DISC Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Bid Bid Caspase8->Bid Cleavage Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apoptosome Apoptosome CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 Activation Substrates Cellular Substrates Caspase3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis tBid tBid Bid->tBid tBid->Mitochondrion Promotes release

Caption: Simplified overview of major apoptosis signaling pathways.

Conclusion

This compound remains a valuable tool for protein-protein interaction studies, particularly when control over the cross-linking reaction is critical. The two-step protocol minimizes non-specific interactions, which can be a significant advantage. However, researchers must be aware of the potential for variability inherent in the photo-activation step and the challenges this may pose for downstream analysis. The choice of cross-linker should always be guided by the specific experimental goals, the nature of the proteins being studied, and the analytical methods to be employed. For studies requiring high-throughput analysis and unambiguous identification of cross-linked peptides, newer generation MS-cleavable cross-linkers may offer a more robust and reproducible solution.

References

A Researcher's Guide to Quantitative Cross-Linking: Isotope-Labeled ANB-NOS in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to elucidate protein interactions and conformational changes, quantitative cross-linking mass spectrometry (QCLMS) has emerged as a powerful technique. This guide provides a comparative overview of isotope-labeled N-5-azido-2-nitrobenzoyloxysuccinimide (ANB-NOS) and other common cross-linking reagents, supported by experimental data and detailed protocols to aid in experimental design and execution.

Probing Protein Dynamics with Precision

Understanding the dynamic nature of protein interactions is crucial for deciphering cellular signaling pathways and for the development of targeted therapeutics. QCLMS allows for the relative quantification of protein-protein interactions and conformational shifts between different cellular states. This is often achieved by employing isotope-labeled cross-linkers, which introduce a specific mass difference that can be detected by mass spectrometry, enabling the distinction and quantification of cross-linked peptides from different experimental conditions.

This guide focuses on the application of isotope-labeled this compound, a heterobifunctional and photoreactive cross-linker, and compares its utility with two other widely used reagents: the homobifunctional amine-reactive cross-linker Bis(sulfosuccinimidyl)suberate (BS3) and the heterobifunctional, photoreactive cross-linker Sulfosuccinimidyl 4,4'-azipentanoate (sulfo-SDA).

Comparative Performance of Quantitative Cross-Linking Reagents

The choice of cross-linking reagent is critical and depends on the specific research question, the nature of the protein or protein complex under investigation, and the desired depth of structural information. Below is a summary of key performance metrics for isotope-labeled this compound, BS3, and sulfo-SDA.

FeatureIsotope-Labeled this compound (d4/d0)Isotope-Labeled BS3 (d4/d0)Isotope-Labeled Sulfo-SDA (d4/d0)
Reactivity Amine-reactive (NHS-ester) & Photoreactive (Nitrophenyl azide)Amine-reactive (NHS-ester)Amine-reactive (NHS-ester) & Photoreactive (Diazirine)
Specificity NHS-ester targets primary amines (e.g., Lysine). Photoreactive group reacts non-specifically with C-H and N-H bonds upon UV activation.Targets primary amines (e.g., Lysine).NHS-ester targets primary amines (e.g., Lysine). Photoreactive group reacts with any amino acid upon UV activation.
Spacer Arm Length 7.7 Å11.4 Å4.9 Å
Cross-Linking Efficiency Moderate to High (two-step reaction can optimize)HighHigh
Identified Cross-Links Potentially High (photoreactivity allows for broader capture)Moderate to HighHigh
Quantification Accuracy High (MS1-based quantification)High (MS1-based quantification)[1][2][3]High (MS1-based quantification)
Advantages Two-step cross-linking minimizes random collisions. Photoreactivity captures interactions not involving primary amines.Well-established protocols. High reactivity and efficiency for lysine-rich interfaces.Short spacer arm for capturing very close interactions. Diazirine photoreactivity is highly efficient.
Disadvantages Requires UV activation step. Potential for side reactions with photoreactive group. Lack of extensive published quantitative data.Limited to interactions involving primary amines. Longer spacer arm may not capture tight interactions.Requires UV activation step. Shorter spacer arm may miss some interactions.

Experimental Protocols

Detailed methodologies are crucial for reproducible QCLMS experiments. Below are protocols for quantitative cross-linking using isotope-labeled this compound, BS3, and sulfo-SDA.

Protocol 1: Quantitative Cross-Linking with Isotope-Labeled this compound (d4/d0)

This protocol outlines a two-step approach that leverages the heterobifunctional nature of this compound to provide greater control over the cross-linking reaction.

Materials:

  • Isotope-labeled this compound (e.g., d0-ANB-NOS and d4-ANB-NOS)

  • Protein of interest in a suitable buffer (e.g., HEPES, pH 7.5)

  • UV lamp (320-350 nm)

  • Quenching solution (e.g., Tris-HCl)

  • Reagents for SDS-PAGE and in-gel digestion (e.g., trypsin)

  • Mass spectrometer

Procedure:

Step 1: NHS-Ester Labeling

  • Prepare two samples of your protein of interest at the same concentration in a non-amine-containing buffer.

  • To "Sample A," add d0-ANB-NOS to a final concentration of 1 mM.

  • To "Sample B," add d4-ANB-NOS to a final concentration of 1 mM.

  • Incubate both samples in the dark at room temperature for 30-60 minutes to allow the NHS-ester to react with primary amines.

  • Quench the NHS-ester reaction by adding Tris-HCl to a final concentration of 50 mM and incubate for 15 minutes.

  • Optional but recommended: Purify the labeled proteins to remove excess cross-linker.

Step 2: Photo-Activation and Cross-Linking

  • Combine "Sample A" and "Sample B" in a 1:1 ratio.

  • Expose the mixed sample to UV light (320-350 nm) on ice for 15-30 minutes to activate the nitrophenyl azide (B81097) group and induce cross-linking.

  • The sample is now ready for downstream processing.

Step 3: Sample Processing and Mass Spectrometry

  • Separate the cross-linked proteins by SDS-PAGE.

  • Excise the protein bands of interest and perform in-gel digestion with trypsin.

  • Extract the peptides and analyze them by LC-MS/MS.

  • Identify cross-linked peptides using specialized software (e.g., pLink, Xi, MeroX).

  • Quantify the relative abundance of d0- and d4-labeled cross-linked peptides based on the extracted ion chromatograms of the precursor ions.

Protocol 2: Quantitative Cross-Linking with Isotope-Labeled BS3 (d4/d0)

This protocol is a well-established method for quantitative analysis of protein interactions involving lysine (B10760008) residues.

Materials:

  • Isotope-labeled BS3 (e.g., d0-BS3 and d4-BS3)

  • Protein of interest in a suitable buffer (e.g., HEPES, pH 7.5)

  • Quenching solution (e.g., Tris-HCl or ammonium (B1175870) bicarbonate)

  • Reagents for SDS-PAGE and in-gel digestion (e.g., trypsin)

  • Mass spectrometer

Procedure:

  • Prepare two samples of your protein complex, one for each condition to be compared (e.g., "Condition 1" and "Condition 2").

  • To the sample in "Condition 1," add d0-BS3 to a final concentration of 1-2 mM.

  • To the sample in "Condition 2," add d4-BS3 to a final concentration of 1-2 mM.

  • Incubate both reactions for 30-60 minutes at room temperature.

  • Quench the reactions by adding Tris-HCl or ammonium bicarbonate to a final concentration of 20-50 mM and incubate for 15 minutes.

  • Combine the two samples in a 1:1 ratio.

  • Proceed with SDS-PAGE, in-gel digestion, and LC-MS/MS analysis as described in Protocol 1, Step 3.

Protocol 3: Quantitative Cross-Linking with Isotope-Labeled Sulfo-SDA (d4/d0)

This protocol is suitable for capturing a broad range of interactions due to the non-specific reactivity of the diazirine group.

Materials:

  • Isotope-labeled Sulfo-SDA (e.g., d0-Sulfo-SDA and d4-Sulfo-SDA)

  • Protein of interest in a suitable buffer (e.g., HEPES, pH 7.5)

  • UV lamp (350-370 nm)

  • Quenching solution (e.g., Tris-HCl)

  • Reagents for SDS-PAGE and in-gel digestion (e.g., trypsin)

  • Mass spectrometer

Procedure:

Step 1: NHS-Ester Labeling

  • Prepare two samples of your protein of interest at the same concentration in a non-amine-containing buffer.

  • To "Sample A," add d0-Sulfo-SDA.

  • To "Sample B," add d4-Sulfo-SDA.

  • Incubate both samples in the dark at room temperature for 30-60 minutes.

Step 2: Photo-Activation and Cross-Linking

  • Combine "Sample A" and "Sample B" in a 1:1 ratio.

  • Expose the mixed sample to UV light (350-370 nm) on ice for 10-20 minutes.

Step 3: Sample Processing and Mass Spectrometry

  • Proceed with quenching, SDS-PAGE, in-gel digestion, and LC-MS/MS analysis as described in Protocol 1.

Visualizing Workflows and Pathways

Diagrams are essential for understanding the complex workflows and signaling pathways investigated using QCLMS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_crosslinking Cross-Linking cluster_analysis Analysis p1 Protein Sample 1 (Condition A) cl1 Add Isotope-Labeled Cross-Linker (Light) p1->cl1 p2 Protein Sample 2 (Condition B) cl2 Add Isotope-Labeled Cross-Linker (Heavy) p2->cl2 mix Mix Samples 1:1 cl1->mix cl2->mix digest Proteolytic Digestion mix->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis & Quantification lcms->data anb_nos_workflow start Start: Two Protein Samples (Light and Heavy Labeling) step1 Step 1: NHS-Ester Reaction (Labeling of primary amines) start->step1 step2 Optional: Purification (Removal of excess cross-linker) step1->step2 step3 Step 2: Mix Samples (1:1 ratio) step2->step3 step4 Step 3: UV Activation (Photoreactive group cross-linking) step3->step4 step5 Step 4: Quench Reaction step4->step5 step6 Step 5: SDS-PAGE & Digestion step5->step6 end LC-MS/MS Analysis & Quantification step6->end

References

Orthogonal Methods for Validating Protein-Protein Interactions Identified by ANB-NOS Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the landscape of proteomics and drug discovery, identifying protein-protein interactions (PPIs) is crucial for understanding cellular signaling, disease mechanisms, and for the development of targeted therapeutics. Chemical crosslinking, utilizing reagents such as N-5-Azido-2-nitrobenzoyloxysuccinimide (ANB-NOS), is a powerful technique to capture both stable and transient protein interactions in situ. This compound is a heterobifunctional crosslinker that contains an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (like the side chain of lysine), and a photo-reactive nitrophenyl azide (B81097) group that, upon UV activation, can form a covalent bond with nearby molecules.[1]

However, findings from crosslinking-mass spectrometry (XL-MS) experiments require rigorous validation through orthogonal methods to confirm the biological relevance of the identified interactions and to rule out non-specific or artifactual crosslinks. This guide provides a comparative overview of key orthogonal methods for validating PPIs discovered using this compound, complete with experimental data, detailed protocols, and workflow visualizations to aid researchers in designing robust validation strategies.

Comparison of Orthogonal Validation Methods

The choice of an orthogonal method depends on several factors, including the nature of the interaction (stable vs. transient), the availability of specific reagents (e.g., antibodies), and the desired level of quantitative detail. The following table summarizes key characteristics of commonly employed validation techniques.

MethodPrincipleThroughputQuantitative?In Vitro/In VivoKey StrengthsKey Limitations
Co-Immunoprecipitation (Co-IP) An antibody targets a "bait" protein, pulling down its interacting "prey" proteins from a cell lysate for detection by Western blot or mass spectrometry.[2][3]Low to MediumSemi-quantitativeIn vivo (in cell lysate)Gold standard for in-cell validation; detects endogenous interactions.[2]Requires high-quality specific antibodies; may miss transient interactions; indirect interactions can be co-precipitated.
Pull-Down Assay (e.g., GST) A tagged "bait" protein is immobilized on a resin and incubated with a cell lysate or purified "prey" protein. Bound proteins are eluted and detected.[4]Low to MediumSemi-quantitativeIn vitroConfirms direct physical interactions; useful for screening interaction domains.Potential for non-specific binding to the resin or tag; protein folding may differ from the native state.
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at a sensor surface as a "prey" protein flows over an immobilized "bait" protein, allowing for real-time monitoring of binding.[3][5]Low to MediumYes (Affinity, Kinetics)In vitroLabel-free; provides quantitative data on binding affinity and kinetics.Requires specialized equipment; protein immobilization can affect activity.
Bio-Layer Interferometry (BLI) Measures changes in the interference pattern of light reflected from a biosensor tip as proteins bind and dissociate.[2]Medium to HighYes (Affinity, Kinetics)In vitroLabel-free; high throughput potential; real-time measurements.Can be sensitive to buffer composition; requires specialized instrumentation.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event to determine the thermodynamics of the interaction.[2][6]LowYes (Affinity, Stoichiometry, Enthalpy, Entropy)In vitroLabel-free; provides a complete thermodynamic profile of the interaction.Requires large amounts of pure protein; low throughput.
Fluorescence Resonance Energy Transfer (FRET) Measures the transfer of energy between two fluorescently tagged proteins when in close proximity, indicating an interaction.[7]HighYes (Proximity)In vivo (in living cells)Allows for visualization of interactions in living cells with spatial and temporal resolution.Requires fluorescent protein tagging which can alter protein function; distance-dependent.
Proximity Ligation Assay (PLA) Utilizes antibodies conjugated with DNA oligonucleotides that, when in close proximity, can be ligated, amplified, and detected, indicating a PPI.[2]HighSemi-quantitativeIn situ (in fixed cells)High specificity and sensitivity; allows for in-cell localization of interactions.Requires specific primary antibodies from different species; complex protocol.

Experimental Protocols

Detailed methodologies for key validation experiments are provided below.

Co-Immunoprecipitation (Co-IP)

Objective: To validate the interaction between Protein A (bait) and Protein B (prey) in a cellular context.

Methodology:

  • Cell Lysis: Culture and harvest cells expressing the proteins of interest. Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to maintain protein complexes.

  • Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to Protein A.

  • Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein A complex.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Detection: Analyze the eluted proteins by Western blotting using an antibody specific to Protein B. An input control (a small fraction of the initial cell lysate) and an isotype control (using a non-specific antibody of the same isotype) should be run in parallel.

GST Pull-Down Assay

Objective: To confirm a direct interaction between a GST-tagged Protein A (bait) and Protein B (prey).

Methodology:

  • Bait Protein Immobilization: Express and purify GST-tagged Protein A. Incubate the purified protein with glutathione-sepharose beads to immobilize the bait protein.

  • Prey Protein Preparation: Prepare a cell lysate containing Protein B or use purified Protein B.

  • Binding: Incubate the immobilized GST-Protein A with the prey protein sample.

  • Washing: Wash the beads extensively to remove unbound proteins.

  • Elution: Elute the bound proteins using a high concentration of reduced glutathione (B108866) or a low pH buffer.

  • Detection: Analyze the eluted proteins by SDS-PAGE and Coomassie staining (if using purified prey) or Western blotting with an antibody against Protein B (if using a cell lysate). A control experiment using GST alone should be performed to assess non-specific binding.

Surface Plasmon Resonance (SPR)

Objective: To quantitatively measure the binding affinity and kinetics of the interaction between Protein A and Protein B.

Methodology:

  • Ligand Immobilization: Covalently immobilize the purified "ligand" (e.g., Protein A) onto the surface of a sensor chip.

  • Analyte Injection: Inject a series of concentrations of the purified "analyte" (e.g., Protein B) over the sensor surface.

  • Association and Dissociation Monitoring: Monitor the change in the SPR signal in real-time as the analyte binds to (association) and dissociates from (dissociation) the immobilized ligand.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Visualizing the Validation Workflow and Pathways

Graphviz diagrams are provided to illustrate the logical flow of a validation study and the experimental workflows of key orthogonal methods.

Validation_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase ANB_NOS This compound Crosslinking & Mass Spectrometry CoIP Co-Immunoprecipitation ANB_NOS->CoIP Identified PPI Candidates PullDown Pull-Down Assay ANB_NOS->PullDown Identified PPI Candidates SPR_BLI SPR / BLI ANB_NOS->SPR_BLI Identified PPI Candidates FRET_PLA FRET / PLA ANB_NOS->FRET_PLA Identified PPI Candidates Confirmed_Interaction Validated Interaction CoIP->Confirmed_Interaction PullDown->Confirmed_Interaction SPR_BLI->Confirmed_Interaction FRET_PLA->Confirmed_Interaction

Caption: Logical workflow for validating PPIs discovered by this compound crosslinking.

CoIP_Workflow Start Cell Lysate Preclear Pre-clear with Protein A/G Beads Start->Preclear IP Immunoprecipitate with Bait-Specific Antibody Preclear->IP Capture Capture with Protein A/G Beads IP->Capture Wash Wash Beads Capture->Wash Elute Elute Proteins Wash->Elute Detect Western Blot for Prey Elute->Detect

Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).

SPR_Workflow Immobilize Immobilize Ligand on Sensor Chip Inject Inject Analyte at Various Concentrations Immobilize->Inject Monitor Monitor Association & Dissociation Inject->Monitor Analyze Analyze Sensorgram Data Monitor->Analyze Result Determine ka, kd, KD Analyze->Result

Caption: Experimental workflow for Surface Plasmon Resonance (SPR).

By employing a combination of these orthogonal methods, researchers can build a robust body of evidence to confidently validate protein-protein interactions initially identified through this compound crosslinking, paving the way for a deeper understanding of biological systems and the development of novel therapeutic strategies.

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of N-5-azido-2-nitrobenzoyloxysuccinimide (ANB-NOS) for cross-linking mass spectrometry (XL-MS), designed for researchers, scientists, and drug development professionals. We will explore the unique characteristics of this compound, compare its performance with alternative cross-linking reagents, and provide detailed experimental and data analysis workflows.

Introduction to this compound Cross-Linking

This compound is a heterobifunctional and photoreactive cross-linking reagent.[1] It features two distinct reactive groups connected by a 7.7 Å spacer arm:

  • An N-hydroxysuccinimide (NHS) ester , which reacts with primary amines (like the side chain of lysine (B10760008) residues and protein N-termini) in a controlled, first-step reaction.[1]

  • A photoreactive nitrophenyl azide (B81097) group , which, upon activation with UV light (320-350 nm), forms a highly reactive nitrene intermediate that can insert into any nearby C-H or N-H bond, making it a "non-specific" or "promiscuous" cross-linker.[1]

This two-step reactivity provides a layer of control not present in traditional homobifunctional reagents.[2] A protein can be "baited" by reacting it with the NHS ester, purified to remove excess reagent, and then introduced to its binding partners before UV activation triggers the second, non-specific cross-linking event.[2] This makes this compound particularly useful for capturing transient or weak protein-protein interactions (PPIs) that might be missed with other methods.[3]

Comparative Analysis of Cross-Linking Reagents

The choice of cross-linker is critical and dictates the experimental workflow, data analysis strategy, and the type of structural information obtained. Below is a comparison of this compound with two common alternatives: Disuccinimidyl suberate (B1241622) (DSS), a homobifunctional NHS ester, and Disuccinimidyl sulfoxide (B87167) (DSSO), an MS-cleavable reagent.

Table 1: Comparison of Cross-Linker Properties

FeatureThis compoundDSS / BS3DSSO
Reactivity Heterobifunctional: Amine-reactive (NHS ester) & Photoreactive (Nitrophenyl Azide)Homobifunctional: Amine-reactive (NHS ester)Homobifunctional: Amine-reactive (NHS ester)
Specificity Step 1: Specific (Lysine, N-terminus). Step 2: Non-specific (any proximal residue)Specific (Lysine, N-terminus)Specific (Lysine, N-terminus)
Spacer Arm Length 7.7 Å[1]11.4 Å10.1 Å
MS Cleavable? NoNoYes (by Collision-Induced Dissociation)[4]
Key Advantage Captures transient interactions via two-step process; traps non-specific neighbors.Well-established, simple one-step workflow for stable complexes.Simplifies data analysis by breaking in the MS, reducing the search space.[4]
Key Disadvantage Non-cleavable nature complicates data analysis (quadratic search space).[5]Can miss transient interactions; may only capture specific lysine-lysine proximities.May not be suitable for all instrument types; requires specific fragmentation methods.

Experimental Workflow and Protocols

A successful XL-MS experiment requires careful planning and execution. The general workflow for using a photoreactive cross-linker like this compound involves sample preparation, cross-linking, protein digestion, and mass spectrometry analysis.[6]

G cluster_prep Phase 1: Sample Preparation & Cross-Linking cluster_ms Phase 2: Sample Processing & MS Analysis cluster_analysis Phase 3: Data Analysis ProtA 1. Prepare Bait Protein(s) AddLinker 2. Add this compound (React NHS Ester in Dark) ProtA->AddLinker Purify 3. Purify Bait-Linker Conjugate AddLinker->Purify AddPrey 4. Add Interacting Partners (Prey) Purify->AddPrey UV 5. UV Activation (320-350 nm) AddPrey->UV Quench 6. Quench Reaction UV->Quench Digest 7. Proteolytic Digestion (e.g., Trypsin) Quench->Digest Enrich 8. Enrich Cross-linked Peptides (Optional) Digest->Enrich LCMS 9. LC-MS/MS Analysis Enrich->LCMS Search 10. Database Search (Specialized Software) LCMS->Search Validate 11. Validate CSMs & Calculate FDR Search->Validate Model 12. Structural Modeling / Visualization Validate->Model G cluster_noncleavable Non-Cleavable Workflow (this compound, DSS) cluster_cleavable MS-Cleavable Workflow (DSSO) MS2_NC MS2: Chimeric Spectrum (Fragments from Peptide A + B) Search_NC Quadratic Search (n²) Test all possible peptide pairs (A+B, A+C, A+D...) MS2_NC->Search_NC Computationally Intensive Result Validated Cross-Link (Peptide A linked to Peptide B) Search_NC->Result MS2_C MS2: Linker Cleavage (Reveals Mass of A and B) Search_C Linear Search (2n) Find individual peptides A and B MS2_C->Search_C Simplified Search MS3_C MS3: Sequence Peptides A & B Search_C->MS3_C Confirm Identity MS3_C->Result start start->MS2_NC This compound Data start->MS2_C DSSO Data

References

A Comparative Guide to ANB-NOS and Other NHS-Ester Cross-linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to covalently link biomolecules, the choice of cross-linker is a critical decision that significantly impacts the efficiency and success of their conjugation strategy. This guide provides an objective comparison of the heterobifunctional, photoreactive cross-linker ANB-NOS (N-5-azido-2-nitrobenzoyloxysuccinimide) with other commonly used N-hydroxysuccinimide (NHS)-ester cross-linkers.

This comparison focuses on the key performance attribute of cross-linking efficiency, supported by an overview of their reaction mechanisms and a generalized experimental protocol for their quantitative evaluation.

Understanding the Cross-linkers: this compound vs. Homobifunctional NHS-Esters

NHS-ester cross-linkers are a widely utilized class of reagents that react with primary amines (–NH₂) on proteins and other biomolecules to form stable amide bonds.[1] This reaction is most efficient at a physiological to slightly alkaline pH of 7.2 to 9.[1]

Homobifunctional NHS-Esters , such as Disuccinimidyl suberate (B1241622) (DSS) and its water-soluble analog Bis(sulfosuccinimidyl) suberate (BS3), possess two identical NHS-ester groups. These are typically used in a one-step reaction to cross-link molecules containing primary amines.[2]

This compound , in contrast, is a heterobifunctional cross-linker . It contains two different reactive groups: an NHS-ester for targeting primary amines and a photoreactive nitrophenyl azide (B81097) group.[3] This dual functionality allows for a two-step cross-linking process. First, the NHS-ester reacts with a primary amine on the target molecule. Subsequently, the azide group can be activated by UV light to form a highly reactive nitrene intermediate that can non-selectively insert into C-H or N-H bonds in close proximity.[3] This two-step approach offers greater control over the cross-linking reaction, minimizing unwanted polymerization and self-conjugation.[2][4]

Quantitative Comparison of Cross-linking Efficiency

Direct quantitative data from head-to-head comparisons of this compound and other NHS-ester cross-linkers in peer-reviewed literature is limited. The efficiency of any cross-linking reaction is highly dependent on several factors, including the specific proteins being cross-linked, their concentration, the buffer conditions (especially pH), and the reaction time.[5]

However, a qualitative comparison based on their chemical properties can be made:

FeatureThis compoundHomobifunctional NHS-Esters (e.g., DSS, BS3)
Reactive Groups NHS-ester (amine-reactive), Nitrophenyl azide (photoreactive)Two NHS-esters (amine-reactive)
Reaction Type Two-step (amine reaction followed by photo-activation)One-step (amine reaction)
Specificity of Second Reaction Non-specific insertionSpecific to primary amines
Control over Reaction High (initiation of second reaction is light-dependent)Low (reaction proceeds upon addition of the reagent)
Potential for Self-Conjugation Low (due to the two-step process)High (can lead to polymerization)
Typical Applications Capturing transient or weak interactions, mapping binding sitesCovalent linkage of proteins, studying protein-protein interactions

Experimental Protocol for Comparing Cross-linking Efficiency

To quantitatively assess the cross-linking efficiency of this compound against other NHS-ester cross-linkers, a standardized experimental approach is necessary. The following protocol outlines a general method using SDS-PAGE and densitometry for analysis. Mass spectrometry can also be employed for a more detailed and quantitative analysis of cross-linked products.[6][7]

Objective: To determine and compare the percentage of cross-linked product formed using this compound and a homobifunctional NHS-ester cross-linker (e.g., DSS).

Materials:

  • Purified proteins to be cross-linked (e.g., Protein A and Protein B)

  • This compound

  • DSS (or other homobifunctional NHS-ester)

  • Reaction Buffer (e.g., 20 mM HEPES or PBS, pH 7.5)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 7.5)

  • UV Lamp (320-350 nm for this compound activation)

  • SDS-PAGE gels and electrophoresis apparatus

  • Coomassie Brilliant Blue or other protein stain

  • Densitometer or gel imaging system

Procedure:

  • Protein Preparation: Prepare solutions of Protein A and Protein B at a known concentration in the Reaction Buffer.

  • Reaction Setup:

    • For this compound (Two-Step Reaction): a. React Protein A with a molar excess of this compound in the dark for 1-2 hours at room temperature. b. Remove excess, unreacted this compound using a desalting column. c. Add Protein B to the this compound-modified Protein A. d. Expose the mixture to UV light (320-350 nm) for a defined period (e.g., 5-15 minutes) on ice.

    • For DSS (One-Step Reaction): a. Mix Protein A and Protein B in the Reaction Buffer. b. Add a molar excess of DSS to the protein mixture. c. Incubate for a defined period (e.g., 30-60 minutes) at room temperature.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM.

  • SDS-PAGE Analysis: a. Mix an aliquot of each reaction with SDS-PAGE sample buffer. b. Run the samples on an SDS-PAGE gel to separate the proteins by molecular weight. Include controls of the individual proteins and a negative control with no cross-linker.

  • Staining and Densitometry: a. Stain the gel with Coomassie Brilliant Blue. b. Quantify the intensity of the bands corresponding to the un-cross-linked proteins and the cross-linked product using a densitometer or gel imaging software.

  • Calculation of Cross-linking Efficiency:

    • Efficiency (%) = [Intensity of Cross-linked Product Band / (Intensity of Cross-linked Product Band + Intensity of Un-cross-linked Protein Bands)] * 100

Visualizing the Mechanisms

To better understand the chemical processes involved, the following diagrams illustrate the reaction pathways for NHS-ester cross-linking and the specific two-step mechanism of this compound.

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products NHS-Ester R-C(O)-O-NHS Amide_Bond R-C(O)-NH-Protein (Stable Amide Bond) NHS-Ester->Amide_Bond Nucleophilic Attack NHS N-Hydroxysuccinimide NHS-Ester->NHS Leaving Group Primary_Amine Protein-NH₂ Primary_Amine->Amide_Bond

Caption: General reaction mechanism of an NHS-ester with a primary amine.

ANB_NOS_Workflow cluster_step1 Step 1: Amine Reaction (in dark) cluster_step2 Step 2: Photo-activation ANB_NOS This compound Modified_Protein_A Protein A conjugated with ANB ANB_NOS->Modified_Protein_A Protein_A Protein A (-NH₂) Protein_A->Modified_Protein_A Crosslinked_Complex Cross-linked Protein A-B Complex Modified_Protein_A->Crosslinked_Complex Protein_B Protein B Protein_B->Crosslinked_Complex UV_Light UV Light (320-350 nm) UV_Light->Crosslinked_Complex Activates Azide

Caption: Two-step cross-linking workflow using this compound.

References

A Comparative Guide to Photo-Reactive Cross-Linkers in Structural Biology: The Limitations of ANB-NOS

Author: BenchChem Technical Support Team. Date: December 2025

In the field of structural biology, chemical cross-linking mass spectrometry (XL-MS) is a powerful technique for elucidating protein-protein interactions (PPIs) and defining the architecture of protein complexes.[1][2] Among the reagents used for these studies, N-5-Azido-2-nitrobenzoyloxysuccinimide (ANB-NOS) is a hetero-bifunctional, photo-reactive cross-linker that has been employed to capture protein interactions.[3][4] However, advancements in cross-linking chemistry and mass spectrometry have highlighted significant limitations of traditional reagents like this compound. This guide provides an objective comparison of this compound with modern alternatives, supported by experimental principles and data, to inform researchers and drug development professionals.

This compound: Mechanism and Application

This compound is a hetero-bifunctional cross-linker with a spacer arm of 7.7 Å.[4] Its utility lies in a two-step cross-linking process, which offers a degree of control over the reaction.[3]

  • Amine-Reactive Step: The N-hydroxysuccinimide (NHS) ester end of this compound reacts specifically with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus) on the first protein target.[3][4]

  • Photo-Reactive Step: After removing the excess, unreacted cross-linker, the second protein or interacting partner is introduced. Upon exposure to UV light, the azido (B1232118) group on the other end of this compound is converted into a highly reactive nitrene, which can non-specifically form a covalent bond with nearby amino acid residues, capturing the interaction.[3][5]

This two-step method can minimize non-specific cross-linking and is useful for detecting conformational changes in stable protein complexes.[3]

cluster_step1 Step 1: Amine Reaction cluster_step2 Step 2: Photo-Cross-linking P1 Protein 'A' P1_mod Modified Protein 'A' (this compound attached) P1->P1_mod Incubation (NHS ester reaction) ANB This compound Reagent ANB->P1_mod P1_mod_purified Purified Modified Protein 'A' P1_mod->P1_mod_purified Remove excess reagent P2 Protein 'B' Complex Transient Complex (A-B Interaction) P2->Complex UV UV Activation (360-365 nm) Complex->UV XL_Complex Covalently Cross-linked Complex UV->XL_Complex MS Enzymatic Digestion & LC-MS/MS Analysis XL_Complex->MS P1_mod_purified->Complex

Caption: Experimental workflow for two-step cross-linking using this compound.
Core Limitations of this compound in Modern Structural Biology

Despite its controlled reaction mechanism, this compound possesses several inherent properties that limit its effectiveness, particularly for the analysis of large, complex biological samples.

  • Non-Cleavable Linker: The most significant drawback of this compound is that its spacer arm is not cleavable by methods used in mass spectrometry.[4] When analyzing cross-linked peptides, this results in a single, complex MS/MS spectrum derived from two different peptide chains. The computational challenge of matching this spectrum against all possible peptide-peptide combinations (an n² search space) is immense, drastically increasing the difficulty of data analysis and the potential for false-positive identifications.[6]

  • Data Analysis Complexity: The combination of a non-specific photo-reaction and a non-cleavable linker creates highly complex datasets. Identifying the exact site of the photo-activated cross-link is challenging and requires sophisticated software algorithms that can handle non-specific fragmentation patterns.[2]

  • Low Yield and Reaction Complexity: Photo-activated cross-linking reactions are known to have low yields and can produce a wide array of products, which complicates the identification of true interaction partners, especially when studying large protein complexes.[1]

  • Poor Water Solubility: this compound is not water-soluble, which presents a significant experimental hurdle.[4] Its use often requires organic co-solvents, which can perturb the native structure of proteins and may not be suitable for all biological systems, limiting its application for in-solution studies.

cluster_analysis Mass Spectrometry Analysis of Cross-linked Peptides cluster_non_cleavable This compound (Non-Cleavable) cluster_cleavable Modern Alternatives (MS-Cleavable) start Cross-linked Peptide Pair nc_ms2 Single MS/MS Event start->nc_ms2 c_ms2 MS/MS Event (Linker Cleavage) start->c_ms2 nc_spec One Complex Chimeric Spectrum nc_ms2->nc_spec nc_search Large Search Space (n²) Difficult to Assign nc_spec->nc_search c_spec Two Linear Peptides Generated in MS c_ms2->c_spec c_search Linear Search Space (2n) Unambiguous Assignment c_spec->c_search

Caption: Impact of linker cleavability on XL-MS data analysis complexity.

Comparative Analysis: this compound vs. Modern Alternatives

The limitations of this compound have been addressed by the development of a new generation of cross-linking reagents, most notably those that are MS-cleavable. These reagents streamline the identification of cross-linked peptides from complex mixtures.[6]

Table 1: Comparison of Cross-linking Reagent Properties

FeatureThis compoundSDASO (Succinimidyl diazirine sulfoxide)DSSO (Disuccinimidyl sulfoxide)
Reactivity Hetero-bifunctional (Amine + Photo-reactive)Hetero-bifunctional (Amine + Photo-reactive)[1]Homo-bifunctional (Amine + Amine)[1]
Cleavability No [4]Yes (MS-cleavable sulfoxide)[1][2]Yes (MS-cleavable sulfoxide)[1]
Spacer Arm (Å) 7.7[4]Variable based on specific SDASO linker10.1
Water Solubility No[4]Can be made soluble (e.g., Sulfo-SDA)[5]Can be made soluble (e.g., BS3)
Membrane Permeable Yes[4]YesYes (non-sulfonated versions)

Table 2: Performance Metrics in XL-MS Studies

Performance MetricThis compound (Non-Cleavable Photo-reactive)DSSO (Cleavable Amine-reactive)SDASO (Cleavable Photo-reactive)
Search Space Complexity High (n²)[6]Low (2n)[6]Low (2n)[6]
Ease of Identification DifficultHighHigh
Suitability for Complex Samples LowHighVery High[1]
Interaction Coverage Broad (non-specific)[1]Limited to lysine proximityBroad (non-specific)[1]
Primary Limitation Data analysis complexity, low yield[1]Can miss interactions lacking lysines[1]Potential for off-target reactions

The development of MS-cleavable photo-cross-linkers like SDASO represents a significant advance, combining the broad reactivity of photo-cross-linking with the analytical simplicity of MS-cleavable reagents.[1][2] This allows for robust studies of large protein complexes, such as the 26S proteasome, which were previously intractable with older reagents.[1]

Experimental Protocols

Protocol 1: General Workflow for Two-Step Cross-linking with this compound

This protocol is a generalized representation based on established principles.[3]

  • Modification of Protein A: Incubate purified Protein A with a 5- to 10-fold molar excess of this compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5) for 1-2 hours at room temperature. The buffer must be amine-free (e.g., no Tris).

  • Removal of Excess Cross-linker: Stop the reaction by quenching with a primary amine (e.g., Tris or glycine). Remove the excess, unreacted this compound and quenched reagent by dialysis or size-exclusion chromatography.

  • Formation of Interaction Complex: Mix the this compound-modified Protein A with its binding partner, Protein B, under conditions that favor their interaction.

  • Photo-activation: Irradiate the sample with UV light (typically 360-365 nm) for 5-15 minutes on ice to activate the azido group and form the covalent cross-link.

  • Analysis: Quench any remaining reactive species. The cross-linked products can then be analyzed by SDS-PAGE and Western blotting. For mass spectrometry, the protein complex is isolated, enzymatically digested (e.g., with trypsin), and analyzed by LC-MS/MS.

Protocol 2: General Workflow for XL-MS using an MS-Cleavable Reagent (e.g., SDASO)

This protocol is a generalized representation based on modern XL-MS workflows.[1][6]

  • Cross-linking Reaction: Incubate the purified protein complex or cell lysate with the MS-cleavable cross-linker (e.g., SDASO or DSSO) according to the manufacturer's protocol. The reaction is typically carried out for 30-60 minutes and then quenched. If using a photo-reactive linker like SDASO, the amine reaction is performed first, followed by UV activation.

  • Sample Preparation: Reduce and alkylate the protein disulfide bonds, then digest the cross-linked proteins into peptides using a protease like trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer. A key part of the workflow is the use of stepped collision energy during MS/MS (or MSn) acquisition. A low-energy collision fragments the peptide backbones, while a higher-energy collision specifically cleaves the cross-linker, releasing the individual peptides.[1]

  • Data Analysis: Use specialized software (e.g., MeroX, XlinkX) designed for MS-cleavable cross-linkers. The software first identifies pairs of MS/MS spectra that contain signature reporter ions from the cleaved linker. It then searches these spectra as linear peptides, dramatically simplifying the identification process and increasing confidence in the results.[6]

Conclusion

While this compound was a valuable tool for early studies of protein interactions, its fundamental limitations—primarily its non-cleavable nature and poor water solubility—make it a suboptimal choice for modern structural biology applications. The advent of MS-cleavable cross-linkers, including both residue-specific (e.g., DSSO) and photo-reactive (e.g., SDASO) variants, has revolutionized the field of XL-MS. These newer reagents overcome the significant data analysis bottleneck associated with non-cleavable linkers, enabling more robust, high-throughput, and confident identification of protein-protein interactions, even in highly complex samples like whole-cell lysates.[2][7] For researchers aiming to map protein interaction networks with high resolution and confidence, the adoption of MS-cleavable cross-linking strategies is strongly recommended.

References

Case studies comparing different cross-linkers for a specific protein complex

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of structural proteomics, chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to elucidate the intricate architecture of protein complexes.[1] The choice of cross-linking reagent is paramount, as its chemical properties dictate the nature and quality of the structural information obtained. This guide provides a comparative analysis of different cross-linkers for specific protein systems, offering researchers and drug development professionals insights into selecting the optimal reagent for their experimental goals.

Case Study 1: Homobifunctional NHS-Ester Cross-Linkers on a Model Protein (Bovine Serum Albumin)

This case study compares three widely used homobifunctional N-hydroxysuccinimide (NHS)-ester cross-linkers—Disuccinimidyl suberate (B1241622) (DSS), Bis(sulfosuccinimidyl) suberate (BS3), and Disuccinimidyl sulfoxide (B87167) (DSSO)—on a single, well-characterized protein, Bovine Serum Albumin (BSA). NHS-esters react efficiently with primary amines (the N-terminus and the side chain of lysine (B10760008) residues) to form stable amide bonds.[2]

Cross-Linker Comparison:
  • DSS (Disuccinimidyl suberate): A water-insoluble, membrane-permeable cross-linker. It is dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction. Its hydrophobicity makes it suitable for intracellular and intramembrane cross-linking.[2]

  • BS3 (Bis[sulfosuccinimidyl] suberate): The water-soluble analog of DSS. The sulfonyl groups make it membrane-impermeable, ideal for cross-linking cell-surface proteins.[2][3]

  • DSSO (Disuccinimidyl sulfoxide): A water-insoluble, membrane-permeant, and MS-cleavable cross-linker. The sulfoxide group in the spacer arm can be cleaved in the gas phase during tandem mass spectrometry, which simplifies the identification of cross-linked peptides.[3]

Data Presentation: Performance on Bovine Serum Albumin (BSA)

The efficiency of these cross-linkers was evaluated by their ability to cross-link BSA, as visualized by a decrease in protein mobility on SDS-PAGE, and by the number of unique cross-linked peptides identified by mass spectrometry.

Table 1: Comparison of DSS, BS3, and DSSO on Bovine Serum Albumin (BSA)

FeatureDSSBS3DSSO
Solubility Water-insoluble[2]Water-soluble[2][3]Water-insoluble[3]
Membrane Permeability Permeable[2]Impermeable[3]Permeable[3]
MS-Cleavable No[3]No[3]Yes[3]
Cross-linking Efficiency (SDS-PAGE) HighHighModerate
Identified Cross-linked Peptides (CID/HCD) HighHighLower
Identified Cross-linked Peptides (MS2-MS3) N/AN/AHighest

Data synthesized from Thermo Fisher Scientific technical handbook. The SDS-PAGE results indicate that at similar molar excess, DSS and BS3 show a more pronounced shift to higher molecular weight species compared to DSSO, suggesting higher overall cross-linking efficiency under those conditions. However, the MS-cleavability of DSSO allows for more confident peptide identification using an MS3-based acquisition method.[3]

Experimental Protocols:

In Vitro Cross-linking of BSA:

  • Protein Preparation: Prepare a solution of BSA in a non-amine-containing buffer, such as phosphate-buffered saline (PBS), at a concentration of 1 mg/mL.

  • Cross-linker Preparation: Immediately before use, dissolve DSS or DSSO in DMSO to a stock concentration of 25 mM. Dissolve BS3 in water to the same concentration.

  • Cross-linking Reaction: Add the cross-linker solution to the BSA solution to achieve a final molar excess of cross-linker to protein ranging from 20-fold to 500-fold.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.

  • Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as 1M Tris-HCl, pH 7.5, to a final concentration of 20-50 mM. Incubate for 15 minutes.

  • Analysis by SDS-PAGE: Analyze the cross-linked products by SDS-PAGE to observe the shift in molecular weight.

Mass Spectrometry Analysis:

  • Protein Digestion: The cross-linked protein sample is reduced with DTT, alkylated with iodoacetamide, and digested with trypsin overnight at 37°C.

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The raw data is analyzed using specialized software (e.g., XlinkX) to identify the cross-linked peptides. For DSSO, an MS2-MS3 method can be employed where the MS2 scan identifies precursor ions that show the characteristic doublet of the cleaved cross-linker, and the MS3 scan sequences the individual peptides.

Visualizations:

experimental_workflow cluster_sample_prep Sample Preparation cluster_reaction Cross-linking Reaction cluster_analysis Analysis BSA BSA Solution (1 mg/mL in PBS) Mix Incubate (30-60 min, RT) BSA->Mix XL Cross-linker Stock (DSS, BS3, or DSSO) XL->Mix Quench Quench (1M Tris-HCl) Mix->Quench SDS_PAGE SDS-PAGE Quench->SDS_PAGE MS_Prep In-solution Digestion Quench->MS_Prep LC_MS LC-MS/MS MS_Prep->LC_MS Data_Analysis Data Analysis (XlinkX) LC_MS->Data_Analysis logical_comparison cluster_properties Cross-linker Properties cluster_application Primary Application cluster_outcome Performance Outcome on BSA DSS DSS (Hydrophobic) Intracellular Intracellular DSS->Intracellular BS3 BS3 (Hydrophilic) Cell_Surface Cell-Surface BS3->Cell_Surface DSSO DSSO (MS-cleavable) Simplified_ID Simplified ID DSSO->Simplified_ID High_Efficiency High Cross-linking Efficiency Intracellular->High_Efficiency Cell_Surface->High_Efficiency High_ID_MS3 Highest Peptide IDs with MS3 Simplified_ID->High_ID_MS3 proteasome_workflow Proteasome Human 20S Proteasome Reaction Cross-linking Reaction (1:100 protein:cross-linker, 60 min) Proteasome->Reaction XL_stocks DSSO or DSSO-carbamate (50 mM in DMSO) XL_stocks->Reaction Quench Quench (50 mM NH4HCO3) Reaction->Quench Reduce_Alkylate Reduction (DTT) & Alkylation (IAA) Quench->Reduce_Alkylate Digest Tryptic Digestion Reduce_Alkylate->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data_Analysis Data Analysis (Identify Monolinks & Cross-links) LCMS->Data_Analysis ddsso_comparison cluster_property Key Property DSSO DSSO (Standard) More_Crosslinks More Cross-links Identified DSSO->More_Crosslinks DSSO_C DSSO-carbamate (Modified) Stability Enhanced Stability DSSO_C->Stability More_Monolinks More Monolinks Identified Stability->More_Monolinks

References

Safety Operating Guide

Proper Disposal of ANB-NOS: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of N-5-Azido-2-nitrobenzoyloxysuccinimide (ANB-NOS), a photoactive, heterobifunctional cross-linking reagent. Adherence to these procedures is vital to ensure personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Always wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (such as nitrile), and a lab coat.[1][2] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any dust or vapors.[1][2]

Key Safety Considerations:

  • Avoid Ignition Sources: Keep away from heat, sparks, and open flames. Prevent fire caused by electrostatic discharge.[1]

  • Prevent Dust Formation: Handle solid this compound carefully to avoid creating dust.[1][3]

  • Avoid Incompatible Materials: Store separately from strong oxidizing agents, strong acids, and strong bases.

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.[2][4]

Quantitative Data for this compound

For quick reference, the following table summarizes key quantitative data related to this compound.

PropertyValueReference
CAS Number 60117-35-3--INVALID-LINK--
Molecular Weight 305.2 g/mol --INVALID-LINK--
Spacer Arm Length 7.7 Å--INVALID-LINK--
Photoactivation Range 320-350 nm--INVALID-LINK--
Storage Temperature 2-8°C--INVALID-LINK--

Step-by-Step Disposal Procedures

The proper disposal method for this compound depends on its form (solid or liquid) and the nature of the waste. Under no circumstances should this compound or its waste be disposed of down the drain. [5] Azido compounds can react with metals in plumbing, such as lead and copper, to form highly explosive metal azides.[4][5]

Solid Waste Disposal

This procedure applies to unused or expired this compound powder, as well as contaminated consumables such as weigh boats, pipette tips, and gloves.

  • Collection: Carefully collect all solid waste contaminated with this compound. Avoid generating dust. For spills, sweep up the material and place it in a designated waste container.[2][3]

  • Containment: Place the collected solid waste into a clearly labeled, sealed, and chemically compatible container for hazardous waste.[2][4]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name "N-5-Azido-2-nitrobenzoyloxysuccinimide," the CAS number "60117-35-3," and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage: Store the sealed container in a designated hazardous waste satellite accumulation area, away from incompatible materials.[6]

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company, following your institution's established procedures.[3][4]

Liquid Waste Disposal

This procedure applies to solutions containing this compound and any rinsate from decontaminating glassware.

  • Collection: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container.

  • Containment and Labeling: Securely cap the container and label it as "Hazardous Waste" with the full chemical name and concentration of all components, including "N-5-Azido-2-nitrobenzoyloxysuccinimide."

  • Segregation: Keep halogenated and non-halogenated solvent wastes in separate containers.

  • Storage: Store the liquid waste container in a designated satellite accumulation area with secondary containment to prevent spills from reaching drains.[7]

  • Disposal: Follow your institution's protocol for the disposal of hazardous liquid chemical waste.

Decontamination
  • Glassware and Equipment: Triple rinse non-disposable glassware and equipment that has come into contact with this compound with a suitable solvent (e.g., ethanol (B145695) or acetone). Collect all rinsate as hazardous liquid waste.

  • Work Surfaces: Decontaminate work surfaces by wiping with a cloth dampened with a suitable solvent. Dispose of the cleaning materials as solid hazardous waste.

Experimental Protocols: Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

Small Spills (within a chemical fume hood):

  • Alert Personnel: Notify others in the immediate area.

  • Containment: Cover the spill with an absorbent material (e.g., vermiculite (B1170534) or sand) to prevent it from spreading.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent and dispose of all cleaning materials as hazardous waste.

Large Spills (or any spill outside of a chemical fume hood):

  • Evacuate: Immediately evacuate the laboratory.

  • Isolate: Close the laboratory doors and prevent re-entry.

  • Notify: Alert your institution's EHS or emergency response team immediately. Provide them with the name of the chemical and the approximate quantity spilled.

Disposal Workflow Diagram

The following diagram illustrates the general workflow for the proper disposal of this compound waste.

ANB_NOS_Disposal_Workflow cluster_waste_generation Waste Generation cluster_collection_containment Collection & Containment cluster_storage_disposal Storage & Disposal Solid_Waste Solid Waste (e.g., unused powder, contaminated PPE) Solid_Container Collect in Labeled, Sealed Container 'Hazardous Solid Waste' Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (e.g., solutions, rinsate) Liquid_Container Collect in Labeled, Sealed Container 'Hazardous Liquid Waste' Liquid_Waste->Liquid_Container Storage Store in Designated Satellite Accumulation Area Solid_Container->Storage Liquid_Container->Storage Disposal Arrange for Pickup by Licensed Hazardous Waste Disposal Service Storage->Disposal

Caption: General workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance.

References

Essential Safety and Logistical Information for Handling ANB-NOS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical guidance for the handling and disposal of N-5-Azido-2-nitrobenzoyloxysuccinimide (ANB-NOS), a photoactive, heterobifunctional cross-linking reagent. Adherence to these procedures is vital for ensuring laboratory safety and the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to prevent skin, eye, and respiratory exposure. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn when handling larger quantities or when there is a significant splash hazard.Protects against eye irritation and serious eye damage from dust particles or splashes of this compound solutions.
Hand Protection Butyl rubber gloves are recommended for extended contact. For incidental splash contact, double-gloving with nitrile gloves may be considered, but gloves must be changed immediately upon contact.This compound contains a nitro-aromatic compound. Nitrile gloves offer poor resistance to compounds like nitrobenzene[1][2]. Butyl gloves provide superior protection against nitro-compounds[3].
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes are the minimum requirements. For procedures with a higher risk of contamination, chemical-resistant coveralls should be worn.Protects the skin from irritation and prevents contamination of personal clothing.
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH-approved full-face respirator with appropriate cartridges should be used. Work should ideally be conducted in a certified chemical fume hood.This compound may cause respiratory irritation. A respirator minimizes the inhalation of harmful particles.

Important Note on Glove Selection: The selection of appropriate gloves is critical. While no specific permeation data for this compound is available, data for analogous compounds suggest that nitrile gloves are not suitable for prolonged contact with nitro-aromatic compounds. Always inspect gloves for any signs of degradation before and during use.

Operational Plan: Handling Procedures

Safe handling of this compound requires a controlled environment and adherence to systematic procedures to minimize exposure risk.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup prep_area Work in a well-ventilated area (chemical fume hood) don_ppe Don appropriate PPE (goggles, butyl gloves, lab coat) prep_area->don_ppe Ensure safety weigh Weigh this compound carefully to avoid dust formation don_ppe->weigh Proceed to handling dissolve Dissolve in an appropriate organic solvent (e.g., DMSO, DMF) weigh->dissolve add_reagent Add this compound solution to the reaction mixture dissolve->add_reagent Initiate reaction uv_activation Perform photo-activation with UV light (320-350 nm) in a shielded environment add_reagent->uv_activation decontaminate Decontaminate glassware and surfaces uv_activation->decontaminate After reaction doff_ppe Doff PPE correctly decontaminate->doff_ppe dispose Dispose of waste in designated hazardous waste containers doff_ppe->dispose

Caption: Workflow for the safe handling of this compound, from preparation to cleanup.

Disposal Plan

This compound and any materials contaminated with it must be treated as hazardous waste. Improper disposal can lead to environmental contamination and potential safety hazards.

Logical Flow for this compound Waste Disposal

start Waste Generation (unused this compound, contaminated labware, gloves, etc.) segregate Segregate this compound waste from other waste streams start->segregate container Place in a dedicated, properly labeled, and sealed hazardous waste container segregate->container storage Store the container in a designated satellite accumulation area container->storage pickup Arrange for pickup by the institution's Environmental Health and Safety (EHS) department storage->pickup end Final disposal at a licensed hazardous waste facility pickup->end

Caption: Step-by-step process for the proper disposal of this compound waste.

Key Disposal Considerations:

  • Do not dispose of this compound down the drain or in regular trash.

  • Contaminated materials such as gloves, pipette tips, and paper towels must be collected as hazardous waste.

  • Ensure that the waste container is compatible with the chemical properties of this compound and its solvent.

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "N-5-Azido-2-nitrobenzoyloxysuccinimide," and any other required information by your institution.

Quantitative Safety Data

While no official occupational exposure limits (OELs) have been established specifically for this compound, the following table provides OELs for related compounds to guide a conservative approach to safety.

SubstanceCAS NumberOSHA PEL (TWA)ACGIH TLV (Ceiling)NIOSH REL (Ceiling)
Nitrobenzene 98-95-31 ppm (5 mg/m³)--
Sodium Azide 26628-22-8-0.29 mg/m³ (as Sodium Azide) 0.11 ppm (as Hydrazoic Acid vapor)0.3 mg/m³ (as Sodium Azide) 0.1 ppm (as Hydrazoic Acid)

Data sourced from OSHA, ACGIH, and NIOSH databases. It is crucial to consult your institution's chemical hygiene plan for specific guidance.[4][5][6]

Experimental Protocol: Two-Step Protein Crosslinking

This protocol provides a general methodology for a two-step crosslinking procedure using this compound. This approach offers greater control by first modifying one protein with the crosslinker before introducing the second protein.[7] Note: This is a general guideline and must be optimized for your specific proteins of interest.

Reaction Scheme for Two-Step Crosslinking with this compound

cluster_step1 Step 1: NHS Ester Reaction (in the dark) cluster_purification Purification cluster_step2 Step 2: Photoreaction protein1 Protein A (with primary amines) activated_protein Activated Protein A (ANB-moiety attached) protein1->activated_protein + this compound anb_nos This compound anb_nos->activated_protein purify Remove excess this compound (e.g., dialysis, gel filtration) activated_protein->purify protein2 Protein B (binding partner) purify->protein2 + Protein B crosslinked_complex Crosslinked Protein A-Protein B Complex protein2->crosslinked_complex uv_light UV Light (320-350 nm) uv_light->crosslinked_complex Activates nitrene

Caption: Two-step reaction scheme for protein crosslinking using this compound.

Detailed Methodology:

Step 1: NHS Ester Reaction (Amine Modification)

  • Prepare Protein Solution: Dissolve your protein of interest (Protein A) in an amine-free buffer (e.g., 20 mM sodium phosphate, 0.15 M NaCl, pH 7.2-8.0) at a suitable concentration (e.g., 1-5 mg/mL).

  • Prepare this compound Solution: Immediately before use, dissolve this compound in a dry, water-miscible organic solvent such as DMSO or DMF.[8]

  • Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 30-60 minutes or at 4°C for 2 hours.

Step 2: Removal of Excess Crosslinker

  • Purification: Remove non-reacted and hydrolyzed this compound by dialysis against the reaction buffer or by using a desalting column. This step is crucial to prevent non-specific crosslinking in the subsequent step.

Step 3: Photo-activation and Crosslinking

  • Introduce Binding Partner: Add the binding partner (Protein B) to the solution containing the activated Protein A. Allow the proteins to interact under conditions that favor complex formation.

  • Photo-activation: Expose the reaction mixture to UV light at a wavelength of 320-350 nm.[8] The duration of exposure will need to be optimized but can range from 5 to 15 minutes. Use a UV lamp with a filter to remove shorter wavelengths (<300 nm) that can cause protein damage.

  • Quenching (Optional): The reaction can be quenched by adding a scavenger such as a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM.

Step 4: Analysis

  • Analyze Results: The crosslinked products can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry to identify and characterize the protein-protein interactions.

By implementing these safety and procedural guidelines, you can effectively utilize this compound in your research while maintaining a high standard of laboratory safety. Always consult your institution's specific safety protocols and chemical hygiene plan before beginning any new procedure.

References

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